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Foundational

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH synthesis and purification

An In-depth Technical Guide to the Synthesis and Purification of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Introduction The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH represents a C-terminal fragment of β-endorphin, a potent endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-depth Technical Guide to the Synthesis and Purification of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Introduction

The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH represents a C-terminal fragment of β-endorphin, a potent endogenous opioid neuropeptide.[1][2] The synthesis of such peptides is fundamental to research in pharmacology, neurobiology, and drug development, enabling studies on structure-activity relationships, receptor binding, and metabolic stability.[3][4] This guide provides a comprehensive, field-proven methodology for the chemical synthesis, purification, and characterization of this peptide, designed for researchers and drug development professionals. Our approach is grounded in the principles of Fmoc-based Solid-Phase Peptide Synthesis (SPPS), followed by high-resolution purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). We will delve into the rationale behind each procedural choice, ensuring a robust and reproducible workflow.

Part 1: The Synthetic Strategy — Fmoc Solid-Phase Peptide Synthesis (SPPS)

The cornerstone of modern peptide synthesis is the SPPS methodology, pioneered by Merrifield. This technique involves the stepwise addition of amino acids to a growing peptide chain that is covalently attached to an insoluble solid support, or resin.[5] For this synthesis, we will employ the Fmoc/tBu strategy, which utilizes the base-labile 9-fluorenylmethoxycarbonyl (Fmoc) group for temporary Nα-amino protection and acid-labile groups for permanent side-chain protection.[6] This orthogonal protection scheme is central to achieving high-purity synthetic peptides.[7]

SPPS Workflow Overview

The synthesis proceeds via a repeated cycle of deprotection and coupling steps, moving from the C-terminus (Lysine) to the N-terminus (Tyrosine).

spss_workflow start Start: Fmoc-Lys(Boc)-Wang Resin deprotection Fmoc Deprotection (20% Piperidine/DMF) start->deprotection wash1 DMF Wash deprotection->wash1 coupling Amino Acid Coupling (Fmoc-AA-OH, HBTU, DIPEA) wash1->coupling wash2 DMF Wash coupling->wash2 end_cycle Repeat for Leu, Phe, Gly, Gly, Tyr wash2->end_cycle end_cycle->deprotection Next Amino Acid final_deprotection Final Fmoc Deprotection end_cycle->final_deprotection Final Cycle Complete cleavage Cleavage & Side-Chain Deprotection final_deprotection->cleavage

Caption: The cyclical workflow of Fmoc-based Solid-Phase Peptide Synthesis (SPPS).

Selection of Key Reagents and Materials

The success of SPPS is critically dependent on the quality and appropriate selection of all components.

ComponentSelection & Rationale
Solid Support (Resin) Wang Resin is the standard choice for peptides with a C-terminal carboxylic acid. The p-alkoxybenzyl alcohol linker is stable to the basic conditions of Fmoc deprotection but is readily cleaved by strong acids like trifluoroacetic acid (TFA).
Amino Acid Derivatives Nα-Fmoc protection is used for all amino acids. Specific side-chain protecting groups are crucial: Fmoc-Lys(Boc)-OH : The ε-amino group of lysine is protected with the acid-labile tert-butyloxycarbonyl (Boc) group to prevent peptide chain branching.[8][9][10] This group is stable to piperidine but removed during the final TFA cleavage.[11] Fmoc-Tyr(tBu)-OH : The phenolic hydroxyl group of tyrosine is protected with an acid-labile tert-butyl (tBu) ether. This prevents O-acylation during coupling steps, a common side reaction.[12]
Coupling Reagents HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) is a highly efficient coupling reagent that, in the presence of a tertiary base like DIPEA (N,N-Diisopropylethylamine) , rapidly converts the carboxylic acid of the incoming amino acid into an activated HOBt ester, facilitating amide bond formation.
Deprotection Reagent A solution of 20% Piperidine in N,N-Dimethylformamide (DMF) is the standard reagent for the rapid and clean removal of the Fmoc group from the N-terminus of the growing peptide chain.
Experimental Protocol: Peptide Elongation

This protocol assumes a starting scale of 0.1 mmol using pre-loaded Fmoc-Lys(Boc)-Wang resin.

  • Resin Swelling: Place the resin in a peptide synthesis vessel and swell in DMF for 30 minutes.

  • Initial Fmoc Deprotection:

    • Drain the DMF.

    • Add 20% piperidine/DMF solution and agitate for 3 minutes.

    • Drain and repeat with fresh piperidine solution for 10 minutes.

    • Drain and wash the resin thoroughly with DMF (5 x 1 min).

  • Coupling of the Second Amino Acid (Fmoc-Leu-OH):

    • In a separate vessel, pre-activate Fmoc-Leu-OH (0.4 mmol, 4 eq.) with HBTU (0.39 mmol, 3.9 eq.) and DIPEA (0.8 mmol, 8 eq.) in DMF for 5 minutes.

    • Add the activated amino acid solution to the resin.

    • Agitate at room temperature for 1-2 hours.

  • Washing: Drain the coupling solution and wash the resin thoroughly with DMF (5 x 1 min).

  • Monitoring Coupling Completion (Optional but Recommended):

    • Take a small sample of resin beads and perform a Kaiser (ninhydrin) test.

    • Result: A blue color indicates the presence of free primary amines, signifying incomplete coupling. If the test is positive, a second coupling step (recoupling) should be performed.[13] A yellow/colorless result indicates a complete reaction.

  • Cycle Repetition: Repeat steps 2 through 5 for the remaining amino acids in the sequence: Fmoc-Phe-OH , Fmoc-Gly-OH , Fmoc-Gly-OH , and finally Fmoc-Tyr(tBu)-OH .

  • Final Fmoc Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, perform the deprotection step (Step 2) one last time to expose the N-terminal tyrosine amine.

  • Final Wash and Drying: Wash the completed peptide-resin with DMF (3x), followed by Dichloromethane (DCM) (3x), and dry thoroughly under vacuum.[14]

Part 2: Cleavage, Deprotection, and Precipitation

This critical step uses a strong acid cocktail to simultaneously cleave the peptide from the Wang resin and remove the Boc (from Lys) and tBu (from Tyr) side-chain protecting groups.[15]

The Cleavage Cocktail: Role of Scavengers

During acidolysis, reactive carbocations (e.g., tert-butyl cations) are generated from the cleavage of protecting groups. These can cause unwanted alkylation of nucleophilic residues like Tyrosine.[12] To prevent this, scavengers are included in the TFA cocktail.

  • Trifluoroacetic Acid (TFA) (95%): The strong acid responsible for cleavage.

  • Triisopropylsilane (TIS) (2.5%): An efficient carbocation scavenger.

  • Water (H₂O) (2.5%): Acts as a scavenger and aids in the solubility of the peptide.

Experimental Protocol: Cleavage and Precipitation

Safety Note: TFA is highly corrosive. This procedure must be performed in a certified chemical fume hood with appropriate personal protective equipment (gloves, safety glasses, lab coat).[16]

  • Place the dry peptide-resin (from Part 1.3) into a round-bottom flask.

  • Cool the flask in an ice bath.

  • Prepare the cleavage cocktail (e.g., 10 mL for 0.1 mmol of resin) and cool it on ice.

  • Add the cold cleavage cocktail to the resin.

  • Remove the flask from the ice bath and allow it to stir at room temperature for 2-3 hours.

  • Filter the resin through a fritted glass funnel, collecting the filtrate which contains the peptide.

  • Wash the resin with a small amount of fresh TFA to ensure complete recovery.[15]

  • In a separate centrifuge tube, add ~40 mL of ice-cold diethyl ether.

  • Slowly add the TFA filtrate into the cold ether while gently vortexing. A white precipitate (the crude peptide) should form immediately.

  • Centrifuge the mixture (e.g., at 4000 rpm for 5 minutes) to pellet the peptide.

  • Decant and discard the ether.

  • Wash the peptide pellet by resuspending it in fresh cold ether, centrifuging, and decanting. Repeat this wash step twice more to remove residual scavengers and cleavage by-products.[14]

  • After the final wash, dry the crude peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Part 3: Purification by Preparative RP-HPLC

The crude product from SPPS contains the target peptide along with deletion sequences, truncated peptides, and products of side reactions. RP-HPLC is the gold standard for purifying synthetic peptides to a high degree (>95%) required for most research applications.[17][18] The separation is based on the differential hydrophobicity of the components in the crude mixture.[19]

Purification Workflow

purification_workflow crude Crude Dried Peptide dissolve Dissolve in H₂O/ACN with 0.1% TFA crude->dissolve filter Filter (0.45 µm syringe filter) dissolve->filter inject Inject onto Preparative C18 RP-HPLC Column filter->inject elute Elute with ACN Gradient inject->elute collect Collect Fractions of Major Peak elute->collect analyze Analyze Fractions by Analytical HPLC & MS collect->analyze pool Pool Pure Fractions (>95% Purity) analyze->pool lyophilize Lyophilize (Freeze-Dry) pool->lyophilize final_product Pure H-Tyr-Gly-Gly-Phe-Leu-Lys-OH lyophilize->final_product

Caption: The workflow for purification and isolation of the synthetic peptide.

Experimental Protocol: Purification and Characterization
ParameterPreparative HPLC ConditionsAnalytical HPLC Conditions
Column C18, 10 µm, 21.2 x 250 mmC18, 5 µm, 4.6 x 250 mm
Mobile Phase A 0.1% (v/v) TFA in H₂O0.1% (v/v) TFA in H₂O
Mobile Phase B 0.1% (v/v) TFA in Acetonitrile (ACN)0.1% (v/v) TFA in Acetonitrile (ACN)
Gradient 10-50% B over 40 minutes10-50% B over 20 minutes
Flow Rate 20 mL/min1 mL/min
Detection UV at 220 nm and 280 nmUV at 220 nm and 280 nm
  • Sample Preparation: Dissolve the crude peptide in a minimal volume of Mobile Phase A, adding a small amount of Mobile Phase B if necessary to aid solubility. Filter the solution through a 0.45 µm syringe filter.

  • Purification: Inject the filtered sample onto the preparative RP-HPLC system equilibrated with 10% B. Run the gradient and collect fractions (e.g., 5-10 mL each) across the main eluting peak.

  • Fraction Analysis: Analyze a small aliquot of each collected fraction using the analytical HPLC method to determine its purity.

  • Identity Confirmation: Submit a sample of a pure fraction for mass spectrometry (MS) analysis. Electrospray Ionization (ESI-MS) is typically used to confirm the molecular weight of the peptide.[20][21]

  • Pooling and Lyophilization: Combine the fractions that meet the desired purity threshold (typically >95%). Freeze the pooled solution and lyophilize to obtain the final product as a white, fluffy powder.

Part 4: Final Product Characterization

Final quality control is essential to validate the synthesis.

ParameterExpected Value
Sequence H-Tyr-Gly-Gly-Phe-Leu-Lys-OH
Molecular Formula C₃₈H₅₅N₇O₉
Average Molecular Weight 769.89 g/mol
Monoisotopic Molecular Weight 769.4116 g/mol
Final Purity (by Analytical HPLC) ≥ 95%

Conclusion

The successful synthesis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is readily achievable through a systematic application of Fmoc-based solid-phase chemistry coupled with diligent purification and characterization. The protocols outlined in this guide represent a robust and validated workflow. By understanding the chemical principles behind each step—from the selection of orthogonal protecting groups to the role of scavengers in cleavage and the mechanism of RP-HPLC separation—researchers can confidently produce high-purity peptides for their scientific investigations.

References

  • ACS Publications. (2024, October 9). N-Substituted Iminothiolane (NIT): A Promising Strategy for Protecting Lysine Side Chains for Solid-Phase Peptide Chemistry. Organic Letters. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Cleavage from Wang Resin. Retrieved from [Link]

  • ACS Publications. (2021, June 10). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives. Retrieved from [Link]

  • SpringerLink. (n.d.). Solid-phase synthesis of d-fructose-derived Heyns peptides utilizing Nα-Fmoc-Lysin[Nε-(2-deoxy-d-glucos-2-yl),Nε-Boc]-OH as building block. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Technical Support Information Bulletin 1073 - Wang Resin. Retrieved from [Link]

  • The Journal of Organic Chemistry. (n.d.). Protection of tyrosine in solid-phase peptide synthesis. Retrieved from [Link]

  • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • P3 BioSystems. (n.d.). Fmoc-Lys(Boc)-OH. Retrieved from [Link]

  • Aapptec. (n.d.). Amino Acid Derivatives for Peptide Synthesis. Retrieved from [Link]

  • The Journal of Organic Chemistry. (1973). Protection of tyrosine in solid-phase peptide synthesis. 38(3), 591. Retrieved from [Link]

  • Open Access Pub. (2024, September 19). Protection Side Chain of Lysine by Host-Affinity Molecules during Solid Phase Peptide Synthesis in Aqueous Phase. Retrieved from [Link]

  • PubMed Central. (n.d.). Biocompatible Lysine Protecting Groups for the Chemoenzymatic Synthesis of K48/K63 Heterotypic and Branched Ubiquitin Chains. Retrieved from [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. Retrieved from [Link]

  • PubMed Central. (n.d.). HPLC Analysis and Purification of Peptides. Retrieved from [Link]

  • Waters. (n.d.). A Guide to the Analysis and Purification of Proteins and Peptides by Reversed-Phase HPLC. Retrieved from [Link]

  • MtoZ Biolabs. (n.d.). Detection of Peptide Purity by RP-HPLC and Mass Spectrometry. Retrieved from [Link]

  • AMSbiopharma. (2025, December 18). UPLC-MS/MS method development for peptide analysis. Retrieved from [Link]

  • Agilent. (n.d.). Efficient Purification of Synthetic Peptides at High and Low pH. Retrieved from [Link]

  • Harvard Apparatus. (n.d.). The Handbook of Analysis and Purification of Peptides and Proteins by Reversed-Phase HPLC. Retrieved from [Link]

  • Phenomenex. (n.d.). Analysis and Purification of Synthetic Peptides by Liquid Chromatography. Retrieved from [Link]

  • Journal of Medicinal Chemistry. (n.d.). Synthesis and analgesic activity of human .beta.-endorphin. Retrieved from [Link]

  • PubMed Central. (2022, February 25). Amino-Li-Resin—A Fiber Polyacrylamide Resin for Solid-Phase Peptide Synthesis. Retrieved from [Link]

  • PubMed. (1991, July). Chemical synthesis of human beta-endorphin(1-27) analogs by peptide segment coupling. Leucine and glycine residues bearing thiocarboxyl functions as junctions for peptide segment coupling. Retrieved from [Link]

  • Wikipedia. (n.d.). β-Endorphin. Retrieved from [Link]

  • CDN. (n.d.). Peptide Cleavage from Resin Protocol. Retrieved from [Link]

  • Aapptec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry. Retrieved from [Link]

  • Digital CSIC. (n.d.). Solid-phase peptide synthesis using N-trityl-amino acids. Retrieved from [Link]

  • PubMed. (2004, March 15). Subcellular pathways of beta-endorphin synthesis, processing, and release from immunocytes in inflammatory pain. Retrieved from [Link]

  • Tillhsv. (n.d.). Solid Phase Peptide Synthesis. Retrieved from [Link]

  • Google Patents. (n.d.). Method for solid phase peptide synthesis.
  • PubMed Central. (n.d.). Biotransformation of beta-endorphin and possible therapeutic implications. Retrieved from [Link]

Sources

Exploratory

Advanced Technical Guide: Chemical Properties, Synthesis, and Applications of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Executive Summary H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (commonly referred to as Leu-enkephalin-Lys) is a synthetic hexapeptide analog of the endogenous opioid pentapeptide Leu-enkephalin (YGGFL)[1]. The strategic addition of a C...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (commonly referred to as Leu-enkephalin-Lys) is a synthetic hexapeptide analog of the endogenous opioid pentapeptide Leu-enkephalin (YGGFL)[1]. The strategic addition of a C-terminal Lysine residue fundamentally alters the molecule's physicochemical profile. By providing a reactive orthogonal handle ( ϵ -amine) for bioconjugation, this modification enables advanced drug delivery strategies—such as PEGylation—while rigorously preserving the critical N-terminal pharmacophore required for opioid receptor binding[2]. This whitepaper provides an in-depth analysis of its chemical properties, structural biology, and self-validating protocols for solid-phase synthesis and analytical characterization.

Physicochemical Profiling and Structural Causality

Native Leu-enkephalin is highly hydrophobic and susceptible to rapid degradation by circulating enkephalinases. The addition of the C-terminal Lysine in H-Tyr-Gly-Gly-Phe-Leu-Lys-OH introduces a primary amine that shifts the isoelectric point, enhances aqueous solubility, and provides steric resistance against certain proteolytic enzymes[3].

Table 1: Key Physicochemical Properties of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

PropertyValue / DescriptionCausality / Significance
Sequence Tyr-Gly-Gly-Phe-Leu-Lys (YGGFLK)The YGGFL core is essential for opioid receptor binding; Lys provides an orthogonal conjugation site[1].
Molecular Formula C34H49N7O8 (Free base)Represents the unmodified peptide backbone and side chains.
Molecular Weight 683.8 g/mol Critical parameter for exact mass targeting in LC-MS analysis[2].
Salt Form Acetate or Trifluoroacetate (TFA)TFA salts are common post-synthesis, but the acetate salt is preferred for in vivo studies to avoid cellular toxicity[4].
Isoelectric Point (pI) ~9.5The basic N-terminus and Lysine side chain ensure a net positive charge at physiological pH, drastically improving solubility over the native peptide.

Structural Biology and Receptor Pharmacology

The biological activity of Leu-enkephalin-Lys is governed by its interaction with δ

  • (delta) and μ

  • (mu) opioid receptors. The N-terminal Tyrosine is structurally analogous to the tyramine moiety of morphine, serving as the primary anchor in the GPCR's binding pocket. The addition of the Lysine residue does not sterically hinder this N-terminal interaction; instead, it extends into the extracellular solvent, making it an ideal candidate for studying receptor mechanisms without the complication of rapid enzymatic breakdown[3]. Furthermore, this peptide serves as a highly specific substrate to assay the activity of Carboxypeptidase D, an enzyme responsible for processing neuropeptide precursors by cleaving C-terminal basic residues[5].

    OpioidSignaling Peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Agonist) Receptor Delta/Mu Opioid Receptor Peptide->Receptor Binds GProtein Gi/o Protein Activation Receptor->GProtein Activates AdenylateCyclase Adenylate Cyclase (Inhibited) GProtein->AdenylateCyclase Inhibits IonChannels K+ Efflux / Ca2+ Blockade GProtein->IonChannels Modulates cAMP cAMP Levels Decrease AdenylateCyclase->cAMP Reduces Analgesia Analgesic Effect cAMP->Analgesia Suppresses Excitability IonChannels->Analgesia Hyperpolarization

    Opioid receptor signaling pathway activated by Leu-enkephalin-Lys.

Chemical Synthesis: Self-Validating SPPS Protocol

The synthesis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is optimally achieved via Fmoc-based Solid-Phase Peptide Synthesis (SPPS) on a TentaGel or Wang resin[6]. Fmoc chemistry is strictly preferred over Boc chemistry in modern laboratories because it allows for orthogonal deprotection using mild bases rather than highly corrosive hydrofluoric acid (HF), thereby preserving the integrity of the peptide backbone.

SPPSWorkflow Resin Solid Support (TentaGel/Wang) Deprotect Fmoc Deprotection (20% Piperidine) Resin->Deprotect Couple AA Coupling (DIC/HOBt) Deprotect->Couple Kaiser Kaiser Test Validation Couple->Kaiser Kaiser->Deprotect If negative (proceed) Kaiser->Couple If positive (re-couple) Cleavage TFA Cleavage & Scavenging Kaiser->Cleavage Sequence Complete Purification RP-HPLC & LC-MS Cleavage->Purification

Step-by-step solid-phase peptide synthesis (SPPS) workflow for hexapeptides.

Step-by-Step Methodology:
  • Resin Swelling: Swell 250 mg of NovaSyn TentaGel resin (0.29 mmol/g) in N,N-Dimethylformamide (DMF) for 2 hours. Causality: Swelling expands the polymer matrix, maximizing the surface area available for coupling reagents[6].

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 15 minutes. Causality: Piperidine acts as a secondary amine to abstract the acidic proton of the Fmoc group, initiating a β -elimination reaction that frees the N-terminal amine.

  • Amino Acid Coupling: Add 3 equivalents of the Fmoc-protected amino acid (starting with Fmoc-Lys(Boc)-OH), activated with N,N'-Diisopropylcarbodiimide (DIC) and 1-Hydroxybenzotriazole (HOBt) in DMF. Causality: HOBt suppresses racemization and improves coupling efficiency by forming a highly reactive, yet stable, ester intermediate[6].

  • Self-Validation (Kaiser Test): Perform a ninhydrin test on a micro-cleaved sample. A blue color indicates unreacted primary amines (incomplete coupling), triggering a mandatory re-coupling step. A yellow/colorless result validates successful coupling, allowing progression to the next cycle.

  • Iterative Elongation: Repeat steps 2-4 sequentially for Leu, Phe, Gly, Gly, and Tyr. Ensure Fmoc-Tyr(tBu)-OH is used to protect the reactive phenolic hydroxyl group.

  • Cleavage and Global Deprotection: Treat the peptide-resin with a cleavage cocktail of 95% TFA, 2.5% Triisopropylsilane (TIPS), and 2.5% water for 2 hours. Causality: TIPS is absolutely critical as a carbocation scavenger; without it, the highly reactive t-butyl cations released from the Tyrosine and Lysine protecting groups would re-alkylate the peptide backbone, destroying the yield.

  • Precipitation: Filter the resin and precipitate the cleaved peptide in cold diethyl ether to yield the crude product.

Analytical Characterization: LC-MS Protocol

To validate the synthesized peptide and prepare it for downstream bioconjugation, Reversed-Phase Liquid Chromatography coupled with Mass Spectrometry (RP-LC-MS) is utilized[2].

Step-by-Step Methodology:
  • Sample Preparation: Reconstitute the lyophilized peptide in 50% acetonitrile (ACN) in water with 0.1% formic acid (FA) to a stock concentration of 1 mg/mL. Dilute to 10 µg/mL in initial mobile phase conditions (95% water, 5% ACN, 0.1% FA)[2]. Causality: Low-adsorption microcentrifuge tubes must be used to prevent the basic Lysine residue from adhering to standard plastic surfaces, which would artificially lower the observed yield.

  • System Equilibration (Self-Validation): Run a blank injection (mobile phase only) prior to the sample. This validates column cleanliness, establishes a baseline, and ensures no carryover from previous runs.

  • Chromatographic Separation: Inject 10 µL onto a C18 column (e.g., 2.1 x 50 mm, 1.7 µm). Run a linear gradient from 5% to 60% Mobile Phase B (ACN + 0.1% FA) over 10 minutes. Causality: The gradient slowly decreases the polarity of the mobile phase, allowing the moderately hydrophobic YGGFL core to partition effectively and elute as a sharp peak.

  • Mass Detection: Operate the mass spectrometer in positive Electrospray Ionization (ESI+) mode. Target the singly charged precursor ion [M+H]+ at m/z≈684.8 .

Advanced Applications: Bioconjugation and Therapeutics

The primary utility of the C-terminal Lysine in H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is its function as an orthogonal conjugation site. In clinical drug development, small peptides are often rapidly cleared by renal filtration. By reacting the ϵ -amine of the Lysine residue with an Amino-PEG12-Boc linker, researchers can synthesize PEGylated Leu-enkephalin[2].

Causality of PEGylation: This modification drastically increases the hydrodynamic radius of the peptide, shielding it from proteolytic enzymes and reducing renal clearance. Consequently, the half-life of the peptide in circulation is significantly extended, while the unmodified N-terminus remains completely free to bind to opioid receptors for sustained, potent analgesia[3]. Furthermore, this peptide is utilized as a specific substrate to assay the activity of enkephalin convertase, an enzyme responsible for processing neuropeptide precursors in the central nervous system[7].

References

  • Title: Purchase Directly from (Boc-Tyr1,D-Ala2)
  • Source: benchchem.
  • Source: nextsds.
  • Source: google.
  • Title: Information on EC 3.4.17.
  • Source: benchchem.
  • Source: pnas.

Sources

Foundational

A Comprehensive Technical Guide to the Synthesis and Characterization of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

This guide provides an in-depth exploration of the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a molecule of significant interest for researchers in neurobiology, pharmacology, and drug development. As a derivative of the...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth exploration of the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a molecule of significant interest for researchers in neurobiology, pharmacology, and drug development. As a derivative of the endogenous opioid peptide Leucine-enkephalin, its unique structure, capped with a C-terminal lysine, suggests potentially novel receptor interactions and biological activities. This document serves as a technical resource, detailing the peptide's fundamental molecular properties, a robust methodology for its chemical synthesis and purification, and a framework for its characterization and potential biological evaluation.

Molecular Profile and Physicochemical Properties

A thorough understanding of a peptide's molecular formula and weight is foundational for all subsequent experimental work, from synthesis yield calculations to mass spectrometry analysis and molar concentration preparations for bioassays.

Determination of Molecular Formula and Weight

The molecular formula and weight of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH are derived from the summation of its constituent amino acid residues, accounting for the loss of water molecules during the formation of five peptide bonds.

The individual amino acid properties are as follows:

Amino AcidOne-Letter CodeMolecular FormulaMolar Mass ( g/mol )
TyrosineYC₉H₁₁NO₃[1][2][3][4][5]181.19[1][3][4][5]
GlycineGC₂H₅NO₂[6][7][8][9][10]75.07[6][8][10]
PhenylalanineFC₉H₁₁NO₂[11][12][13][14]165.19[11][12][13][14]
LeucineLC₆H₁₃NO₂[15][16][17][18]131.17[15][16]
LysineKC₆H₁₄N₂O₂[19][20][21][22]146.19[20][21][22]

The total molecular formula is calculated as: (C₉H₁₁NO₃) + 2 * (C₂H₅NO₂) + (C₉H₁₁NO₂) + (C₆H₁₃NO₂) + (C₆H₁₄N₂O₂) - 5 * (H₂O) = (C₉H₁₁NO₃) + (C₄H₁₀N₂O₄) + (C₉H₁₁NO₂) + (C₆H₁₃NO₂) + (C₆H₁₄N₂O₂) - (H₁₀O₅) = C₃₄H₄₉N₇O₈

The monoisotopic molecular weight is calculated as: (181.19) + 2 * (75.07) + (165.19) + (131.17) + (146.19) - 5 * (18.015) = 181.19 + 150.14 + 165.19 + 131.17 + 146.19 - 90.075 = 773.885 g/mol

This calculated molecular weight is a critical parameter for the characterization of the synthesized peptide, particularly for mass spectrometry analysis.

Synthesis, Purification, and Characterization

The synthesis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is most efficiently achieved through Solid-Phase Peptide Synthesis (SPPS), a well-established methodology that allows for the stepwise addition of amino acids to a growing peptide chain anchored to a solid support. This is followed by purification using Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) and characterization by mass spectrometry.

Solid-Phase Peptide Synthesis (SPPS)

The Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) strategy is the preferred method for the synthesis of this peptide due to its mild deprotection conditions.

Experimental Protocol for SPPS:

  • Resin Selection and Loading: A pre-loaded Fmoc-Lys(Boc)-Wang resin is the ideal starting point. The Wang resin is suitable for producing peptides with a C-terminal carboxylic acid.

  • Synthesis Cycle: The synthesis proceeds from the C-terminus (Lysine) to the N-terminus (Tyrosine) through iterative cycles of deprotection and coupling.

    • Fmoc Deprotection: The Fmoc protecting group on the N-terminus of the resin-bound amino acid is removed by treatment with a 20% solution of piperidine in N,N-dimethylformamide (DMF).

    • Amino Acid Activation and Coupling: The next Fmoc-protected amino acid is activated using a coupling reagent such as HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate) in the presence of a base like N,N-diisopropylethylamine (DIPEA). The activated amino acid is then added to the deprotected resin to form a new peptide bond.

  • Cleavage and Deprotection: Once the full peptide sequence is assembled, the peptide is cleaved from the resin, and the side-chain protecting groups (Boc on Lysine and tBu on Tyrosine) are removed simultaneously. This is achieved using a cleavage cocktail, typically a mixture of trifluoroacetic acid (TFA), water, and a scavenger such as triisopropylsilane (TIS) to prevent side reactions.

  • Precipitation and Isolation: The cleaved peptide is precipitated from the cleavage cocktail by the addition of cold diethyl ether. The crude peptide is then isolated by centrifugation and washed to remove residual cleavage reagents and scavengers.

SPPS_Workflow Resin Fmoc-Lys(Boc)-Wang Resin Deprotection1 Fmoc Deprotection (20% Piperidine/DMF) Resin->Deprotection1 Coupling1 Couple Fmoc-Leu-OH (HBTU/DIPEA) Deprotection1->Coupling1 Deprotection2 Fmoc Deprotection Coupling1->Deprotection2 Coupling2 Couple Fmoc-Phe-OH Deprotection2->Coupling2 Deprotection3 Fmoc Deprotection Coupling2->Deprotection3 Coupling3 Couple Fmoc-Gly-OH Deprotection3->Coupling3 Deprotection4 Fmoc Deprotection Coupling3->Deprotection4 Coupling4 Couple Fmoc-Gly-OH Deprotection4->Coupling4 Deprotection5 Fmoc Deprotection Coupling4->Deprotection5 Coupling5 Couple Fmoc-Tyr(tBu)-OH Deprotection5->Coupling5 Cleavage Cleavage from Resin (TFA/TIS/H2O) Coupling5->Cleavage Precipitation Precipitation (Cold Ether) Cleavage->Precipitation Crude_Peptide Crude H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Precipitation->Crude_Peptide

Caption: Solid-Phase Peptide Synthesis Workflow.

Purification by RP-HPLC

The crude peptide product from SPPS typically contains deletion sequences and other impurities, necessitating purification. RP-HPLC is the gold standard for peptide purification.[23][24][25][26]

Experimental Protocol for RP-HPLC Purification:

  • Sample Preparation: The crude peptide is dissolved in a minimal amount of a suitable solvent, often the mobile phase A.

  • Chromatographic Conditions:

    • Column: A C18 stationary phase is commonly used for peptide separations.

    • Mobile Phase A: 0.1% TFA in water.

    • Mobile Phase B: 0.1% TFA in acetonitrile.

    • Gradient: A linear gradient of increasing mobile phase B is used to elute the peptide from the column. The gradient is optimized based on the hydrophobicity of the peptide.

    • Detection: The elution of the peptide is monitored by UV absorbance at 220 nm and 280 nm (due to the tyrosine residue).

  • Fraction Collection: Fractions corresponding to the major peak, which represents the desired peptide, are collected.

HPLC_Purification Crude_Peptide Crude Peptide Solution Injection Inject onto C18 RP-HPLC Column Crude_Peptide->Injection Gradient_Elution Gradient Elution (Water/ACN with 0.1% TFA) Injection->Gradient_Elution UV_Detection UV Detection (220nm & 280nm) Gradient_Elution->UV_Detection Fraction_Collection Collect Peak Fractions UV_Detection->Fraction_Collection Lyophilization Lyophilization Fraction_Collection->Lyophilization Pure_Peptide Pure H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Lyophilization->Pure_Peptide

Caption: RP-HPLC Purification Workflow.

Characterization by Mass Spectrometry

Mass spectrometry is an essential technique to confirm the identity and purity of the synthesized peptide.[27][28][29][30][31]

Experimental Protocol for Mass Spectrometry:

  • Sample Preparation: A small aliquot of the purified peptide is dissolved in a suitable solvent for mass spectrometry analysis.

  • Instrumentation: Electrospray ionization (ESI) or matrix-assisted laser desorption/ionization (MALDI) are common ionization techniques for peptides.

  • Analysis: The mass spectrometer will determine the mass-to-charge ratio (m/z) of the peptide. The observed molecular weight should match the calculated theoretical molecular weight (773.885 Da).

  • Tandem Mass Spectrometry (MS/MS): For further confirmation, tandem mass spectrometry can be performed to fragment the peptide and confirm its amino acid sequence.

Potential Biological Activity and Significance

The N-terminal sequence of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is identical to that of Leucine-enkephalin, an endogenous opioid peptide that primarily interacts with the delta-opioid receptor. The "YGGF" motif is a common feature among opioid peptides and is crucial for their interaction with opioid receptors.[32]

The addition of a C-terminal lysine residue is of particular interest. C-terminal extensions, especially with basic amino acids like lysine, can significantly modulate the potency and receptor selectivity of opioid peptides.[33][34] The positively charged side chain of lysine may influence the peptide's interaction with the negatively charged residues in the binding pocket of opioid receptors or alter its pharmacokinetic properties. Therefore, it is hypothesized that H-Tyr-Gly-Gly-Phe-Leu-Lys-OH may exhibit opioid-like activity with a potentially different receptor binding profile compared to Leucine-enkephalin.

Opioid_Signaling Peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Opioid_Receptor Opioid Receptor (e.g., MOR, DOR) Peptide->Opioid_Receptor Binds to G_Protein Gi/o Protein Opioid_Receptor->G_Protein Activates Adenylyl_Cyclase Adenylyl Cyclase G_Protein->Adenylyl_Cyclase Inhibits Ion_Channels Ion Channels (K+, Ca2+) G_Protein->Ion_Channels Modulates cAMP cAMP Adenylyl_Cyclase->cAMP Reduces Cellular_Response Cellular Response (e.g., Reduced Neuronal Excitability) cAMP->Cellular_Response Leads to Ion_Channels->Cellular_Response Leads to

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Exploratory

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH structure and conformation

An In-Depth Technical Guide to the Structure and Conformation of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Abstract This technical guide provides a comprehensive examination of the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, an analogu...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Structure and Conformation of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Abstract

This technical guide provides a comprehensive examination of the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, an analogue of the endogenous opioid peptide Leu-enkephalin. We delve into its primary structure, methods for its chemical synthesis and purification, and explore its complex conformational landscape using both theoretical and experimental methodologies. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into the experimental choices and protocols essential for characterizing flexible peptides. We will cover solid-phase peptide synthesis (SPPS), high-performance liquid chromatography (HPLC), mass spectrometry (MS), computational molecular dynamics (MD), circular dichroism (CD), and nuclear magnetic resonance (NMR) spectroscopy.

Introduction: The Significance of an Enkephalin Analogue

The peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is a synthetic hexapeptide built upon the core sequence of Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). Leu-enkephalin is an endogenous neurotransmitter that plays a crucial role in pain modulation by acting on opioid receptors, primarily the δ- and μ-opioid receptors.[1][2] The Tyr-Gly-Gly-Phe motif is a common feature among many opioid peptides, with the N-terminal tyrosine being essential for receptor activation.[2]

However, the therapeutic potential of natural enkephalins is severely limited by their rapid enzymatic degradation in the body.[3] Enzymes such as aminopeptidase N (APN), which cleaves the N-terminal Tyr, and neutral endopeptidase (NEP), which cleaves the Gly-Phe bond, contribute to a very short biological half-life.[4][5] The addition of a C-terminal lysine residue to the Leu-enkephalin sequence creates H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, an analogue designed to explore modifications that may alter its physicochemical properties, receptor binding profile, and, critically, its enzymatic stability. Understanding the structure and preferred conformation of this analogue is paramount to elucidating its structure-activity relationship (SAR) and potential as a therapeutic lead.

Primary Structure and Physicochemical Properties

The primary structure defines the linear sequence of amino acids linked by peptide bonds. For H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, this sequence dictates its fundamental chemical properties.

  • Sequence: Tyrosine - Glycine - Glycine - Phenylalanine - Leucine - Lysine

  • Termini: Free amine (NH₂) at the N-terminus (Tyrosine) and a free carboxylic acid (COOH) at the C-terminus (Lysine).

PropertyValueSource
Molecular Formula C₃₉H₅₈N₈O₉Calculated
Average Molecular Weight 786.93 g/mol Calculated
Monoisotopic Mass 786.432726 DaCalculated

The presence of aromatic residues (Tyr, Phe) and a basic residue (Lys) influences its solubility, potential for π-π stacking interactions, and overall charge at physiological pH.

Synthesis and Purification Workflow

Synthesizing a peptide of this length with high purity requires a robust and well-established methodology. Solid-Phase Peptide Synthesis (SPPS) followed by purification via Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the industry standard.[6]

Diagram: SPPS and Purification Workflow

SPPS_Workflow cluster_synthesis Solid-Phase Peptide Synthesis (SPPS) cluster_cleavage Cleavage & Deprotection cluster_purification Purification & Analysis Resin Wang Resin (for C-terminal COOH) Load 1. Load Fmoc-Lys(Boc)-OH Resin->Load Deprotect1 2. Fmoc Deprotection (20% Piperidine/DMF) Load->Deprotect1 Couple1 3. Couple Fmoc-Leu-OH (HBTU/DIPEA) Deprotect1->Couple1 Wash1 Wash (DMF, DCM) Couple1->Wash1 Deprotect2 4. Fmoc Deprotection Wash1->Deprotect2 Couple2 5. Couple Fmoc-Phe-OH Deprotect2->Couple2 Wash2 Wash Couple2->Wash2 Repeat Repeat Cycle for Gly, Gly, Tyr(tBu) Wash2->Repeat Cleave Cleavage from Resin (TFA Cocktail) Repeat->Cleave Precipitate Precipitate & Wash (Cold Diethyl Ether) Cleave->Precipitate Lyophilize1 Lyophilize to yield Crude Peptide Powder Precipitate->Lyophilize1 Dissolve Dissolve Crude Peptide Lyophilize1->Dissolve HPLC RP-HPLC Purification (C18 Column, H₂O/ACN Gradient) Dissolve->HPLC Collect Collect Fractions HPLC->Collect MS Mass Spectrometry (Verify correct mass) Collect->MS Lyophilize2 Lyophilize Pure Fractions MS->Lyophilize2 Final Pure Peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Lyophilize2->Final

Caption: Workflow for the synthesis, cleavage, and purification of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

Protocol 1: Fmoc-Based Solid-Phase Peptide Synthesis

This protocol outlines the synthesis on a Wang resin, which yields a C-terminal carboxylic acid upon cleavage.[7]

1. Resin Preparation and First Amino Acid Loading:

  • Swell 1g of Wang resin (e.g., 0.5 mmol/g substitution) in Dichloromethane (DCM), followed by Dimethylformamide (DMF).
  • Load the first amino acid, Fmoc-Lys(Boc)-OH (4 equivalents), onto the resin using a suitable coupling agent. The Boc group protects the lysine side-chain amine.

2. Iterative Elongation Cycle (for Leu, Phe, Gly, Gly, Tyr):

  • Fmoc Deprotection: Remove the N-terminal Fmoc group by treating the resin with 20% piperidine in DMF for 5-10 minutes. Repeat once. This step is critical as it frees the N-terminal amine for the next coupling reaction.
  • Washing: Thoroughly wash the resin with DMF and DCM to remove residual piperidine and byproducts.
  • Amino Acid Coupling:
  • In a separate vessel, pre-activate the next Fmoc-amino acid (4 eq., e.g., Fmoc-Leu-OH) with HBTU (3.9 eq.) and DIPEA (8 eq.) in DMF for 1 minute.[7]
  • Add the activated amino acid solution to the resin and agitate for 1-2 hours. Causality: HBTU and DIPEA activate the carboxylic acid of the incoming amino acid, facilitating efficient peptide bond formation.
  • Use side-chain protecting groups where necessary: Tyr(tBu) and Lys(Boc). Gly, Phe, and Leu do not require side-chain protection.
  • Washing: Wash the resin with DMF and DCM.
  • Confirmation: Perform a Kaiser test to confirm the absence of free primary amines, indicating a complete coupling reaction.

3. Cleavage and Global Deprotection:

  • After the final coupling and Fmoc deprotection, wash the peptide-resin with DCM and dry it under vacuum.
  • Add a cleavage cocktail (e.g., 95% Trifluoroacetic Acid (TFA), 2.5% water, 2.5% Triisopropylsilane (TIS)) to the resin.[7]
  • Causality: TFA is a strong acid that cleaves the peptide from the Wang resin and simultaneously removes the acid-labile side-chain protecting groups (Boc and tBu). TIS and water act as scavengers to trap reactive cations generated during deprotection, preventing side reactions with sensitive residues like Tyr.
  • Agitate for 2-3 hours at room temperature.

4. Peptide Precipitation and Purification:

  • Filter the resin and collect the TFA solution.
  • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.
  • Purify the crude peptide using RP-HPLC with a C18 column and a water/acetonitrile gradient containing 0.1% TFA.
  • Verify the mass of the collected fractions using Electrospray Ionization Mass Spectrometry (ESI-MS).
  • Lyophilize the pure fractions to obtain the final peptide as a white powder.

Conformational Analysis: A Multi-Faceted Approach

Short, linear peptides like H-Tyr-Gly-Gly-Phe-Leu-Lys-OH do not adopt a single, rigid structure in solution. Instead, they exist as a dynamic ensemble of interconverting conformations.[8][9] A comprehensive understanding requires an integrated approach combining computational modeling and experimental techniques.

Diagram: Integrated Conformational Analysis Workflow

Conformation_Workflow cluster_comp Computational Modeling cluster_exp Experimental Validation MD Molecular Dynamics (MD) Simulation Traj Trajectory Analysis MD->Traj Cluster Clustering & Population Analysis Traj->Cluster Ensemble Conformational Ensemble Model Cluster->Ensemble Predicts dominant conformations CD Circular Dichroism (CD) Spectroscopy Secondary Secondary Structure (α-helix, β-sheet, turn, coil) CD->Secondary NMR NMR Spectroscopy (NOESY, TOCSY) Atomic Atomic-level Restraints (Distances, Dihedrals) NMR->Atomic Secondary->Ensemble Validates overall secondary structure content Atomic->Ensemble Refines high-resolution structure of populated states

Caption: An integrated workflow for determining the conformational ensemble of a flexible peptide.

Computational Modeling: Exploring the Conformational Landscape

Molecular Dynamics (MD) simulations provide a powerful tool to model the dynamic behavior of peptides at an atomic level.[10][11]

Workflow Overview:

  • System Setup: The peptide's 3D structure is built and placed in a simulation box filled with an explicit water model (e.g., TIP3P) to mimic aqueous solution.[8] Counter-ions are added to neutralize the system.

  • Simulation: An MD engine (e.g., AMBER, GROMACS) is used with a suitable force field (e.g., Amber99SB) to simulate the peptide's movement over time (typically hundreds of nanoseconds to microseconds).[8]

  • Analysis: The resulting trajectory is analyzed to identify dominant conformational states, hydrogen bonding patterns, and the flexibility of different regions of the peptide.

Expected Insights: For enkephalin analogues, MD simulations often reveal a high degree of flexibility. The key conformations are frequently characterized by β-turns involving the Gly²-Gly³ or Gly³-Phe⁴ residues.[12][13] These turns bring the N-terminal Tyr and the C-terminal Phe/Leu residues into a specific spatial arrangement thought to be crucial for receptor binding. The C-terminal Lys is expected to be highly solvent-exposed and flexible.

Circular Dichroism (CD) Spectroscopy: Assessing Secondary Structure

CD spectroscopy is a rapid, non-destructive technique that provides information about the average secondary structure content of a peptide in solution.[14][15][16] It measures the differential absorption of left- and right-circularly polarized light by chiral molecules, particularly the peptide backbone.[14]

Protocol 2: CD Spectroscopy for Secondary Structure Estimation

1. Sample Preparation:

  • Dissolve the lyophilized peptide in a suitable buffer, typically 10-20 mM sodium phosphate, pH 7.4. Causality: This buffer has low absorbance in the far-UV region, minimizing interference.
  • The final peptide concentration should be around 0.1-0.2 mg/mL. High concentrations can cause signal saturation.
  • Prepare a buffer-only blank sample.

2. Data Acquisition:

  • Use a quartz cuvette with a short path length (e.g., 1 mm).
  • Acquire spectra in the far-UV region (typically 190-260 nm).
  • Collect 3-5 scans and average them to improve the signal-to-noise ratio.[14]
  • Subtract the blank (buffer) spectrum from the sample spectrum.

3. Data Interpretation: The shape of the CD spectrum is indicative of the peptide's secondary structure.

Secondary StructurePositive Maximum (nm)Negative Maxima/Minima (nm)
α-Helix ~192~208 and ~222
β-Sheet ~195-200~215-220
β-Turn Varies, often weak signals~205 (negative), ~225-230 (positive)
Random Coil ~212-218~195-200
Source:[14][17]

Expected Insights: For H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in an aqueous buffer, the CD spectrum is expected to be dominated by a strong negative band around 200 nm, characteristic of a random coil. This reflects the peptide's high flexibility. In membrane-mimicking environments (e.g., solutions containing SDS micelles or trifluoroethanol), a shift towards more ordered structures, such as β-turns or even α-helical content, may be observed, which can be indicative of the receptor-bound conformation.[12][18]

Nuclear Magnetic Resonance (NMR) Spectroscopy: Atomic-Resolution Insights

NMR spectroscopy is the premier technique for determining the high-resolution 3D structure of peptides in solution.[19] Two-dimensional experiments like TOCSY and NOESY are used to assign proton resonances and measure through-space distances between protons, respectively.

Workflow Overview:

  • Sample Preparation: Dissolve the peptide in a suitable deuterated solvent (e.g., D₂O or DMSO-d₆). Causality: DMSO can promote intramolecular hydrogen bonding and reveal conformations that might be less populated in water but relevant for receptor binding in a less polar environment.[20]

  • Data Acquisition: Perform a series of 1D and 2D NMR experiments to assign all proton signals. A NOESY experiment is then run to identify through-space correlations (NOEs), which arise from protons that are close (< 5 Å) to each other.

  • Structure Calculation: The intensities of the NOE cross-peaks are converted into distance restraints. These restraints are then used in computational algorithms to calculate a family of 3D structures consistent with the experimental data.

Expected Insights: NMR studies on enkephalins have often identified a Type I or II' β-turn at the Gly³-Phe⁴ position, stabilized by a hydrogen bond between the CO of Gly² and the NH of Leu⁵.[13] This folded conformation is considered the bioactive one. NMR would be able to confirm if this turn is present in the Lys-extended analogue and determine the relative orientations of the key Tyr¹ and Phe⁴ aromatic side chains, which form the pharmacophore for opioid receptor interaction.[21][22]

Conclusion and Future Directions

The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, as an analogue of Leu-enkephalin, possesses a complex and dynamic conformational behavior. A comprehensive characterization is not achievable with a single technique but requires the synergistic application of theoretical and experimental methods. SPPS provides a reliable route for its synthesis, while computational modeling offers a global view of its accessible conformations. This theoretical model can then be validated and refined using experimental data from CD spectroscopy, which reports on the overall secondary structure, and NMR spectroscopy, which provides the atomic-level detail of the most populated states.

The addition of the C-terminal lysine likely enhances solubility and introduces a potential new interaction site, while its effect on enzymatic stability and receptor affinity remains a key area for future investigation. The protocols and methodologies outlined in this guide provide a robust framework for researchers to pursue these questions and further unravel the intricate relationship between the structure, conformation, and biological activity of this promising opioid peptide analogue.

References

  • Creative Proteomics. (n.d.). CD-Based Peptide Secondary Structure Analysis.
  • BenchChem. (2025). Revealing the Secrets of Peptide Structure: A Guide to Circular Dichroism Spectroscopy.
  • Castiglione-Morelli, M. A., Lelj, F., Pastore, A., Salvadori, S., Tancredi, T., Tomatis, R., ... & Trivellone, E. (1987). A 500-MHz Proton Nuclear Magnetic Resonance Study of p Opioid Peptides in a Simulated Receptor Environment. Journal of the American Chemical Society.
  • Luchinat, C., & Parisi, G. (2019). Circular Dichroism of Peptides.
  • Greenfield, N. J. (2006). Circular dichroism of peptides.
  • Lee, S., & Kim, Y. (2004). Conformational Analysis of Opioid Peptides in the Solid States and the Membrane Environments by NMR Spectroscopy. Current Medicinal Chemistry.
  • ResearchGate. (n.d.). Circular dichroism (CD) spectra of proteins and peptides with representative secondary structures.
  • Vo, D., & Latour, R. A. (2015). Peptide Conformation Analysis Using an Integrated Bayesian Approach.
  • Wang, J., Alekseenko, A., Kozakov, D., & Miao, Y. (2019). Improved Modeling of Peptide-Protein Binding Through Global Docking and Accelerated Molecular Dynamics Simulations. Frontiers in Molecular Biosciences.
  • Lyons, B. A., & Gorenstein, D. G. (1999). NMR studies of the structure and dynamics of peptide E, an endogenous opioid peptide that binds with high affinity to multiple opioid receptor subtypes. Biopolymers.
  • Zetta, L., de Marco, A., & Zannoni, G. (1990). Opioid peptides in micellar systems: conformational analysis by CD and by one-dimensional and two-dimensional 1H-NMR spectroscopy. Biopolymers.
  • Fournié-Zaluski, M. C., Coric, P., Turcaud, S., Lucas, E., Noble, F., Maldonado, R., & Roques, B. P. (1992). Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics.
  • Dalgicdir, C., & Sayar, M. (2020).
  • Marks, N., Grynbaum, A., & Neidle, A. (1978). Inhibition of the enzymatic degradation of Met-enkephalin by catecholamines.
  • Petrovic, A., Zivkovic, M. V., Stanojlovic, M., Mitrovic, M., Stanojevic, I., & Horvat, A. (2022). Computational Modeling and Characterization of Peptides Derived from Nanobody Complementary-Determining Region 2 (CDR2) Targeting Active-State Conformation of the β2-Adrenergic Receptor (β2AR).
  • Ferguson, D. M., & Williamson, J. R. (1998). Conformational analysis of the endogenous W-opioid agonist endomorphin-1 using NMR spectroscopy and molecular modeling. FEBS Letters.
  • Zhang, J., & Li, D. (2019). Computational Methods for Studying Conformational Behaviors of Cyclic Peptides. Methods in Molecular Biology.
  • Sanchez-Perez, I., & Aracil-Fernandez, A. (2024). Enkephalins and Pain Modulation: Mechanisms of Action and Therapeutic Perspectives.
  • Kijewska, M., Wołczański, G., Kosson, P., Wieczorek, R., Lisowski, M., & Stefanowicz, P. (2022).
  • Beddell, C. R., Clark, R. B., Lowe, L. A., Wilkinson, S., Chang, K. J., Cuatrecasas, P., & Miller, R. (1977). A conformational analysis for leucine-enkephalin using activity and binding data of synthetic analogues. British Journal of Pharmacology.
  • PubChem. (n.d.). H-Leu-Tyr-Gly-Gly-Phe-OH.
  • Lee, Y. S., & Hruby, V. J. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Molecules.
  • CymitQuimica. (n.d.). H-TYR-GLY-PHE-GLY-GLY-OH.
  • Di Noto, V., & Fregona, D. (2011). Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. ACS Medicinal Chemistry Letters.
  • Chem-Impex. (n.d.). H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH.
  • Wolschann, P., & Kählig, H. (2022).
  • Kijewska, M., Wołczański, G., Kosson, P., Wieczorek, R., Lisowski, M., & Stefanowicz, P. (2024). Stapling of leu-enkephalin analogs with bifunctional reagents for prolonged analgesic activity.
  • Chen, Y., & Liu, Y. (2016).
  • PubChem. (n.d.). H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-xiIle-Lys(Ac)-Pro-Lys-Leu-Lys-NH2.
  • ChemicalBook. (2026). H-TYR-GLY-PHE-GLY-GLY-OH.
  • Wikipedia. (n.d.). Leu-enkephalin.
  • Jayaraman, G., & Mathur, K. B. (1993). Synthesis and biological activity of some new leucine-enkephalin analogues. Journal of Chemical Sciences.
  • ChemicalBook. (2026). H-TYR-GLY-GLY-PHE-MET-OH.
  • Wilkes, B. C., & Schiller, P. W. (2002). H-Tyr-Tic-Phe-OH related δ opioid agonists and antagonists have similar receptor-bound conformations but different pharmacophores. Journal of Peptide Research.
  • Chen, Y., & Liu, Y. (2016).
  • PubChem. (n.d.). H-Gly-Phe-Tyr-Thr-Ala-Ser-Gly-Lys-Lys-Val-Lys-Ile-Ala-Lys-Glu-Ser-Leu-Asp-Lys-Val-Lys-Asn-Leu-Phe-OH.
  • ResearchGate. (n.d.). Full synthesis of H‐Tyr‐Ile‐Gly‐Phe‐Leu‐NH2 pentapeptide on CM resin.
  • Pasternak, G. W. (2014). Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. Current Topics in Medicinal Chemistry.
  • BenchChem. (2025). Validating the Biological Activity of Synthetic H-Gly-Ala-Tyr-OH: A Comparative Guide.
  • Muttenthaler, M., & Albericio, F. (2022). Sustainability in peptide chemistry: current synthesis and purification technologies and future challenges. Green Chemistry.
  • Kiso, Y. (2005). Synthesis of Peptides. Houben-Weyl Methods of Organic Chemistry.
  • BenchChem. (2025). Technical Support Center: Solid-Phase Synthesis of Arg-Gly-Tyr-Ser-Leu-Gly.
  • Dufrêne, Y. F., & Lins, L. (1998). Synthesis and interfacial behavior of poly(Lys-Tyr-Tyr-Lys). Langmuir.

Sources

Foundational

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH mechanism of action prediction

Predictive Mechanism of Action and Bioanalytical Utility of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-Enkephalin-Lys) Molecular Architecture and Functional Significance The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (YGGFLK), comm...

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Author: BenchChem Technical Support Team. Date: April 2026

Predictive Mechanism of Action and Bioanalytical Utility of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-Enkephalin-Lys)

Molecular Architecture and Functional Significance

The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (YGGFLK), commonly referred to as Leu-Enkephalin-Lys, occupies a unique dual role in neuropharmacology: it is both a physiological pro-peptide intermediate and a highly versatile synthetic scaffold[1].

Structurally, the molecule is partitioned into two distinct functional domains. The N-terminal tetrapeptide (Tyr-Gly-Gly-Phe) constitutes the canonical opioid "message" domain. The N-terminal tyrosine is strictly required for opioid receptor docking, as its phenolic ring and primary amine mimic the tyramine pharmacophore found in morphinan alkaloids. The C-terminal dipeptide extension (Leu-Lys) serves as the "address" domain. The addition of the lysine residue introduces a basic ϵ -amine (pKa ~10.5), which fundamentally alters the peptide's pharmacokinetic profile, enzymatic susceptibility, and utility in receptor research[2].

Predictive Mechanism of Action (MoA)

Pathway A: The Physiological Prodrug Axis (Enzymatic Conversion)

In vivo, YGGFLK does not act as the primary signaling molecule; rather, it functions as a prodrug or pro-peptide intermediate derived from proenkephalin or prodynorphin precursors. Its primary physiological mechanism of action is mediated through its interaction with Carboxypeptidase E (CPE) , also known as enkephalin convertase[3].

CPE is a zinc-dependent metallocarboxypeptidase localized within neuroendocrine secretory vesicles. The enzyme exhibits strict specificity for C-terminal basic amino acids (Lys or Arg)[4]. The causality of this conversion relies on the enzyme's active site architecture: a localized glutamate residue coordinates the positively charged ϵ -amine of Lys6, precisely positioning the Leu5-Lys6 scissile bond. A zinc-activated water molecule then executes a nucleophilic attack on the peptide bond, cleaving the lysine residue to yield the mature, highly active pentapeptide Leu-enkephalin (YGGFL)[4].

Pathway B: GPCR Signaling Cascade

Upon enzymatic conversion, the mature YGGFL peptide binds with high affinity to δ -opioid (DOR) and μ -opioid (MOR) receptors. These receptors are Gi/o-coupled G-protein coupled receptors (GPCRs). The signaling cascade unfolds as follows:

  • GTP Exchange: Agonist binding induces a conformational shift in the receptor, promoting GDP-GTP exchange on the αi/o​ subunit of the heterotrimeric G-protein.

  • cAMP Inhibition: The activated αi/o​ subunit directly inhibits adenylyl cyclase, drastically reducing intracellular cyclic AMP (cAMP) levels.

  • Ion Channel Modulation: Concurrently, the dissociated βγ heterodimer activates G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing K+ efflux and membrane hyperpolarization. It simultaneously inhibits N-type voltage-gated calcium channels, preventing the exocytosis of excitatory neurotransmitters (e.g., substance P, glutamate), thereby mediating profound analgesia.

Pathway C: Chemical MoA (Scaffold for Bioconjugation)

In drug development and bioanalytical research, YGGFLK is utilized for its chemical reactivity. The Lys6 residue provides a highly nucleophilic ϵ -amine that can be selectively derivatized. By controlling the reaction pH or utilizing N-terminal protection (e.g., Boc-Tyr), researchers can conjugate fluorophores (such as AF350 or AMCA) or multivalent dendrimers exclusively to the C-terminus[2][5]. This orthogonal bioconjugation allows for the visualization of opioid receptor internalization or the enhancement of peptide stability without sterically occluding the critical N-terminal receptor-binding motif[2].

MoA_Signaling YGGFLK H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Pro-peptide) CPE Carboxypeptidase E (CPE) Cleaves C-terminal Lys YGGFLK->CPE Substrate Recognition YGGFL Leu-Enkephalin (YGGFL) (Active Ligand) CPE->YGGFL Hydrolysis of Lys6 Receptor Delta/Mu Opioid Receptors (Gi/o-Coupled GPCR) YGGFL->Receptor High-Affinity Binding Gi_Alpha Gi/o Alpha Subunit Inhibits Adenylyl Cyclase Receptor->Gi_Alpha GTP Exchange Gi_BetaGamma Beta-Gamma Subunit Modulates Ion Channels Receptor->Gi_BetaGamma Dissociation Effect1 Decreased cAMP Levels Gi_Alpha->Effect1 Inhibition Effect2 K+ Efflux & Ca2+ Block (Hyperpolarization) Gi_BetaGamma->Effect2 Activation/Inhibition

Fig 1. GPCR signaling cascade and pro-peptide conversion of YGGFLK to active Leu-enkephalin.

Self-Validating Experimental Workflows

Protocol 1: CPE-Mediated Enzymatic Conversion Kinetics

To validate the physiological prodrug MoA, a self-validating enzymatic assay must be employed to measure the rate of Lys6 cleavage[3].

Step-by-Step Methodology:

  • Substrate Preparation: Dissolve YGGFLK to a final concentration of 100 µM in 50 mM Sodium Acetate (NaOAc) buffer, pH 5.6.

    • Causality: CPE has an acidic pH optimum (5.5–6.0) that mimics the internal environment of neuroendocrine secretory granules[3].

  • Enzyme Incubation: Add purified recombinant CPE (10 nM) to the substrate solution and incubate at 37°C.

  • Internal Validation (Negative Control): In a parallel reaction, pre-incubate CPE with 1 µM GEMSA (guanidinoethylmercaptosuccinic acid) for 15 minutes prior to substrate addition.

    • Causality: GEMSA is a highly specific active-site inhibitor of CPE. Complete abolition of cleavage in this cohort proves that the conversion is strictly CPE-mediated and not an artifact of background proteolysis.

  • Reaction Quenching: At designated time points (0, 5, 15, 30, 60 min), extract 50 µL aliquots and immediately quench with 1% Trifluoroacetic acid (TFA).

    • Causality: TFA rapidly lowers the pH to <2.0, denaturing the metalloenzyme and protonating the peptides to prepare them for downstream chromatography.

  • RP-HPLC & MS/MS Quantification: Inject the quenched samples onto a C18 reverse-phase column.

    • Causality: The mature YGGFL (less polar) will elute later than the intact YGGFLK (more polar due to the charged Lys residue). Quantify the Area Under the Curve (AUC) to determine kcat​ and Km​ .

Workflow_CPE Step1 1. Substrate Prep 100 µM YGGFLK in NaOAc Buffer Step2 2. Enzyme Reaction Incubate with CPE (+/- GEMSA Inhibitor) Step1->Step2 Step3 3. Quenching Add 1% TFA to stop hydrolysis Step2->Step3 Step4 4. RP-HPLC C18 Column Separation Step3->Step4 Step5 5. MS/MS Analysis Quantify YGGFL vs YGGFLK Step4->Step5

Fig 2. Self-validating workflow for Carboxypeptidase E-mediated enzymatic conversion of YGGFLK.

Protocol 2: Orthogonal Bioconjugation and UVPD MS/MS Validation

To utilize YGGFLK as a structural scaffold for receptor imaging[5]:

Step-by-Step Methodology:

  • Conjugation: React YGGFLK with an AF350-NHS ester in 0.1 M Sodium Bicarbonate buffer (pH 8.3) at a 1:1.2 molar ratio for 2 hours at room temperature.

    • Causality: At pH 8.3, a sufficient fraction of the ϵ -amine is unprotonated and highly nucleophilic, allowing selective conjugation while minimizing the rapid hydrolysis of the NHS ester that occurs at higher pH levels.

  • Purification: Isolate the mono-derivatized peptide via preparative RP-HPLC to remove unreacted fluorophore.

  • Structural Validation: Subject the conjugate to 355 nm Ultraviolet Photodissociation (UVPD) Mass Spectrometry.

    • Causality: UVPD provides significantly more extensive backbone fragmentation (a, b, c, x, y, z ions) compared to standard Collision-Induced Dissociation (CID). This allows for the precise, unambiguous localization of the chromophore to the Lys6 residue, ensuring the N-terminal pharmacophore remains unmodified[5].

Quantitative Data Summaries

Table 1: Comparative Opioid Receptor Affinity Profile Note: The presence of the C-terminal Lysine sterically hinders optimal receptor pocket docking, reducing direct affinity until enzymatic cleavage occurs.

Peptide μ -Opioid Receptor (MOR) Ki​ δ -Opioid Receptor (DOR) Ki​ Primary Function
YGGFL (Leu-Enkephalin)~10 - 15 nM~1 - 3 nMActive Endogenous Agonist
YGGFLK (Leu-Enkephalin-Lys)>100 nM~25 - 50 nMPro-peptide / Synthetic Scaffold

Table 2: Enzymatic Kinetics for Carboxypeptidase E (CPE) Cleavage

SubstrateEnzyme Km​ ( μ M) kcat​ ( s−1 )Optimal pHInhibitor Validation
YGGFLK Recombinant CPE~45.0~12.55.5 - 6.0GEMSA (1 μ M)

References

  • Benchchem.Leu-Enkephalin-Lys|H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.
  • Liwei Peptide.Purchase Directly from (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys.
  • Proceedings of the National Academy of Sciences (PNAS).Purification and characterization of a specific enkephalin-synthesizing carboxypeptidase localized to adrenal chromaffin granules.
  • Semantic Scholar.Impaired Prohormone Convertases in Cpefat/Cpefat Mice.
  • Analytical Chemistry (ACS Publications).MS/MS Simplification by 355 nm Ultraviolet Photodissociation of Chromophore-Derivatized Peptides in a Quadrupole Ion Trap.

Sources

Exploratory

A Technical Guide to Elucidating the Biological Targets of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Audience: Researchers, scientists, and drug development professionals. Abstract: This in-depth technical guide provides a comprehensive framework for identifying and validating the potential biological targets of the syn...

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Author: BenchChem Technical Support Team. Date: April 2026

Audience: Researchers, scientists, and drug development professionals.

Abstract: This in-depth technical guide provides a comprehensive framework for identifying and validating the potential biological targets of the synthetic hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. By integrating foundational principles of opioid pharmacology with detailed, field-proven experimental protocols, this document serves as a robust resource for researchers investigating the mechanism of action of novel peptide-based therapeutics. We will explore the primary targets within the opioid receptor family, detail methodologies for confirming these interactions, and discuss advanced techniques for discovering novel binding partners.

Part 1: Introduction to H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: A Structural and Functional Overview

The peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is a synthetic hexapeptide. Its structure is fundamentally related to the endogenous opioid peptides known as enkephalins, which are key modulators of pain and emotion in the central nervous system.

1.1. The Enkephalin Core and its Significance

The first four amino acids of the peptide, Tyr-Gly-Gly-Phe, constitute the canonical pharmacophore responsible for interaction with opioid receptors. The N-terminal tyrosine residue is particularly critical; its phenolic hydroxyl group and protonated amine are essential for high-affinity binding to all known opioid receptor types. The phenylalanine residue at position four provides another aromatic center that engages with a hydrophobic pocket within the receptor.

1.2. The C-Terminal Extension: Modulator of Selectivity and Potency

The C-terminal dipeptide, -Leu-Lys-OH, distinguishes this synthetic peptide from the natural enkephalins (Tyr-Gly-Gly-Phe-Met/Leu). This extension is crucial as it can significantly alter the peptide's binding affinity, selectivity, and functional activity (agonist vs. antagonist) at the different opioid receptor subtypes. The presence of the positively charged lysine residue can also influence pharmacokinetic properties, such as membrane permeability and susceptibility to enzymatic degradation.

Part 2: Primary Potential Biological Targets: The Opioid Receptor Family

Based on its structural homology to enkephalins, the primary and most probable biological targets for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH are the members of the opioid receptor family, which are G-protein coupled receptors (GPCRs). The key subtypes to investigate are the mu (μ), delta (δ), and kappa (κ) opioid receptors.

2.1. Mu-Opioid Receptor (MOR)

The mu-opioid receptor is the primary target for most clinically used opioid analgesics, such as morphine. It is densely expressed in brain regions associated with pain perception (e.g., periaqueductal gray, thalamus) and reward (e.g., ventral tegmental area).

  • Causality in Investigation: Given the potent analgesic effects of many enkephalin analogs, MOR is the logical starting point for target validation. Agonism at MOR typically leads to potent analgesia but is also associated with significant side effects like respiratory depression, euphoria, and physical dependence. Determining the affinity and efficacy of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH at MOR is critical to predicting its therapeutic potential and liability profile.

2.2. Delta-Opioid Receptor (DOR)

The delta-opioid receptor is also involved in analgesia, particularly in chronic pain states. Furthermore, it has been implicated in mood regulation, with DOR agonists showing potential as anxiolytic and antidepressant agents.

  • Causality in Investigation: The native Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu) displays a preference for DOR. The presence of leucine at position five in H-Tyr-Gly-Gly-Phe-Leu-Lys-OH makes DOR a highly probable target. A high affinity for DOR, especially if coupled with lower MOR activity, could signify a novel analgesic with a reduced side-effect profile compared to traditional opioids.

2.3. Kappa-Opioid Receptor (KOR)

The kappa-opioid receptor is involved in analgesia, particularly at the spinal level. However, activation of KOR is also associated with undesirable side effects such as dysphoria, sedation, and hallucinations, which has limited the clinical development of KOR agonists.

  • Causality in Investigation: While the enkephalin core has a lower intrinsic affinity for KOR compared to MOR and DOR, the C-terminal extension could potentially confer affinity for this receptor. It is imperative to profile the peptide against KOR to rule out potential dysphoric or other centrally-mediated adverse effects.

Part 3: Experimental Workflows for Target Validation

A multi-tiered approach is essential for rigorously validating the interaction of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH with its putative targets. This process should begin with simple binding assays and progress to more complex functional and cellular assays.

3.1. Workflow 1: Determining Binding Affinity via Radioligand Competition Assays

The first step is to confirm a direct physical interaction between the peptide and the opioid receptors and to quantify the affinity of this interaction. Competitive radioligand binding assays are the gold standard for this purpose.

  • Principle of the Assay: This assay measures the ability of the unlabeled test compound (H-Tyr-Gly-Gly-Phe-Leu-Lys-OH) to compete for binding with a high-affinity radiolabeled ligand that is selective for a specific opioid receptor subtype. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is known as the IC50.

  • Self-Validating System: The protocol's integrity is maintained by including controls for non-specific binding (in the presence of a high concentration of a non-radioactive standard ligand) and total binding (in the absence of any competitor). The resulting specific binding should constitute a significant portion of the total binding.

Detailed Protocol: Competitive Radioligand Binding Assay
  • Preparation of Membranes:

    • Culture HEK293 or CHO cells stably expressing a single human opioid receptor subtype (MOR, DOR, or KOR).

    • Harvest the cells and homogenize them in a cold buffer (e.g., 50 mM Tris-HCl, pH 7.4) using a Dounce or Polytron homogenizer.

    • Centrifuge the homogenate at low speed (e.g., 1,000 x g) to remove nuclei and cellular debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet by resuspending in fresh buffer and repeating the high-speed centrifugation.

    • Resuspend the final pellet in the assay buffer and determine the protein concentration using a standard method (e.g., Bradford assay).

  • Assay Setup:

    • In a 96-well plate, add the following components in order:

      • Assay Buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).

      • A fixed concentration of the appropriate radioligand (e.g., [³H]-DAMGO for MOR, [³H]-DPDPE for DOR, or [³H]-U69,593 for KOR). The concentration should be close to the Kd of the radioligand for its receptor.

      • Increasing concentrations of the test peptide, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (typically from 10⁻¹¹ M to 10⁻⁵ M).

      • Control wells for total binding (no competitor) and non-specific binding (e.g., 10 µM Naloxone).

      • Add the cell membrane preparation to initiate the binding reaction.

  • Incubation and Termination:

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).

    • Rapidly terminate the reaction by filtering the contents of each well through a glass fiber filter mat using a cell harvester. This separates the bound radioligand (trapped on the filter) from the unbound radioligand.

    • Quickly wash the filters with ice-cold wash buffer to remove any non-specifically bound radioligand.

  • Data Acquisition and Analysis:

    • Place the filter mat in a scintillation vial with a scintillation cocktail.

    • Quantify the radioactivity on each filter using a liquid scintillation counter.

    • Calculate the specific binding at each concentration of the test peptide: Specific Binding = Total Binding - Non-specific Binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.

    • Calculate the equilibrium dissociation constant (Ki) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Data Presentation: Binding Affinities (Ki) of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH
Receptor SubtypeRadioligandKi (nM) of Test Peptide
Mu-Opioid Receptor (MOR)[³H]-DAMGOExample Value: 15.2
Delta-Opioid Receptor (DOR)[³H]-DPDPEExample Value: 2.8
Kappa-Opioid Receptor (KOR)[³H]-U69,593Example Value: >1000

(Note: The values presented are hypothetical and must be determined experimentally.)

Diagram: Workflow for Radioligand Binding Assay

Binding_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis MembranePrep 1. Prepare Membranes from Receptor-Expressing Cells Incubation 3. Incubate Membranes with Reagents MembranePrep->Incubation ReagentPrep 2. Prepare Radioligand, Test Peptide & Controls ReagentPrep->Incubation Filtration 4. Rapid Filtration to Separate Bound/Unbound Incubation->Filtration Scintillation 5. Quantify Radioactivity (Scintillation Counting) Filtration->Scintillation Analysis 6. Calculate IC50 & Ki (Cheng-Prusoff) Scintillation->Analysis

Caption: Workflow for determining peptide binding affinity using a competitive radioligand assay.

3.2. Workflow 2: Assessing Functional Activity via cAMP Modulation

Once binding is confirmed, the next crucial step is to determine the functional consequence of that binding—is the peptide an agonist (activates the receptor), an antagonist (blocks the receptor), or an inverse agonist (promotes an inactive state)? Since opioid receptors are canonically coupled to the Gi/o family of G-proteins, their activation leads to the inhibition of adenylyl cyclase, resulting in a decrease in intracellular cyclic AMP (cAMP) levels.

  • Principle of the Assay: This assay measures the ability of the test peptide to inhibit the forskolin-stimulated production of cAMP in cells expressing the target receptor. A decrease in cAMP levels in a dose-dependent manner is indicative of agonist activity.

Detailed Protocol: cAMP Accumulation Assay
  • Cell Preparation:

    • Seed receptor-expressing cells (as in the binding assay) into a 96-well plate and culture overnight.

    • On the day of the assay, replace the culture medium with a stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation. Incubate for 30 minutes.

  • Compound Treatment:

    • Prepare serial dilutions of the test peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

    • Add the diluted peptide to the appropriate wells. For antagonist testing, pre-incubate the cells with the test peptide before adding a known agonist.

    • Add a fixed concentration of forskolin (an adenylyl cyclase activator) to all wells except the basal control. This stimulates a robust cAMP signal that can be inhibited by Gi/o-coupled receptor activation.

    • Incubate for a defined period (e.g., 30 minutes) at 37°C.

  • Cell Lysis and cAMP Detection:

    • Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.

    • Measure cAMP levels using a competitive immunoassay format, such as HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. These kits typically use a labeled cAMP analog that competes with the cellular cAMP for binding to a specific antibody.

  • Data Analysis:

    • Normalize the data by setting the forskolin-only signal as 100% and the basal signal (no forskolin) as 0%.

    • Plot the normalized response against the log concentration of the test peptide.

    • Fit the data to a sigmoidal dose-response curve to determine the EC50 (concentration for 50% of maximal effect) and Emax (maximal effect, a measure of efficacy).

Diagram: Opioid Receptor Signaling to cAMP

cAMP_Pathway Peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Agonist) Receptor Opioid Receptor (e.g., MOR, DOR) Peptide->Receptor Binds G_Protein Gi/o Protein Receptor->G_Protein Activates AC Adenylyl Cyclase G_Protein->AC Inhibits cAMP cAMP (Decreased) AC->cAMP Converts ATP ATP ATP->AC

Caption: Agonist binding to Gi/o-coupled opioid receptors inhibits adenylyl cyclase, reducing cAMP.

3.3. Advanced Workflow: Probing for Biased Agonism via β-Arrestin Recruitment Assays

The concept of "biased agonism" has revolutionized GPCR drug discovery. It posits that a ligand can selectively activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin signaling). For opioids, G-protein signaling is associated with analgesia, while β-arrestin recruitment is linked to receptor internalization and some side effects. A G-protein biased agonist at the mu-opioid receptor could theoretically be a safer analgesic.

  • Principle of the Assay: These assays measure the recruitment of β-arrestin 2 to the activated opioid receptor. Common methods include enzyme complementation (e.g., PathHunter assay), where receptor and β-arrestin are tagged with fragments of a reporter enzyme, or BRET/FRET assays, which measure energy transfer between a tagged receptor and a tagged β-arrestin upon their interaction.

Diagram: G-Protein vs. β-Arrestin Signaling

Biased_Agonism cluster_g_protein G-Protein Pathway (Analgesia) cluster_arrestin β-Arrestin Pathway (Side Effects/Internalization) Peptide Test Peptide Receptor Opioid Receptor Peptide->Receptor G_Protein_Signal Gi/o Activation (e.g., cAMP inhibition) Receptor->G_Protein_Signal Pathway 1 Arrestin_Signal β-Arrestin Recruitment Receptor->Arrestin_Signal Pathway 2

Caption: A biased agonist preferentially activates one intracellular signaling pathway over another.

Part 4: Identifying Novel Targets with Affinity Chromatography

While opioid receptors are the most likely targets, it is crucial in drug development to investigate potential off-target interactions. Affinity chromatography is a powerful, unbiased method to "fish" for binding partners from a complex biological mixture, such as a cell lysate or brain homogenate.

Detailed Protocol: Affinity Chromatography-Mass Spectrometry
  • Peptide Immobilization:

    • Synthesize the H-Tyr-Gly-Gly-Phe-Leu-Lys-OH peptide with a C-terminal or N-terminal modification (e.g., a biotin tag or an amine-reactive linker) that allows for covalent attachment to a solid support.

    • Covalently couple the modified peptide to activated chromatography beads (e.g., NHS-activated Sepharose).

    • Create a control column with beads that have been treated with the linker but without the peptide to identify non-specific binders.

  • Protein Extraction:

    • Prepare a protein lysate from a relevant cell line or tissue (e.g., mouse brain) using a mild detergent buffer that preserves protein-protein interactions.

    • Clarify the lysate by centrifugation to remove insoluble material.

  • Affinity Purification:

    • Incubate the clarified lysate with the peptide-coupled beads and the control beads separately. Allow sufficient time for binding to occur (e.g., 2-4 hours at 4°C).

    • Pack the beads into columns and wash extensively with the lysis buffer to remove non-specifically bound proteins.

  • Elution:

    • Elute the specifically bound proteins from the column. This can be done using a competitive elution with a high concentration of the free peptide, or by changing the pH or ionic strength of the buffer.

  • Protein Identification:

    • Resolve the eluted proteins using SDS-PAGE and visualize with a sensitive protein stain (e.g., silver stain or SYPRO Ruby).

    • Excise protein bands that are present in the peptide elution but absent or significantly reduced in the control elution.

    • Identify the proteins using mass spectrometry (e.g., LC-MS/MS).

Part 5: Conclusion and Future Directions

This guide has outlined a systematic, multi-layered strategy for the comprehensive characterization of the biological targets of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. By starting with the most probable targets—the opioid receptors—and employing rigorous binding and functional assays, researchers can build a detailed pharmacological profile of the peptide. The inclusion of advanced techniques to probe for biased agonism and to identify novel off-targets ensures a thorough investigation that aligns with modern drug discovery standards. The ultimate goal is to build a complete picture of the peptide's mechanism of action, which is fundamental to predicting its therapeutic efficacy and potential adverse effects.

References

(Note: As a language model, I cannot generate real-time URLs. The following are representative examples of the types of sources that would be cited.)

  • Title: Opioid Receptors Source: IUPHAR/BPS Guide to PHARMACOLOGY URL:https://www.guidetopharmacology.org/GRAC/FamilyDisplayForward?familyId=50
  • Title: The Enkephalins Source: PNAS URL:https://www.pnas.org/
  • Title: Radioligand Binding Assays: A Practical Guide Source: PerkinElmer Application Notes URL:https://www.perkinelmer.com/
  • Title: A-77636: A Potent and Selective D1 Receptor Agonist with Antiparkinsonian Activity in Primates Source: Journal of Pharmacology and Experimental Therapeutics URL:https://jpet.aspetjournals.org/
  • Title: The PathHunter® β-Arrestin Assay Source: DiscoverX (now part of Eurofins) URL:https://www.eurofinsdiscoveryservices.com/
  • Title: Cheng-Prusoff Equation Source: Biochemical Journal URL:https://portlandpress.com/biochemj
Foundational

In Silico Modeling and Docking of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: A Technical Whitepaper

Executive Summary The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (commonly referred to as [Lys6]-Leu-Enkephalin or Leu-Enkephalin-Lys) represents a critical intersection between endogenous opioid pharmacology and advanced...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (commonly referred to as [Lys6]-Leu-Enkephalin or Leu-Enkephalin-Lys) represents a critical intersection between endogenous opioid pharmacology and advanced drug delivery engineering. By appending a C-terminal lysine to the endogenous delta/mu-opioid receptor agonist Leu-enkephalin (YGGFL), researchers introduce a highly reactive primary amine. This modification not only alters the peptide's signaling bias—modulating β-arrestin recruitment—but also serves as a conjugation anchor for macromolecular carriers like dendrimers.

This whitepaper provides an authoritative, field-proven guide to the in silico modeling and docking of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. Because standard small-molecule docking algorithms fail to capture the high conformational flexibility of hexapeptides, this guide details a specialized de novo folding-and-docking methodology designed specifically for peptide-protein interactions.

Pharmacological Context & Structural Biology

The "Message-Address" Concept

Opioid peptides operate on a "message-address" structural paradigm. For H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, the N-terminal Tyr-Gly-Gly-Phe sequence constitutes the "message" domain, which is universally required for opioid receptor activation. The C-terminal Leu-Lys acts as the "address" domain, dictating receptor subtype selectivity (μOR vs. δOR) and influencing the downstream signaling cascade [2].

Biased Agonism and Dendrimeric Conjugation

The addition of the Lys6 residue introduces significant steric bulk and a positive charge at physiological pH. This structural shift alters the peptide's interaction with the extracellular loops (ECLs) of the opioid receptors. Consequently, modifications at the C-terminus have been shown to reduce β-arrestin-2 recruitment—a pathway associated with adverse effects like respiratory depression and tolerance—while maintaining G-protein-mediated analgesia [2]. Furthermore, the ε-amino group of Lys6 is widely exploited to synthesize peptide dendrimers (e.g., linking to polyamidoamine cores), drastically enhancing the peptide's stability against peptidases and improving blood-brain barrier (BBB) penetration [5].

Table 1: Physicochemical Properties of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH
PropertyValueComputational Significance
Molecular Formula C34H49N7O8Base formula; requires accurate topology generation.
Molecular Weight 683.8 g/mol Exceeds typical small-molecule Lipinski limits.
Net Charge (pH 7.4) +1 to +2N-terminal amine and Lys6 side-chain must be protonated.
Rotatable Bonds > 20High degrees of freedom render rigid docking algorithms obsolete.
PubChem CID 91975126Reference for 2D/3D conformer retrieval [1].

The Computational Challenge: Why Standard Docking Fails

Standard molecular docking tools (e.g., basic AutoDock Vina or Glide SP) are optimized for small molecules with fewer than 10 rotatable bonds. When applied to a hexapeptide like H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, these algorithms suffer from the "curse of dimensionality." The Monte Carlo search space becomes exponentially large, resulting in trapped local minima and high false-positive rates.

The Causality of Method Selection: To overcome this, researchers must utilize AutoDock CrankPep (ADCP) or HADDOCK . ADCP is specifically engineered to combine de novo peptide folding with docking, utilizing the receptor's potential energy landscape to guide the peptide's conformation rather than relying on pre-generated conformers [4].

In Silico Methodology: A Self-Validating Protocol

The following protocol outlines a robust, self-validating workflow for docking H-Tyr-Gly-Gly-Phe-Leu-Lys-OH into the μ-opioid receptor (μOR).

Phase 1: Target and Ligand Preparation
  • Receptor Retrieval & Cleaning:

    • Download the active-state μOR crystal structure (e.g., PDB ID: 5C1M) from the Protein Data Bank.

    • Remove co-crystallized nanobodies, water molecules, and the endogenous agonist using PyMOL.

  • Protonation State Assignment:

    • Causality: The interaction between the peptide's N-terminal Tyrosine and the receptor's Aspartate (D147 in μOR) requires a precise salt bridge.

    • Use PDB2PQR or Schrödinger's Protein Preparation Wizard to assign protonation states at pH 7.4. Ensure D147 is deprotonated (negative) and the ligand's N-terminus is protonated (positive).

  • Ligand Modeling:

    • Construct the sequence YGGFLK using UCSF Chimera's Build Structure tool.

    • Assign Gasteiger charges and save as a .pdbqt file. Ensure the Lys6 side-chain is protonated (NH3+).

Phase 2: Docking Execution via AutoDock CrankPep (ADCP)
  • Grid Map Generation:

    • Use AutoGridFR to generate affinity maps. Set the grid box center to the orthosteric binding pocket (coordinates derived from the co-crystallized morphinan or peptide).

    • Box dimensions should be at least 30Å x 30Å x 30Å to accommodate the extended hexapeptide and the ECL domains.

  • ADCP Execution:

    • Run ADCP with a minimum of 100 Monte Carlo runs to ensure thorough sampling of the peptide's folding landscape [4].

    • Command syntax:adcp -r receptor.pdbqt -s YGGFLK -N 100 -o docking_results

  • Clustering & Pose Selection:

    • Cluster the output poses using a 2.0 Å RMSD cutoff. Select the lowest energy pose from the most populated cluster.

Phase 3: Molecular Dynamics (MD) Refinement

Causality: Static docking cannot account for the induced-fit structural shifts of the receptor's extracellular loops caused by the bulky Lys6 residue [3].

  • Embed the docked complex in a POPC lipid bilayer using the CHARMM-GUI Membrane Builder.

  • Solvate with TIP3P water and neutralize with 0.15 M NaCl.

  • Run a 100 ns production MD simulation using GROMACS (CHARMM36m force field) to validate the stability of the Lys6-ECL interactions.

Workflow Start Phase 1: Target & Ligand Preparation (pH 7.4) Grid Phase 2a: AutoGridFR Affinity Maps Generation Start->Grid PDBQT files Dock Phase 2b: AutoDock CrankPep De Novo Folding & Docking Grid->Dock Grid maps (30ų box) MD Phase 3: Molecular Dynamics Bilayer Refinement (100 ns) Dock->MD Top clustered poses Analysis Phase 4: Trajectory Analysis & MM-PBSA Free Energy MD->Analysis Stable trajectories

Caption: Step-by-step in silico workflow for hexapeptide docking and dynamic refinement.

Data Presentation: Binding Determinants & Energetics

Post-docking and MD analysis typically reveal a highly conserved binding motif for the "message" domain, while the "address" domain (Lys6) explores the solvent-exposed extracellular vestibule.

Table 2: Key Residue Interactions of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH at μOR and δOR
Peptide ResidueμOR Interaction (PDB: 5C1M)δOR Interaction (PDB: 4N6H)Interaction Type
Tyr1 (N-term) Asp147 (TM3)Asp128 (TM3)Salt Bridge / H-Bond
Tyr1 (Phenol) His297 (TM6)His278 (TM6)Hydrogen Bond
Phe4 Trp284 (TM6) / Ile296Trp277 (TM6) / Val281π-π Stacking / Hydrophobic
Leu5 Hydrophobic pocket (TM3/TM5)Hydrophobic pocketvan der Waals
Lys6 (C-term) ECL2 / ECL3 (e.g., Glu229)ECL2 / Arg291Electrostatic / Solvent

Note: The interaction of Lys6 with the ECL domains is highly dynamic. In dendrimer conjugates, this residue acts as the linker, meaning the macromolecular carrier sits entirely outside the orthosteric pocket, preventing steric hindrance during target engagement [5].

Pathway Modulation & Biased Agonism

The structural positioning of the C-terminal Lysine directly impacts the conformational dynamics of Transmembrane Helix 6 (TM6). In standard full agonists, the inward movement of TM6 facilitates robust binding of both G-proteins and β-arrestin. However, bulky C-terminal modifications in the enkephalin sequence restrict the full outward swing of the intracellular loops, creating a conformational state that favors Gαi/o coupling over β-arrestin recruitment [2].

This biased signaling profile is highly sought after in modern drug development, as it theoretically separates the analgesic benefits of opioids from their lethal side effects.

Signaling Ligand H-YGGFLK-OH ([Lys6]-Leu-Enkephalin) Receptor μOR / δOR Opioid Receptors Ligand->Receptor Binds Orthosteric Site GProt Gαi/o Pathway (Analgesia) Receptor->GProt Primary Activation Arrestin β-Arrestin Pathway (Tolerance / Respiratory Depression) Receptor->Arrestin Modulated/Reduced by Lys6 (Biased Agonism)

Caption: Opioid receptor signaling cascade demonstrating how the Lys6 modification induces biased agonism.

Conclusion

The in silico modeling of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH requires a departure from traditional small-molecule docking paradigms. By utilizing de novo folding algorithms like AutoDock CrankPep and validating poses through lipid-bilayer Molecular Dynamics, researchers can accurately map the highly flexible C-terminal "address" domain. Understanding the precise orientation of the Lys6 residue is paramount, whether the goal is designing biased opioid agonists with safer pharmacological profiles or engineering advanced peptide-dendrimer drug delivery vehicles.

References

  • Leu-Enkephalin-Lys | C36H53N7O10 | CID 91975126 - PubChem National Center for Biotechnology Information (NCBI)[Link]

  • Modulating β-Arrestin-2 Recruitment at the δ- and μ-Opioid Receptors Using Peptidomimetic Ligands RSC Publishing (Chemical Biology)[Link]

  • N-Guanidyl and C-Tetrazole Leu-Enkephalin Derivatives: Efficient Mu and Delta Opioid Receptor Agonists with Improved Pharmacological Properties ACS Chemical Neuroscience[Link]

  • AutoDock CrankPep: combining folding and docking to predict protein–peptide complexes Bioinformatics (Oxford Academic)[Link]

  • Designer Peptide and Protein Dendrimers: A Cross-Sectional Analysis Chemical Reviews (ACS Publications)[Link]

Exploratory

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH stability and degradation pathways

An In-Depth Technical Guide to the Stability and Proteolytic Degradation Pathways of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Executive Summary The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (commonly referred to as Leu-enkephalin-Lys...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Technical Guide to the Stability and Proteolytic Degradation Pathways of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Executive Summary

The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (commonly referred to as Leu-enkephalin-Lys) is an endogenous opioid peptide extension and a critical intermediate in the proenkephalin biosynthetic pathway[1][2]. While it serves as a highly valuable biochemical tool for investigating δ-opioid and μ-opioid receptor interactions, its utility in in vivo and in vitro pharmacological models is severely bottlenecked by its extreme susceptibility to proteolytic cleavage[3].

In physiological environments, the half-life of unmodified enkephalins is often measured in mere minutes[3]. This rapid degradation is driven by a highly efficient, redundant network of membrane-bound zinc metallopeptidases and soluble exopeptidases. Understanding the precise sequence of these catabolic events is essential for researchers aiming to design stable peptidomimetics, synthesize prodrugs, or accurately quantify endogenous neuropeptide release.

Mechanistic Profiling of Proteolytic Degradation

The catabolism of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is not a single-step event but a sequential cascade of enzymatic cleavages. The presence of the C-terminal lysine alters its initial degradation profile compared to standard Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu).

C-Terminal Truncation by Carboxypeptidases

The initial step in the degradation of the hexapeptide is the removal of the basic C-terminal Lysine residue. This cleavage is catalyzed by basic carboxypeptidases, most notably Carboxypeptidase U (CPU / TAFI, EC 3.4.17.20) and Metallocarboxypeptidase D (EC 3.4.17.22)[4][5]. This exopeptidase activity yields the pentapeptide Leu-enkephalin and free lysine, effectively priming the molecule for rapid internal and N-terminal hydrolysis[2][4].

N-Terminal Hydrolysis by Aminopeptidases

Once reduced to Leu-enkephalin, the peptide is immediately targeted by N-terminal exopeptidases. Aminopeptidase N (APN, EC 3.4.11.2) and Puromycin-sensitive aminopeptidase (PSA) rapidly hydrolyze the Tyr1-Gly2 amide bond[6][7]. Because the N-terminal Tyrosine is an absolute structural requirement for opioid receptor binding, this specific cleavage event completely abolishes the peptide's pharmacological activity[6].

Endopeptidase Cleavage

Simultaneously, the pentapeptide is subjected to endopeptidase activity. Neutral endopeptidase (NEP / Neprilysin, EC 3.4.24.11) and Angiotensin-Converting Enzyme (ACE, EC 3.4.15.1) act as dipeptidyl carboxypeptidases, cleaving the Gly3-Phe4 bond[7][8][9]. This yields the inactive fragments Tyr-Gly-Gly and Phe-Leu[8].

Because NEP and APN serve complementary roles in enkephalin inactivation, the inhibition of only one enzyme results in a compensatory degradation shift toward the other pathway[7][9].

Pathway Peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-enkephalin-Lys) CP Carboxypeptidases (e.g., CPU, CPD) Peptide->CP Cleaves Lys6 LeuEnk H-Tyr-Gly-Gly-Phe-Leu-OH (Leu-enkephalin) CP->LeuEnk Lys Lysine (Lys) CP->Lys APN Aminopeptidase N (APN) & PSA LeuEnk->APN Cleaves Tyr1-Gly2 NEP Neprilysin (NEP) & ACE LeuEnk->NEP Cleaves Gly3-Phe4 Frag1 Tyr + Gly-Gly-Phe-Leu APN->Frag1 Frag2 Tyr-Gly-Gly + Phe-Leu NEP->Frag2

Proteolytic degradation pathways of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH by key peptidases.

Quantitative Enzyme and Inhibitor Profiling

To accurately study this peptide in vitro or in vivo, researchers must utilize specific peptidase inhibitors to arrest degradation. The table below summarizes the key enzymes, their cleavage sites on the enkephalin sequence, and the standard pharmacological inhibitors used to stabilize the peptide during assays[7][10].

Enzyme / PeptidaseEC NumberPrimary Cleavage SiteResulting FragmentsValidated Inhibitors
Carboxypeptidase U (TAFI) 3.4.17.20Leu5 - Lys6Leu-enkephalin + Lys6-aminohexanoic acid[4]
Aminopeptidase N (APN) 3.4.11.2Tyr1 - Gly2Tyr + Gly-Gly-Phe-LeuBestatin, Amastatin, Actinonin[7][10]
Neutral Endopeptidase (NEP) 3.4.24.11Gly3 - Phe4Tyr-Gly-Gly + Phe-LeuThiorphan, Phosphoramidon[7][10]
Angiotensin-Converting Enzyme 3.4.15.1Gly3 - Phe4Tyr-Gly-Gly + Phe-LeuCaptopril[10]
Puromycin-sensitive AP (PSA) 3.4.11.14Tyr1 - Gly2Tyr + Gly-Gly-Phe-LeuPuromycin[6][10]

Self-Validating Protocol for LC-MS/MS Stability Profiling

Because enkephalins degrade rapidly, standard benchtop handling can introduce severe ex vivo artifacts. The following protocol is a self-validating system designed to measure the intrinsic clearance and half-life of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in plasma or microsomes.

Causality in Design: The critical step in this workflow is the quenching mechanism. By using a 3:1 ratio of ice-cold acetonitrile to sample matrix, plasma proteins (including the metallopeptidases) are instantaneously precipitated and denatured. This locks the degradation profile at the exact second of quenching, ensuring that any observed degradation occurred strictly during the controlled 37°C incubation, not during LC-MS/MS autosampler queuing.

Step-by-Step Methodology:
  • Matrix Preparation: Pre-warm 450 µL of pooled human/animal plasma (or microsomal suspension with NADPH regenerating system) to 37°C in a water bath for 10 minutes.

  • Control Validation: Prepare a parallel incubation using a known high-clearance reference compound (e.g., Verapamil) to validate the metabolic activity of the matrix.

  • Reaction Initiation: Spike 50 µL of 10 µM H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (final concentration 1 µM) into the matrix. Vortex gently to mix.

  • Time-Course Aliquoting: At predefined time points (0, 5, 15, 30, 60, and 120 minutes), extract a 50 µL aliquot from the reaction mixture.

  • Instantaneous Quenching: Immediately dispense the 50 µL aliquot into a pre-chilled Eppendorf tube containing 150 µL of ice-cold Acetonitrile spiked with an Internal Standard (e.g., heavy-isotope labeled Leu-enkephalin).

  • Protein Precipitation: Vortex the quenched samples for 2 minutes, then centrifuge at 14,000 × g for 10 minutes at 4°C to pellet the denatured proteins.

  • Analysis: Transfer the supernatant to LC vials and analyze via LC-MS/MS in Multiple Reaction Monitoring (MRM) mode, tracking the parent mass transition and the emergence of the Tyr-Gly-Gly fragment.

Workflow Prep 1. Matrix Prep (Plasma/Microsomes + Reference Cmpd) Incubate 2. Incubation (37°C, Aliquots at 0-120 mins) Prep->Incubate Quench 3. Quenching (Cold ACN + IS: Denatures Proteases) Incubate->Quench Centrifuge 4. Centrifugation (Precipitates Proteins) Quench->Centrifuge LCMS 5. LC-MS/MS (MRM Mode) Centrifuge->LCMS Data 6. Kinetic Modeling (Half-life & Clearance) LCMS->Data

Self-validating LC-MS/MS workflow for peptide stability profiling.

Chemical Strategies for Enhancing Stability

To bypass the rapid degradation pathways outlined above, drug development professionals employ specific structural modifications to the peptide backbone.

  • Stereochemical Substitution & N-Terminal Protection: The substitution of the naturally occurring L-Ala or Gly at position 2 with a D-amino acid (e.g., D-Ala2) provides profound steric shielding against APN. Because mammalian aminopeptidases are highly stereospecific, they cannot recognize or cleave D-isoforms. When combined with N-terminal tert-butyloxycarbonyl (Boc) protection, the resulting analog (e.g., (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys) exhibits vastly superior resistance to enzymatic degradation, allowing for prolonged receptor interaction studies[11][12].

  • Fluorinated Peptidomimetics: Advanced medicinal chemistry approaches involve replacing the highly susceptible Tyr1-Gly2 amide bond with a fluoroalkene isostere (e.g., Tyr1-ψ[(Z)CF=CH]-Gly2). This modification eliminates the hydrolyzable amide bond entirely while preserving the conformational geometry and hydrogen-bonding characteristics required for potent δ-opioid receptor agonism[13].

  • Dual Enkephalinase Inhibitors (DENKIs): Instead of modifying the peptide, researchers can co-administer dual inhibitors (such as opiorphin analogs) that simultaneously block both APN and NEP. This prevents the compensatory degradation loop and significantly elevates the local concentration and half-life of endogenous or exogenous enkephalins[7][9].

References

  • World Intellectual Property Organization. "Pharmacologically active peptide conjugates having a reduced tendency towards enzymatic hydrolysis". Google Patents (WO1999046283A9).
  • Gorenstein, C., & Snyder, S.H. "Characterization of Enkephalinases". ScienceDirect. URL: [Link]

  • ACS Publications. "Tyr1-ψ[(Z)CF=CH]-Gly2 Fluorinated Peptidomimetic Improves Distribution and Metabolism Properties of Leu-Enkephalin". Journal of Medicinal Chemistry. URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.17.20 - carboxypeptidase U". URL:[Link]

  • Hou, J. C., et al. "Opioid polypeptides in guinea pig pancreas". Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Liwei Peptide. "Purchase Directly from (Boc-Tyr1,D-Ala2)-Leu-Enkephalin-Lys". URL:[Link]

  • NCBI PMC. "Modulation of endogenous opioid signaling by inhibitors of puromycin-sensitive aminopeptidase". URL:[Link]

  • Roques, B. P., et al. "Aminophosphinic inhibitors as transition state analogues of enkephalin-degrading enzymes: A class of central analgesics". Proceedings of the National Academy of Sciences (PNAS). URL: [Link]

  • Journal of Neuroscience. "Peptidases Prevent μ-Opioid Receptor Internalization in Dorsal Horn Neurons by Endogenously Released Opioids". URL: [Link]

  • ACS Publications. "Structure–Activity Relationship Study of Opiorphin, a Human Dual Ectopeptidase Inhibitor with Antinociceptive Properties". Journal of Medicinal Chemistry. URL: [Link]

  • BRENDA Enzyme Database. "Information on EC 3.4.17.22 - metallocarboxypeptidase D". URL: [Link]

Sources

Protocols & Analytical Methods

Method

Application Note: Solid-Phase Synthesis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Using Optimized Fmoc/tBu Strategy

Executive Summary & Strategic Rationale The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (YGGFLK) is a C-terminally extended analog of the endogenous opioid peptide Leu-enkephalin. The strategic addition of a Lysine residue...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Strategic Rationale

The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (YGGFLK) is a C-terminally extended analog of the endogenous opioid peptide Leu-enkephalin. The strategic addition of a Lysine residue at the C-terminus provides a highly reactive primary amine handle, which is critical for subsequent bioconjugation, PEGylation, or fluorophore labeling, all without disrupting the N-terminal pharmacophore (Tyr-Gly-Gly-Phe) essential for μ

  • and δ -opioid receptor binding[1][2].

This application note details the assembly of this hexapeptide using the Fmoc/tBu Solid-Phase Peptide Synthesis (SPPS) methodology. As a Senior Application Scientist, it is imperative to design a protocol where every chemical choice serves a distinct mechanistic purpose:

  • Solid Support (Wang Resin): Fmoc-Lys(Boc)-Wang resin is selected as the foundational matrix. The Wang linker (p-alkoxybenzyl alcohol) is the industry standard for generating C-terminal peptide acids upon acidolytic cleavage, directly yielding the required -OH terminus of our target sequence[3][4].

  • Coupling Chemistry (DIC/OxymaPure): We utilize N,N'-Diisopropylcarbodiimide (DIC) paired with ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure). OxymaPure provides superior coupling efficiency and significantly lower racemization rates compared to traditional benzotriazole additives (HOBt/HOAt). Furthermore, it eliminates the explosive hazards associated with HOAt, ensuring a safer laboratory environment[5][6].

  • Orthogonal Protection: Base-labile Fmoc groups provide temporary α -amino protection, while acid-labile groups (tBu for Tyrosine, Boc for Lysine) protect reactive side chains until final cleavage.

  • Carbocation Scavenging: A global cleavage cocktail of TFA/TIS/H₂O (95:2.5:2.5) is employed. During the acidolysis of the Wang linker and side-chain protecting groups, highly reactive tert-butyl carbocations are generated. Triisopropylsilane (TIS) and water act as nucleophilic scavengers to trap these electrophiles, preventing the irreversible alkylation of the electron-rich Tyrosine aromatic ring[4][7].

Quantitative Data & Reagent Specifications

The following parameters are optimized for a 0.1 mmol scale synthesis. A 4-fold molar excess of amino acids and coupling reagents is utilized to drive the acylation reactions to absolute completion, preventing deletion sequences.

Table 1: Reagent Quantities for 0.1 mmol Scale Synthesis

ReagentMolecular Weight ( g/mol )EquivalentsAmount RequiredFunctional Role
Fmoc-Lys(Boc)-Wang Resin N/A1.0167 mgSolid Support (Assumes ~0.6 mmol/g loading)
Fmoc-Leu-OH 353.44.0141.4 mgAmino Acid Building Block
Fmoc-Phe-OH 387.44.0155.0 mgAmino Acid Building Block
Fmoc-Gly-OH 297.34.0118.9 mg (x2)Amino Acid Building Block
Fmoc-Tyr(tBu)-OH 459.54.0183.8 mgAmino Acid Building Block
DIC 126.24.062 µLCarbodiimide Activator
OxymaPure 142.14.057.0 mgCoupling Additive (Racemization Suppressor)
Piperidine (20% in DMF) N/AExcess6 mL per cycleFmoc Deprotection Reagent

Workflow Visualization

The following diagram illustrates the iterative, self-validating cycle used to assemble the hexapeptide from the C-terminus to the N-terminus.

SPPS_Workflow Start Start: Fmoc-Lys(Boc)-Wang Resin Deprotect Fmoc Deprotection (20% Piperidine in DMF) Start->Deprotect Wash1 Wash (DMF) Deprotect->Wash1 Couple Amino Acid Coupling (DIC / OxymaPure) Wash1->Couple Wash2 Wash (DMF) Couple->Wash2 Kaiser Kaiser Test (Colorimetric Validation) Wash2->Kaiser Kaiser->Deprotect Next Amino Acid (Iterative Cycle) Cleavage Global Cleavage & Deprotection (TFA / TIS / H2O) Kaiser->Cleavage Sequence Complete End Target Peptide: H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Cleavage->End

Iterative Fmoc-SPPS workflow for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH synthesis and global cleavage.

Step-by-Step Synthesis Protocol

Phase 1: Resin Preparation and Swelling

Causality: Polystyrene-based resins must be thoroughly solvated to expand the polymer matrix, exposing the reactive sites for efficient mass transfer during coupling.

  • Weigh 167 mg of Fmoc-Lys(Boc)-Wang resin into a fritted SPPS reaction vessel.

  • Add 5 mL of Dichloromethane (DCM) and agitate gently on an orbital shaker for 15 minutes.

  • Drain the DCM and wash the resin with 5 mL of N,N-Dimethylformamide (DMF) for 15 minutes. Drain completely.

Phase 2: Iterative Fmoc Deprotection
  • Add 3 mL of 20% piperidine in DMF (v/v) to the resin.

  • Agitate for 3 minutes, then drain.

  • Add a fresh 3 mL of 20% piperidine in DMF and agitate for an additional 10 minutes.

  • Drain and wash the resin thoroughly with DMF (5 x 3 mL) to remove all traces of piperidine and the dibenzofulvene byproduct.

  • Self-Validation Check: Perform a Kaiser (ninhydrin) test on a few resin beads. A positive result (deep blue/purple beads) confirms the successful unmasking of the free primary amine[8].

Phase 3: Amino Acid Coupling (DIC/OxymaPure)

Causality: Pre-activation with DIC and OxymaPure prevents the premature formation of inactive N-acylureas and minimizes oxadiazole byproducts, ensuring the highly reactive O-acylisourea intermediate is efficiently converted to the OxymaPure active ester[9].

  • In a separate vial, dissolve 0.4 mmol of the incoming Fmoc-amino acid (starting with Fmoc-Leu-OH) and 57 mg (0.4 mmol) of OxymaPure in 2 mL of DMF.

  • Add 62 µL (0.4 mmol) of DIC to the solution. Allow the mixture to pre-activate for 2 minutes.

  • Add the activated mixture to the reaction vessel containing the resin. Agitate for 45–60 minutes at room temperature.

  • Drain the reaction vessel and wash the resin with DMF (4 x 3 mL).

  • Self-Validation Check: Perform a Kaiser test. A negative result (yellow/colorless beads) indicates complete acylation. If the beads are slightly blue, repeat the coupling step before proceeding to avoid deletion sequences.

Phase 4: Sequence Elongation

Repeat Phases 2 and 3 sequentially for the remaining amino acids in the following order (C-to-N direction):

  • Fmoc-Phe-OH

  • Fmoc-Gly-OH

  • Fmoc-Gly-OH

  • Fmoc-Tyr(tBu)-OH

Phase 5: Final Deprotection & Preparation for Cleavage
  • Perform a final Fmoc deprotection (Phase 2) to unmask the N-terminal Tyrosine amine.

  • Wash the peptide-resin with DMF (5 x 3 mL), followed by DCM (5 x 3 mL). DCM shrinks the resin and removes high-boiling DMF, which can interfere with the final cleavage.

  • Dry the resin under a high vacuum for at least 1 hour.

Global Cleavage and Isolation

Acidolysis and Scavenging
  • Prepare the cleavage cocktail fresh: 9.5 mL Trifluoroacetic acid (TFA), 0.25 mL Triisopropylsilane (TIS), and 0.25 mL ultra-pure H₂O [4].

  • Add 3 mL of the cocktail to the dried peptide-resin.

  • Agitate gently at room temperature for 2 hours. This step simultaneously cleaves the peptide from the Wang linker and removes the tBu (Tyr) and Boc (Lys) protecting groups[7].

  • Filter the cleavage mixture through the frit into a 15 mL polypropylene centrifuge tube. Wash the resin with an additional 1 mL of neat TFA and combine the filtrates.

Precipitation and Lyophilization
  • Concentrate the combined TFA filtrate under a gentle stream of nitrogen to approximately 1 mL.

  • Add 10 mL of ice-cold diethyl ether dropwise to precipitate the crude peptide.

  • Incubate at -20°C for 30 minutes to maximize precipitation, then centrifuge at 4000 rpm for 5 minutes. Carefully decant the ether supernatant.

  • Wash the peptide pellet with an additional 10 mL of cold diethyl ether, centrifuge, and decant.

  • Dissolve the crude peptide in 30% Acetonitrile/Water containing 0.1% TFA and lyophilize to obtain a white, fluffy powder.

Analytical Validation (Self-Validating System)

To guarantee the trustworthiness of the synthesis, the final product must be validated against its theoretical parameters:

  • RP-HPLC (Purity Assessment): Analyze the crude peptide on a C18 analytical column using a linear gradient of 5-95% Acetonitrile in Water (both containing 0.1% TFA) over 20 minutes. The target peptide should elute as a single, sharp major peak (>85% crude purity expected).

  • ESI-MS (Identity Confirmation): The theoretical monoisotopic mass for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH ( C34​H49​N7​O8​ ) is 683.36 Da . The mass spectrum must display the prominent [M+H]+ molecular ion at m/z 684.4 and the doubly charged [M+2H]2+ ion at m/z 342.7 [2].

References

  • OxymaPure DIC in Peptide Coupling: Mechanism, Efficiency, and Safety. Peptide Chemistry. 5

  • OxymaPure/DIC: An Efficient Reagent for the Synthesis of a Novel Series of 4-[2-(2-Acetylaminophenyl)-2-oxo-acetylamino] Benzoyl Amino Acid Ester Derivatives. National Institutes of Health (NIH). 6

  • Fmoc Solid Phase Peptide Synthesis. ChemPep. 8

  • Wang Linker Free of Side Reactions. American Chemical Society (ACS). 4

  • tert-Butylethylcarbodiimide as an Efficient Substitute for Diisopropylcarbodiimide in Solid-Phase Peptide Synthesis. American Chemical Society (ACS). 9

  • Synthesis and biological evaluation of leucine enkephalin turn mimetics. Royal Society of Chemistry (RSC). 1

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. MDPI. 2

  • Application Notes and Protocols for Cleavage of Peptides Synthesized with Fmoc-L-Leu-MPPA Linker. BenchChem.7

Sources

Application

A Comprehensive Protocol for the Reversed-Phase HPLC Purification of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

An Application Guide by a Senior Application Scientist This document provides a detailed methodology for the purification of the synthetic hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH using Reversed-Phase High-Performance Li...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide by a Senior Application Scientist

This document provides a detailed methodology for the purification of the synthetic hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH using Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC). The protocols and principles outlined herein are designed for researchers, scientists, and drug development professionals requiring high-purity peptides for downstream applications. This guide emphasizes the rationale behind methodological choices, ensuring a robust and reproducible purification strategy.

Introduction and Peptide Characteristics

The successful application of synthetic peptides in research and therapeutic development is critically dependent on their purity. Crude synthetic peptides often contain a mixture of deletion sequences, incompletely deprotected species, and other process-related impurities. Reversed-phase HPLC is the preeminent technique for peptide purification, offering high-resolution separation based on differences in hydrophobicity.[1][2][3]

The target peptide, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, possesses a combination of hydrophobic residues (Tyr, Phe, Leu) and a basic residue (Lys), making it an ideal candidate for RP-HPLC purification. The method described leverages these physicochemical properties to achieve high-purity separation.

Physicochemical Properties

A thorough understanding of the peptide's properties is fundamental to developing an effective purification strategy.

PropertyValue / DescriptionRationale for Purification Strategy
Sequence H-Tyr-Gly-Gly-Phe-Leu-Lys-OHThe sequence dictates the overall hydrophobicity and charge.
Molecular Weight 711.85 g/mol (Average)Useful for mass spectrometry confirmation of collected fractions.
Charge at pH 2-3 +2The N-terminus and the Lysine side chain are protonated at the acidic pH of the mobile phase, ensuring good solubility and interaction with the ion-pairing agent.
Hydrophobicity Moderately HydrophobicThe presence of Phenylalanine, Leucine, and Tyrosine ensures strong retention on a C18 stationary phase, allowing for effective separation using an acetonitrile gradient.
Isoelectric Point (pI) ~9.8 (Estimated)The basic pI confirms the peptide will carry a net positive charge under acidic RP-HPLC conditions, which is crucial for predictable chromatographic behavior.

The Principle of Reversed-Phase Separation for Peptides

RP-HPLC separates molecules based on their hydrophobic character. The stationary phase is nonpolar (e.g., silica particles chemically bonded with C18 alkyl chains), while the mobile phase is polar (typically a mixture of water and an organic solvent like acetonitrile).

Peptides are introduced to the column in a mobile phase with a low organic solvent concentration. The hydrophobic regions of the peptides adsorb to the C18 stationary phase.[4][5] A gradient of increasing organic solvent concentration is then applied. This increasing hydrophobicity of the mobile phase disrupts the interaction between the peptides and the stationary phase, causing them to elute. Peptides with greater hydrophobicity will require a higher concentration of organic solvent to elute.

The Critical Role of Trifluoroacetic Acid (TFA)

Trifluoroacetic acid (TFA) is a crucial mobile phase additive in peptide purification for several reasons:[6]

  • Ion Pairing: TFA forms an ion pair with the positively charged sites on the peptide (the N-terminus and Lysine side chain). This masks the charges, reduces undesirable ionic interactions with the silica backbone of the stationary phase, and enhances the peptide's overall hydrophobicity, leading to sharper peaks and improved resolution.

  • pH Control: A low pH (~2) maintained by 0.1% TFA ensures that the peptide's carboxyl groups are protonated and neutral, and that silica silanol groups are also protonated, minimizing secondary interactions that can cause peak tailing.[1]

G cluster_column C18 Column C18 Nonpolar C18 Stationary Phase Detector UV Detector C18->Detector Elution Peptide_Impurity Crude Peptide Mixture (Target + Impurities) Peptide_Impurity->C18 Adsorption (Hydrophobic Interaction) Elution Increasing Acetonitrile Gradient + 0.1% TFA Fractions Fraction Collector (Pure Peptide Separated) Detector->Fractions

Fig 1. Workflow of peptide separation in RP-HPLC.

Materials and Reagents

  • Instrumentation:

    • Preparative HPLC system with gradient pump, autosampler, and fraction collector.

    • UV-Vis detector capable of monitoring at 220 nm and 280 nm.

  • Column:

    • Preparative C18 column (e.g., 21.2 mm x 250 mm, 5-10 µm particle size, 100-300 Å pore size). A wide pore size (300 Å) is often recommended for peptides.[7]

    • Analytical C18 column (e.g., 4.6 mm x 250 mm, 5 µm particle size) with the same stationary phase chemistry for method development and fraction analysis.

  • Reagents:

    • Crude lyophilized H-Tyr-Gly-Gly-Phe-Leu-Lys-OH peptide.

    • HPLC-grade water.

    • HPLC-grade acetonitrile (ACN).

    • Trifluoroacetic acid (TFA), sequencing grade.

    • Solvents for sample dissolution (e.g., 5% ACN in water with 0.1% TFA).

  • Equipment:

    • 0.45 µm syringe filters for sample filtration.[8]

    • Solvent filtration apparatus (0.45 µm) for mobile phase preparation.

    • Analytical balance.

    • Vortex mixer and sonicator.

    • Lyophilizer (Freeze-dryer).

Experimental Protocols

The purification process is a systematic workflow from initial method scouting on an analytical scale to the final preparative run and product isolation.

Sources

Method

Application Note: A Comprehensive Guide to the Mass Spectrometry Analysis of the Hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Abstract This document provides a detailed application note and a robust protocol for the analysis of the synthetic hexapeptide, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/M...

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Author: BenchChem Technical Support Team. Date: April 2026

Abstract

This document provides a detailed application note and a robust protocol for the analysis of the synthetic hexapeptide, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). As a standard peptide often used in various research contexts, its unambiguous identification and characterization are paramount. This guide is designed for researchers, scientists, and drug development professionals, offering a deep dive into the foundational principles, a step-by-step experimental workflow, and expected data outcomes. We will cover sample preparation, optimal LC-MS/MS parameters, and a detailed analysis of the peptide's fragmentation pattern via Collision-Induced Dissociation (CID). The methodologies described herein are designed to be a self-validating system, ensuring high confidence in the structural confirmation of the target peptide.

Part 1: Foundational Principles of Peptide Analysis

The analysis of peptides by mass spectrometry hinges on three core processes: separation, ionization, and fragmentation. A robust understanding of these principles is critical for developing and troubleshooting any peptide analysis workflow.

1.1. Liquid Chromatography (LC) for Peptide Separation

For complex mixtures or to simply remove interfering contaminants from a synthetic peptide sample, High-Performance Liquid Chromatography (HPLC) is the gold standard.[1] Reversed-phase HPLC is the method of choice for peptide separation, where peptides are separated based on their hydrophobicity.[2] A mobile phase containing an organic acid, such as formic acid (FA), is used to protonate the peptides, which improves peak shape and ionization efficiency.[3] While trifluoroacetic acid (TFA) is a common ion-pairing reagent in HPLC, it is known to cause signal suppression in mass spectrometry; therefore, formic acid is the preferred additive for LC-MS applications.[2]

1.2. Electrospray Ionization (ESI): Flying the Molecular Elephants

Electrospray Ionization (ESI) is a "soft" ionization technique that has revolutionized the analysis of biomolecules like peptides and proteins.[4] ESI allows for the transfer of these large, non-volatile molecules from a liquid solution into gas-phase ions with minimal fragmentation.[4] During the ESI process, a high voltage is applied to the liquid eluting from the LC column, creating a fine spray of charged droplets.[4] As the solvent evaporates, the charge density on the droplets increases, eventually leading to the formation of gas-phase, protonated peptide ions. A key feature of ESI is its ability to produce multiply charged ions (e.g., [M+2H]²⁺), which brings the mass-to-charge ratio (m/z) of large molecules into a range that is readily analyzable by most mass spectrometers.

1.3. Tandem Mass Spectrometry (MS/MS) and Collision-Induced Dissociation (CID)

Tandem mass spectrometry (MS/MS) is the cornerstone of peptide identification. In this process, a specific peptide ion (the precursor ion) is selected, isolated, and then fragmented. The resulting fragment ions are then mass-analyzed to produce an MS/MS spectrum.

Collision-Induced Dissociation (CID) is the most widely used fragmentation technique for peptides.[5] In CID, the selected precursor ions are accelerated and collided with an inert gas (like nitrogen or argon).[6] This collision increases the internal vibrational energy of the peptide, leading to the cleavage of the weakest bonds—primarily the amide bonds of the peptide backbone.[7] This fragmentation process predictably generates two main types of sequence ions:

  • b-ions : Fragments containing the N-terminus of the peptide.

  • y-ions : Fragments containing the C-terminus of the peptide.[8]

The resulting series of b- and y-ions in the MS/MS spectrum creates a "fingerprint" that allows for the precise determination of the peptide's amino acid sequence.

Part 2: Experimental Protocol

This protocol provides a comprehensive workflow for the analysis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

Workflow Overview

The overall process involves preparing a dilute solution of the peptide, separating it from any impurities using HPLC, and analyzing it via ESI-MS/MS for identity confirmation.

Peptide Analysis Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Interpretation Prep Dissolve Peptide Standard (1 mg/mL in H₂O) Dilute Dilute to 10 pmol/µL in 50:50 ACN/H₂O + 0.1% Formic Acid Prep->Dilute LC_Sep LC Separation (C18 Column) Dilute->LC_Sep ESI Electrospray Ionization (ESI+) LC_Sep->ESI MS1 Full MS Scan (Identify Precursor) ESI->MS1 CID Collision-Induced Dissociation (CID) MS1->CID MS2 MS/MS Scan (Acquire Fragments) CID->MS2 Analysis Confirm Precursor m/z & Analyze Fragment Ions MS2->Analysis

Caption: High-level workflow for peptide characterization.

2.1. Materials and Reagents

  • H-Tyr-Gly-Gly-Phe-Leu-Lys-OH peptide standard

  • HPLC-grade water

  • HPLC-grade acetonitrile (ACN)

  • Mass spectrometry grade formic acid (FA)

  • Calibrated micropipettes

  • Low-binding microcentrifuge tubes

2.2. Sample Preparation

  • Stock Solution: Prepare a 1 mg/mL stock solution of the peptide in HPLC-grade water. Vortex gently to ensure complete dissolution.

  • Working Solution: Perform a serial dilution of the stock solution to a final concentration of approximately 1-10 pmol/µL. The diluent should be a solution of 50:50 (v/v) acetonitrile/water containing 0.1% formic acid. This ensures the peptide is soluble and protonated for efficient ionization.[9]

  • Centrifugation: Briefly centrifuge the working solution to pellet any particulates before transferring it to an autosampler vial.

2.3. LC-MS/MS System Configuration

The following parameters are a general guideline and should be optimized for the specific instrumentation used.

Table 1: Suggested Liquid Chromatography Parameters

ParameterRecommended SettingRationale
Column C18, 2.1 mm x 100 mm, 1.8 µmStandard for peptide separations, providing good retention and resolution.
Mobile Phase A 0.1% Formic Acid in WaterAqueous phase; FA provides protons for ionization.[3]
Mobile Phase B 0.1% Formic Acid in AcetonitrileOrganic phase for eluting the peptide based on hydrophobicity.
Flow Rate 0.3 mL/minAppropriate for a 2.1 mm ID column to ensure efficient separation.
Gradient 5% to 60% B over 10 minutesA typical gradient for eluting a hexapeptide. May require optimization.
Column Temp. 40°CElevated temperature can improve peak shape and reduce viscosity.
Injection Vol. 2-5 µLSufficient to achieve good signal without overloading the column.

Table 2: Suggested Mass Spectrometry Parameters

ParameterRecommended SettingRationale
Ionization Mode ESI Positive (+)Peptides readily accept protons on basic residues (like Lysine) and the N-terminus.
Capillary Voltage 3.5 - 4.0 kVOptimizes the electrospray process for stable ion generation.
Source Temp. 120°CAssists in the desolvation of droplets.
Desolvation Temp. 350°CFacilitates the evaporation of solvent to form gas-phase ions.[4]
Full MS Scan Range m/z 150-1000Covers the expected m/z range for both the singly and doubly charged precursor ions.
MS/MS Acquisition Data-Dependent Acquisition (DDA)Automatically triggers MS/MS scans on the most intense ions from the full MS scan.
Collision Gas Argon or NitrogenInert gas used to induce fragmentation.[6]
Collision Energy Ramped 15-40 eVUsing a range of energies ensures a rich fragmentation spectrum is produced.

Part 3: Data Analysis and Expected Results

3.1. Precursor Ion Analysis

The first step in data analysis is to identify the precursor ion in the full MS scan. The theoretical monoisotopic mass of the neutral peptide (C₃₃H₄₇N₇O₈) is 665.3537 Da . Given the presence of a basic Lysine residue and the N-terminus, the peptide is expected to ionize well, primarily forming doubly and singly charged ions.

Table 3: Theoretical m/z of Precursor Ions

Ion TypeFormulaTheoretical m/z
[M+H]⁺ [C₃₃H₄₈N₇O₈]⁺666.3615
[M+2H]²⁺ [C₃₃H₄₉N₇O₈]²⁺333.6847

The doubly charged ion at m/z 333.68 is often the most abundant species in the full MS scan and is the ideal choice for subsequent MS/MS fragmentation.

3.2. Fragmentation (MS/MS) Analysis

Upon CID fragmentation of the precursor ion, a series of b- and y-ions will be generated. The diagram below illustrates the primary cleavage sites along the peptide backbone.

Peptide Fragmentation cluster_peptide cluster_b cluster_y T Tyr G1 Gly T->G1 G2 Gly G1->G2 P Phe G2->P L Leu P->L K Lys L->K b1 b₁ b1->T b2 b₂ b2->G1 b3 b₃ b3->G2 b4 b₄ b4->P b5 b₅ b5->L y1 y₁ y1->K y2 y₂ y2->L y3 y₃ y3->P y4 y₄ y4->G2 y5 y₅ y5->G1

Caption: Primary fragmentation sites for b- and y-ions.

The theoretical masses of the expected fragment ions are crucial for interpreting the MS/MS spectrum.

Table 4: Theoretical m/z Values for Key Fragment Ions of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Ion TypeSequenceTheoretical m/z ([M+H]⁺)Ion TypeSequenceTheoretical m/z ([M+H]⁺)
b₁ Tyr163.06y₁ Lys146.11
b₂ Tyr-Gly220.08y₂ Leu-Lys259.19
b₃ Tyr-Gly-Gly277.11y₃ Phe-Leu-Lys406.26
b₄ Tyr-Gly-Gly-Phe424.17y₄ Gly-Phe-Leu-Lys463.28
b₅ Tyr-Gly-Gly-Phe-Leu537.26y₅ Gly-Gly-Phe-Leu-Lys520.30

In addition to the primary b- and y-ions, look for characteristic immonium ions at low m/z values, which are diagnostic for specific amino acids. Key immonium ions for this peptide include:

  • Tyrosine (Y): m/z 136.08

  • Phenylalanine (F): m/z 120.08

  • Leucine (L): m/z 86.09

  • Lysine (K): m/z 101.07

The presence of a strong y-ion series and a complementary b-ion series, along with the correct precursor mass and diagnostic immonium ions, provides unambiguous confirmation of the peptide's sequence and identity.

Part 4: Troubleshooting

IssuePotential Cause(s)Suggested Solution(s)
Low or No Signal 1. Sample degradation or poor solubility.2. Incorrect MS parameters (e.g., wrong polarity).3. Contaminants (salts, detergents) suppressing ionization.[10]1. Prepare fresh sample; ensure diluent contains sufficient organic solvent.2. Verify ESI is in Positive mode.3. Clean up the sample using a C18 ZipTip or ensure the original sample is free of non-volatile buffers.
No Fragmentation 1. Collision energy is too low.2. Precursor ion is not being properly isolated.3. The instrument is not in MS/MS mode.1. Increase collision energy or use a ramped/stepped energy setting.2. Widen the precursor isolation window slightly.3. Check the acquisition method to ensure DDA is enabled and configured correctly.
Unexpected Peaks 1. Contamination in the sample or LC-MS system.2. Presence of salt adducts (e.g., [M+Na]⁺, [M+K]⁺).3. In-source fragmentation or neutral losses.1. Run a blank injection to check for system contamination.2. Ensure high-purity solvents and avoid glass vials that can leach sodium.3. Optimize source conditions (e.g., temperatures) to minimize in-source decay.

Conclusion

This application note provides a comprehensive and scientifically grounded framework for the mass spectrometry analysis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. By combining optimized sample preparation, robust LC-MS/MS methodology, and a thorough understanding of peptide fragmentation, researchers can achieve high-confidence characterization of this and other synthetic peptides. The detailed protocols and expected data serve as a reliable guide for establishing this analysis in any modern analytical laboratory.

References

  • Wojtkiewicz, M., et al. (2022). Facile Preparation of Peptides for Mass Spectrometry Analysis in Bottom-Up Proteomics Workflows. Current Protocols, 2(3), e388. Available from: [Link]

  • Medzihradszky, K.F., et al. (2000). The Characteristics of Peptide Collision-Induced Dissociation Using a High-Performance MALDI-TOF/TOF Tandem Mass Spectrometer. Analytical Chemistry, 72(3), 552-558. Available from: [Link]

  • Molina, H., et al. (2007). Comprehensive Comparison of Collision Induced Dissociation and Electron Transfer Dissociation. Journal of Proteome Research, 6(2), 516-524. Available from: [Link]

  • Covey, T.R., et al. (2006). Enhancing Electrospray Ionization Efficiency of Peptides by Derivatization. Analytical Chemistry, 78(11), 3747-3755. Available from: [Link]

  • Lee, Y.J., et al. (2021). Integrated Thermochemical Approach to Collision-Induced Dissociation Process of Peptides. Mass Spectrometry Letters, 12(4), 93-98. Available from: [Link]

  • Gundry, R.L., et al. (2009). Preparation of Proteins and Peptides for Mass Spectrometry Analysis in a Bottom-Up Proteomics Workflow. Current Protocols in Molecular Biology, Chapter 10, Unit 10.25. Available from: [Link]

  • Taylor, P. (2013). Practical considerations in analysing biologically active peptides by Electrospray Ionisation (ESI) Mass Spectrometry. European Pharmaceutical Review. Available from: [Link]

  • Voinov, V.G., et al. (2016). Collision-induced dissociation (CID) of peptides and proteins. In Mass Spectrometry. Springer, New York, NY. Available from: [Link]

  • Jackson, G.P., et al. (2007). Dynamic Collision-Induced Dissociation of Peptides in a Quadrupole Ion Trap Mass Spectrometer. Analytical Chemistry, 79(14), 5468-5473. Available from: [Link]

  • University of Delaware. (n.d.). SAMPLE PREPARATION GUIDE - PROTEINS & PEPTIDES. Mass Spectrometry Facility. Available from: [Link]

  • Barran, P., et al. (2022). Electrospray ionization: “We taught elephants to fly”. The Biochemist, 44(5), 4-9. Available from: [Link]

  • Gilson. (n.d.). Synthetic Peptide Purification Using Preparative LC-MS. Learning Hub. Available from: [Link]

  • G-Biosciences. (2018). Sample preparation for Mass spectrometric analysis. Available from: [Link]

  • Waters Corporation. (n.d.). Development of an effective LC-MS/MS Cleaning Validation Method for Synthetic Peptide Drug Substances. Available from: [Link]

  • Shimadzu. (n.d.). Efficient Preparative Purification Workflow of Synthetic Peptide Using Analytical/Preparative Switching LC-MS System. Available from: [Link]

  • Agilent. (2024). Synthetic Peptides: Chromatographic Methods for Separation, Quantification, and Characterization. LCGC's Chromacadem. Available from: [Link]

  • Matrix Science. (n.d.). Mascot help: Peptide fragmentation. Available from: [Link]

  • ResearchGate. (n.d.). Typical peptide fragmentation generates b or y ions of different mass.... Available from: [Link]

  • Gierasch, L.M., et al. (2019). Analysis of Fragmentation Pathways of Peptide Modified with Quaternary Ammonium and Phosphonium Group as Ionization Enhancers. Molecules, 24(18), 3328. Available from: [Link]

Sources

Application

Using H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in cell culture studies

An Application Guide for the Use of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in Cell Culture Studies Introduction H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a synthetic hexapeptide, is a derivative of the endogenous opioid peptide [Leu]enkephali...

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Author: BenchChem Technical Support Team. Date: April 2026

An Application Guide for the Use of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in Cell Culture Studies

Introduction

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a synthetic hexapeptide, is a derivative of the endogenous opioid peptide [Leu]enkephalin (Tyr-Gly-Gly-Phe-Leu) with a C-terminal lysine extension. Enkephalins are crucial neuromodulators in the central nervous system, primarily involved in pain perception, emotional regulation, and reward pathways. The addition of a lysine residue can modify the peptide's physicochemical properties, such as solubility and receptor binding affinity, making it a valuable tool for in vitro research.[1] This guide provides a comprehensive overview of its mechanism of action and detailed protocols for its application in cell culture-based assays, designed for researchers in pharmacology, neuroscience, and drug development.

Physicochemical Properties and Handling

Proper handling and storage of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH are critical for maintaining its biological activity and ensuring experimental reproducibility. The peptide's properties are summarized below.

PropertyValueSource
Sequence Tyr-Gly-Gly-Phe-Leu-LysN/A
Molecular Formula C₃₄H₄₉N₇O₈Derived
Molar Mass 683.80 g/mol Derived
Appearance White to off-white solid[2]
Solubility Soluble in water and aqueous buffers.[3]
Storage Store lyophilized powder at -20°C. Store stock solutions at -80°C. Avoid repeated freeze-thaw cycles.[2]

Mechanism of Action: Opioid Receptor Signaling

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH functions as an agonist for opioid receptors, which are members of the G-protein coupled receptor (GPCR) superfamily.[4] There are three classical opioid receptor subtypes: mu (µ), delta (δ), and kappa (κ).[5][6] Upon binding, the peptide induces a conformational change in the receptor, initiating two primary intracellular signaling cascades: the G-protein pathway and the β-arrestin pathway.[7][8]

1. G-Protein Signaling Pathway: Opioid receptors predominantly couple to inhibitory G-proteins of the Gi/o family.[5] Agonist binding facilitates the exchange of GDP for GTP on the Gα subunit, leading to the dissociation of the Gαi/o and Gβγ subunits.[7]

  • Gαi/o Subunit: Directly inhibits the enzyme adenylyl cyclase, leading to a decrease in intracellular cyclic adenosine monophosphate (cAMP) levels.[4] This reduction in cAMP subsequently decreases the activity of Protein Kinase A (PKA).

  • Gβγ Subunit: The dissociated Gβγ dimer is also an active signaling molecule that can:

    • Activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, causing potassium efflux and membrane hyperpolarization.

    • Inhibit voltage-gated calcium channels, reducing calcium influx and subsequent neurotransmitter release.

    • Activate other downstream effectors, including the mitogen-activated protein kinase (MAPK) cascade, most notably the Extracellular signal-Regulated Kinase (ERK1/2).[6][7]

2. β-Arrestin Pathway (Receptor Regulation): Prolonged or high-concentration agonist exposure leads to receptor desensitization. The agonist-bound receptor is phosphorylated by G-protein-coupled receptor kinases (GRKs).[4][5] This phosphorylation promotes the recruitment of β-arrestin proteins, which sterically hinder further G-protein coupling, effectively dampening the signal.[7] Furthermore, β-arrestin facilitates the internalization of the receptor via clathrin-coated vesicles, removing it from the cell surface.[4] This process is crucial for receptor resensitization or degradation and can also initiate a separate wave of G-protein-independent signaling.[8]

Opioid_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH OR Opioid Receptor (GPCR) Peptide->OR Binds G_protein Gi/o Protein (αβγ) OR->G_protein Activates GRK GRK OR->GRK Arrestin β-Arrestin OR->Arrestin Recruits G_alpha Gαi-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase cAMP cAMP ↓ AC->cAMP Ion_Channel K+ / Ca2+ Channels Cellular_Response Cellular Response (e.g., Analgesia, Neuronal Inhibition) Ion_Channel->Cellular_Response G_alpha->AC Inhibits G_beta_gamma->Ion_Channel Modulates MAPK MAPK Pathway (ERK1/2) ↑ G_beta_gamma->MAPK ATP ATP ATP->AC PKA PKA Activity ↓ cAMP->PKA PKA->Cellular_Response MAPK->Cellular_Response GRK->OR Internalization Receptor Internalization Arrestin->Internalization

Caption: Opioid Receptor Signaling Pathway.

Experimental Protocols

Protocol 1: Peptide Reconstitution and Storage

The accuracy of in vitro assays depends on the correct preparation of the peptide stock solution.

Materials:

  • H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (lyophilized powder)

  • Sterile, nuclease-free water or sterile Phosphate-Buffered Saline (PBS)

  • Sterile, low-protein-binding microcentrifuge tubes

  • Sonicator (optional)

Procedure:

  • Pre-equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for 15-20 minutes to prevent condensation.

  • Reconstitution: Briefly centrifuge the vial to ensure all powder is at the bottom. Reconstitute the peptide in sterile water or PBS to a convenient stock concentration (e.g., 1-10 mM). For example, to make a 1 mM stock solution from 1 mg of peptide (MW: 683.8 g/mol ), add 1.46 mL of solvent.

  • Solubilization: Vortex gently to dissolve. If solubility is an issue, sonicate the solution for 5-10 minutes.[9]

  • Aliquoting and Storage: Aliquot the stock solution into sterile, low-protein-binding tubes to minimize waste and avoid repeated freeze-thaw cycles. Store aliquots at -80°C for long-term storage (up to 6 months).[2] For daily use, an aliquot can be stored at 4°C for up to one week.

Protocol 2: General Protocol for Cell Treatment

This protocol outlines a general workflow for treating adherent cells in culture with the peptide.

Experimental_Workflow A 1. Cell Seeding Seed cells (e.g., HEK293-hMOR) in 96-well plates. B 2. Cell Growth Incubate for 24-48h to allow attachment and growth. A->B C 3. Serum Starvation Replace medium with serum-free medium for 2-24h to reduce basal signaling. B->C D 4. Peptide Stimulation Treat cells with desired concentrations of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. Include vehicle and antagonist controls. C->D E 5. Incubation Incubate for a defined period (e.g., 5 min for ERK, 15 min for cAMP). D->E F 6. Cell Lysis or Fixation Terminate the reaction by lysing or fixing the cells. E->F G 7. Downstream Assay Perform desired assay (e.g., In-Cell Western, cAMP HTRF, etc.). F->G

Caption: A typical experimental workflow for cell-based assays.

Protocol 3: ERK1/2 Phosphorylation Assay (In-Cell Western)

This protocol is for measuring the activation of the MAPK/ERK pathway, a common downstream event of opioid receptor activation.[10] It uses an antibody-based detection method in a 96-well plate format.

Cell Line: CHO or HEK293 cells stably expressing an opioid receptor subtype (e.g., human mu-opioid receptor).

Materials:

  • Cells seeded in a 96-well clear bottom plate

  • Serum-Free Medium (SFM)

  • H-Tyr-Gly-Gly-Phe-Leu-Lys-OH working solutions

  • 4% Paraformaldehyde (PFA) in PBS

  • Permeabilization Buffer (e.g., 0.1% Triton X-100 in PBS)

  • Blocking Buffer (e.g., LI-COR Intercept® Blocking Buffer or 5% BSA in PBS)

  • Primary Antibodies:

    • Rabbit anti-phospho-ERK1/2 (Thr202/Tyr204)

    • Mouse anti-total-ERK1/2

  • Secondary Antibodies (infrared dye-conjugated):

    • IRDye® 800CW Goat anti-Rabbit IgG

    • IRDye® 680RD Goat anti-Mouse IgG

  • Plate reader capable of imaging in the 700 nm and 800 nm channels

Procedure:

  • Cell Culture: Seed cells at a density of 25,000 cells/well in a 96-well plate and culture for 24-36 hours.[10]

  • Serum Starvation: Replace the culture medium with SFM and incubate for at least 24 hours to reduce basal ERK phosphorylation.[10]

  • Stimulation: Prepare serial dilutions of the peptide in SFM. Add the diluted peptide to the respective wells. Include a vehicle control (SFM only) and a positive control. Incubate for the desired time (a time-course of 2, 5, 10, 15, and 30 minutes is recommended to find the peak response).

  • Fixation: Terminate the stimulation by rapidly removing the medium and adding 150 µL of 4% PFA to each well. Incubate for 20 minutes at room temperature.

  • Permeabilization: Wash the plate 3 times with PBS containing 0.1% Tween-20. Add 150 µL of Permeabilization Buffer and incubate for 20 minutes at room temperature.

  • Blocking: Wash the plate as in step 5. Add 150 µL of Blocking Buffer to each well and incubate for 90 minutes at room temperature.

  • Primary Antibody Incubation: Dilute the phospho-ERK and total-ERK primary antibodies in Blocking Buffer according to the manufacturer's recommendations. Remove the blocking solution and add 50 µL of the primary antibody cocktail to each well. Incubate overnight at 4°C.

  • Secondary Antibody Incubation: Wash the plate 4 times with PBS containing 0.1% Tween-20. Dilute the fluorescently-labeled secondary antibodies in Blocking Buffer. Add 50 µL of the secondary antibody solution to each well. Incubate for 60 minutes at room temperature, protected from light.

  • Imaging: Wash the plate 4 times as in step 8. Ensure the final wash is completely removed. Scan the plate using an infrared imager in both the 700 nm (total-ERK) and 800 nm (phospho-ERK) channels.

  • Data Analysis: Quantify the intensity in each channel. Normalize the phospho-ERK signal (800 nm) to the total-ERK signal (700 nm) for each well to account for variations in cell number. Plot the normalized signal against the peptide concentration to generate a dose-response curve.

Data Interpretation & Troubleshooting

ParameterExpected Outcome with H-Tyr-Gly-Gly-Phe-Leu-Lys-OH
cAMP Levels Dose-dependent decrease.
ERK1/2 Phosphorylation Dose-dependent increase, often transient.
GIRK Channel Activity Dose-dependent increase (hyperpolarization).
β-Arrestin Recruitment Dose-dependent increase.
IssuePossible CauseSuggested Solution
No cellular response Peptide degradationUse fresh aliquots; ensure proper storage.
Low receptor expressionUse a cell line with confirmed high receptor expression.
Incorrect assay timingPerform a time-course experiment to find the optimal stimulation time.
High background signal High basal pathway activityEnsure adequate serum starvation (24h is often required for ERK assays).[10]
Reagents not optimizedTitrate primary and secondary antibody concentrations.
Poor dose-response curve Peptide solubility/stability issuesRe-prepare stock solution; sonicate if necessary. Check for precipitation in media.
Cell toxicity at high concentrationsPerform a cell viability assay (e.g., MTT or LDH) in parallel.

References

  • Che, T., & Roth, B. L. (2024). Molecular basis of opioid receptor signaling. Cell.
  • Gomes, I., et al. (2021). Opioid receptors signaling network. Pain and Therapy.
  • Arce Gálvez, L., et al. (2024). Current understanding of opioid receptors and their signaling pathways. Revista Colombiana de Anestesiología.
  • Al-Hasani, R., & Bruchas, M. R. (2011). Molecular Mechanisms of Opioid Receptor-dependent Signaling and Behavior. Anesthesiology.
  • QIAGEN. Opioid Signaling Pathway. GeneGlobe. [Link]

  • Ostrovskaya, O., et al. (2015). A Continuous, Fluorescence-based Assay of μ-Opioid Receptor Activation in AtT-20 Cells. Journal of Biomolecular Screening. [Link]

  • Conibear, A., et al. (2022). Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor. Frontiers in Pharmacology. [Link]

  • Kusaka, E., et al. (2024). Assessment of μ-Opioid Receptor Signaling Responses for Fentanyl Analogs Using Luciferase Complementation Assay. Biological and Pharmaceutical Bulletin. [Link]

  • Zhu, J., et al. (2024). Recommended Opioid Receptor Tool Compounds: Comparative In Vitro for Receptor Selectivity Profiles and In Vivo for Pharmacological Antinociceptive Profiles. ACS Chemical Neuroscience. [Link]

  • Lee, S., et al. (2021). Discovery of μ,δ-Opioid Receptor Dual-Biased Agonists That Overcome the Limitation of G Protein-Biased Agonists. ACS Pharmacology & Translational Science. [Link]

  • PubChem. Tyr-Gly-Gly-Phe-Leu-Lys-Arg-Ile-Arg-Pro-Lys-Leu-Lys. National Center for Biotechnology Information. [Link]

  • PubChem. H-Leu-Tyr-Gly-Gly-Phe-OH. National Center for Biotechnology Information. [Link]

  • Waters. How to prepare leucine enkephalin solution for a Waters Q-Tof?. Waters Knowledge Base. [Link]

  • Shestakov, A. S., et al. (1987). [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin]. Bioorganicheskaia khimiia. [Link]

Sources

Method

Application Note: Utilizing H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-Enkephalin-Lys) in In Vitro Opioid Receptor Binding Assays

Introduction & Mechanistic Rationale The endogenous pentapeptide Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) is a primary ligand for the delta-opioid receptor (DOR) and, to a lesser extent, the mu-opioid receptor (MOR). Wh...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Mechanistic Rationale

The endogenous pentapeptide Leu-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) is a primary ligand for the delta-opioid receptor (DOR) and, to a lesser extent, the mu-opioid receptor (MOR). While highly effective in physiological systems, native enkephalins present a significant challenge in in vitro assay development: they lack a functional chemical handle for the attachment of fluorophores, biotin, or solid supports without disrupting receptor binding.

The synthetic hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-Enkephalin-Lys) solves this bioengineering challenge. By appending a Lysine residue to the C-terminus, researchers introduce a highly reactive ϵ -amino group.

The "Message-Address" Concept

The viability of this modification is rooted in the "message-address" concept first proposed by Schwyzer[1]. In opioid peptides, the N-terminal sequence (Tyr-Gly-Gly-Phe) acts as the "message." The N-terminal Tyrosine (Tyr1) is strictly required for biological activity; it buries deep into the extracellular-facing active site of the G-protein coupled receptor (GPCR) to initiate signal transduction[1][2]. Any modification to the α -amine or the phenolic hydroxyl group of Tyr1 abolishes receptor affinity[2].

Conversely, the C-terminal region acts as the "address," dictating receptor subtype selectivity (DOR vs. MOR) and pointing outward from the binding pocket[1]. Because the C-terminal Lysine in Leu-Enkephalin-Lys is solvent-exposed and structurally distant from the pharmacophore, its ϵ -amine can be safely conjugated to bulky reporter tags while preserving the critical N-terminal "message"[1].

Pharmacological Profile

While the addition of the C-terminal Lysine preserves nanomolar affinity, it slightly alters the receptor selectivity profile compared to the native pentapeptide. Accurate characterization of ligand selectivity requires comparing its binding affinity ( Ki​ ) at DOR versus MOR[3].

Table 1: Representative Opioid Receptor Binding Affinities ( Ki​ , nM)

Compound δ -Opioid Receptor (DOR) μ -Opioid Receptor (MOR)Selectivity Ratio ( Ki​ MOR / Ki​ DOR)
Leu-Enkephalin 1.5 - 3.010.0 - 15.0~5.0 - 10.0
Leu-Enkephalin-Lys 2.5 - 5.015.0 - 25.0~5.0 - 6.0
DADLE (Highly selective analog)0.5 - 1.0100.0 - 150.0~150.0

(Note: Values are representative consensus ranges derived from standard competitive binding assays using [ 3 H]-DPDPE and [ 3 H]-DAMGO on stably transfected CHO/HEK293 cell membranes[3][4].)

Opioid Receptor Signaling Pathway

Opioid receptors are inhibitory GPCRs. Binding of an agonist like Leu-Enkephalin-Lys stabilizes a conformational change that activates the Gi/o​ protein complex, leading to the inhibition of adenylyl cyclase and a subsequent drop in intracellular cAMP levels[3].

signaling_pathway Ligand Leu-Enkephalin-Lys (Agonist) Receptor Delta/Mu Opioid Receptor (GPCR) Ligand->Receptor Binds & Activates Gprotein Gi/o Protein Complex Receptor->Gprotein Conformational Change AC Adenylyl Cyclase (Inhibited) Gprotein->AC Gαi Subunit Inhibits cAMP cAMP Levels Decrease AC->cAMP Reduces Production Effector Modulation of Ion Channels (Ca2+ ↓, K+ ↑) cAMP->Effector Downstream Signaling

Figure 1: Gi/o-coupled opioid receptor signaling pathway and downstream effector modulation.

Experimental Protocols

Protocol A: Preparation of Conjugated Probes (Site-Specific Biotinylation)

To utilize Leu-Enkephalin-Lys as a detectable probe, it must be conjugated. The following protocol leverages the pKa difference between the N-terminal α -amine (~8.0) and the Lysine ϵ -amine (~10.5) to favor C-terminal conjugation.

Causality & Expertise Insight: For absolute site-specificity, researchers should source Boc-Tyr1-protected Leu-Enkephalin-Lys. However, if using the unprotected peptide, performing the reaction at pH 8.5 ensures the ϵ -amine is sufficiently deprotonated to act as a nucleophile against an NHS-ester, while minimizing N-terminal modification.

  • Peptide Solubilization: Dissolve 1 mg of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in 500 µL of 0.1 M Sodium Bicarbonate buffer (pH 8.5).

  • Reagent Preparation: Dissolve NHS-LC-Biotin in anhydrous DMSO to a concentration of 10 mg/mL.

  • Conjugation: Add a 1.2x molar excess of NHS-LC-Biotin to the peptide solution. Incubate at room temperature for 2 hours under continuous agitation.

  • Quenching: Add 50 µL of 1 M Tris-HCl (pH 7.4) to quench unreacted NHS-esters. The primary amines in Tris will outcompete the peptide.

  • Purification: Isolate the biotinylated peptide using Reverse-Phase HPLC (C18 column) with a water/acetonitrile gradient containing 0.1% TFA.

Protocol B: In Vitro Competitive Radioligand Binding Assay

This assay measures the affinity ( Ki​ ) of Leu-Enkephalin-Lys (or its conjugated derivatives) by quantifying its ability to displace a radiolabeled ligand with known affinity for the receptor[3].

Self-Validating System Controls:

  • Total Binding (TB): Radioligand + Buffer (Defines maximum signal).

  • Non-Specific Binding (NSB): Radioligand + 10 µM Naloxone. Naloxone saturates all specific opioid receptor sites; any remaining signal is artifactual background.

Step-by-Step Methodology:

  • Membrane Preparation: Thaw CHO cells stably expressing human DOR (or MOR). Homogenize in ice-cold Assay Buffer (50 mM Tris-HCl, pH 7.4, 5 mM MgCl 2​ , 0.1% BSA)[3].

    • Causality Insight: The addition of 5 mM MgCl 2​ is critical. Divalent cations stabilize the receptor-G-protein coupled state, which represents the high-affinity state for agonists. Omission will artificially lower the measured affinity.

  • Filter Preparation: Pre-soak GF/B glass fiber filters in 0.1% Polyethylenimine (PEI) for 1 hour at 4°C.

    • Causality Insight: The C-terminal Lysine introduces a highly basic, positively charged ϵ -amine. Without PEI pretreatment, this peptide will bind non-specifically to the negatively charged glass fibers, ruining the signal-to-noise ratio.

  • Reaction Assembly: In a 96-well plate, add the following to a final volume of 200 µL:

    • 50 µL of Test Peptide (Leu-Enkephalin-Lys) in serial dilutions ( 10−11 to 10−5 M).

    • 50 µL of Radioligand (e.g., [ 3 H]-DPDPE for DOR at 1 nM final concentration).

    • 100 µL of Membrane Suspension (10-20 µg protein/well).

  • Incubation: Seal the plate and incubate at 25°C for 60 minutes to reach equilibrium.

  • Harvesting: Rapidly filter the reaction through the PEI-soaked GF/B filters using a vacuum manifold. Wash three times with 1 mL of ice-cold Wash Buffer (50 mM Tris-HCl, pH 7.4) to arrest binding kinetics and remove unbound radioligand.

  • Quantification: Dry the filters, add scintillation fluid, and measure radioactivity (CPM) using a liquid scintillation counter.

  • Data Analysis: Fit the data to a one-site competition model using non-linear regression to determine the IC 50​ . Calculate the Ki​ using the Cheng-Prusoff equation: Ki​=IC50​/(1+[L]/Kd​) [3].

Assay Workflow Visualization

assay_workflow Prep Membrane Preparation Incubate Incubation (Membranes + Radioligand + Peptide) Prep->Incubate Filter Rapid Filtration (GF/B Filters + PEI) Incubate->Filter 60 min at 25°C Wash Washing (Ice-Cold Buffer) Filter->Wash Count Liquid Scintillation Counting Wash->Count Analyze Data Analysis (IC50 / Ki Calculation) Count->Analyze

Figure 2: Step-by-step workflow for competitive radioligand binding assays.

References

  • ACS Chemical Neuroscience. (2019). N-Guanidyl and C-Tetrazole Leu-Enkephalin Derivatives: Efficient Mu and Delta Opioid Receptor Agonists with Improved Pharmacological Properties. Retrieved from[Link]

  • MDPI. (2024). Analgesic Peptides: From Natural Diversity to Rational Design. Retrieved from [Link]

  • Frontiers in Molecular Biosciences. (n.d.). Insights into the interaction between hemorphins and δ-opioid receptor from molecular modeling. Retrieved from [Link]

Sources

Application

Application Notes and Protocols for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in Enzyme Inhibition Assays

Introduction: The Significance of Dynorphin A (1-6) in Neuropeptide Regulation H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, the N-terminal fragment (1-6) of the endogenous opioid peptide Dynorphin A, is a critical molecule in the study...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Significance of Dynorphin A (1-6) in Neuropeptide Regulation

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, the N-terminal fragment (1-6) of the endogenous opioid peptide Dynorphin A, is a critical molecule in the study of neuropeptide metabolism and signaling. Dynorphins, along with other opioid peptides like enkephalins, are key modulators of pain, mood, and addiction.[1] The biological activity of these peptides is tightly regulated by enzymatic degradation. The short in-vivo half-life of these peptides is attributed to their rapid breakdown by various peptidases.[2]

Two key enzymes responsible for the degradation of Dynorphin A and related peptides are Neprilysin (NEP) and Dipeptidyl Peptidase III (DPP III).[3][4]

  • Neprilysin (NEP) , also known as neutral endopeptidase or enkephalinase, is a zinc-dependent metalloprotease that cleaves peptides at the amino side of hydrophobic amino acid residues.[3][5] It plays a crucial role in terminating the signaling of a variety of peptides, including enkephalins.

  • Dipeptidyl Peptidase III (DPP III) is a zinc-exopeptidase that removes dipeptides from the N-terminus of its substrates.[6][7] It has a broad substrate specificity and is involved in the final steps of intracellular protein degradation, as well as the regulation of bioactive peptides.

Given its status as a natural substrate, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is an invaluable tool for studying the activity of these enzymes. This application note provides detailed protocols for utilizing this peptide in competitive enzyme inhibition assays to screen for and characterize inhibitors of Neprilysin and DPP III.

Principle of Competitive Enzyme Inhibition Assays

Directly monitoring the cleavage of the unlabeled H-Tyr-Gly-Gly-Phe-Leu-Lys-OH can be cumbersome, often requiring chromatographic methods. A more efficient and high-throughput-compatible approach is a competitive inhibition assay. In this setup, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH acts as a natural, competing substrate against a synthetic, fluorogenic substrate.

The fluorogenic substrate is designed with a fluorophore and a quencher. In its intact state, the quencher suppresses the fluorescence of the fluorophore through Förster Resonance Energy Transfer (FRET).[8] When the enzyme cleaves the peptide bond between the fluorophore and the quencher, they are separated, leading to a measurable increase in fluorescence.

An inhibitor, or in this case, the competing natural substrate H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, will compete with the fluorogenic substrate for binding to the enzyme's active site. This competition reduces the rate of cleavage of the fluorogenic substrate, resulting in a lower fluorescence signal. The degree of inhibition is proportional to the concentration and affinity of the competing substrate or inhibitor.

G cluster_0 Enzyme Inhibition Assay Principle Enzyme Enzyme (NEP or DPP III) Cleaved_Substrate Cleaved Substrate (Increased Fluorescence) Enzyme->Cleaved_Substrate Cleavage No_Reaction Inhibition (Low Fluorescence) Enzyme->No_Reaction Blocked Fluorogenic_Substrate Fluorogenic Substrate (Fluorophore-Peptide-Quencher) Fluorogenic_Substrate->Enzyme Binds Inhibitor Test Inhibitor or H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Inhibitor->Enzyme Competes for Binding Site

Caption: Competitive enzyme inhibition assay workflow.

Experimental Protocols

PART 1: Neprilysin (NEP) Inhibition Assay

This protocol details a competitive inhibition assay to screen for NEP inhibitors using H-Tyr-Gly-Gly-Phe-Leu-Lys-OH as a competing substrate. A commercially available fluorogenic NEP substrate is used for signal detection.

Materials and Reagents:

  • Recombinant Human Neprilysin (NEP)

  • H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

  • Fluorogenic NEP Substrate (e.g., Mca-Arg-Pro-Pro-Gly-Phe-Ser-Ala-Phe-Lys(Dnp)-OH)

  • NEP Assay Buffer: 50 mM Tris-HCl, pH 7.5

  • Thiorphan (NEP inhibitor, positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in NEP Assay Buffer. The concentration should be determined based on the expected Ki value, typically starting with a high concentration (e.g., 1 mM) for initial screening.

    • Prepare a stock solution of the fluorogenic NEP substrate in DMSO. Dilute to the working concentration (typically at or below the Km value for NEP) in NEP Assay Buffer.

    • Reconstitute recombinant NEP in NEP Assay Buffer to the desired working concentration. The optimal concentration should be determined empirically to yield a robust signal within a linear range over the desired reaction time.

    • Prepare a stock solution of Thiorphan in DMSO for the positive control.

  • Assay Procedure:

    • Add 50 µL of NEP Assay Buffer to all wells.

    • Add 10 µL of test compounds (or H-Tyr-Gly-Gly-Phe-Leu-Lys-OH) at various concentrations to the sample wells.

    • Add 10 µL of Thiorphan to the positive control wells.

    • Add 10 µL of NEP Assay Buffer (with DMSO for vehicle control) to the negative control wells.

    • Add 20 µL of the diluted NEP enzyme solution to all wells except the blank (add 20 µL of assay buffer instead).

    • Pre-incubate the plate at 37°C for 15 minutes.

    • Initiate the reaction by adding 20 µL of the fluorogenic NEP substrate solution to all wells.

    • Immediately place the plate in a fluorescence microplate reader pre-heated to 37°C.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity kinetically for 30-60 minutes at the appropriate excitation and emission wavelengths for the chosen fluorogenic substrate.

    • Calculate the initial reaction velocity (V) for each well from the linear portion of the fluorescence versus time plot.

    • Calculate the percentage of inhibition for each concentration of the test compound using the formula: % Inhibition = [(V_control - V_inhibitor) / V_control] * 100

    • Plot the % Inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.

G cluster_1 NEP/DPP III Inhibition Assay Workflow start Start prep Prepare Reagents: - Enzyme (NEP/DPP III) - Fluorogenic Substrate - H-Tyr-Gly-Gly-Phe-Leu-Lys-OH - Test Inhibitors - Assay Buffer start->prep plate Plate Setup: - Add Assay Buffer - Add Inhibitors/Peptide - Add Enzyme prep->plate incubate Pre-incubate (e.g., 15 min at 37°C) plate->incubate react Initiate Reaction: Add Fluorogenic Substrate incubate->react measure Kinetic Measurement: Read Fluorescence Over Time react->measure analyze Data Analysis: - Calculate Reaction Velocities - Determine % Inhibition - Calculate IC50 measure->analyze end End analyze->end

Caption: General workflow for the enzyme inhibition assays.

PART 2: Dipeptidyl Peptidase III (DPP III) Inhibition Assay

This protocol outlines a competitive inhibition assay for DPP III using H-Tyr-Gly-Gly-Phe-Leu-Lys-OH as a competing substrate and Arg-Arg-2-naphthylamide (a common fluorogenic substrate for DPP III) for detection.

Materials and Reagents:

  • Recombinant Human Dipeptidyl Peptidase III (DPP III)

  • H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

  • Arg-Arg-2-naphthylamide (Fluorogenic DPP III Substrate)

  • DPP III Assay Buffer: 50 mM Tris-HCl, pH 8.0

  • Known DPP III inhibitor (e.g., Tynorphin, for positive control)

  • Dimethyl sulfoxide (DMSO)

  • 96-well black, flat-bottom microplate

  • Fluorescence microplate reader

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a stock solution of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in DPP III Assay Buffer.

    • Prepare a stock solution of Arg-Arg-2-naphthylamide in DMSO and dilute to the working concentration in DPP III Assay Buffer.

    • Reconstitute recombinant DPP III in DPP III Assay Buffer to the desired working concentration.

    • Prepare a stock solution of a known DPP III inhibitor in DMSO for the positive control.

  • Assay Procedure:

    • The assay procedure is analogous to the NEP inhibition assay described above. Follow steps 2a-2g, substituting the NEP-specific reagents with the DPP III reagents.

  • Measurement and Data Analysis:

    • Measure the fluorescence intensity kinetically at the appropriate excitation and emission wavelengths for 2-naphthylamide (typically Ex/Em = 335/410 nm).

    • Perform data analysis as described in step 3 of the NEP inhibition assay protocol to determine the IC50 values.

Data Presentation: Key Assay Parameters

ParameterNeprilysin (NEP) AssayDipeptidyl Peptidase III (DPP III) Assay
Enzyme Recombinant Human NeprilysinRecombinant Human DPP III
Competing Substrate H-Tyr-Gly-Gly-Phe-Leu-Lys-OHH-Tyr-Gly-Gly-Phe-Leu-Lys-OH
Fluorogenic Substrate Mca-based peptideArg-Arg-2-naphthylamide
Assay Buffer 50 mM Tris-HCl, pH 7.550 mM Tris-HCl, pH 8.0
Positive Control ThiorphanTynorphin
Detection Method Fluorescence (Kinetic)Fluorescence (Kinetic)
Primary Output IC50 ValueIC50 Value

Troubleshooting

IssuePossible CauseSuggested Solution
High background fluorescence Autofluorescence of test compounds.Run a parallel assay without the enzyme to subtract the background fluorescence.
Contaminated reagents or microplate.Use fresh, high-quality reagents and plates.
No or low enzyme activity Inactive enzyme.Use a fresh batch of enzyme and ensure proper storage and handling.
Incorrect assay conditions (pH, temp).Verify the pH of the assay buffer and the temperature of the plate reader.
High well-to-well variability Pipetting errors.Use calibrated pipettes and ensure proper mixing in each well.
Inconsistent incubation times.Use a multichannel pipette for simultaneous addition of reagents.

Conclusion

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is a versatile and physiologically relevant tool for studying the enzymatic activity of neuropeptide-degrading enzymes like Neprilysin and DPP III. The competitive inhibition assay formats described in this application note provide a robust and high-throughput compatible method for identifying and characterizing potential inhibitors of these important therapeutic targets. By understanding the principles and following the detailed protocols, researchers can effectively leverage this dynorphin fragment in their drug discovery and development efforts.

References

  • Chavkin, C. (2013). The dynorphin/kappa opioid system. In The Opiate Receptors (pp. 335-365). Humana Press.
  • Schwarzer, C. (2009). 30 years of dynorphins—new insights on their functions in neuropsychiatric diseases. Pharmacology & therapeutics, 123(3), 353-370.
  • Merg, M., Fandrey, J., & Zimmer, A. (2006). The dynorphin/kappa-opioid receptor system in the developing and adult mouse brain. Neuroscience, 138(3), 859-870.
  • Quirion, R., & Pert, C. B. (1981). Dynorphins: similar binding properties of 1-13 and 1-17 peptides in rat brain. European journal of pharmacology, 76(4), 467-468.
  • Stack, M. S., & Gray, R. D. (1989). Comparison of vertebrate collagenase and gelatinase using a new fluorogenic substrate peptide. Journal of Biological Chemistry, 264(8), 4277-4281.
  • Knight, C. G. (1995). Fluorimetric assays of proteolytic enzymes. Methods in enzymology, 248, 18-34.
  • Tomić, A., Kovačić, B., & Tomić, S. (2022). Demystifying DPP III Catalyzed Peptide Hydrolysis—Computational Study of the Complete Catalytic Cycle of Human DPP III Catalyzed Tynorphin Hydrolysis. International Journal of Molecular Sciences, 23(3), 1735.
  • Bezerra, G. A., et al. (2012).
  • Baral, P. K., et al. (2018). The first dipeptidyl peptidase III from a thermophile: Structural basis for thermal stability and reduced activity. PloS one, 13(2), e0192488.
  • Defaye, M., et al. (2019). Novel Methods for the Quantification of Dipeptidyl Peptidase 3 (DPP3) Concentration and Activity in Human Blood Samples. Clinical Chemistry, 65(11), 1456-1465.
  • Rush, R. S., et al. (1984). Fluorogenic substrates for the enkephalin-degrading neutral endopeptidase (Enkephalinase). Archives of biochemistry and biophysics, 231(2), 390-399.
  • Turner, A. J., Isaac, R. E., & Coates, D. (2001). The neprilysin (NEP) family of zinc metalloendopeptidases: genomics and function. Bioessays, 23(1), 14-24.
  • Agic, D., et al. (2020). The emerging role of dipeptidyl peptidase 3 in pathophysiology. Biological Chemistry, 401(11), 1255-1273.
  • Lemaire, S., & Turcotte, A. (1986).
  • AnaSpec. (n.d.). A Specific Immunocapture Activity Assay for Matrix Metalloproteinases Using 5-FAM/QXL 520TM FRET Peptide. Retrieved from [Link]

  • Royal Society of Chemistry. (2021). Electronic Supplementary Information. Retrieved from [Link]

  • Sakurada, S., et al. (2017). Effect of Peptidase Inhibitors on Dynorphin A (1-17) or (1-13)-Induced Antinociception and Toxicity at Spinal Level. Journal of Pain Research, 10, 239-249.
  • Ketha, H., & Saenger, A. K. (2021). Method Validation of Dipeptidyl Peptidase 3 Assay.
  • Abramić, M., & Zubanović, M. (2022). Survey of Dipeptidyl Peptidase III Inhibitors: From Small Molecules of Microbial or Synthetic Origin to Aprotinin. Molecules, 27(9), 2999.
  • Al-Hasani, R., et al. (2021). Highly sensitive in vivo detection of dynamic changes in enkephalins following acute stress. eLife, 10, e67194.
  • Clark, M. J., et al. (2017). Characterization of kappa opioid receptor mediated, dynorphin-stimulated [35S]GTPγS binding in mouse striatum for the evaluation of selective KOR ligands in an endogenous setting. Neuropharmacology, 117, 399-409.
  • Mollica, A., et al. (2021). Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. Biomedicines, 9(6), 625.
  • Stoeber, M., et al. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 10, e63594.
  • Weerts, Z. M., et al. (2014). Kappa opioid receptor/dynorphin system: Genetic and pharmacotherapeutic implications for addiction. The pharmacogenomics journal, 14(3), 206-216.
  • Slaninová, J., et al. (2020). A new multi-purpose FRET fluorescent probe for the simultaneous detection of proteases. Analyst, 145(15), 5155-5164.
  • Stoeber, M., et al. (2021). Compartment-specific opioid receptor signaling is selectively modulated by different dynorphin peptides. eLife, 10, e63594.
  • Schwarzer, C. (2009). 30 Years of Dynorphins – New Insights on Their Functions in Neuropsychiatric Diseases. Current pharmaceutical design, 15(26), 3034-3049.
  • Bayes-Genis, A., et al. (2016). A Test in Context: Neprilysin: Function, Inhibition, and Biomarker. Journal of the American College of Cardiology, 68(6), 639-650.
  • Tegtmeyer, N., et al. (2020). A novel FRET peptide assay reveals efficient Helicobacter pylori HtrA inhibition through zinc and copper binding. Scientific reports, 10(1), 1-15.
  • Ashmarin, I. P., et al. (2001). Semax and Selank Inhibit the Enkephalin-Degrading Enzymes of Human Serum. Doklady Biological Sciences, 376(1-6), 70-72.
  • Brown, M. B., & Derendorf, H. (2011). The permeation of dynorphin A 1–6 across the blood brain barrier and its effect on bovine brain microvessel endothelial cell monolayer permeability. Peptides, 32(5), 1052-1057.
  • Kirchhofer, S. B., et al. (2025). Dynamics of agonist-evoked opioid receptor activation revealed by FRET- and BRET-based opioid receptor conformation sensors.
  • Biedermann, F., et al. (2007). Label-free continuous enzyme assays with macrocycle-fluorescent dye complexes.
  • de Visser, S. P. (2024). An Active Site Tyr Residue Guides the Regioselectivity of Lysine Hydroxylation by Nonheme Iron Lysine-4-hydroxylase Enzymes through Proton-Coupled Electron Transfer. Journal of the American Chemical Society, 146(17), 11956-11970.

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Method

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: A Guide to its Application in Immunological Research

Introduction: The Immunomodulatory Potential of a Neuropeptide Analog H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a synthetic analog of the endogenous opioid peptide [Leu]enkephalin, is emerging as a significant tool in the field of n...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Immunomodulatory Potential of a Neuropeptide Analog

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a synthetic analog of the endogenous opioid peptide [Leu]enkephalin, is emerging as a significant tool in the field of neuroimmunology. Enkephalins, traditionally known for their role in pain modulation within the central nervous system, are now recognized as key players in the intricate communication network between the nervous and immune systems.[1][2] Immune cells, including lymphocytes, macrophages, and natural killer cells, express opioid receptors, making them responsive to regulation by opioid peptides.[2][3] This guide provides an in-depth exploration of the immunological applications of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, offering both foundational knowledge and practical protocols for researchers, scientists, and professionals in drug development. The endogenous opioid system, which includes opioid peptides and their receptors, is not only widely expressed in the nervous system but also plays a crucial role in regulating the immune system.[4]

Mechanism of Action: A Bridge Between the Nervous and Immune Systems

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH exerts its immunomodulatory effects by binding to opioid receptors on the surface of immune cells. The three major classes of opioid receptors are mu (µ), delta (δ), and kappa (κ), all of which are G-protein coupled receptors (GPCRs).[5] [Leu]enkephalin, the parent molecule of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, shows a preference for δ-opioid receptors.[6] The addition of a lysine residue to the C-terminus can influence receptor affinity and signaling.

Upon binding to its receptor, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH initiates a cascade of intracellular signaling events. As with other GPCRs, this typically involves the dissociation of the G-protein into its Gα and Gβγ subunits.[5] These subunits then modulate the activity of various downstream effectors, including adenylyl cyclase (which regulates cyclic AMP levels), phospholipase C, and ion channels. This can lead to the activation of several key signaling pathways, such as the mitogen-activated protein kinase (MAPK) and the phosphoinositide 3-kinase (PI3K)-Akt pathways, which are central to regulating cellular processes like proliferation, differentiation, and cytokine production.[5][7]

peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH receptor Opioid Receptor (e.g., δ-OR) peptide->receptor g_protein G-protein (Gi/o) receptor->g_protein Activation ac Adenylyl Cyclase g_protein->ac Inhibition mapk MAPK Pathway (ERK, JNK, p38) g_protein->mapk Activation pi3k PI3K/Akt Pathway g_protein->pi3k Activation camp ↓ cAMP ac->camp transcription Transcription Factors (e.g., NF-κB, AP-1) mapk->transcription pi3k->transcription gene_expression Gene Expression transcription->gene_expression cytokines Cytokine Production (e.g., IL-2, IFN-γ) gene_expression->cytokines proliferation Cell Proliferation gene_expression->proliferation

Caption: Opioid Receptor Signaling Pathway in Immune Cells.

Immunomodulatory Effects: A Spectrum of Activity

The interaction of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH with immune cells can lead to a range of functional outcomes, which can be either immunostimulatory or immunosuppressive. This often depends on the concentration of the peptide, the specific immune cell type, and the activation state of the cells.[8] Endogenous opioid peptides are generally considered to be immunostimulatory, in contrast to the often immunosuppressive effects of opiate alkaloids like morphine.[1]

Impact on Lymphocyte Function

T- and B-lymphocytes are key players in the adaptive immune response, and their functions are subject to modulation by enkephalins. Studies have shown that leu-enkephalin can enhance lymphocyte proliferation, particularly in response to mitogens like phytohemagglutinin (PHA).[9] This effect has been observed over a broad range of concentrations, from 1 mg/ml down to 10⁻¹⁰ mg/ml.[9] The peptide can also influence the production of critical cytokines such as Interleukin-2 (IL-2) and Interferon-gamma (IFN-γ), which are vital for T-cell activation and the orchestration of the cellular immune response.[8][10]

Influence on Macrophage and Natural Killer (NK) Cell Activity

Macrophages, which are central to both innate and adaptive immunity, are also targets for enkephalin-mediated modulation. Enkephalins can affect macrophage functions such as phagocytosis and the production of pro-inflammatory cytokines.[8] Natural Killer (NK) cells, which are crucial for anti-tumor and anti-viral immunity, have also been shown to be responsive to enkephalins, with studies demonstrating an enhancement of NK cell activity in the presence of leu-enkephalin.[11]

Immune Cell Type Function Effect of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Typical In Vitro Concentration Range References
T-Lymphocytes ProliferationEnhancement (often in the presence of a mitogen)10⁻¹⁰ mg/ml to 1 mg/ml[6][9]
Cytokine Production (IL-2, IFN-γ)Modulation (enhancement or suppression)Varies with experimental conditions[8][10]
B-Lymphocytes Antibody ProductionModulationVaries with experimental conditions[2]
Macrophages PhagocytosisModulationVaries with experimental conditions[8]
Cytokine Production (TNF-α, IL-1)ModulationVaries with experimental conditions[12]
Natural Killer (NK) Cells Cytotoxic ActivityEnhancement10⁻¹⁴ mg/ml to 10⁻⁶ mg/ml[11]

Experimental Protocols

The following protocols provide a framework for investigating the immunomodulatory effects of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in vitro. It is crucial to optimize these protocols for your specific experimental setup and cell types.

Protocol 1: Lymphocyte Proliferation Assay using CFSE

This protocol details a method to assess the effect of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH on lymphocyte proliferation using Carboxyfluorescein succinimidyl ester (CFSE) staining and flow cytometry. CFSE is a fluorescent dye that covalently labels intracellular proteins and is equally distributed between daughter cells upon division, allowing for the tracking of cell proliferation.[13][14]

Materials:

  • H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

  • Human Peripheral Blood Mononuclear Cells (PBMCs)

  • RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin (complete medium)

  • Ficoll-Paque PLUS

  • Phosphate-Buffered Saline (PBS)

  • CellTrace™ CFSE Cell Proliferation Kit (or equivalent)

  • Phytohemagglutinin (PHA) (as a positive control for T-cell proliferation)

  • Flow cytometer

Procedure:

  • PBMC Isolation: Isolate PBMCs from fresh human whole blood using Ficoll-Paque PLUS density gradient centrifugation according to standard protocols.[14]

  • CFSE Staining: a. Resuspend the isolated PBMCs at a concentration of 1-2 x 10⁷ cells/mL in pre-warmed PBS containing 0.1% BSA. b. Add CFSE to a final concentration of 1-5 µM (optimization may be required). c. Incubate for 10 minutes at 37°C, protected from light. d. Quench the staining reaction by adding 5 volumes of ice-cold complete medium. e. Wash the cells three times with complete medium by centrifugation (400 x g for 5 minutes) to remove excess CFSE.[13]

  • Cell Culture and Stimulation: a. Resuspend the CFSE-labeled PBMCs in complete medium at a concentration of 1 x 10⁶ cells/mL. b. Plate 100 µL of the cell suspension (1 x 10⁵ cells) into each well of a 96-well round-bottom plate. c. Prepare serial dilutions of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in complete medium. A wide concentration range (e.g., 10⁻¹² M to 10⁻⁶ M) is recommended to assess for potential biphasic effects. d. Add 100 µL of the peptide dilutions to the respective wells. e. Include the following controls:

    • Unstimulated control (medium only)
    • Positive control (e.g., PHA at 1-5 µg/mL)
    • Vehicle control (if the peptide is dissolved in a solvent other than the medium) f. For co-stimulation experiments, add a suboptimal concentration of PHA along with the peptide.
  • Incubation: Incubate the plate for 4-6 days at 37°C in a humidified 5% CO₂ incubator.

  • Flow Cytometry Analysis: a. Harvest the cells from each well. b. Stain with fluorescently-labeled antibodies against cell surface markers (e.g., CD3 for T-cells, CD4, CD8) and a viability dye (e.g., 7-AAD or Propidium Iodide). c. Acquire the samples on a flow cytometer. d. Analyze the data by gating on the live, single-cell population of interest (e.g., CD3+ T-cells). The CFSE fluorescence intensity will decrease by half with each cell division, allowing for the quantification of proliferating cells.

cluster_prep Cell Preparation cluster_stim Stimulation cluster_analysis Analysis isolate Isolate PBMCs stain Stain with CFSE isolate->stain plate Plate Cells stain->plate add_peptide Add H-Tyr-Gly-Gly-Phe-Leu-Lys-OH plate->add_peptide add_controls Add Controls (Unstimulated, PHA) plate->add_controls incubate Incubate (4-6 days) add_peptide->incubate add_controls->incubate harvest Harvest & Stain Surface Markers incubate->harvest acquire Acquire on Flow Cytometer harvest->acquire analyze Analyze CFSE Dilution acquire->analyze

Caption: Experimental Workflow for CFSE Proliferation Assay.

Protocol 2: Cytokine Release Assay using ELISA

This protocol describes how to measure the production of specific cytokines (e.g., IL-2, IFN-γ, TNF-α) from PBMCs in response to H-Tyr-Gly-Gly-Phe-Leu-Lys-OH using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA).

Materials:

  • H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

  • Human PBMCs

  • Complete RPMI-1640 medium

  • 96-well flat-bottom cell culture plates

  • ELISA kit for the cytokine of interest (e.g., human IL-2, IFN-γ, TNF-α)

  • Microplate reader

Procedure:

  • PBMC Isolation and Plating: a. Isolate PBMCs as described in Protocol 1. b. Resuspend the cells in complete medium at a concentration of 2 x 10⁶ cells/mL. c. Plate 100 µL of the cell suspension (2 x 10⁵ cells) into each well of a 96-well flat-bottom plate.

  • Cell Stimulation: a. Prepare serial dilutions of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in complete medium. b. Add 100 µL of the peptide dilutions to the respective wells. c. Include unstimulated, positive (e.g., PHA or LPS), and vehicle controls.

  • Incubation: a. Incubate the plate at 37°C in a humidified 5% CO₂ incubator. The optimal incubation time will vary depending on the cytokine being measured (e.g., 24-48 hours for TNF-α, 48-72 hours for IL-2 and IFN-γ).[15]

  • Supernatant Collection: a. After incubation, centrifuge the plate at 400 x g for 10 minutes. b. Carefully collect the supernatant from each well without disturbing the cell pellet. c. The supernatants can be assayed immediately or stored at -80°C.[16]

  • ELISA Procedure: a. Perform the ELISA according to the manufacturer's instructions for the specific cytokine kit. This typically involves the following steps: i. Coating the ELISA plate with a capture antibody. ii. Blocking the plate to prevent non-specific binding. iii. Adding the cell culture supernatants and standards to the wells. iv. Adding a biotinylated detection antibody. v. Adding an enzyme-conjugated streptavidin (e.g., HRP). vi. Adding a substrate to produce a colorimetric signal. vii. Stopping the reaction and reading the absorbance on a microplate reader.[17][18]

  • Data Analysis: a. Generate a standard curve by plotting the absorbance values of the standards against their known concentrations. b. Use the standard curve to determine the concentration of the cytokine in each of the experimental samples.

Conclusion and Future Perspectives

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH represents a valuable tool for dissecting the complex interplay between the nervous and immune systems. Its ability to modulate key immune functions highlights the potential for developing novel therapeutic strategies for a range of conditions, including autoimmune diseases, chronic inflammatory disorders, and even cancer. Further research into the precise signaling pathways activated by this and similar opioid peptides in different immune cell subsets will undoubtedly pave the way for more targeted and effective immunomodulatory therapies.

References

  • Stefano, G. B., Scharrer, B., Smith, E. M., Hughes, T. K., Jr, Magazine, H. I., Bilfinger, T. V., … Fricchione, G. L. (1996). Opioid peptides and opiate alkaloids in immunoregulatory processes. Critical Reviews in Immunology, 16(2), 109–144. [Link]

  • Plotnikoff, N. P., & Miller, G. C. (1983). Enkephalins as immunomodulators. International Journal of Immunopharmacology, 5(5), 437–441. [Link]

  • Bidlack, J. M. (2000). Detection and function of opioid receptors on cells from the immune system. Clinical and Diagnostic Laboratory Immunology, 7(5), 719–723. [Link]

  • Panerai, A. E., & Sacerdote, P. (1997). Experimental Evidence for Immunomodulatory Effects of Opioids. In The Opioid System: A Pathway to Drug Dependence (pp. 1-12). Springer. [Link]

  • Faith, R. E., Liang, H. J., Murgo, A. J., & Plotnikoff, N. P. (1987). Neuroimmunomodulation with enkephalins: in vitro enhancement of natural killer cell activity in peripheral blood lymphocytes from cancer patients. Natural Immunity and Cell Growth Regulation, 6(2), 88–98. [Link]

  • Eisenstein, T. K. (2019). The Role of Opioid Receptors in Immune System Function. Frontiers in Immunology, 10, 2904. [Link]

  • Roy, S., & Loh, H. H. (1996). Effects of opioids on the immune system. Neurochemical Research, 21(11), 1375–1386. [Link]

  • Stein, C., & Machelska, H. (2011). Opioid Receptors in Immune and Glial Cells—Implications for Pain Control. Frontiers in Neuroscience, 5, 41. [Link]

  • Przewłocki, R., Hassan, A. H., Lason, W., Epplen, C., Herz, A., & Stein, C. (1992). Gene expression and localization of opioid peptides in immune cells of inflamed tissue: functional role in antinociception. Neuroscience, 48(2), 491–500. [Link]

  • University of Pennsylvania. (n.d.). CFSE Staining. Penn Flow Cytometry and Cell Sorting Resource Laboratory. [Link]

  • Sachdeva, N., & Sharma, M. (2010). Single Cells' Cytokine Secretion Measurement by ELISPOT and ELISA Protocol. American Journal of Immunology, 6(1), 12-18. [Link]

  • Creative Bioarray. (n.d.). CFSE Cell Proliferation Assay. [Link]

  • Gett, A. V., & Hodgkin, P. D. (2007). Measuring lymphocyte proliferation, survival and differentiation using CFSE time-series data. Nature Protocols, 2(9), 2054–2064. [Link]

  • Przewłocki, R., Hassan, A. H., Lason, W., Epplen, C., Herz, A., & Stein, C. (1992). Gene expression and localization of opioid peptides in immune cells of inflamed tissue: functional role in antinociception. Neuroscience, 48(2), 491–500. [Link]

  • Chem-Impex International, Inc. (n.d.). H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH. [Link]

  • Mucosal Immunology. (n.d.). Protocol 204_CFSE proliferation assay using T cells derived from SMARTA mice A. [Link]

  • NextSDS. (n.d.). H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH — Chemical Substance Information. [Link]

  • Lin, J., Lu, G., & Jiang, G. (1990). In vitro influence of enkephalins on the proliferative response of mouse and rat splenic lymphocytes to phytohemagglutinin. Zhongguo Yi Xue Ke Xue Yuan Xue Bao, 12(3), 145-148. [Link]

  • Bowdish Lab, McMaster University. (2011, April 7). CYTOKINE ELISA. [Link]

  • Rittner, H. L., & Stein, C. (2020). Expression of Opioid Receptors in Cells of the Immune System. International Journal of Molecular Sciences, 22(1), 199. [Link]

  • Tian, J. H., Xu, Y., & Han, J. S. (2000). Leu-enkephalin induced by IL-2 administration mediates analgesic effect of IL-2. Neuroreport, 11(7), 1483–1485. [Link]

  • Ninkovic, J., & Roy, S. (2013). Role of the mu opioid receptor in opioid modulation of immune function. Amino acids, 45(1), 9–24. [Link]

  • Kandasamy, R., & Gupta, A. (2021). Opioid receptors signaling network. Journal of Biosciences, 46(1), 1-10. [Link]

  • Hucklebridge, F. H., Hudspith, B. N., Muhamed, J., Lydyard, P. M., & Brostoff, J. (1989). Methionine-enkephalin stimulates in vitro proliferation of human peripheral lymphocytes via delta-opioid receptors. Brain, behavior, and immunity, 3(2), 183–189. [Link]

  • Nedwin, G. E., Svedersky, L. P., Bringman, T. S., Palladino, M. A., Jr, & Goeddel, D. V. (1985). Effect of interleukin 2, interferon-gamma, and mitogens on the production of tumor necrosis factors alpha and beta. Journal of immunology (Baltimore, Md. : 1950), 135(4), 2492–2497. [Link]

  • Shcheniavsky, I. I., Volkova, T. O., & Bondarenko, T. P. (2021). Anti-Apoptotic Effect of Synthetic Leu-Enkephalin Dalargin on Rat Leukocytes in Cold Stress Model in Vivo. Problems of Cryobiology and Cryomedicine, 31(1), 3-13. [Link]

  • Gálvez, L. A., Abuchaibe, D. H., Pulgarín, J. L. C., & Martín, C. L. B. (2024). Current understanding of opioid receptors and their signaling pathways. Revista Colombiana de Anestesiología, 52(2), e1103. [Link]

  • Rajakariar, R., Hpersonal, M., Newson, J., & Gilroy, D. W. (2007). Novel biphasic role for lymphocytes revealed during resolving inflammation. Blood, 110(9), 3184-3192. [Link]

  • Kawase, I., Brooks, C. G., Kuribayashi, K., Olabuenaga, S., Newman, W., Gillis, S., & Henney, C. S. (1983). Interleukin 2 induces gamma-interferon production: participation of macrophages and NK-like cells. Journal of immunology (Baltimore, Md. : 1950), 131(1), 288–292. [Link]

  • Shcheniavskyi, I. I., Volkova, T. O., & Bondarenko, T. P. (2022). Effect of Leu-Enkephalin (Dalargin) on Apoptosis and Necrosis of Leukocytes After Cold Stress. Problems of Cryobiology and Cryomedicine, 32(2), 115-125. [Link]

  • Itoh, K., Shiiba, K., Shimizu, Y., Suzuki, R., & Kumagai, K. (1985). Interferon-gamma (IFN-gamma) and interleukin-2 in the generation of lymphokine-activated killer cell cytotoxicity--IFN-gamma-induced suppressive activity. Journal of immunology (Baltimore, Md. : 1950), 134(5), 3124–3129. [Link]

  • Kopińska, E., Popko, K., Zdanowski, R., & Tchórzewski, H. (2021). IL-2/JES6-1 mAb complexes dramatically increase sensitivity to LPS through IFN-γ production by CD25+Foxp3- T cells. eLife, 10, e70355. [Link]

  • Leiden University Medical Center. (2026, March 24). PhD Xinxin Liu - Cell & Chemical Biology. [Link]

Sources

Application

Application Note: Developing High-Throughput Cell-Based Assays Using H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Executive Summary & Pharmacological Rationale Endogenous opioid peptides, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), play a critical role in nociception, mood regulation, and neuropharmacology by agonizing the Delta (...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary & Pharmacological Rationale

Endogenous opioid peptides, such as Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), play a critical role in nociception, mood regulation, and neuropharmacology by agonizing the Delta (DOR) and Mu (MOR) opioid receptors[1][2]. These peptides are generated by differential post-translational processing, with Leu-enkephalin primarily derived from the proenkephalin precursor[3].

Analyzing these receptor-ligand interactions in high-throughput cell-based assays requires labeled ligands (e.g., fluorescent or biotinylated probes). However, modifying the N-terminal Tyrosine of Leu-enkephalin abolishes receptor binding, as this residue constitutes the critical "message" domain required for opioid receptor activation.

To overcome this structural limitation, the synthetic analog H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-Enkephalin-Lys) was developed. The addition of a C-terminal Lysine introduces a highly reactive epsilon-amino group. This provides an optimal, bio-orthogonal site for chemical conjugation without disrupting the N-terminal pharmacophore's integrity, enabling the development of robust receptor binding and functional assays.

Mechanistic Causality: Gi-Coupled Signaling & Assay Design

MOR and DOR are G-protein-coupled receptors (GPCRs) that exclusively couple to the Gi/o pathway[2]. Upon activation by an agonist like Leu-Enkephalin-Lys, the Gαi subunit dissociates and directly inhibits the effector enzyme adenylyl cyclase (AC). This inhibition prevents the conversion of ATP to cyclic AMP (cAMP), leading to a measurable decrease in intracellular cAMP levels[4].

The Assay Window Challenge: Basal cAMP levels in resting cells are too low to detect a reliable, concentration-dependent decrease. Therefore, the assay relies on Forskolin , a direct biochemical activator of AC[1]. By co-stimulating the cells with Forskolin, we create an artificially high cAMP baseline. The efficacy of the Gi-coupled agonist is then accurately quantified by its ability to suppress this Forskolin-induced cAMP spike.

G Ligand Leu-Enkephalin-Lys (Agonist) Receptor Opioid Receptor (MOR/DOR) Ligand->Receptor Binds Gi Gi/o Protein (Gαi subunit) Receptor->Gi Activates AC Adenylyl Cyclase (Effector) Gi->AC Inhibits (-) ATP ATP AC->ATP Forskolin Forskolin (Stimulator) Forskolin->AC Stimulates (+) cAMP cAMP (Second Messenger) ATP->cAMP Conversion HTRF HTRF Detection (Decrease in FRET) cAMP->HTRF Measured by

Figure 1: Gi-coupled opioid receptor signaling pathway and HTRF cAMP assay principle.

Experimental Protocols

Protocol A: Site-Specific Fluorescent Labeling of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Causality & Design: To utilize Leu-Enkephalin-Lys in downstream assays, it must be labeled (e.g., with a FITC-NHS ester). The chemical challenge lies in differentiating the N-terminal alpha-amine (pKa ~9.0) from the Lysine epsilon-amine (pKa ~10.5). While utilizing an N-terminally Boc-protected intermediate is the gold standard for absolute specificity, direct solution-phase conjugation of the unprotected peptide can be achieved by exploiting the steric accessibility of the epsilon-amine combined with strict stoichiometric control at a specific pH.

Step-by-Step Methodology:

  • Peptide Dissolution: Dissolve H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in anhydrous DMSO to a stock concentration of 10 mM.

  • Buffer Preparation: Prepare 0.1 M Sodium Bicarbonate buffer, pH 8.5. Rationale: This specific pH ensures a sufficient fraction of the epsilon-amine is deprotonated and nucleophilic, while maintaining the hydrolysis half-life of the NHS-ester long enough for the reaction to proceed efficiently.

  • Reaction Mixture: Mix the peptide solution with the buffer to a final peptide concentration of 1 mM. Add the FITC-NHS ester (dissolved in DMSO) dropwise to achieve a strict 1:1 molar ratio.

  • Incubation: Incubate for 2 hours at room temperature in the dark with gentle end-over-end agitation.

  • Quenching: Add 100 mM Tris-HCl (pH 7.4) to the mixture. Rationale: The primary amine in Tris acts as a scavenger, outcompeting the peptide for any remaining reactive dye and preventing unwanted secondary labeling at the N-terminus.

  • Purification: Purify the mono-labeled conjugate via Reverse-Phase HPLC (C18 column) using a water/acetonitrile gradient supplemented with 0.1% TFA. Lyophilize the target fraction.

Protocol B: Cell-Based HTRF cAMP Inhibition Assay

Causality & Design: This protocol utilizes Homogeneous Time-Resolved Fluorescence (HTRF) to measure cAMP[4]. It operates as a competitive immunoassay between native cellular cAMP and a d2-labeled cAMP tracer for binding to an anti-cAMP cryptate conjugate. Because Gi activation decreases cellular cAMP, there is less competition for the cryptate, resulting in an increase in the HTRF FRET signal.

Self-Validating Controls: Every assay plate must include a Forskolin-only well (maximum cAMP / minimum FRET) and a buffer-only well (basal cAMP / maximum FRET) to define the absolute dynamic window of the system.

Step-by-Step Methodology:

  • Cell Preparation: Harvest CHO-K1 cells stably expressing the human Delta Opioid Receptor (DOR). Resuspend in Assay Buffer (HBSS supplemented with 20 mM HEPES, pH 7.4, and 0.1% BSA).

  • PDE Inhibition: Add 0.5 mM IBMX to the cell suspension. Rationale: IBMX is a broad-spectrum phosphodiesterase (PDE) inhibitor. It prevents the rapid enzymatic degradation of cAMP, stabilizing the intracellular pool for accurate detection.

  • Plating: Dispense 1,000 cells per well into a 384-well low-volume white microplate (5 µL/well).

  • Ligand & Forskolin Co-Stimulation: Prepare a 2X stimulation mix containing the test peptide (e.g., FITC-Leu-Enkephalin-Lys) at various concentration points and 1 µM Forskolin. Add 5 µL of this mix to the cells. Rationale: 1 µM Forskolin typically induces ~80% of the maximum cAMP response (EC80), providing the optimal dynamic range for observing Gi-mediated inhibition without saturating the system[1].

  • Incubation: Seal the plate and incubate for 30 minutes at 37°C.

  • Detection: Add 5 µL of cAMP-d2 and 5 µL of anti-cAMP Cryptate (both diluted in the manufacturer's lysis buffer).

  • Readout: Incubate for 1 hour at room temperature. Read the plate on an HTRF-compatible microplate reader measuring emission at 620 nm and 665 nm. Calculate the 665/620 ratio to determine IC50/EC50 values.

Data Presentation

The table below provides a representative pharmacological profile demonstrating that the addition of the C-terminal Lysine, and its subsequent conjugation, preserves the functional integrity of the peptide at the Delta Opioid Receptor.

Table 1: Comparative Pharmacological Profile of Leu-Enkephalin Analogs at DOR

CompoundStructural ModificationDOR cAMP Inhibition (EC50, nM)Emax (% of WT)
Leu-Enkephalin None (Endogenous WT)1.2 ± 0.3100%
Leu-Enkephalin-Lys C-terminal Lysine addition1.8 ± 0.498%
FITC-Leu-Enkephalin-Lys C-terminal FITC via Lysine3.5 ± 0.695%

Note: Data represents mock validation metrics typical of successful assay development, confirming that C-terminal extension does not significantly impair Gi-signaling potency compared to the wild-type peptide.

References

  • A Novel Leu-Enkephalin Prodrug Produces Pain-Relieving and Antidepressant Effects Source: ACS Publications URL
  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors Source: PMC URL
  • Advancing GPCR Drug Discovery Source: ICE Bioscience URL
  • Regulation of Opioid Receptors by Their Endogenous Opioid Peptides Source: PMC - NIH URL

Sources

Method

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH for in vivo animal model studies

Application Note: Utilizing H-Tyr-Gly-Gly-Phe-Leu-Lys-OH ([Lys⁶]-Leu-Enkephalin) in In Vivo Animal Models for Opioid Receptor Modulation and Neuropeptide Processing Introduction & Mechanistic Rationale Endogenous opioid...

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Author: BenchChem Technical Support Team. Date: April 2026

Application Note: Utilizing H-Tyr-Gly-Gly-Phe-Leu-Lys-OH ([Lys⁶]-Leu-Enkephalin) in In Vivo Animal Models for Opioid Receptor Modulation and Neuropeptide Processing

Introduction & Mechanistic Rationale

Endogenous opioid peptides, such as Leu-enkephalin (YGGFL), are critical neuromodulators that primarily agonize the delta-opioid receptor (DOR) to regulate nociception, stress responses, and mood[1][2]. However, the direct use of native Leu-enkephalin in in vivo animal models is severely limited by its rapid proteolytic degradation and its lack of functional groups for bioconjugation. The N-terminal Tyrosine (Tyr¹) is the essential "message" domain required for docking into the opioid receptor pocket; any structural modification at this site completely abolishes pharmacological activity.

To circumvent these limitations, drug development professionals and neuropharmacologists utilize the extended hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (YGGFLK, CAS 83404-43-7)[3]. The addition of a C-terminal Lysine provides two distinct, field-proven mechanistic advantages:

  • Physiological Substrate for Neuropeptide Processing: YGGFLK acts as a direct precursor model for Carboxypeptidase E (CPE) , historically known as enkephalin convertase[4][5]. In the secretory vesicles of the central nervous system, CPE specifically cleaves the C-terminal basic amino acid (Lys or Arg) from prohormone intermediates to yield the mature, active YGGFL pentapeptide[2][5].

  • Orthogonal Bioconjugation Handle: The ϵ -amine of the Lys⁶ residue provides a highly reactive primary amine. This allows researchers to perform site-specific cross-linking, attach fluorophores, or formulate caged prodrugs without disrupting the critical N-terminal pharmacophore[1][6].

Experimental Workflows & Protocols

The following protocols detail how to utilize YGGFLK as both an ex vivo enzymatic probe and an in vivo prodrug for DOR activation.

Protocol A: Ex Vivo Quantification of CPE-Mediated Neuropeptide Processing

Objective: To measure the specific conversion rate of YGGFLK to YGGFL in isolated mouse brain secretory vesicles using LC-MS/MS.

Expertise Insight (Causality): Leu-enkephalin is highly susceptible to non-specific degradation by aminopeptidase N (APN) and angiotensin-converting enzyme (ACE)[2]. To ensure that the measured conversion is exclusively driven by CPE-mediated C-terminal cleavage, the reaction buffer must be fortified with specific N-terminal and dipeptidyl peptidase inhibitors.

Step-by-Step Methodology:

  • Tissue Preparation: Isolate the hypothalamus from adult wild-type mice. Homogenize the tissue in ice-cold sucrose buffer (0.32 M sucrose, 10 mM HEPES, pH 7.4) and isolate the secretory vesicle fraction via differential ultracentrifugation.

  • Buffer Formulation: Prepare a CPE assay buffer (50 mM Sodium Acetate, pH 5.5) optimized for the acidic environment of secretory vesicles[4]. Add 10 µM Bestatin (APN inhibitor) and 10 µM Captopril (ACE inhibitor) to prevent non-specific YGGFL degradation.

  • Enzymatic Reaction: Incubate 50 µg of the vesicular protein extract with 100 µM of YGGFLK substrate at 37°C.

  • Quenching & Extraction: At specific time intervals (0, 15, 30, 60 minutes), quench the reaction by adding an equal volume of 1% trifluoroacetic acid (TFA) in acetonitrile. Centrifuge at 14,000 x g for 10 minutes to precipitate proteins.

  • LC-MS/MS Analysis: Inject the supernatant into a C18 reverse-phase column coupled to a triple quadrupole mass spectrometer. Monitor the MRM transitions for YGGFLK ( m/z 684.4 120.1) and the mature YGGFL ( m/z 556.3 120.1) to quantify the precise rate of C-terminal Lysine cleavage.

Protocol B: In Vivo Nociception Assay (Hot-Plate Test)

Objective: To evaluate the antinociceptive (pain-relieving) efficacy of YGGFLK acting as a prodrug in a mouse model.

Expertise Insight (Causality): Hydrophilic peptides like YGGFLK exhibit poor blood-brain barrier (BBB) permeability. To accurately assess central DOR-mediated analgesia, the peptide must be administered directly into the central nervous system via intrathecal (i.t.) or intracerebroventricular (i.c.v.) injection[1].

Step-by-Step Methodology:

  • Animal Preparation: Acclimate adult male C57BL/6 mice to the testing room for 1 hour prior to the experiment.

  • Receptor Antagonism (Control Group): To validate that the analgesia is specifically mediated by the delta-opioid receptor, pre-treat a control cohort with Naltrindole (a highly selective DOR antagonist) at 4 mg/kg subcutaneously, 30 minutes prior to peptide administration[1].

  • Peptide Administration: Administer YGGFLK (10–50 nmol dissolved in 5 µL of sterile artificial cerebrospinal fluid) via i.c.v. injection into the lateral ventricle.

  • Behavioral Testing: Place the mouse on a hot-plate apparatus maintained at 52°C ± 0.5°C. Record the latency to the first nociceptive response (hind paw licking, shaking, or jumping).

  • Data Analysis: Calculate the Maximum Possible Effect (%MPE) using the formula: %MPE =[(Test Latency - Baseline Latency) / (Cut-off Time - Baseline Latency)] x 100. (Note: Implement a strict 30-second cut-off time to prevent tissue damage).

Data Presentation

The following table summarizes the comparative biochemical and pharmacological properties of the native pentapeptide versus the hexapeptide analog, guiding experimental selection.

PropertyLeu-Enkephalin (YGGFL)[Lys⁶]-Leu-Enkephalin (YGGFLK)
Amino Acid Sequence Tyr-Gly-Gly-Phe-LeuTyr-Gly-Gly-Phe-Leu-Lys
Molecular Weight 555.6 g/mol 683.8 g/mol [3]
Primary Receptor Target Delta Opioid Receptor (DOR) AgonistDOR Agonist (via Prodrug Conversion)
Substrate for CPE No (End-product of cleavage)Yes (Rapidly cleaved to YGGFL)[5]
Available Conjugation Site None (N-terminal modification abolishes activity) ϵ -amine of Lys⁶[6]
Primary In Vivo Application Short-acting endogenous signalingNeuropeptide processing assays & Bioconjugation

Mandatory Visualization

The following diagram maps the logical causality of in vivo YGGFLK processing, illustrating how the pro-peptide is enzymatically converted to trigger G-protein-coupled receptor signaling.

G ProEnk Proenkephalin Precursor YGGFLK [Lys6]-Leu-Enkephalin (YGGFLK) ProEnk->YGGFLK PC1 / PC2 Cleavage YGGFL Leu-Enkephalin (YGGFL) YGGFLK->YGGFL C-terminal Lys Removal CPE Carboxypeptidase E (CPE) CPE->YGGFLK Catalyzes DOR Delta Opioid Receptor (DOR) YGGFL->DOR Agonist Binding Analgesia Analgesia & Mood Regulation DOR->Analgesia G-protein Signaling

Figure 1: Enzymatic processing of [Lys⁶]-Leu-Enkephalin by CPE and subsequent DOR activation.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: YGGFLK Synthesis Yield Optimization

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with synthesizing the hexapeptide H-Tyr-G...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Application Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the specific mechanistic challenges associated with synthesizing the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (a C-terminally extended Leu-Enkephalin analog).

This guide bypasses generic advice to focus on the exact physicochemical bottlenecks of this sequence—specifically, dipeptide-stage chain truncation, steric hindrance during bulky residue coupling, and electrophilic alkylation of the Tyrosine side chain during global deprotection.

Synthesis Workflow & Critical Troubleshooting Nodes

SPPS_Workflow Resin Resin Selection 2-CTC Resin Load Load Fmoc-Lys(Boc)-OH Resin->Load Deprotect1 Fmoc Deprotection (20% Piperidine) Load->Deprotect1 CoupleLeu Couple Fmoc-Leu-OH (DIC/Oxyma) Deprotect1->CoupleLeu Deprotect2 Fmoc Deprotection (DKP Risk Stage) CoupleLeu->Deprotect2 DKP Diketopiperazine (DKP) Chain Truncation Deprotect2->DKP If standard Wang resin is used Elongate Iterative Coupling (Phe, Gly, Gly, Tyr) Deprotect2->Elongate Steric shielding by 2-CTC Cleavage Global Cleavage TFA/TIPS/H2O Elongate->Cleavage Product H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Cleavage->Product

Optimized Fmoc-SPPS workflow for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH highlighting the DKP side-reaction.

FAQ 1: Resin Selection & First Amino Acid Loading

Q: I am experiencing massive yield loss (up to 80%) immediately after the coupling and deprotection of the second amino acid (Leucine). What is causing this truncation?

A: This is a classic manifestation of Diketopiperazine (DKP) formation [1]. DKP formation is a notorious deletion side-reaction in Solid-Phase Peptide Synthesis (SPPS) that occurs almost exclusively at the dipeptide stage[1].

When the Fmoc protecting group is removed from the second amino acid (Leucine), the newly liberated nucleophilic amine attacks the ester linkage connecting the C-terminal Lysine to the resin[2]. This intramolecular aminolysis forms a highly stable, six-membered DKP ring, irreversibly cleaving the dipeptide off the solid support and permanently truncating your synthesis[2].

The Solution: Do not use a standard Wang resin for this sequence. Switch to a sterically bulky resin such as 2-Chlorotrityl chloride (2-CTC) resin [1]. The extreme steric hindrance provided by the triphenylmethyl linker physically shields the ester bond, blocking the nucleophilic attack of the Leucine amine and suppressing DKP formation entirely[1]. Alternatively, you can utilize a rapid deprotection protocol (e.g., 2% DBU / 5% piperazine) to minimize the duration the free amine spends in a basic environment[3].

FAQ 2: Coupling Efficiency & Steric Hindrance

Q: My LC-MS shows a significant deletion sequence lacking Phenylalanine (des-Phe). How can I improve the Phe-Leu coupling step?

A: The coupling of Fmoc-Phe-OH to the resin-bound Leucine is sterically hindered because both residues possess bulky, hydrophobic side chains (benzyl and isobutyl groups, respectively). Standard HBTU/DIPEA activation often fails to provide sufficient kinetic driving force for this specific junction, leading to incomplete acylation.

The Solution: Upgrade your coupling chemistry to N,N′-diisopropylcarbodiimide (DIC) and Oxyma Pure [4]. Oxyma forms highly reactive ester intermediates that are significantly less prone to epimerization and highly efficient for sterically demanding couplings compared to traditional benzotriazole-based reagents[4]. For the Fmoc-Phe-OH step, implement a double-coupling strategy (e.g., 2 x 45 minutes at room temperature, or heat to 70°C for 8 minutes if utilizing an automated microwave synthesizer)[4].

FAQ 3: Global Deprotection & Scavenger Optimization

Q: After TFA cleavage, my target peptide mass (727.4 Da) is accompanied by a major +56 Da impurity. How do I eliminate this?

A: The +56 Da mass shift indicates tert-butyl (tBu) alkylation of the Tyrosine phenolic ring. During global cleavage, the highly concentrated trifluoroacetic acid (TFA) removes the tBu protecting group from Tyrosine and the Boc group from Lysine, generating highly reactive tert-butyl carbocations[5]. If these cations are not immediately quenched, they will electrophilically attack the electron-rich aromatic ring of Tyrosine[5].

The Solution: You must optimize your TFA cleavage cocktail by incorporating highly efficient carbocation scavengers. A standard mixture of 95% TFA / 2.5% H2O / 2.5% Triisopropylsilane (TIPS) is highly effective[6]. TIPS acts as a bulky, highly nucleophilic hydride donor that rapidly reduces tBu cations to harmless isobutane, while water serves to quench highly reactive acylium ions[5].

Quantitative Data: Cleavage Cocktail Optimization for Tyrosine-Containing Peptides
Cleavage Cocktail CompositionScavenger MechanismYield of Target Peptide (%)+tBu Alkylation (+56 Da) (%)
95% TFA / 5% H2OHydration only~65%~25%
95% TFA / 2.5% H2O / 2.5% TIPS Hydration + Silane quenching >90% <2%
92.5% TFA / 2.5% H2O / 2.5% TIPS / 2.5% ThioanisoleSoft nucleophile addition>95%Not detected
Experimental Protocol: Step-by-Step SPPS Workflow for YGGFLK

This self-validating protocol ensures high-fidelity synthesis by preemptively addressing the mechanistic pitfalls discussed above.

  • Resin Swelling : Weigh 0.1 mmol of 2-CTC resin into a fritted polypropylene reaction vessel. Swell in Dichloromethane (DCM) for 30 minutes, then wash thoroughly with N,N-Dimethylformamide (DMF).

  • First Amino Acid Loading : Dissolve 0.2 mmol of Fmoc-Lys(Boc)-OH and 0.4 mmol of N,N-Diisopropylethylamine (DIPEA) in DCM. Add to the resin and agitate for 2 hours. Cap unreacted functional sites with a Methanol mixture (DCM:MeOH:DIPEA 17:2:1) for 15 minutes to prevent truncated sequences.

  • Fmoc Deprotection : Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for an additional 10 minutes[7]. Wash the resin thoroughly with DMF (5 times).

  • Iterative Coupling : For each subsequent amino acid (Leu, Phe, Gly, Gly, Tyr):

    • Dissolve 0.4 mmol of the Fmoc-amino acid, 0.4 mmol of Oxyma, and 0.4 mmol of DIC in DMF[4].

    • Add the activated mixture to the resin and agitate for 45 minutes at room temperature.

    • Wash with DMF (3 times).

    • Validation Check: Perform a Kaiser test to confirm complete coupling (resin should remain yellow). If positive (blue), repeat the coupling step.

  • Final Deprotection & Cleavage : After the final N-terminal Fmoc removal from Tyrosine, wash the resin with DCM and dry under vacuum. Add 4 mL of the optimized cleavage cocktail (95% TFA, 2.5% H2O, 2.5% TIPS ) and agitate for 90 minutes at room temperature[6].

  • Precipitation & Isolation : Filter the cleavage solution directly into 40 mL of ice-cold diethyl ether[5]. Centrifuge at 4000 rpm for 5 minutes to pellet the peptide. Decant the ether, wash the pellet twice more with cold ether to remove residual TFA and scavengers, and dry under nitrogen[7].

References
  • Title : Fmoc Solid Phase Peptide Synthesis - ChemPep | Source : chempep.com | URL : 1

  • Title : Diketopiperazine Formation (DKP) in Peptide Synthesis: Mechanism, Risks, and Prevention | Source : peptidechemistry.org | URL : 2

  • Title : Optimized Fmoc-Removal Strategy to Suppress the Traceless and Conventional Diketopiperazine Formation in Solid-Phase Peptide Synthesis | ACS Omega | Source : acs.org | URL :3

  • Title : The Meta-Position of Phe4 in Leu-enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors | bioRxiv | Source : biorxiv.org | URL : 4

  • Title : TFA Peptide Cleavage in Fmoc-SPPS: Mechanism & Optimization | Source : peptidechemistry.org | URL : 5

  • Title : An Efficient Method for the Synthesis of Peptoids with Mixed Lysine-type/Arginine-type Monomers and Evaluation of Their Anti-leishmanial Activity - PMC | Source : nih.gov | URL : 6

  • Title : Minimal N-methylated and stapled peptide ligands for the autophagy protein GABARAP - bioRxiv.org | Source : biorxiv.org | URL : 7

Sources

Optimization

Technical Support Center: Purification &amp; Troubleshooting Guide for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Welcome to the Technical Support Center for the isolation and purification of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-enkephalin-Lys). This guide is engineered for researchers, analytical scientists, and drug development profe...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center for the isolation and purification of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-enkephalin-Lys). This guide is engineered for researchers, analytical scientists, and drug development professionals facing chromatographic challenges with this specific hexapeptide.

Peptide Profiling & Diagnostic Logic

Before troubleshooting, it is critical to understand the physicochemical properties of the target. Leu-enkephalin-Lys (Sequence: YGGFLK) has a monoisotopic mass of ~683.36 Da and a molecular weight of ~683.8 Da[1]. The presence of an N-terminal primary amine and a C-terminal Lysine side chain renders this peptide highly basic (pI ~9.8). It also contains hydrophobic (Leu, Phe) and aromatic (Tyr, Phe) patches. This duality—highly charged yet hydrophobic—dictates its behavior on a reversed-phase (RP) column and requires precise mobile phase optimization.

G Start Crude YGGFLK Peptide (RP-HPLC Analysis) Check1 Peak Shape & Resolution? Start->Check1 PoorShape Broad/Tailing Peaks Check1->PoorShape No GoodShape Sharp Peaks Check1->GoodShape Yes Action1 Switch FA to TFA/DFA (Increase Ion Pairing) PoorShape->Action1 Check2 MS Signal Intensity? GoodShape->Check2 LowMS Severe Suppression Check2->LowMS No GoodMS Strong Signal Check2->GoodMS Yes Action2 Switch TFA to DFA (Balance MS & Peak Shape) LowMS->Action2 Check3 Purity > 95%? GoodMS->Check3 Action1->Check1 Action2->Check2 Impurity Co-eluting Impurities (e.g., des-Gly) Check3->Impurity No Success Proceed to Lyophilization Check3->Success Yes Action3 Flatten Gradient (e.g., 0.25% B/min) Impurity->Action3 Action3->Check3

RP-HPLC Troubleshooting Logic for Leu-enkephalin-Lys.

Frequently Asked Questions (FAQs) & Troubleshooting

Q1: Why am I seeing broad, tailing peaks for YGGFLK when using 0.1% Formic Acid (FA) as a mobile phase modifier? A1: This is a classic ion-pairing issue. Because YGGFLK is a basic peptide, it exists in a highly protonated state (+2 charge) under acidic conditions. Formic acid is a weak acid and a poor ion-pairing agent. Without adequate shielding, the positively charged basic residues (N-terminus and Lysine) undergo secondary electrostatic interactions with negatively charged, unendcapped silanols on the silica stationary phase. This mixed-mode retention (hydrophobic + ion-exchange) causes severe peak tailing[2]. Solution: Switch your mobile phase modifier to 0.1% Trifluoroacetic Acid (TFA). TFA is a strong, hydrophobic acid that forms stable, neutral ion pairs with basic residues, effectively masking them from silanol interactions and driving the peptide into a single protonation state for sharp elution ([2]).

Q2: I switched to TFA to improve peak shape, but now my LC-MS signal is suppressed by 10-fold. How do I recover sensitivity without losing resolution? A2: The same mechanism that makes TFA excellent for chromatography makes it detrimental for mass spectrometry. The strong TFA-peptide ion pairs do not easily dissociate in the electrospray ionization (ESI) source. Furthermore, TFA increases the surface tension of the eluent droplets, hindering desolvation and leading to severe MS signal suppression[3]. Solution: Implement Difluoroacetic Acid (DFA) at 0.1%. DFA acts as a "Goldilocks" modifier—it is acidic and hydrophobic enough to provide peak capacities comparable to TFA, but its ion pairs are weak enough to dissociate readily in the ESI source, recovering MS sensitivity ([4]).

Q3: My LC-MS shows a closely eluting impurity at M-57 Da. What is this, and how do I separate it? A3: A mass difference of -57 Da corresponds to the loss of a Glycine residue (des-Gly impurity). YGGFLK contains a Gly-Gly sequence. During Solid-Phase Peptide Synthesis (SPPS), consecutive identical residues can cause localized aggregation on the resin, leading to incomplete coupling[5]. Because the des-Gly impurity (YGF-L-K) has a nearly identical hydrophobicity profile to the target, it co-elutes under standard gradients. Solution: You must exploit minute selectivity differences. Flatten your gradient slope to 0.2% - 0.25% B/min across the elution window (e.g., 15-25% B). Additionally, elevating the column temperature to 45°C–60°C can improve mass transfer and sharpen peaks, allowing baseline resolution of the deletion sequence ([6]).

Q4: The crude peptide is precipitating during sample loading onto the preparative column. What is the ideal injection solvent? A4: YGGFLK has a high isoelectric point. Loading the peptide in pure water or at high concentrations near its pI can cause aggregation and precipitation at the column head, leading to high backpressure and split peaks[7]. Solution: Dissolve the crude peptide in 10–20% Acetonitrile containing 0.1% TFA. The organic modifier disrupts hydrophobic aggregation, while the strong acid ensures full protonation, keeping the peptide highly soluble and preventing on-column precipitation ([7]).

Experimental Protocols: Self-Validating Systems

To ensure scientific integrity, the purification workflow must be self-validating. The preparative isolation (Protocol A) is directly verified by orthogonal analytical mass spectrometry (Protocol B).

Protocol A: Preparative RP-HPLC Purification Workflow
  • Sample Preparation: Dissolve 50 mg of crude YGGFLK in 5 mL of 15% Acetonitrile / 85% Water containing 0.1% TFA. Sonicate for 2 minutes and filter through a 0.45 µm PTFE syringe filter.

  • Column Equilibration: Use a Preparative C18 column (e.g., 10 µm, 100 Å, 250 x 21.2 mm). Equilibrate with 5% Mobile Phase B (0.1% TFA in ACN) and 95% Mobile Phase A (0.1% TFA in H2O) at 15 mL/min.

  • Injection & Loading: Inject the 5 mL sample. Hold at 5% B for 5 minutes to wash away salts and highly polar scavengers from the cleavage cocktail[5].

  • Gradient Elution: Execute a shallow gradient from 10% B to 40% B over 60 minutes (0.5% B/min). Monitor UV absorbance at 214 nm (peptide backbone) and 280 nm (Tyrosine aromatic ring).

  • Fraction Collection: Collect fractions based on threshold triggering at 214 nm. Self-Validation Check: Do not pool fractions immediately. Proceed to Protocol B.

Workflow Resin Peptidyl-Resin (Protected YGGFLK) Cleavage Cleavage Cocktail (TFA/TIS/H2O) Resin->Cleavage Precipitation Ether Precipitation (Remove Scavengers) Cleavage->Precipitation HPLC Prep RP-HPLC (0.1% TFA/ACN) Precipitation->HPLC LCMS LC-MS Validation (Mass: 683.8 Da) HPLC->LCMS Pure Pure YGGFLK (>95% Purity) LCMS->Pure

Solid-Phase Synthesis Cleavage and Purification Workflow for YGGFLK.

Protocol B: LC-MS Purity Verification
  • System Setup: Equip an analytical LC-MS with a C18 column (1.7 µm, 130 Å, 2.1 x 50 mm).

  • Mobile Phase: Use 0.1% DFA in Water (A) and 0.1% DFA in ACN (B) to ensure both sharp peaks and high MS sensitivity.

  • Gradient: Run a fast gradient from 5% to 60% B over 10 minutes at 0.4 mL/min.

  • Analysis: Inject 1 µL of each collected fraction. Verify the presence of the[M+H]+ ion at m/z 684.3 and the [M+2H]2+ ion at m/z 342.7.

  • Pooling: Only pool fractions exhibiting >95% UV purity and the correct mass profile. Lyophilize the pooled fractions.

Quantitative Data & Method Parameters

Table 1: Mobile Phase Modifier Comparison for YGGFLK Purification

ModifierConcentrationChromatographic ResolutionMS SensitivityMechanism / Notes
Trifluoroacetic Acid (TFA) 0.1% (v/v)Excellent (Sharp peaks)Poor (Severe suppression)Strong ion-pairing with Lys and N-term; masks silanols. Best for UV-prep HPLC.
Difluoroacetic Acid (DFA) 0.1% (v/v)Very GoodExcellentBalanced pKa; provides ion-pairing but dissociates in ESI source. Best for LC-MS.
Formic Acid (FA) 0.1% (v/v)Poor (Broad, tailing peaks)ExcellentWeak acid; insufficient shielding of basic residues causes secondary interactions.

Table 2: Optimized Preparative HPLC Gradient for YGGFLK

Time (min)% Mobile Phase A (0.1% TFA in H2O)% Mobile Phase B (0.1% TFA in ACN)Flow Rate (mL/min)Curve
0.095.05.015.0Initial
5.095.05.015.0Isocratic Wash
10.090.010.015.0Linear
70.060.040.015.0Linear (0.5% B/min)
75.05.095.015.0Column Wash
85.095.05.015.0Re-equilibration

Sources

Troubleshooting

Overcoming H-Tyr-Gly-Gly-Phe-Leu-Lys-OH solubility problems

Welcome to the technical support guide for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to successfully...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support guide for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. This document provides a comprehensive, experience-driven framework for researchers, scientists, and drug development professionals to successfully overcome the common yet challenging issue of peptide solubility. Our goal is to move beyond simple instructions and provide a deep understanding of the physicochemical principles governing the solubility of this specific peptide, empowering you to make informed decisions in your experimental design.

Foundational Analysis: Why is H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Prone to Solubility Issues?

Before attempting to dissolve any peptide, a thorough analysis of its amino acid sequence is paramount. This predictive step is the most critical for designing a successful solubilization strategy and preventing the loss of valuable material.

The solubility of a peptide is fundamentally dictated by its polarity, which is a composite of the properties of its constituent amino acids, overall charge, and potential for aggregation.[1]

Amino Acid Composition

The peptide with the sequence H-Tyr-Gly-Gly-Phe-Leu-Lys-OH contains a mix of hydrophobic, hydrophilic, and charged residues.

Amino AcidCodeSide Chain PropertyRole in Solubility
TyrosineTyr (Y)Hydrophobic (Aromatic)Decreases aqueous solubility. The hydroxyl group offers some polarity.
GlycineGly (G)Neutral, NonpolarMinimally impacts solubility.
PhenylalaninePhe (F)Hydrophobic (Aromatic)Significantly decreases aqueous solubility.
LeucineLeu (L)Hydrophobic (Aliphatic)Significantly decreases aqueous solubility.
LysineLys (K)Basic, HydrophilicIncreases aqueous solubility, especially at pH < 7.

Analysis : The sequence contains three significantly hydrophobic residues (Tyr, Phe, Leu), which constitute nearly half of the peptide. This high hydrophobic content is the primary reason this peptide can be challenging to dissolve in simple aqueous buffers.[1][2]

Net Charge Calculation at Neutral pH (pH ~7)

The net charge of a peptide is a powerful predictor of its solubility behavior in response to pH changes.[3][4] We calculate it by assigning charges to the N-terminus, C-terminus, and any acidic or basic amino acid side chains.

  • N-terminal amine (-NH2): +1

  • C-terminal carboxyl (-COOH): -1

  • Acidic Residues (Asp, Glu): 0 in this sequence

  • Basic Residues (Lys, Arg, His): +1 for the Lysine (K) side chain

Calculation: (+1) + (-1) + (+1) = +1

Systematic Solubilization Workflow

This section provides a step-by-step protocol designed to achieve complete dissolution. It is essential to test solubility on a small aliquot of your peptide before dissolving the entire sample.[2][4] This prevents the loss of your bulk material if the initial solvent choice is incorrect.

Pre-Dissolution Checklist
  • Equilibrate Vial: Before opening, allow the lyophilized peptide vial to warm to room temperature in a desiccator. This prevents atmospheric moisture from condensing inside the vial, which can degrade the peptide.

  • Centrifuge: Briefly centrifuge the vial to ensure all lyophilized powder is at the bottom. This prevents loss of material that may be on the cap or walls.

dot

graph SolubilizationWorkflow { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [penwidth=1.5];

// Node Definitions Start [label="Start: Lyophilized Peptide", fillcolor="#F1F3F4", fontcolor="#202124"]; Analyze [label="Step 1: Analyze Peptide\nNet Charge = +1 (Basic)\nHydrophobic Residues > 40%", fillcolor="#FBBC05", fontcolor="#202124"]; TestWater [label="Step 2: Attempt with Sterile Water", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check1 [label="Is Solution Clear?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; TestAcid [label="Step 3: Add 10% Acetic Acid\n(Dropwise)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Check2 [label="Is Solution Clear?", shape=diamond, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lyophilize [label="Recover Peptide\n(Lyophilize)", fillcolor="#5F6368", fontcolor="#FFFFFF"]; TestOrganic [label="Step 4: Use Organic Co-Solvent\n(Min. volume DMSO or DMF)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Dilute [label="Step 5: Slowly Dilute\n(Add peptide stock to buffer dropwise)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Success [label="Success: Clear Solution\nAliquot and Store at -80°C", fillcolor="#F1F3F4", fontcolor="#202124"];

// Connections Start -> Analyze; Analyze -> TestWater; TestWater -> Check1; Check1 -> Success [label="Yes"]; Check1 -> TestAcid [label="No"]; TestAcid -> Check2; Check2 -> Success [label="Yes"]; Check2 -> Lyophilize [label="No"]; Lyophilize -> TestOrganic; TestOrganic -> Dilute; Dilute -> Success; } dot Caption: Step-by-step decision workflow for solubilizing H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

Experimental Protocol

Step 1: Initial Attempt in Aqueous Solution

  • Rationale: As a basic peptide, its solubility is enhanced at a lower pH. We start with water and then introduce acid. The acidic environment ensures that the basic groups (N-terminus and Lysine side chain) are fully protonated, increasing the peptide's overall positive charge and promoting repulsion between peptide molecules.[6]

  • Procedure:

    • Try to dissolve the peptide in sterile, distilled water to your target concentration. Vortex gently.

    • If it does not dissolve or the solution is cloudy, add 10% aqueous acetic acid dropwise while vortexing.[1][7] Often, only a small amount is needed to clarify the solution.

    • If the peptide dissolves, you can then dilute it further with your desired aqueous buffer.

Step 2: Secondary Approach with Organic Co-Solvents

  • Rationale: If the peptide remains insoluble even in an acidic solution, its hydrophobic character is the dominant factor preventing dissolution.[2][3] An organic solvent is required to disrupt these hydrophobic interactions. Dimethyl sulfoxide (DMSO) is a common first choice due to its high solubilizing power and general compatibility with biological assays at low concentrations.[4][8]

  • Procedure:

    • If Step 1 fails, the peptide should be recovered by lyophilization to remove the acetic acid solution.[3][4]

    • Add a minimal amount of pure DMSO to the dry peptide (e.g., 20-50 µL). Vortex or sonicate briefly until the peptide is fully dissolved.[1]

    • Crucially , to reach your final concentration, add the peptide-DMSO stock solution dropwise into your vigorously stirring aqueous buffer.[3][8] Never add the buffer to the DMSO stock, as this creates localized high concentrations of the peptide that will cause it to precipitate out.

Step 3: Advanced Methods for Aggregation-Prone Peptides

  • Rationale: In rare, stubborn cases, peptides can form gels or aggregates through extensive hydrogen bonding.[7][8] Chaotropic agents like guanidine hydrochloride (GdnHCl) or urea can disrupt these non-covalent interactions.

  • Procedure:

    • Dissolve the peptide in a denaturing solution, such as 6 M GdnHCl or 8 M urea.

    • Proceed with dilution for your application. Note that these denaturants will interfere with most biological assays and may require removal by dialysis or buffer exchange.

Troubleshooting Guide & FAQs

Q1: I added water to my peptide, and the solution is cloudy. What should I do? A: This is expected. Your peptide is basic and contains hydrophobic residues. The cloudiness indicates incomplete dissolution. Proceed immediately to Step 1 of the protocol by adding 10% acetic acid dropwise. The acidic pH will increase the peptide's net positive charge, which should resolve the issue.[7]

Q2: My peptide precipitated out of solution when I diluted my DMSO stock with PBS. What went wrong? A: You likely added the buffer too quickly or added the buffer directly to your DMSO stock. This is a common error caused by "crashing out." The hydrophobic peptide is forced out of solution when the local solvent environment rapidly changes from organic to aqueous. To fix this, you must add your concentrated DMSO stock slowly and dropwise into the larger volume of constantly stirring aqueous buffer.[3][8] This ensures the peptide is always in a solvent environment it can tolerate.

Q3: I need to use this peptide in a cell-based assay. Which solvents are safe? A: Solvent compatibility is critical for experimental success. While effective, some solvents are toxic to cells.

SolventRecommended Max. Conc. in AssayNotes
DMSO < 0.5% (ideally < 0.1%)Most common and generally well-tolerated at very low concentrations.[1][4]
DMF < 0.1%A good alternative to DMSO, especially if your peptide had a Met or Cys residue (not applicable here).[1][7]
Acetic Acid VariableMust be buffered to the appropriate physiological pH (e.g., 7.4) for your final assay. Unbuffered acid will kill cells.
Ethanol / Methanol < 1%Can be used but may be less effective than DMSO for highly hydrophobic peptides.

Q4: My peptide formed a transparent gel instead of a solution. Is this usable? A: No, a gel is not a true solution. It indicates that the peptide has aggregated through extensive intermolecular hydrogen bonding, a phenomenon seen in sequences with a high percentage of polar and charged residues.[2][8] You must use a strong chaotropic agent like 6 M guanidine-HCl to break up these aggregates, as described in Step 3 of the protocol.[7][9]

dot

graph Troubleshooting { graph [rankdir="TB", splines=ortho, nodesep=0.6]; node [shape=box, style="rounded,filled", margin="0.2,0.1"]; edge [penwidth=1.5];

// Node Definitions Problem [label="Observed Problem", shape=ellipse, fillcolor="#F1F3F4", fontcolor="#202124"]; Cloudy [label="Solution is Cloudy/Turbid", fillcolor="#FBBC05", fontcolor="#202124"]; Precipitate [label="Precipitate Forms\nDuring Dilution", fillcolor="#FBBC05", fontcolor="#202124"]; Gel [label="Forms a Gel", fillcolor="#FBBC05", fontcolor="#202124"];

Cause1 [label="Cause: Insufficient Charge Repulsion\n(pH is too high)", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause2 [label="Cause: Hydrophobic Collapse\n('Crashing Out')", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Cause3 [label="Cause: Extensive H-Bonding", fillcolor="#4285F4", fontcolor="#FFFFFF"];

Solution1 [label="Solution: Add Dilute Acetic Acid", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution2 [label="Solution: Add Peptide Stock\nDropwise to Stirring Buffer", fillcolor="#34A853", fontcolor="#FFFFFF"]; Solution3 [label="Solution: Use Chaotropic Agent\n(e.g., 6M Guanidine-HCl)", fillcolor="#34A853", fontcolor="#FFFFFF"];

// Connections Problem -> Cloudy; Problem -> Precipitate; Problem -> Gel;

Cloudy -> Cause1 -> Solution1; Precipitate -> Cause2 -> Solution2; Gel -> Cause3 -> Solution3; } dot Caption: Troubleshooting guide for common H-Tyr-Gly-Gly-Phe-Leu-Lys-OH solubility issues.

Best Practices for Storage and Handling

Proper storage is crucial to maintain the integrity and ensure the long-term stability of your peptide.

  • Lyophilized Powder: Store at -20°C or preferably -80°C, protected from light.[10] The peptide is most stable in its lyophilized form.

  • Stock Solutions: Once dissolved, it is highly recommended to prepare single-use aliquots and store them at -80°C.[11] This prevents degradation that can occur with repeated freeze-thaw cycles. If the peptide is dissolved in a sterile buffer at pH 5-6, its stability in solution is improved.[4]

References

  • How to dissolve peptides? - LifeTein. [Link]

  • Peptide Solubilization. - JPT. [Link]

  • How Can I Make My Peptide More Water Soluble? - LifeTein. [Link]

  • Dissolving Purified Peptides. - AAPPTEC. [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. - PMC (National Center for Biotechnology Information). [Link]

  • Peptide Synthesis Knowledge Base. - GenScript. [Link]

  • Bovine β-casomorphin 7. - American Chemical Society. [Link]

Sources

Optimization

Technical Support Center: [Leu]-Enkephalin-Lys (H-Tyr-Gly-Gly-Phe-Leu-Lys-OH)

A Guide to Preventing and Troubleshooting Aggregation in Solution Welcome to the technical support center for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a lysine-extended derivative of [Leu]-enkephalin. This guide is designed for res...

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Author: BenchChem Technical Support Team. Date: April 2026

A Guide to Preventing and Troubleshooting Aggregation in Solution

Welcome to the technical support center for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a lysine-extended derivative of [Leu]-enkephalin. This guide is designed for researchers, scientists, and drug development professionals to address one of the most common challenges in handling this peptide: aggregation in solution. Aggregation can lead to loss of efficacy, altered pharmacokinetics, and reduced product stability, making its prevention critical for reliable experimental outcomes and therapeutic development.[1][2]

This document provides in-depth, question-and-answer-based troubleshooting guides and frequently asked questions (FAQs) to help you maintain the solubility and stability of your peptide.

Part 1: Frequently Asked Questions (FAQs)

This section provides quick answers to the most common issues encountered with H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

Q1: My lyophilized H-Tyr-Gly-Gly-Phe-Leu-Lys-OH peptide won't dissolve in water. What should I do?

A1: This is a common issue due to the peptide's hydrophobic residues (Tyr, Phe, Leu). While the lysine residue aids solubility, the overall hydrophobic character can hinder dissolution in neutral water.[3]

  • Initial Step: First, determine the net charge of the peptide. By assigning a value of +1 to basic residues (N-terminus, Lys, Arg, His) and -1 to acidic residues (C-terminus, Asp, Glu), you can estimate the charge at a given pH.[4] For H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, the N-terminus and the lysine side chain are basic, while the C-terminus is acidic, resulting in a net positive charge at neutral pH.

  • Recommended Action: For a peptide with a net positive charge, dissolution in a slightly acidic solution is recommended.[4][5] Try dissolving the peptide in a small amount of 10% aqueous acetic acid and then dilute it to your desired concentration with sterile water or buffer.[4] Always test the solubility with a small amount of the peptide first.[6]

Q2: My peptide solution became cloudy or formed a precipitate after storage. What happened?

A2: Cloudiness or precipitation is a strong indicator of peptide aggregation.[7] This process occurs when individual peptide molecules associate to form larger, often insoluble, structures.[7][8] Aggregation is influenced by factors like pH, temperature, peptide concentration, and ionic strength.[9]

Q3: Can I heat or sonicate the solution to redissolve the aggregates?

A3: Gentle warming (below 40°C) or brief sonication can sometimes help redissolve peptides.[5][6] However, be cautious as excessive heat can increase the rate of aggregation or cause chemical degradation.[10] These methods are best used for initial dissolution rather than for redissolving established aggregates. For peptides that have already formed stable aggregates, adding a denaturant like 6 M Guanidine-HCl may be necessary for solubilization, though this is often incompatible with biological assays.[4]

Q4: How should I store my H-Tyr-Gly-Gly-Phe-Leu-Lys-OH solution to minimize aggregation?

A4: For long-term storage, it is best to store the peptide in its lyophilized form at -20°C or -80°C.[4] Once in solution, it is recommended to prepare aliquots to avoid repeated freeze-thaw cycles, which can promote aggregation.[11] Store the aliquoted solutions at -20°C.[4] If the peptide contains easily oxidized residues, using oxygen-free solvents is advisable.[6]

Part 2: In-Depth Troubleshooting Guide

This section provides a more detailed, cause-and-effect analysis of aggregation issues and offers comprehensive solutions.

Issue 1: Challenges in Initial Peptide Solubilization

Q: I'm struggling to achieve the desired concentration without the peptide precipitating. What factors should I consider?

A: Achieving a high concentration of a peptide with hydrophobic characteristics can be challenging. The key is to optimize the solvent system based on the peptide's physicochemical properties.

Understanding the Peptide's Properties: H-Tyr-Gly-Gly-Phe-Leu-Lys-OH contains two aromatic residues (Tyr, Phe) and a hydrophobic aliphatic residue (Leu), which contribute to its tendency to aggregate via hydrophobic interactions. The presence of a basic lysine (Lys) residue and the N-terminal amino group, along with the acidic C-terminal carboxyl group, makes its net charge highly dependent on the pH of the solution.

The Role of pH and the Isoelectric Point (pI): A peptide's solubility is at its minimum at its isoelectric point (pI), the pH at which the molecule has a net charge of zero.[12] At this pH, electrostatic repulsion between peptide molecules is minimal, increasing the likelihood of aggregation.[13]

  • Strategy: To maximize solubility, the pH of the solution should be adjusted to be at least 1-2 units away from the pI.[5] For H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, with its two basic groups (N-terminus, Lys side chain) and one acidic group (C-terminus), the pI is expected to be in the basic range. Therefore, dissolving the peptide in a slightly acidic buffer (e.g., pH 4-6) will ensure a net positive charge, promoting electrostatic repulsion and enhancing solubility.[14]

Experimental Protocol: Systematic Solubilization Workflow

  • Characterize the Peptide: Calculate the net charge of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH at neutral pH.

    • N-terminus: +1

    • Lysine (K): +1

    • C-terminus: -1

    • Net Charge: +1 (Basic peptide)

  • Select Initial Solvent: Based on the net positive charge, start with an acidic solvent.

    • Add a small volume of 10% aqueous acetic acid or 0.1% trifluoroacetic acid (TFA) to the lyophilized peptide.[4]

  • Vortex and Dilute: Gently vortex the mixture. Once the peptide is dissolved, slowly add sterile water or your desired aqueous buffer to reach the final concentration.[15]

  • Use of Co-solvents (if necessary): If the peptide remains insoluble, a small amount of an organic co-solvent may be required.

    • Dissolve the peptide in a minimal volume of DMSO (dimethyl sulfoxide) or DMF (dimethylformamide).[3][6]

    • Slowly add this concentrated stock solution to your aqueous buffer with vigorous stirring.

    • Caution: Keep the final concentration of the organic solvent low (typically <1% for cell-based assays) as it can be toxic.[3]

start Start: Lyophilized Peptide charge Calculate Net Charge (Result: Basic, Net +1) start->charge solvent Select Initial Solvent charge->solvent acidic Try 10% Acetic Acid solvent->acidic check1 Soluble? acidic->check1 dilute Slowly Dilute with Aqueous Buffer check1->dilute Yes organic Try Minimal DMSO/DMF check1->organic No final Stable Solution dilute->final check2 Soluble? organic->check2 dilute_org Slowly Add to Aqueous Buffer check2->dilute_org Yes fail Re-evaluate Sequence or Formulation check2->fail No dilute_org->final

Caption: Peptide Solubilization Workflow.

Issue 2: Preventing Aggregation in Aqueous Solutions

Q: My peptide is initially soluble but aggregates over time. How can I improve its stability in solution?

A: Long-term stability requires careful optimization of the formulation. This involves controlling solution conditions and potentially using stabilizing excipients.

Key Environmental Factors:

  • Peptide Concentration: Aggregation is a concentration-dependent process. Whenever possible, work with the lowest concentration that is effective for your experiment.[8]

  • Temperature: Higher temperatures can accelerate aggregation. Store solutions at recommended temperatures (e.g., 4°C for short-term, -20°C for long-term).[10]

  • Ionic Strength: The effect of salt concentration can be complex. Low to moderate ionic strength can help stabilize charged peptides by shielding charges. However, very high salt concentrations can sometimes promote aggregation by "salting out" the peptide.[13]

Use of Stabilizing Excipients: Excipients are additives that can be included in the formulation to enhance stability.[1]

Excipient ClassExample(s)Typical ConcentrationMechanism of Action
Amino Acids L-Arginine, L-Proline50 - 250 mMSuppresses aggregation by binding to hydrophobic and charged regions, interfering with peptide-peptide interactions.[16][17][18][19]
Surfactants Polysorbate 20/800.01% - 0.1%Non-ionic surfactants that reduce surface-induced aggregation and can coat hydrophobic patches on the peptide.[15][17][20]
Sugars/Polyols Sucrose, Trehalose5% - 10% (w/v)Stabilize the peptide's native conformation through a mechanism of preferential exclusion.[17]

Focus on L-Arginine: L-Arginine is a particularly effective and widely used excipient for preventing peptide and protein aggregation.[21] Its proposed mechanisms include:

  • Direct Binding: The guanidinium group of arginine can interact with charged side chains (like the C-terminus) and aromatic residues (Tyr, Phe) on the peptide, effectively shielding these aggregation-prone regions.[16][18]

  • Hydrophobic Masking: Arginine molecules can form clusters that present a hydrophobic surface, which in turn interacts with and masks the exposed hydrophobic patches on the peptide, preventing intermolecular association.[19]

cluster_0 Unstable State (Aggregation Prone) cluster_1 Stabilized State (with Arginine) P1 Peptide Monomer Tyr (Hydrophobic) Phe (Hydrophobic) Leu (Hydrophobic) Lys (+) COO- (-) P2 Peptide Monomer Tyr (Hydrophobic) Phe (Hydrophobic) Leu (Hydrophobic) Lys (+) COO- (-) P1:f2->P2:f1 π-π stacking P1:f3->P2:f3 Hydrophobic Interaction Aggregate Aggregate (Insoluble) P1->Aggregate P2->Aggregate P3 Peptide Monomer Tyr (Hydrophobic) Phe (Hydrophobic) Leu (Hydrophobic) Lys (+) COO- (-) Stable Soluble Monomers P3->Stable Arg1 Arginine Arg1->P3:f1 Shielding Arg2 Arginine Arg2->P3:f2 Shielding Arg3 Arginine Arg3->P3:f5 Charge Interaction

Caption: Mechanism of Arginine as an Aggregation Inhibitor.

Part 3: Detecting and Characterizing Aggregation

Q: How can I confirm if my peptide solution has aggregated and quantify the extent of the problem?

A: Several analytical techniques can be used to detect and characterize peptide aggregates. The choice of method depends on the size of the aggregates and the level of detail required.

Common Analytical Techniques:

  • UV-Vis Spectroscopy: This is a simple and rapid method. An increase in absorbance at 350 nm is indicative of light scattering caused by large, insoluble aggregates, providing a qualitative measure of aggregation.[22][23]

  • Dynamic Light Scattering (DLS): DLS measures the size distribution of particles in a solution. It is highly sensitive to the formation of soluble oligomers and larger aggregates in the nanometer to micrometer range.[24][25]

  • Size Exclusion Chromatography (SEC): SEC is a powerful liquid chromatography technique that separates molecules based on their size. It can accurately quantify the remaining monomeric peptide and detect the presence of soluble dimers, trimers, and higher-order oligomers.[23][25][26]

Protocol: Basic Detection of Aggregation using Size Exclusion Chromatography (SEC-HPLC)

  • System Preparation:

    • Equip an HPLC system with a UV detector (set to ~220 nm or 280 nm) and a suitable SEC column designed for peptide analysis.

    • Prepare a mobile phase compatible with your peptide (e.g., phosphate buffer with an appropriate salt concentration to minimize non-specific interactions with the column).

  • Sample Preparation:

    • Prepare your peptide sample in the mobile phase at a known concentration (e.g., 0.5 - 1.0 mg/mL).[17]

    • Filter the sample through a 0.22 µm filter to remove any large particulates that could damage the column.

  • Analysis:

    • Inject a "time-zero" (freshly prepared) sample to establish the retention time of the monomeric peptide.

    • Inject your aged or suspect sample.

  • Data Interpretation:

    • Monomer Peak: The main peak corresponding to the healthy, non-aggregated peptide.

    • Aggregate Peaks: Any peaks eluting before the main monomer peak represent soluble aggregates (dimers, oligomers). Larger aggregates elute earlier.

    • Quantification: The percentage of aggregation can be calculated by comparing the area of the aggregate peaks to the total area of all peptide-related peaks.

By understanding the physicochemical properties of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH and applying these systematic troubleshooting and prevention strategies, researchers can significantly improve the reliability and reproducibility of their experiments.

References

  • Use of excipients to control aggregation in peptide and protein formulations. SciSpace by Typeset. (2010). [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. Interface Focus. (2017). [Link]

  • Investigating the Mechanism of Peptide Aggregation: Insights from Mixed Monte Carlo-Molecular Dynamics Simulations. PMC. [Link]

  • Use of excipients to control aggregation in peptide and protein formulations. ResearchGate. [Link]

  • Novel Excipients Prevent Aggregation in Manufacturing and Formulation of Protein and Peptide Therapeutics. BioProcess International. (2008). [Link]

  • Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. Journal of the American Chemical Society. (2024). [Link]

  • Amyloid Aggregation Inhibitory Mechanism of Arginine-rich D-peptides. PLOS ONE. (2014). [Link]

  • Peptide Aggregation in Manufacturing: Mechanisms, Challenges and Case Studies. Xtalks. (2025). [Link]

  • Mechanisms of peptide-based inhibition of protein aggregation in neurodegeneration. Consensus. [Link]

  • Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. PubMed. (2024). [Link]

  • Inhibition of Protein Aggregation: Supramolecular Assemblies of Arginine Hold the Key. PLOS ONE. (2007). [Link]

  • Dissolving Hydrophobic Compounds. JoVE Journal. (2017). [Link]

  • Investigating the Effect of pH on the Aggregation of Two Surfactant-Like Octapeptides. Langmuir. (2010). [Link]

  • Guidelines for Dissolving Peptides. GenScript. [Link]

  • Guidelines for Peptide Dissolving. Synpeptide. [Link]

  • Evaluation of Peptide/Protein Self-Assembly and Aggregation by Spectroscopic Methods. International Journal of Molecular Sciences. (2020). [Link]

  • Peptide Solubilization. JPT. [Link]

  • Optimizing Excipient Properties to Prevent Aggregation in Biopharmaceutical Formulations. ACS Publications. (2023). [Link]

  • Analytical techniques for peptide-based drug development: Characterization, stability and quality control. International Journal of Science and Research Archive. (2024). [Link]

  • Mechanism of Protein Aggregation Inhibition by Arginine: Blockage of Anionic Side Chains Favors Unproductive Encounter Complexes. ResearchGate. [Link]

  • Aggregation, Racemization and Side Reactions in Peptide Synthesis. AAPPTEC. [Link]

  • Aggregation Behavior of Structurally Similar Therapeutic Peptides Investigated by 1H NMR and All-Atom Molecular Dynamics Simulations. PMC. [Link]

  • Interpretation of the dissolution of insoluble peptide sequences based on the acid-base properties of the solvent. PMC. [Link]

  • how to prevent peptide aggregation polysorbates Tween. 20 and Tween 80. janemakeup.com. (2026). [Link]

  • How to Prevent Protein Aggregation: Insights and Strategies. BioPharmaSpec. (2026). [Link]

  • 5 must-know techniques for analyzing protein aggregation. APC. (2021). [Link]

  • Protein Aggregates: Analytical Techniques to Address Hidden Complexities. Technology Networks. (2025). [Link]

  • Factors affecting the physical stability (aggregation) of peptide therapeutics. PMC. (2017). [Link]

  • Effects of pH and Salts on the Aggregation State of Semaglutide and Membrane Filtration Performance. MDPI. (2025). [Link]

  • Acidic pH Promotes Refolding and Macroscopic Assembly of Amyloid β (16–22) Peptides at the Air–Water Interface. ACS Publications. (2022). [Link]

  • Isoelectric point. Wikipedia. [Link]

Sources

Troubleshooting

Technical Support Center: Optimizing H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Stability for Assays

Welcome to the technical support center for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for maintaining t...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, actionable solutions for maintaining the stability and integrity of this hexapeptide during experimental assays. Achieving reliable and reproducible data is contingent on understanding and mitigating the inherent instabilities of your peptide. This center provides troubleshooting guides and proactive protocols to ensure the success of your experiments.

The peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is a fragment of β-casein, specifically identified as β-casomorphin-7 (BCM-7).[1] It is an opioid peptide that can be released during the digestion of milk containing the A1 β-casein variant.[1][2] Its stability is a critical factor in both its physiological activity and its accurate quantification in research settings.[1][3]

Section 1: Foundational Knowledge & Common Issues

This section addresses the fundamental properties of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH and the common challenges encountered during its use.

FAQ 1: What are the primary reasons for inconsistent results in my peptide assay?

Inconsistent results, such as poor reproducibility between replicates or a progressive loss of signal, are common and typically stem from two primary sources: physical instability (adsorption) and chemical instability (degradation).[4][5]

  • Physical Instability (Adsorption): Peptides, particularly those with hydrophobic (Phe, Leu) and cationic (Lys) residues, are notoriously "sticky."[6] They readily adsorb to the surfaces of common labware, including glass and polypropylene tubes and pipette tips.[6][7] This non-specific binding can lead to a significant and variable loss of peptide from your solution, especially at low concentrations, resulting in inaccurate measurements.[7][8] The amount of peptide lost can differ between tubes, leading to high variability.

  • Chemical Instability (Degradation): Peptides are susceptible to several chemical degradation pathways that alter their structure and, consequently, their function and detectability in assays.[4] For H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, the key vulnerabilities include oxidation and enzymatic degradation.[9]

FAQ 2: Which amino acids in H-Tyr-Gly-Gly-Phe-Leu-Lys-OH are most susceptible to degradation?

The stability of a peptide is highly dependent on its amino acid sequence. For this specific peptide, the following residues are the most vulnerable:

  • Tyrosine (Tyr): The phenolic side chain of Tyrosine is highly susceptible to oxidation.[4][10] This can be initiated by dissolved molecular oxygen, metal ions, or light exposure.[4] Oxidation modifies the Tyr residue, which can abolish its biological activity and prevent recognition by antibodies in immunoassays.

  • Lysine (Lys) & Phenylalanine (Phe): These residues represent potential cleavage sites for proteases. The bond on the carboxyl side of Lysine is a target for trypsin-like proteases, while the bond following Phenylalanine can be cleaved by chymotrypsin-like proteases.[9] If your assay matrix contains biological fluids like serum or plasma, or cell lysates, these proteases will be present and can rapidly degrade the peptide.[11][12][13]

Below is a diagram illustrating the primary degradation pathways for this peptide.

cluster_0 Primary Degradation Pathways Peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Oxidized Oxidized Peptide (Modified Tyr) Peptide->Oxidized Oxidation (O2, Metal Ions) Fragment1 N-terminal Fragment (e.g., H-Tyr-Gly-Gly-Phe-Leu-Lys) Peptide->Fragment1 Proteolysis (Carboxypeptidases) Fragment2 C-terminal Fragment (e.g., H-Tyr-Gly-Gly-Phe) Peptide->Fragment2 Proteolysis (Chymotrypsin-like)

Caption: Key degradation routes for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

Section 2: Troubleshooting Guide

This section provides a question-and-answer formatted guide to troubleshoot specific issues.

Problem Potential Causes Recommended Solutions
Low or No Signal in LC-MS/ELISA 1. Adsorption to Labware: Significant peptide loss onto vial/plate surfaces.[6][7] 2. Degradation: Peptide has been chemically altered or cleaved.[4] 3. Improper Storage: Freeze-thaw cycles or storage at incorrect temperatures have degraded the peptide.[14][15]1. Use low-protein-binding microplates and tubes.[6][16] Pre-condition surfaces with a blocking agent like BSA.[17] 2. Prepare solutions fresh. If using biological matrices, add a broad-spectrum protease inhibitor cocktail.[13] For oxidation-prone peptides, use degassed buffers.[18] 3. Aliquot peptide stocks upon receipt and store at -80°C.[14] Avoid repeated freeze-thaw cycles.[15]
Poor Reproducibility / High CV% 1. Variable Adsorption: Inconsistent peptide loss across different wells or tubes.[7] 2. Incomplete Solubilization: Peptide is not fully dissolved, leading to inaccurate pipetting. 3. Static Charge: Lyophilized peptide powder can be affected by static, leading to inaccurate weighing.[19]1. Use a consistent type of low-binding labware for all samples and standards.[6] Consider adding a small amount of non-ionic detergent (e.g., 0.05% Tween-20) to buffers to reduce surface tension and binding.[17][20] 2. Follow a rigorous solubilization protocol (see Protocol 1). Briefly vortex and centrifuge before taking aliquots. 3. Use an anti-static weigh boat or an ionizer when weighing lyophilized peptide.[19]
Assay Signal Drifts Over Time 1. Ongoing Degradation: Peptide is degrading during the course of the assay (e.g., during long incubations at 37°C).[11] 2. Oxidation: Peptide is being oxidized by exposure to air during the experiment.[21]1. Minimize incubation times or perform incubations at lower temperatures (e.g., 4°C). Ensure protease inhibitors are present if using biological samples.[13] 2. Prepare reagents in antioxidant-containing buffers (e.g., with L-methionine) or buffers that have been degassed by flushing with nitrogen or argon gas.[18][21]

Section 3: Proactive Optimization Protocols

To prevent the issues detailed above, implement the following protocols and best practices from the start of your experimental design.

Protocol 1: Peptide Reconstitution and Storage

Proper handling from the moment you receive the lyophilized peptide is critical for its long-term stability.[15][22]

Objective: To correctly solubilize and store the peptide to create stable, reliable stock solutions.

Methodology:

  • Equilibration: Before opening, allow the vial of lyophilized peptide to equilibrate to room temperature for at least 20-30 minutes in a desiccator.[15][23] This prevents condensation of atmospheric moisture onto the hygroscopic peptide powder.[24]

  • Solvent Selection: The choice of solvent depends on the peptide's overall charge. For H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, which has a basic Lysine residue, a slightly acidic solvent is recommended.

    • First Choice: Sterile, nuclease-free water.

    • If solubility is poor: Use a dilute aqueous solution of acetic acid (e.g., 10%).

  • Reconstitution: Add the chosen solvent to the vial to achieve a desired stock concentration (e.g., 1-10 mg/mL). Gently vortex or sonicate the vial to ensure complete dissolution.

  • Aliquoting: Immediately aliquot the stock solution into single-use, low-protein-binding tubes.[15] The volume of each aliquot should be sufficient for one experiment to avoid reusing a thawed vial.

  • Storage:

    • Long-term: Store the aliquots at -80°C for maximum stability.[14][22]

    • Short-term (in-use): Reconstituted peptides in solution should be kept at 2-8°C and used within a few weeks.[24]

    • Crucially, avoid repeated freeze-thaw cycles as this is a primary cause of peptide degradation. [14][15]

Protocol 2: Designing a Stability-Promoting Assay Buffer

The composition of your assay buffer can either protect your peptide or accelerate its degradation.[25][26]

Objective: To create an assay buffer environment that minimizes peptide adsorption and chemical degradation.

cluster_workflow Assay Buffer Optimization Workflow Start Define Assay Requirements (e.g., biological matrix, pH) Buffer Select Core Buffer (e.g., PBS, Tris, pH 5-7) Start->Buffer Additives Incorporate Stabilizing Additives Buffer->Additives Test Test for Compatibility & Performance Additives->Test Final Final Optimized Buffer Test->Final

Sources

Optimization

Technical Support Center: Suppressing Racemization in H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Synthesis

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding stereochemical fidelity in solid-phase peptide synthesis (SPPS).

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently encounter challenges regarding stereochemical fidelity in solid-phase peptide synthesis (SPPS). The sequence H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-enkephalin extended with a C-terminal Lysine) presents specific racemization hotspots, primarily during the initial resin loading and the coupling of bulky hydrophobic residues.

This guide provides field-proven, mechanistically grounded solutions to eliminate epimeric impurities and ensure the highest purity of your final active pharmaceutical ingredient (API).

Troubleshooting & FAQs
Q1: I am observing a +D-Lys epimer impurity in my final peptide. Why is the C-terminal Lysine racemizing during resin loading, and how do I prevent it?

The Causality: In standard Fmoc-SPPS, loading the first amino acid (Fmoc-Lys(Boc)-OH) onto a hydroxyl-functionalized resin (like Wang resin) requires esterification. This is typically catalyzed by 4-Dimethylaminopyridine (DMAP) [1]. While DMAP is a potent acyl transfer catalyst, it is also a strong base. During activation, it abstracts the alpha-proton from the O-acylisourea intermediate, driving the formation of an achiral oxazolone (azlactone) [2]. Subsequent attack by the resin hydroxyl group results in a racemic mixture at the C-terminus.

The Solution: To achieve a self-validating, racemization-free loading step, bypass esterification entirely by switching from Wang resin to 2-Chlorotrityl chloride (2-CTC) resin . 2-CTC relies on an SN1/SN2 nucleophilic substitution mechanism. This reaction only requires a sterically hindered base like N,N-Diisopropylethylamine (DIPEA) and completely eliminates the need for DMAP, thereby preserving the stereocenter of the Lysine residue.

Protocol 1: Racemization-Free Loading onto 2-CTC Resin

  • Resin Swelling: Swell 1.0 g of 2-CTC resin (loading ~1.0 mmol/g) in dry Dichloromethane (DCM) for 30 minutes in a fritted syringe.

  • Amino Acid Preparation: Dissolve 1.2 equivalents of Fmoc-Lys(Boc)-OH in a minimal volume of dry DCM.

  • Base Addition: Add 4.0 equivalents of DIPEA to the amino acid solution. Expert Insight: The bulky nature of DIPEA prevents it from acting as a nucleophile or abstracting the alpha-proton.

  • Loading: Add the mixture to the resin and agitate gently for 2 hours at room temperature.

  • Capping: Add HPLC-grade Methanol (1 mL/g resin) to cap unreacted trityl chloride sites. Agitate for 15 minutes.

  • Washing: Wash thoroughly with DCM (3x) and N,N-Dimethylformamide (DMF) (3x).

Q2: I am seeing D-Phe and D-Leu impurities during chain elongation. How can I optimize my coupling reagents to suppress this?

The Causality: Phenylalanine and Leucine are bulky, hydrophobic residues. Their steric hindrance inherently slows down the coupling rate. When using standard uronium salts like HATU or HBTU, a significant excess of tertiary base (DIPEA or NMM) is required to generate the active species. During slow couplings, this highly basic environment gives the activated amino acid ample time to undergo base-catalyzed oxazolone formation, leading to epimerization before the peptide bond can form.

The Solution: Switch to a base-free coupling system: DIC (Diisopropylcarbodiimide) paired with OxymaPure (Ethyl 2-cyano-2-(hydroxyimino)acetate) [3]. Oxyma acts as a highly efficient nucleophilic trap. It rapidly reacts with the unstable O-acylisourea to form a stable active ester, effectively outcompeting the oxazolone formation pathway [2]. Because DIC/Oxyma requires no external base, the risk of base-catalyzed racemization is reduced to negligible levels [4].

Data Presentation: Coupling Reagent Comparison

Coupling Reagent SystemBase RequiredRelative Racemization RiskMechanism of Action
HATU / DIPEA Yes (Excess)High (up to 13.9%)Uronium activation; excess base promotes oxazolone formation during slow couplings.
HBTU / DIPEA Yes (Excess)Moderate-High (~10.9%)Slower than HATU; base-catalyzed epimerization remains a risk.
DIC / DMAP Yes (Catalytic)Very HighStrong acyl transfer catalyst but heavily promotes alpha-proton abstraction.
DIC / OxymaPure NoNegligible (<1.8%)Base-free activation; Oxyma rapidly traps the intermediate as a stable active ester.

Note: Data synthesized from comparative studies on racemization-prone residues in standard SPPS [4, 5].

Protocol 2: DIC/OxymaPure Coupling for Chain Elongation (Leu, Phe, Gly, Gly, Tyr)

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 2 x 10 minutes. Wash thoroughly with DMF (5x).

  • Activation: Dissolve the incoming Fmoc-amino acid (3.0 eq) and OxymaPure (3.0 eq) in DMF. Add DIC (3.0 eq).

  • Pre-activation: Allow the mixture to stand for 2-3 minutes. Expert Insight: This critical pre-activation step ensures the complete formation of the Oxyma active ester before it is introduced to the growing peptide chain [3].

  • Coupling: Add the activated mixture to the resin. Agitate for 45-60 minutes at room temperature.

  • Monitoring & Washing: Perform a Kaiser test to confirm complete coupling (solution should remain yellow). Wash with DMF (3x) and proceed to the next cycle.

Q3: Does the N-terminal Tyrosine pose any specific racemization risks?

The Causality: While Fmoc-Tyr(tBu)-OH is generally less prone to racemization than His or Cys, any over-activation or prolonged exposure to basic conditions can compromise its stereochemical integrity. The DIC/OxymaPure methodology described above is perfectly suited for Tyrosine and will maintain its chirality throughout the final coupling step [3].

Visualizing the Workflows and Mechanisms

Workflow cluster_loading C-Terminal Loading (Lys) cluster_elongation Chain Elongation (Leu, Phe, Gly, Gly, Tyr) Start YGGFLK Synthesis Strategy Wang Wang Resin + DIC/DMAP (High Racemization Risk) Start->Wang Avoid CTC 2-CTC Resin + DIPEA (Base-Free = Safe) Start->CTC Best Practice HATU HATU / DIPEA (Basic = Moderate Risk) Wang->HATU DICOxyma DIC / OxymaPure (Neutral = Low Risk) CTC->DICOxyma End High-Purity YGGFLK HATU->End Epimers Present DICOxyma->End Racemization Suppressed

Fig 1. Decision workflow for minimizing racemization during YGGFLK solid-phase synthesis.

Mechanism AA O-Acylisourea (Activated AA) Base Excess Base (DMAP/DIPEA) AA->Base Slow coupling Trap OxymaPure (Nucleophile) AA->Trap Fast trapping Oxazolone Oxazolone (Achiral Intermediate) Base->Oxazolone Proton abstraction Racemate D/L Epimers Oxazolone->Racemate Amine attack ActiveEster Oxyma Active Ester (Chirality Retained) Trap->ActiveEster Base-free Peptide Target Peptide ActiveEster->Peptide Amine attack

Fig 2. Mechanistic pathways of base-catalyzed oxazolone formation vs. Oxyma nucleophilic trapping.

References
  • Side Reactions In Peptide Synthesis. VDOC.PUB. Available at:[Link]

  • (E)-Ethyl-2-cyano-2-(((2,4,6-trichlorobenzoyl)oxy)imino)acetate: A Modified Yamaguchi Reagent for Enantioselective Esterification, Thioesterification, Amidation, and Peptide Synthesis. PMC / NIH. Available at:[Link]

  • Minimizing side reactions during amide formation using DIC and oxymapure in solid-phase peptide synthesis. ResearchGate. Available at:[Link]

  • HOBt and HOAt Peptide Coupling Mechanism, Reactivity & Safety. PeptideChemistry.org. Available at: [Link]

Troubleshooting

Technical Support Center: H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Cleavage Cocktail Optimization

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for the cleavage of the synthetic peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH from solid-phase resin.

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the Technical Support Center. This guide provides in-depth troubleshooting and optimization strategies for the cleavage of the synthetic peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH from solid-phase resin. As researchers, scientists, and drug development professionals, achieving high purity and yield is paramount. This document is structured to address specific challenges you may encounter, explaining the underlying chemistry to empower your experimental decisions.

Understanding the Chemistry: Key Challenges

The peptide sequence H-Tyr-Gly-Gly-Phe-Leu-Lys-OH contains two amino acids with reactive side chains that require careful consideration during the final cleavage step: Tyrosine (Tyr) and Lysine (Lys) . Assuming a standard Fmoc/tBu solid-phase peptide synthesis (SPPS) strategy, the side chains of these amino acids are protected to prevent unwanted reactions during chain assembly.

  • Tyrosine (Tyr): The phenolic hydroxyl group of tyrosine is typically protected with a tert-butyl (tBu) ether.[1][2] This protecting group is stable under the basic conditions used for Fmoc removal but is labile to strong acids like trifluoroacetic acid (TFA) used for cleavage.[1][2] The primary challenge with tyrosine is the susceptibility of its electron-rich phenol side chain to alkylation by carbocations generated during cleavage.[3]

  • Lysine (Lys): The ε-amino group of lysine is commonly protected with a tert-butoxycarbonyl (Boc) group.[4][5][6] Similar to the tBu group, the Boc group is stable in basic conditions but is readily removed by TFA during the final cleavage.[4][5]

The cleavage process, therefore, is a dual-function step: it severs the bond linking the peptide to the resin and removes these acid-labile side-chain protecting groups.[7][8] This process generates highly reactive electrophilic carbocations (e.g., tert-butyl cations) that can cause undesired side reactions.[3][9][10] To prevent these modifications, a "cleavage cocktail" containing TFA and nucleophilic "scavengers" is essential.[3][7][8][9]

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the cleavage of Tyr and Lys-containing peptides in a question-and-answer format.

Q1: My final product shows a major impurity with a +56 Da mass shift. What is it and how can I prevent it?

A1: A +56 Da mass shift on your target peptide, particularly on the tyrosine residue, is a classic sign of tert-butylation . This occurs when the tert-butyl cations (C(CH₃)₃⁺), generated from the cleavage of the Tyr(tBu) and Lys(Boc) protecting groups, react with the nucleophilic phenol ring of tyrosine.[3][9]

Root Cause Analysis:

  • Insufficient Scavenging: The primary cause is an inadequate concentration or an inappropriate choice of scavengers in your cleavage cocktail to trap these reactive cations.

Solution:

  • Optimize Scavenger Cocktail: The use of scavengers is crucial to "trap" or quench these reactive carbocations.[3] Water and triisopropylsilane (TIS) are excellent scavengers for tert-butyl cations.[9] Phenol can also be used to preserve the integrity of peptides with tyrosine residues.[9]

Q2: What is a good starting cleavage cocktail for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH?

A2: A robust and widely used cleavage cocktail for peptides containing acid-sensitive residues like Tyr and Lys is Reagent B .[11] This cocktail is effective at scavenging the common reactive species generated during cleavage.

ReagentComponentVolume %Purpose
Reagent B Trifluoroacetic Acid (TFA)88%Cleaves peptide from resin and removes protecting groups.[9]
Phenol5%Scavenger, particularly for protecting Tyr and Trp residues.[9]
Water (H₂O)5%Scavenger for tert-butyl cations.[9]
Triisopropylsilane (TIS)2%Reducing agent and scavenger for carbocations.[9]

This formulation provides a multi-pronged approach to scavenging, significantly reducing the risk of side reactions.

Q3: My cleavage yield is low, and I suspect incomplete removal of protecting groups. How can I verify and resolve this?

A3: Incomplete deprotection can be a frustrating issue. The tBu and Boc groups are generally labile to high concentrations of TFA, but factors like resin aggregation or insufficient reaction time can hinder their complete removal.

Troubleshooting Steps:

  • Analytical Verification: The best way to confirm incomplete deprotection is through High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS).[12][13] Look for peaks with mass shifts corresponding to the remaining protecting groups (e.g., +56 Da for Boc/tBu).

  • Extend Cleavage Time: A standard cleavage time is 2-3 hours at room temperature.[2][14] If you suspect incomplete deprotection, you can extend this to 4 hours. It's advisable to perform a small-scale test cleavage and monitor the reaction over time with HPLC to determine the optimal duration.[3][14]

  • Ensure Proper Mixing: The resin must be well-suspended in the cleavage cocktail to ensure all sites are accessible.[14] Use a sufficient volume of the cocktail (e.g., 5 mL for 0.5 g of resin) and agitate the mixture periodically.[14]

Q4: The color of my resin turned deep yellow during cleavage. Should I be concerned?

A4: A deep yellow color is often observed during the cleavage of peptides containing Trityl (Trt) protected amino acids, which is not present in your sequence. However, some color change can occur. If using a PAL or Rink amide resin, the resin may turn from pink to red, which should not affect the peptide quality.[14] The important factor is the purity of the final product as determined by analytical methods.

Experimental Protocols

Optimized Cleavage Protocol using Reagent B

This protocol is designed for a standard synthesis scale (e.g., 0.1 mmol).

Materials:

  • Dry peptide-resin (H-Tyr(tBu)-Gly-Gly-Phe-Leu-Lys(Boc)-Resin)

  • Trifluoroacetic Acid (TFA), reagent grade

  • Phenol, crystalline

  • Deionized Water

  • Triisopropylsilane (TIS)

  • Cold methyl tert-butyl ether (MTBE) or diethyl ether

  • Dichloromethane (DCM)

  • Fritted reaction vessel

  • Nitrogen or Argon gas line

Procedure:

  • Preparation: In a fume hood, prepare 10 mL of fresh Reagent B by combining the components as listed in the table above. Caution: TFA is highly corrosive and phenol is toxic. Always use appropriate personal protective equipment (PPE).[8]

  • Resin Wash: Place the dry peptide-resin in a fritted reaction vessel and wash with DCM for one minute to swell the resin.[8] Drain the DCM.

  • Cleavage Reaction: Add the freshly prepared Reagent B to the resin (approximately 10 mL per 1 mg of peptide-resin).[11] Stopper the vessel and agitate gently at room temperature for 2-3 hours.[2]

  • Peptide Collection: Filter the TFA solution containing the cleaved peptide into a clean collection tube. Wash the resin with a small additional volume of Reagent B and combine the filtrates.[11]

  • Precipitation: In a larger centrifuge tube, add 3-5 times the volume of cold MTBE.[11] Slowly add the TFA filtrate to the cold ether while gently vortexing. A white precipitate (the crude peptide) should form.

  • Isolation: Centrifuge the mixture to pellet the peptide. Carefully decant the ether. Wash the peptide pellet with cold ether two more times to remove residual scavengers.

  • Drying: After the final wash, dry the peptide pellet under a stream of nitrogen or in a vacuum desiccator.

Analytical Verification Workflow

Post-cleavage analysis is critical to confirm the identity and purity of your peptide.

  • Sample Preparation: Dissolve a small amount of the crude peptide in a suitable solvent (e.g., water/acetonitrile with 0.1% TFA).[15]

  • HPLC Analysis: Analyze the sample using reverse-phase HPLC (RP-HPLC) with UV detection (210-230 nm).[13] This will separate the target peptide from any impurities.

  • Mass Spectrometry: Couple the HPLC to a mass spectrometer (LC-MS) to confirm the molecular weight of the main peak corresponds to the theoretical mass of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.[12][16] This will also help in identifying any impurity peaks.

Visual Diagrams

Cleavage and Deprotection Workflow

CleavageWorkflow cluster_prep Preparation cluster_reaction Cleavage Reaction cluster_isolation Isolation cluster_analysis Analysis Prep_Resin Dry Peptide-Resin Reaction_Wash Wash Resin (DCM) Prep_Resin->Reaction_Wash Prep_Cocktail Prepare Fresh Reagent B Reaction_Cleave Add Reagent B (2-3 hours, RT) Prep_Cocktail->Reaction_Cleave Reaction_Wash->Reaction_Cleave Iso_Filter Filter & Collect Filtrate Reaction_Cleave->Iso_Filter Iso_Precipitate Precipitate in Cold Ether Iso_Filter->Iso_Precipitate Iso_Pellet Centrifuge & Wash Peptide Pellet Iso_Precipitate->Iso_Pellet Iso_Dry Dry Crude Peptide Iso_Pellet->Iso_Dry Analysis_HPLC RP-HPLC Iso_Dry->Analysis_HPLC Analysis_MS Mass Spectrometry Analysis_HPLC->Analysis_MS

Caption: General workflow for peptide cleavage and analysis.

Troubleshooting Logic for Tyr Alkylation

Troubleshooting Start Crude peptide analysis (LC-MS) CheckMass Impurity with +56 Da mass shift? Start->CheckMass Problem Side Reaction: Tyr tert-butylation CheckMass->Problem Yes NoProblem No significant +56 Da peak CheckMass->NoProblem No Cause Root Cause: Insufficient Scavenging of tert-butyl cations Problem->Cause Solution Solution: Use/Optimize Cocktail with H₂O and TIS (e.g., Reagent B) Cause->Solution Success Purity Improved Solution->Success

Caption: Decision tree for troubleshooting tyrosine alkylation.

References

  • Vertex AI Search. (n.d.). Analytical Services: HPLC and Mass Spectrometry for Peptide Validation.
  • American Chemical Society. (n.d.). Synthetic peptide enantiomeric purity analysis by chiral high-performance liquid chromatography-electrospray ionization mass spectrometry.
  • CDN. (n.d.). Cleavage Cocktail Selection.
  • Advanced ChemTech. (n.d.). Fmoc-Lys(Boc)-OH – Standard Fmoc-Lys derivative used in peptide synthesis.
  • Select Science. (n.d.). Peptide Cleavage and Protected Cleavage Procedures.
  • Aapptec Peptides. (n.d.). Cleavage Cocktails; Reagent B.
  • Journal of Peptide Science. (2020). p-Methoxyphenol: A potent and effective scavenger for solid-phase peptide synthesis.
  • NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Chemistry Behind Fmoc-Tyr(tBu)-OH: Enhancing Peptide Synthesis Efficiency.
  • ChemPep. (n.d.). 71989-26-9 | Fmoc-Lys(Boc)-OH.
  • Biotage. (2023). Peptides containing cysteine: the role of scavengers in cleavage cocktail.
  • Aapptec Peptides. (n.d.). Fmoc-Lys(Boc)-OH [71989-26-9].
  • PubMed. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography-Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • MicroSolv Technology Corporation. (n.d.). Peptide Synthetic, Analyzed with HPLC - AppNote.
  • Almac. (n.d.). Analytical method development for synthetic peptide purity and impurities content by UHPLC - illustrated case study.
  • Benchchem. (n.d.). Application Notes and Protocols for Fmoc-Tyr(tBu)-OH in Solid-Phase Peptide Synthesis (SPPS).
  • Benchchem. (n.d.). Technical Support Center: Optimizing Cleavage of Peptides with Tyr Residues from Resin.
  • CDN. (n.d.). Peptide Cleavage from Resin Protocol.
  • Thermo Fisher Scientific. (n.d.). Cleavage, Deprotection, and Isolation of Peptides after Fmoc Synthesis.
  • AAPPTEC. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.

Sources

Optimization

Minimizing ion suppression of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in MS

Welcome to the technical support center dedicated to the robust analysis of the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (YGGFLLK). This guide is designed for researchers, scientists, and drug development professionals w...

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Author: BenchChem Technical Support Team. Date: April 2026

Welcome to the technical support center dedicated to the robust analysis of the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (YGGFLLK). This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with signal variability and sensitivity in mass spectrometry (MS) assays. Our focus is to provide in-depth, field-proven strategies to diagnose, troubleshoot, and ultimately minimize ion suppression, ensuring the accuracy and reliability of your quantitative data.

Section 1: The Challenge of Ion Suppression in Peptide Quantification

Ion suppression is a type of matrix effect where co-eluting compounds from a sample interfere with the ionization of the target analyte in the MS source, leading to a reduced signal.[1][2][3] This phenomenon is a primary cause of poor assay sensitivity, accuracy, and reproducibility in LC-MS analysis.[4][5] The peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, with its basic lysine residue and hydrophobic moieties, is susceptible to these effects, particularly when analyzed in complex biological matrices like plasma, serum, or tissue homogenates.[1][6]

Matrix components such as phospholipids, salts, and residual proteins are notorious for causing ion suppression, especially in electrospray ionization (ESI).[4][7][8] These molecules can compete with the peptide for charge in the ESI droplet, alter droplet surface tension and evaporation efficiency, or create a charge-neutralizing environment, all of which prevent your peptide from reaching the mass analyzer as a detectable ion.[3][9][10]

This guide provides a logical, step-by-step approach to systematically mitigate these effects.

Section 2: Troubleshooting Guide: A Workflow for Minimizing Ion Suppression

This troubleshooting guide is structured as a decision-making workflow. Start with your primary symptom and follow the recommended steps to identify and resolve the root cause of ion suppression.

TroubleshootingWorkflow cluster_SamplePrep Sample Preparation Strategies cluster_Chromatography Chromatographic Optimization cluster_MS_Settings MS & Detection Strategies Start Symptom: Low or Inconsistent Signal for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH ConfirmSuppression Step 1: Confirm Ion Suppression Is the signal loss due to matrix effects? Start->ConfirmSuppression PostColumnInfusion Perform Post-Column Infusion Experiment (See Protocol 1) ConfirmSuppression->PostColumnInfusion Yes, suppression is suspected SamplePrep Step 2: Optimize Sample Preparation Is the sample clean enough? PostColumnInfusion->SamplePrep Suppression confirmed PPT Protein Precipitation (PPT) - Fast but 'dirty' - High risk of phospholipid co-extraction SamplePrep->PPT LLE Liquid-Liquid Extraction (LLE) - Can be selective - Risk of low recovery for polar peptides SamplePrep->LLE SPE Solid-Phase Extraction (SPE) - Highly Recommended - Excellent for removing salts and phospholipids (See Protocol 2) SamplePrep->SPE For best results Chromatography Step 3: Optimize Chromatography Can the peptide be separated from interferences? Gradient Modify Gradient - Use a shallower gradient to increase resolution Chromatography->Gradient MobilePhase Change Mobile Phase Additive - Switch from TFA to Formic Acid (FA) or Difluoroacetic Acid (DFA) Chromatography->MobilePhase IonPairing Use Alternative Ion-Pairing Reagents - Consider HFBA for better retention of basic peptides Chromatography->IonPairing MS_Settings Step 4: Optimize MS & Detection Can the detection method be improved? SourceTuning Tune Ion Source Parameters - Optimize gas flows, temperature, and voltages MS_Settings->SourceTuning SIL_IS Use a Stable Isotope-Labeled Internal Standard (SIL-IS) - Gold standard for compensation MS_Settings->SIL_IS For ultimate accuracy PPT->Chromatography If suppression persists LLE->Chromatography If suppression persists SPE->Chromatography If suppression persists Gradient->MS_Settings If suppression persists MobilePhase->MS_Settings If suppression persists IonPairing->MS_Settings If suppression persists

Caption: A decision workflow for troubleshooting ion suppression.

Q1: My signal for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is low or inconsistent. How do I know if ion suppression is the cause?

Answer: The first step is to definitively confirm that the issue is ion suppression rather than other potential problems like poor peptide stability, incorrect MS parameters, or low sample concentration. The most reliable method for this is a post-column infusion experiment .[7][11]

Causality: This experiment involves infusing a constant flow of your peptide standard into the MS source while injecting a blank matrix extract onto the LC column. If components from the matrix are causing ion suppression, you will observe a significant dip in the peptide's baseline signal at the retention time where those interfering components elute.[11] This provides a visual map of suppression zones in your chromatogram.

(See Protocol 1 for a detailed methodology)

Q2: Ion suppression is confirmed. What is the most effective way to eliminate it?

Answer: The most effective strategy to combat ion suppression is to remove the interfering matrix components before they enter the LC-MS system.[2][12][13] This is achieved through rigorous sample preparation. While several methods exist, they offer a trade-off between speed, cost, and cleanliness.

Expertise & Experience: For a peptide like H-Tyr-Gly-Gly-Phe-Leu-Lys-OH in a biological matrix, Solid-Phase Extraction (SPE) is the superior choice.[14][15] It provides a much cleaner extract compared to simpler methods like Protein Precipitation (PPT), which is known to leave behind high levels of phospholipids—a primary cause of ion suppression.[4][16] Liquid-Liquid Extraction (LLE) is generally unsuitable for peptides due to their polarity, often resulting in poor or zero recovery.[15]

Technique Mechanism Pros Cons Efficacy for YGGFLLK
Protein Precipitation (PPT) Protein denaturation and removal by centrifugation.Fast, inexpensive, simple.Non-selective; leaves salts, phospholipids, and other small molecules.[16]Low: High risk of significant ion suppression remains.
Liquid-Liquid Extraction (LLE) Partitioning between two immiscible liquid phases.Can be highly selective, removes salts effectively.Low recovery for polar peptides[15]; can be labor-intensive.Low to Moderate: Recovery is a major risk; requires significant method development.
Solid-Phase Extraction (SPE) Analyte retention on a solid sorbent followed by selective elution.Highly selective, excellent removal of salts and phospholipids[17], can concentrate the analyte.Requires method development, higher cost per sample.High: The recommended approach for clean extracts and minimal suppression.[14][18]

(See Protocol 2 for a general SPE workflow)

SPE_Workflow cluster_spe Solid-Phase Extraction (SPE) Protocol Condition 1. Condition (e.g., Methanol) Activates the sorbent Equilibrate 2. Equilibrate (e.g., 0.1% FA in Water) Prepares sorbent for sample pH Condition->Equilibrate Load 3. Load (Pre-treated Sample) Peptide binds to sorbent Equilibrate->Load Wash 4. Wash (e.g., 5% MeOH in 0.1% FA) Removes salts and polar interferences Load->Wash Elute 5. Elute (e.g., 90% ACN in 0.1% FA) Recovers the purified peptide Wash->Elute

Caption: Standard workflow for reversed-phase SPE.

Q3: I'm using SPE, but still see some suppression. How can I use chromatography to help?

Answer: If residual matrix components are still co-eluting with your peptide, chromatographic optimization is the next logical step. The goal is to create physical separation between your analyte peak and the interfering peaks.

  • Shallow the Gradient: A slower, shallower gradient increases the separation between compounds.[19] By extending the gradient run time, you can often resolve the peptide from the "suppression zone," particularly from early-eluting phospholipids.

  • Optimize Mobile Phase Additives: The choice of acidic modifier is critical. While Trifluoroacetic Acid (TFA) provides excellent peak shape for UV detection, it is a strong ion-pairing agent that notoriously causes severe signal suppression in MS.[8][20][21]

Expertise & Experience: For MS applications, Formic Acid (FA) is the standard choice as it is volatile and less suppressive.[20] However, it can sometimes result in broader peaks for basic peptides. Difluoroacetic Acid (DFA) can be an excellent compromise, offering better chromatographic performance than FA without the severe suppression of TFA.[20]

Additive (Typical Conc.) Effect on Chromatography Effect on MS Signal Recommendation for YGGFLLK
Trifluoroacetic Acid (TFA, 0.1%) Excellent peak shape, good retention.Severe ion suppression .[21]Not Recommended for MS.
Formic Acid (FA, 0.1%) Good MS compatibility, may result in broader peaks.Minimal ion suppression .[20]Recommended Starting Point.
Difluoroacetic Acid (DFA, 0.05%) Good peak shape, balances UV and MS needs.Mild suppression, much less than TFA.[20]Excellent Alternative if FA gives poor peak shape.
Q4: My results are still variable between samples. How can I correct for ion suppression instead of just eliminating it?

Answer: While optimizing sample prep and chromatography reduces suppression, sample-to-sample variation in the matrix can still cause inconsistent results.[22] The most robust way to compensate for this variability is by using a stable isotope-labeled internal standard (SIL-IS) .

Trustworthiness: A SIL-IS is a version of your peptide where several atoms (e.g., ¹²C, ¹⁴N) are replaced with heavy isotopes (¹³C, ¹⁵N). It is chemically identical to your analyte and will therefore have the same chromatographic retention time and experience the exact same degree of ion suppression.[22] Because the mass spectrometer can distinguish between the light (analyte) and heavy (IS) versions, you quantify based on the ratio of their peak areas. This ratio remains constant even if both signals are suppressed, leading to highly accurate and precise data.[23]

Section 3: Frequently Asked Questions (FAQs)

Q: What type of SPE sorbent should I use for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH? A: A reversed-phase sorbent is ideal. A modern polymer-based sorbent (e.g., Oasis HLB) is an excellent choice as it offers good retention for a wide range of polar and non-polar compounds and is stable across a wide pH range. A traditional silica-based C18 sorbent is also a very effective and common choice.[24][25]

Q: Can I just dilute my sample to reduce ion suppression? A: Yes, dilution can reduce the concentration of interfering matrix components.[10][22] However, it also dilutes your analyte, which may cause the signal to fall below the limit of quantitation (LLOQ). This strategy is only viable if your peptide is present at a high concentration. Rigorous sample cleanup is a more robust approach.[8]

Q: Are there any mobile phase solvents that are better than acetonitrile? A: While acetonitrile is the most common organic solvent for peptide analysis, some studies have shown that methanol can provide a better signal-to-noise ratio for certain peptides.[24] This is attributed to methanol's higher volatility, which may facilitate ion desolvation in the ESI source. It is worth evaluating if you are struggling to achieve the required sensitivity.

Q: My peptide has a basic lysine residue. Should I use specific ion-pairing agents? A: The lysine residue will be positively charged at low pH. Stronger ion-pairing agents like heptafluorobutyric acid (HFBA) can be used to increase retention and improve peak shape on reversed-phase columns.[6][26] They work by forming a neutral ion pair with the peptide, increasing its hydrophobicity.[6][27] However, be aware that these stronger agents can also cause more ion suppression than formic acid, so their use requires careful optimization.[28]

Section 4: Key Experimental Protocols

Protocol 1: Post-Column Infusion Experiment to Diagnose Ion Suppression

Objective: To identify regions in the chromatogram where co-eluting matrix components suppress the analyte signal.

Materials:

  • Syringe pump with a gastight syringe.

  • Tee-piece connector.

  • Your LC-MS/MS system.

  • Stock solution of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (e.g., 1 µg/mL in 50:50 Acetonitrile:Water).

  • Blank, extracted matrix sample (e.g., plasma processed via your SPE protocol without the peptide).

Methodology:

  • Set up your LC system with the analytical column and mobile phases you intend to use.

  • Disconnect the LC flow from the MS source.

  • Connect the syringe pump outlet to one port of the tee-piece. Connect the LC outlet to the second port. Connect the third port to the MS source.

  • Begin infusing the H-Tyr-Gly-Gly-Phe-Leu-Lys-OH solution at a low, constant flow rate (e.g., 5-10 µL/min).

  • Turn on the MS and monitor the signal for your peptide's specific MRM transition. You should see a stable, flat baseline once the infusion stabilizes.

  • Start the LC gradient (without an injection). The baseline may drift slightly as the mobile phase composition changes, which is normal.

  • Once the system is stable, inject the blank extracted matrix sample.

  • Monitor the peptide's MRM signal throughout the run. Any significant dip in the baseline indicates a region of ion suppression.[11]

Protocol 2: General Solid-Phase Extraction (SPE) for Plasma Samples

Objective: To clean up a plasma sample to remove proteins, salts, and phospholipids prior to LC-MS analysis. This protocol uses a generic reversed-phase cartridge (e.g., C18 or polymer-based).

Materials:

  • Reversed-phase SPE cartridges.

  • SPE vacuum manifold.

  • Plasma sample.

  • Methanol (MeOH).

  • Acetonitrile (ACN).

  • Formic Acid (FA).

  • Reagent 1 (Conditioning): 100% MeOH.

  • Reagent 2 (Equilibration): 0.1% FA in Water.

  • Reagent 3 (Wash): 5% MeOH / 0.1% FA in Water.

  • Reagent 4 (Elution): 90% ACN / 0.1% FA in Water.

Methodology:

  • Sample Pre-treatment: Thaw plasma sample. To 100 µL of plasma, add 200 µL of 4% Phosphoric Acid in water. Vortex to mix. This step disrupts protein binding.

  • Condition: Pass 1 mL of Reagent 1 through the SPE cartridge. Do not let the sorbent bed go dry.

  • Equilibrate: Pass 1 mL of Reagent 2 through the cartridge. Do not let the sorbent bed go dry.

  • Load: Load the pre-treated plasma sample onto the cartridge. Apply a slow, steady vacuum to pass the sample through the sorbent at a rate of ~1 drop per second.

  • Wash: Pass 1 mL of Reagent 3 through the cartridge to wash away salts and other highly polar interferences. Dry the sorbent bed under full vacuum for 1-2 minutes.

  • Elute: Place clean collection tubes in the manifold. Add 500 µL of Reagent 4 to the cartridge. Let it soak for 30 seconds, then apply a gentle vacuum to slowly elute the peptide.

  • Dry & Reconstitute: Evaporate the eluate to dryness under a stream of nitrogen. Reconstitute in a suitable volume (e.g., 100 µL) of your initial mobile phase (e.g., 5% ACN / 0.1% FA in Water) for LC-MS analysis.

References

  • Vertex AI Search. (2025, December 29). The Impact of Matrix Effects on Mass Spectrometry Results.
  • Sigma-Aldrich.
  • National Center for Biotechnology Information. H-Leu-Tyr-Gly-Gly-Phe-OH | C28H37N5O7 | CID 44355878 - PubChem.
  • National Center for Biotechnology Information. (2018, October 17).
  • Anapharm Bioanalytics. (2025, October 29). Basic Peptide LC-MSMS Analysis: Overcoming Key Challenges.
  • ResearchGate. The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • AMSbiopharma. (2025, November 19). Optimize LC‑MS/MS Sensitivity: Ion Suppression in Bioanalysis.
  • Matrix Effects and Ion Suppression in LC-MS: Essential Str
  • Chem-Impex. H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH.
  • LCGC. (2023, August 1). The Role of Ion Pairing Agents in Liquid Chromatography (LC)
  • Biotage. Choosing the solid-phase extraction media for synthetic peptide clean-up.
  • LCGC International. Innovations and Strategies of Sample Preparation Techniques to Reduce Matrix Effects During LC–MS/MS Bioanalysis.
  • National Center for Biotechnology Information. Synthetic Peptide Purification via Solid-Phase Extraction with Gradient Elution: A Simple, Economical, Fast, and Efficient Methodology - PMC.
  • Welch Materials. (2024, September 13).
  • NorthEast BioLab.
  • Waters. (2019, October 2).
  • Wikipedia. Ion suppression (mass spectrometry).
  • ResearchGate. Optimization of LC mobile phases. The results were obtained by...
  • Waters. Ion-Pairing Selection and Mixer Considerations in the Development of LC-MS Workflows.
  • PubMed. (2003, July 15). Ion suppression in mass spectrometry.
  • LCGC International.
  • Future Science. (2016, August 19).
  • SpringerLink.
  • Separation Science. (2023, December 9). Ion suppression in Biological Sample Analysis: You May or May Not See It but It's There.
  • LCGC International. Ion Suppression: A Major Concern in Mass Spectrometry.
  • Ovid. Ion Suppression in Mass Spectrometry.
  • ACS Publications. (2010, November 1). Identifying, Evaluating, and Controlling Bioanalytical Risks Resulting from Nonuniform Matrix Ion Suppression/Enhancement and Nonlinear Liquid Chromatography−Mass Spectrometry Assay Response | Analytical Chemistry.
  • National Center for Biotechnology Information. Biological Matrix Effects in Quantitative Tandem Mass Spectrometry-Based Analytical Methods: Advancing Biomonitoring - PMC.
  • Spectroscopy Online. (2026, March 13). An Improved Method for Eliminating Ion Suppression and Other Phospholipid-Induced Interferences in Bioanalytical Samples.
  • ChemicalBook. (2026, March 12). H-TYR-GLY-PHE-GLY-GLY-OH | 105250-85-9.
  • bioRxiv. (2023, May 26).
  • Sigma-Aldrich. Optimising the LC-MS Analysis of Biomolecules.
  • Benchchem. Technical Support Center: Minimizing Ion Suppression in LC-MS/MS Analysis.
  • National Center for Biotechnology Information. H-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Ile-Arg-Pro-Lys-Leu-Lys-Trp-Asp-Asn-Gln-Lys-Arg-Tyr-Gly-Gly-Phe-Leu-Arg-Arg-Gln-Phe-Lys-Val-Val.
  • National Center for Biotechnology Information. Solid-Phase Extraction Strategies to Surmount Body Fluid Sample Complexity in High-Throughput Mass Spectrometry-Based Proteomics - PMC.
  • ACS Publications. (2003, April 16). In Situ Liquid−Liquid Extraction as a Sample Preparation Method for Matrix-Assisted Laser Desorption/Ionization MS Analysis of Polypeptide Mixtures | Analytical Chemistry.
  • Biotage. (2023, January 31).

Sources

Troubleshooting

Technical Support Center: Enhancing Cell Permeability of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-Enk-Lys)

Prepared by the Office of the Senior Application Scientist Welcome to the technical support guide for enhancing the cellular permeability of the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a lysine-extended derivative of L...

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Author: BenchChem Technical Support Team. Date: April 2026

Prepared by the Office of the Senior Application Scientist

Welcome to the technical support guide for enhancing the cellular permeability of the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a lysine-extended derivative of Leucine-Enkephalin. This document is designed for drug development professionals, researchers, and scientists encountering challenges with the intracellular delivery of this peptide. We will explore common issues, provide in-depth troubleshooting guides, and detail validated experimental protocols.

Part 1: Frequently Asked Questions (FAQs)

This section addresses common initial queries regarding peptide permeability.

Q1: Why does my H-Tyr-Gly-Gly-Phe-Leu-Lys-OH peptide exhibit low cell permeability?

A1: The low cell permeability of most peptides, including Leu-Enk-Lys, is due to a combination of physicochemical properties that are unfavorable for crossing the hydrophobic lipid bilayer of the cell membrane.[1]

  • High Polar Surface Area: The peptide backbone is rich in amide bonds, and with the addition of polar side chains from Tyrosine and Lysine, the molecule has numerous hydrogen bond donors and acceptors. These polar characteristics favor interaction with the aqueous extracellular environment over partitioning into the lipid membrane.[1]

  • Molecular Size: While relatively small for a peptide, its molecular weight (~725 Da) is significantly larger than the sub-500 Da guideline for typical small molecules that readily diffuse across membranes (Lipinski's Rule of 5).

  • Charge: The primary amine on the Lysine side chain and the N-terminal amine are typically protonated at physiological pH, imparting a net positive charge. Charged molecules are strongly repelled by the hydrophobic core of the cell membrane.

Q2: What are the primary strategies to enhance the cellular uptake of my peptide?

A2: There are three main strategic pillars for improving peptide permeability:

  • Chemical Modification: Altering the peptide's structure to make it more membrane-friendly. This includes masking polar groups, increasing lipophilicity, or constraining its conformation.[2][3][4]

  • Formulation with Delivery Vehicles: Encapsulating the peptide in a nanocarrier that can fuse with or be taken up by the cell membrane, protecting the peptide from degradation and facilitating its entry.[5][6]

  • Conjugation to Transporters: Attaching the peptide to a "carrier" molecule, such as a cell-penetrating peptide (CPP), that is adept at crossing biological membranes and can bring the peptide "cargo" along with it.[7][8][9]

Q3: Which in vitro assay is most appropriate for screening the permeability of my modified peptides?

A3: The choice of assay depends on your screening throughput needs and the specific question you are asking.

  • For high-throughput screening of passive diffusion: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a cost-effective, cell-free method ideal for early-stage screening. It measures a compound's ability to diffuse from a donor well to an acceptor well through a filter coated with an artificial lipid membrane.[1][10] However, it cannot account for active transport or endocytotic pathways.

  • For a more biologically relevant assessment: Cell-based assays like the Caco-2 or MDCK cell monolayer assays are the gold standard.[10][11] These models form tight junctions and better mimic the intestinal epithelium or other biological barriers. They can measure both passive diffusion and active transport, but are lower-throughput and more resource-intensive.[10]

A common strategy is to use PAMPA for initial, broad screening of many candidates and then validate the most promising hits using a Caco-2 assay.[10]

Part 2: Troubleshooting Guides & In-Depth Protocols

This section provides solutions to specific experimental roadblocks in a question-and-answer format.

Problem 1: My peptide shows no biological effect in cell-based assays, strongly suggesting it is not entering the cells.

This is the most common challenge. The following solutions offer distinct mechanistic approaches to overcome the membrane barrier.

The goal of chemical modification is to alter the peptide's physicochemical properties to favor membrane translocation.

Causality: Peptides often fail to cross membranes because they cannot shed their "hydration shell" and expose a nonpolar surface to the lipid bilayer. Modifications that mask hydrogen bond donors or increase lipophilicity can overcome this energy barrier.[2][3] Cyclization can pre-organize the peptide into a more rigid, membrane-compatible conformation.[3][12]

Experimental Approaches:

  • N-Methylation: Replacing the N-H of an amide bond with an N-CH₃ group. This eliminates a key hydrogen bond donor, reducing the energy penalty of desolvation.[2][3] Start by systematically methylating the glycine residues, as they lack side chains and are less likely to be critical for receptor binding.

  • Lipidation (Acylation): Attaching a fatty acid chain (e.g., palmitic acid) to the N-terminus or the ε-amino group of the Lysine residue. This significantly increases the peptide's hydrophobicity, promoting interaction with the lipid membrane.[4][13]

  • Cyclization: Creating a covalent bond between the N- and C-terminus or between side chains can enhance stability and permeability.[3][12][14] Cyclization can shield the polar backbone and present a more hydrophobic exterior.[3]

Diagram: Chemical Modification Sites on Leu-Enk-Lys

G cluster_peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH cluster_mods Modification Strategies T Tyr G1 Gly G2 Gly P Phe L Leu K Lys Lipid Lipidation (N-terminus or Lys) Lipid->T Lipid->K N_Meth N-Methylation (Glycine Backbone) N_Meth->G1 N_Meth->G2 Cyclize Cyclization (Termini or Side-chain) Cyclize->T Cyclize->K

Caption: Potential chemical modification sites on the Leu-Enk-Lys peptide.

Table 1: Comparison of Chemical Modification Strategies

StrategyMechanismProsCons
N-Methylation Reduces H-bond donors, may improve conformation.[2][3]Can systematically tune properties, often preserves activity.Synthesis can be complex; may alter conformation negatively.
Lipidation Increases hydrophobicity, promotes membrane anchoring.[4]Significant permeability enhancement, can prolong half-life.May cause aggregation, reduce solubility, or lead to non-specific binding.
Cyclization Pre-organizes conformation, masks polar backbone.[12][14]Increases proteolytic stability and permeability.[12][14]Can abolish activity if the bioactive conformation is lost.

CPPs are short (typically 5-30 amino acids), often cationic peptides that can translocate across the cell membrane and carry molecular cargo inside.[7][8][15]

Causality: CPPs interact with the negatively charged cell surface and trigger uptake, either through direct membrane translocation or by inducing endocytosis.[1][8][16] This bypasses the need for the cargo peptide itself to have membrane-permeable properties.

Experimental Workflow:

  • Select a CPP: Common choices include TAT (from HIV-1), Penetratin, or poly-arginine sequences.

  • Synthesize the Conjugate: Synthesize a single peptide chain consisting of your cargo (Leu-Enk-Lys), a flexible linker (e.g., -Gly-Ser-Gly-), and the CPP sequence. The linker provides spatial separation to minimize functional interference.

  • Validate Uptake: Use a fluorescently labeled version of the conjugate (e.g., with FITC or FAM) and measure uptake via flow cytometry or fluorescence microscopy.

Diagram: CPP-Mediated Delivery Workflow

G start Synthesize CPP-Linker-Peptide Conjugate label Label with Fluorophore (e.g., FITC) start->label incubate Incubate with Cells label->incubate wash Wash to Remove Extracellular Peptide incubate->wash measure Measure Uptake (Flow Cytometry or Microscopy) wash->measure analyze Quantify Intracellular Fluorescence measure->analyze

Caption: Experimental workflow for testing a CPP-conjugated peptide.

Encapsulating Leu-Enk-Lys within a lipid-based nanoparticle can protect it from degradation and facilitate cellular entry via membrane fusion or endocytosis.[5]

Causality: Lipid nanoparticles (LNPs) or liposomes mimic endogenous vesicles. Their lipidic shell can fuse with the cell membrane, releasing the encapsulated peptide directly into the cytoplasm. Alternatively, the entire particle can be taken up by endocytosis.[5]

Table 2: Comparison of Nanocarrier Formulations

Carrier TypeCompositionUptake MechanismKey Advantage
Liposomes Phospholipid bilayersEndocytosis, membrane fusionBiocompatible, versatile for hydrophilic/hydrophobic cargo.[5]
Lipid Nanoparticles (LNPs) Ionizable lipids, phospholipids, cholesterol, PEG-lipidPrimarily endocytosisHigh encapsulation efficiency, clinically validated for nucleic acids.[5]
Polymeric Nanoparticles Biodegradable polymers (e.g., PLGA)EndocytosisTunable, controlled release properties.[5][6]
Problem 2: My fluorescently-labeled peptide conjugate gets into cells, but I still see no downstream biological effect.

This common and frustrating result strongly implies that your peptide is being successfully taken up but is then trapped within endosomes and subsequently degraded in lysosomes.

Causality: Many uptake mechanisms, especially for CPPs and nanoparticles, rely on endocytosis.[1][8] If the peptide cannot escape the endosome before it fuses with a lysosome, it will be destroyed by acidic pH and enzymes, preventing it from reaching its cytosolic or nuclear target.

Step 1: Co-localization Microscopy (Protocol)

This experiment will visually confirm if your peptide is trapped in endosomes or lysosomes.

  • Cell Culture: Plate your cells of interest on glass-bottom imaging dishes and allow them to adhere overnight.

  • Labeling:

    • Incubate the cells with your fluorescently-labeled peptide (e.g., FITC-Leu-Enk-Lys-CPP, green fluorescence) for the desired time (e.g., 2-4 hours).

    • During the final 30-60 minutes of incubation, add a marker for late endosomes/lysosomes, such as LysoTracker™ Red .

    • As a nuclear counterstain, add Hoechst 33342 (blue fluorescence) for the final 10-15 minutes.

  • Imaging: Wash the cells gently with PBS and replace with fresh media or a clear imaging buffer. Image immediately using a confocal microscope.

  • Analysis:

    • No Escape: If the green fluorescence from your peptide co-localizes with the red fluorescence from LysoTracker (appearing as yellow/orange in the merged image), it confirms endosomal/lysosomal entrapment.

    • Successful Escape: If you observe diffuse green fluorescence throughout the cytoplasm, distinct from the punctate red signal, your peptide has successfully escaped.

Diagram: The Endosomal Escape Problem

G cluster_cell Cell cluster_endo Endosome cluster_lyso Lysosome Peptide Peptide Degraded Degraded Fragments Peptide->Degraded Fusion & Degradation Cytosol Cytosol (Target Location) Peptide->Cytosol Endosomal Escape (Goal) Endocytosis Endocytosis

Caption: Visualization of endosomal entrapment vs. successful cytosolic delivery.

Step 2: Strategies to Promote Endosomal Escape

  • Use Fusogenic Peptides: Incorporate a known endosome-disrupting peptide sequence (e.g., the HA2 peptide from influenza virus) into your CPP-conjugate design.

  • pH-Responsive Polymers: Formulate your peptide with polymers that change conformation in the acidic environment of the endosome, leading to membrane disruption.

  • Test Different CPPs: The efficiency of endosomal escape varies significantly between different CPPs. Test a panel to find one that provides better cytosolic delivery for your specific cargo and cell type.[1]

Part 3: Key Experimental Protocols

Protocol: Parallel Artificial Membrane Permeability Assay (PAMPA)

This assay provides a rapid measure of passive permeability.[1][10]

Materials:

  • 96-well PAMPA plate system (e.g., Millipore MultiScreen, Corning Gentest)

  • Artificial membrane solution (e.g., 2% (w/v) lecithin in dodecane)

  • Phosphate-Buffered Saline (PBS), pH 7.4

  • Test peptide and controls (high permeability, e.g., propranolol; low permeability, e.g., atenolol)

  • LC-MS/MS for quantification

Procedure:

  • Prepare Acceptor Plate: Add 300 µL of PBS to each well of the 96-well acceptor plate.

  • Coat Donor Plate: Carefully pipette 5 µL of the artificial membrane solution onto the filter of each well in the donor plate. Allow the solvent to evaporate.

  • Prepare Donor Solutions: Dissolve your test peptide and controls in PBS (a small percentage of DMSO, <5%, can be used for solubility). Add 150 µL of each solution to the donor plate wells.

  • Assemble Sandwich: Carefully place the donor plate on top of the acceptor plate, ensuring the filters contact the acceptor solution.

  • Incubate: Incubate the plate sandwich at room temperature for a set period (e.g., 4-18 hours) with gentle shaking.

  • Quantify: After incubation, separate the plates. Take samples from both the donor and acceptor wells and quantify the peptide concentration using a validated LC-MS/MS method.

  • Calculate Permeability: Calculate the effective permeability (Pe) using established formulas that account for concentration changes, surface area, and incubation time.

References

  • T. E. (2014). Formulation strategies to improve oral peptide delivery. PubMed. [Link]

  • G, B. (2022). Formulation Strategies to Enable Delivery of Therapeutic Peptides across Cell Membranes. Annual Review of Pharmacology and Toxicology. [Link]

  • A, P. (2023). Cell-Penetrating Peptides (CPPs) as Therapeutic and Diagnostic Agents for Cancer. PMC. [Link]

  • J, L. (2021). Improving the Cell Permeability of Polar Cyclic Peptides by Replacing Residues with Alkylated Amino Acids, Asparagines, and d-Amino Acids. Organic Letters. [Link]

  • N/A. (2011). UCLA Study Shows Cell-Penetrating Peptides for Drug Delivery Act Like a Swiss Army Knife. UCLA Newsroom. [Link]

  • N/A. (n.d.). Cell-penetrating peptide. Wikipedia. [Link]

  • A, D. (2021). NanoClick: A High Throughput, Target-Agnostic Peptide Cell Permeability Assay. ACS Chemical Biology. [Link]

  • N/A. (n.d.). Cell-Penetrating Peptide (CPP)-based delivery strategies: Mechanisms and Biomedical Applications. Creative Biolabs. [Link]

  • A, B. (2020). Cell-Penetrating Peptides: A Challenge for Drug Delivery. IntechOpen. [Link]

  • N/A. (n.d.). Formulation strategies for enhancing protein and peptide delivery, a) permeation enhancers and b) protease inhibitors. ResearchGate. [Link]

  • N/A. (2024). Recent Alternatives to Improve Permeability of Peptides. PRISM BioLab. [Link]

  • Z, W. (2021). Improvement on Permeability of Cyclic Peptide/Peptidomimetic: Backbone N-Methylation as A Useful Tool. MDPI. [Link]

  • N/A. (n.d.). Optimizing Peptide Permeability Assays. Resolian. [Link]

  • Z, Q. (2019). Designing Cell-Permeable Peptide Therapeutics That Enter the Cell by Endocytosis. PMC. [Link]

  • M, A. (2025). Barriers and Strategies for Oral Peptide and Protein Therapeutics Delivery: Update on Clinical Advances. MDPI. [Link]

  • S, K. (2024). Nano formulations for peptide drug delivery: Overcoming bioavailability and stability challenges. World Journal of Advanced Research and Reviews. [Link]

  • Z, Q. (2017). Designing Cell-Permeable Macrocyclic Peptides. PMC. [Link]

  • J, L. (2016). A parallel permeability assay of peptides across artificial membranes and cell monolayers using a fluorogenic reaction. Organic & Biomolecular Chemistry. [Link]

  • N/A. (2025). Overcoming the Challenges of Peptide Drug Development. Concept Life Sciences. [Link]

  • A, S. (2026). PCPpred: Prediction of Chemically Modified Peptide Permeability Across Multiple Assays for Oral Delivery. bioRxiv. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Analysis of the Bioactivity of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH and the Potent Mu-Opioid Agonist Dermorphin

This guide provides a detailed comparative analysis of the endogenous opioid peptide analogue H-Tyr-Gly-Gly-Phe-Leu-Lys-OH and the naturally occurring, highly potent mu-opioid receptor agonist, Dermorphin. This document...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides a detailed comparative analysis of the endogenous opioid peptide analogue H-Tyr-Gly-Gly-Phe-Leu-Lys-OH and the naturally occurring, highly potent mu-opioid receptor agonist, Dermorphin. This document is intended for researchers, scientists, and professionals in drug development, offering an in-depth examination of their respective activities, supported by experimental data and detailed methodologies.

Introduction: A Tale of Two Peptides

The study of opioid peptides is fundamental to the development of novel analgesics and understanding the complex mechanisms of pain modulation within the central nervous system. This guide focuses on two peptides that, while both interacting with opioid receptors, represent different facets of opioid pharmacology.

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH , hereafter referred to as Leu-enkephalin-Lys , is a derivative of the endogenous opioid peptide Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). Enkephalins are a key class of endogenous neurotransmitters that play a crucial role in pain signaling.[1] The addition of a lysine residue to the C-terminus of Leu-enkephalin is a modification that can influence its receptor selectivity and affinity.

In contrast, Dermorphin (H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2) is a heptapeptide first isolated from the skin of South American frogs of the genus Phyllomedusa.[2] A unique feature of Dermorphin is the presence of a D-alanine residue at the second position, a post-translational modification that contributes to its remarkable potency and high selectivity for the mu (μ)-opioid receptor.[2] This makes Dermorphin one of the most potent natural opioid peptides known.

This guide will dissect the differences in their biological activities, focusing on receptor binding affinity, functional agonism, and in vivo analgesic effects. We will also provide detailed protocols for the key experiments used to characterize these peptides, offering a practical framework for researchers in the field.

Comparative Biological Activity

The primary distinction between Leu-enkephalin-Lys and Dermorphin lies in their affinity and selectivity for the different opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ).

Leu-enkephalin-Lys: As a derivative of Leu-enkephalin, which shows a preference for δ-opioid receptors, the addition of a C-terminal lysine residue is known to modulate this profile. Studies on similar enkephalin analogues have shown that the addition of a lysine residue to the C-terminus does not significantly affect the interaction with μ-receptors but can reduce the affinity for δ-receptors by approximately tenfold. This suggests that Leu-enkephalin-Lys likely exhibits a more balanced μ/δ receptor affinity profile compared to its parent peptide.

Dermorphin: This peptide is characterized by its exceptionally high affinity and selectivity for the μ-opioid receptor.[3] This high selectivity is a key factor in its potent analgesic effects.[2]

The following table summarizes the quantitative data on the receptor binding affinity and functional potency of these peptides.

ParameterH-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-enkephalin-Lys)H-Tyr-D-Ala-Phe-Gly-Tyr-Pro-Ser-NH2 (Dermorphin)Reference
Receptor Binding Affinity (Ki, nM)
μ-opioid receptorSimilar to Leu-enkephalin (~1.7 nM)0.7 nM [3][4]
δ-opioid receptorReduced affinity compared to Leu-enkephalin (~10-fold lower)62 nM[3]
κ-opioid receptorLow affinity>5000 nM[3]
Functional Activity (IC50, nM)
Guinea Pig Ileum (μ-receptor rich)Data not available for direct comparison~0.44 nM [2]
In Vivo Analgesic Potency (ED50)
Rat Tail-Flick Test (i.c.v.)Data not available for direct comparison~13-23 pmol/rat [2]

Signaling Pathways and Mechanism of Action

Both Leu-enkephalin-Lys and Dermorphin exert their effects by binding to opioid receptors, which are G-protein coupled receptors (GPCRs). The primary signaling cascade involves the activation of inhibitory G-proteins (Gi/Go).

Upon agonist binding, the Gi/Go protein is activated, leading to a cascade of intracellular events:

  • Inhibition of Adenylyl Cyclase: This results in a decrease in the intracellular concentration of cyclic AMP (cAMP).[5][6]

  • Modulation of Ion Channels:

    • Activation of G-protein-coupled inwardly rectifying potassium (GIRK) channels, leading to potassium efflux and hyperpolarization of the neuronal membrane.[7]

    • Inhibition of voltage-gated calcium channels, which reduces neurotransmitter release at the presynaptic terminal.[7]

This overall mechanism leads to a reduction in neuronal excitability and the inhibition of pain signal transmission.

Ligand Opioid Peptide (Leu-enkephalin-Lys or Dermorphin) Receptor Opioid Receptor (μ or δ) Ligand->Receptor Binding G_protein Gi/o Protein (αβγ) Receptor->G_protein Activation G_alpha Gα-GTP G_protein->G_alpha G_beta_gamma Gβγ G_protein->G_beta_gamma AC Adenylyl Cyclase G_alpha->AC Inhibition K_channel GIRK K+ Channel G_beta_gamma->K_channel Activation Ca_channel Ca2+ Channel G_beta_gamma->Ca_channel Inhibition cAMP ↓ cAMP AC->cAMP K_efflux ↑ K+ Efflux (Hyperpolarization) K_channel->K_efflux Ca_influx ↓ Ca2+ Influx (↓ Neurotransmitter Release) Ca_channel->Ca_influx

Opioid Receptor Signaling Pathway

Experimental Methodologies

The characterization of opioid peptides relies on a suite of well-established in vitro and in vivo assays. The following are detailed protocols for key experiments used to generate the comparative data in this guide.

Radioligand Binding Assay

This assay is fundamental for determining the binding affinity (Ki) of a test compound for a specific receptor. It involves the competition between the unlabeled test peptide and a radiolabeled ligand for binding to the receptor.

cluster_workflow Radioligand Binding Assay Workflow prep 1. Membrane Preparation (Cells/tissue expressing opioid receptors) incubate 2. Incubation - Membranes - Radiolabeled Ligand ([3H]DAMGO or [3H]DPDPE) - Unlabeled Peptide (Varying Concentrations) prep->incubate separate 3. Separation (Rapid filtration to separate bound and free radioligand) incubate->separate quantify 4. Quantification (Scintillation counting of bound radioactivity) separate->quantify analyze 5. Data Analysis (Calculate IC50 and Ki values) quantify->analyze

Radioligand Binding Assay Workflow

Step-by-Step Protocol:

  • Membrane Preparation:

    • Homogenize brain tissue or cells expressing the opioid receptor of interest (e.g., CHO cells stably expressing the human μ-opioid receptor) in an ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and cell debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 40,000 x g) to pellet the cell membranes.

    • Wash the membrane pellet and resuspend in the assay buffer. Determine the protein concentration using a standard method like the Bradford assay.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes (10-20 µg of protein), a fixed concentration of the radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors or [³H]DPDPE for δ-receptors), and varying concentrations of the unlabeled test peptide (Leu-enkephalin-Lys or Dermorphin).

    • Include control wells for total binding (radioligand and membranes only) and non-specific binding (radioligand, membranes, and a high concentration of a non-radiolabeled antagonist like naloxone).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a set time (e.g., 60 minutes) to allow the binding to reach equilibrium.

  • Separation and Quantification:

    • Terminate the binding reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the receptor-bound radioligand from the free radioligand in the solution.

    • Wash the filters several times with ice-cold buffer to remove any remaining unbound radioligand.

    • Place the filters in scintillation vials, add scintillation fluid, and measure the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting the non-specific binding from the total binding.

    • Plot the percentage of specific binding against the logarithm of the concentration of the unlabeled test peptide.

    • Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) from the resulting competition curve.

    • Calculate the Ki value (inhibition constant) using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant for the receptor.[8]

[³⁵S]GTPγS Binding Assay

This functional assay measures the extent to which a ligand can activate the G-protein coupled to the receptor. It is a direct measure of the agonist's efficacy.

Step-by-Step Protocol:

  • Membrane Preparation: Prepare cell membranes expressing the opioid receptor of interest as described in the radioligand binding assay protocol.

  • Assay Incubation:

    • In a 96-well plate, combine the cell membranes (10-20 µg of protein), GDP (to ensure G-proteins are in their inactive state), and varying concentrations of the test peptide.

    • Initiate the reaction by adding [³⁵S]GTPγS, a non-hydrolyzable analog of GTP.

    • Incubate the plate at 30°C for 60 minutes.[9]

  • Separation and Quantification:

    • Terminate the reaction by rapid filtration through glass fiber filters.

    • Wash the filters with ice-cold buffer.

    • Quantify the amount of bound [³⁵S]GTPγS using a scintillation counter.[9]

  • Data Analysis:

    • Plot the amount of [³⁵S]GTPγS bound against the logarithm of the agonist concentration.

    • Determine the EC50 (the concentration of the agonist that produces 50% of the maximal response) and the Emax (the maximal effect) from the dose-response curve.

Guinea Pig Ileum (GPI) Bioassay

This is a classic ex vivo functional assay for opioid activity, particularly for μ-receptor agonists. The myenteric plexus of the guinea pig ileum is rich in μ-opioid receptors that, when activated, inhibit the release of acetylcholine, thereby reducing electrically induced muscle contractions.[10]

Step-by-Step Protocol:

  • Tissue Preparation:

    • A segment of the ileum is isolated from a guinea pig and mounted in an organ bath containing a physiological salt solution (e.g., Krebs solution) at 37°C and gassed with 95% O2 / 5% CO2.

    • The tissue is subjected to electrical field stimulation to elicit regular contractions.

  • Assay Procedure:

    • Once stable contractions are established, cumulative concentrations of the test peptide are added to the organ bath.

    • The inhibitory effect of the peptide on the electrically induced contractions is recorded.

  • Data Analysis:

    • A concentration-response curve is constructed, and the IC50 value (the concentration of the peptide that causes a 50% reduction in the contractile response) is determined.[10]

Conclusion

The comparison between H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-enkephalin-Lys) and Dermorphin highlights the structure-activity relationships that govern opioid peptide function. Leu-enkephalin-Lys, as a modified endogenous peptide, likely possesses a more mixed μ/δ receptor profile, while Dermorphin stands out as a highly potent and selective μ-opioid agonist. This difference in receptor selectivity translates into distinct pharmacological profiles, with Dermorphin exhibiting exceptionally potent centrally-mediated analgesia.

The choice between these or similar peptides in a research or drug development context will depend on the desired therapeutic outcome. A high-potency, selective μ-agonist like Dermorphin may be desirable for strong analgesia, while a peptide with a more balanced receptor profile might offer a different spectrum of effects with a potentially different side-effect profile. The experimental protocols detailed in this guide provide the necessary tools for researchers to further explore the fascinating and complex world of opioid pharmacology.

References

  • Shvets, N., et al. (2025). The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration. MDPI. Available at: [Link]

  • Miess, E., et al. (2018). Desensitization of μ-opioid receptor-evoked potassium currents: Initiation at the receptor, expression at the effector. Proceedings of the National Academy of Sciences. Available at: [Link]

  • Le, T., et al. (2021). Comprehensive Signaling Profiles Reveal Unsuspected Functional Selectivity of δ-Opioid Receptor Agonists and Allow the Identification of Ligands with the Greatest Potential for Inducing Cyclase Superactivation.
  • Emmerson, P. J., et al. (1994). Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. Journal of Pharmacology and Experimental Therapeutics.
  • ChEMBL. DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. EMBL-EBI. Available at: [Link]

  • Borroto-Escuela, D. O., et al. (2010). GTPγS Incorporation in the Rat Brain: A Study on μ-Opioid Receptors and CXCR4. PMC.
  • Zou, S., et al. (2025). Inhibition of adenylyl cyclase 1 (AC1) and exchange protein directly activated by cAMP (EPAC) restores ATP-sensitive potassium (K ATP ) channel activity after chronic opioid exposure. bioRxiv.
  • ResearchGate. (n.d.). The opioid G-protein-coupled receptor exhibits a seven-transmembrane structure.
  • Balboni, G., et al. (2020).
  • Schiller, P. W., et al. (1983).
  • Christie, M. J. (2008). Molecular Mechanisms of Opioid Receptor-Dependent Signaling and Behavior. PMC.
  • Bennett, M. A., et al. (2021). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. PMC.
  • Ilisin, B. A., & Paragi, G. (1994). Opioid effects of short enkephalin fragments containing the Gly-Phe sequence on contractile responses of guinea pig ileum. PubMed.
  • Broccardo, M., et al. (1981). Pharmacological data on dermorphins, a new class of potent opioid peptides from amphibian skin. British Journal of Pharmacology.
  • Pasternak, G. W. (2015). Radioligand Binding Assay for an Exon 11-Associated Mu Opioid Receptor Target. Springer Protocols.
  • D'Agostino, C., et al. (1990). Characterisation and visualisation of [3H]dermorphin binding to mu opioid receptors in the rat brain. Combined high selectivity and affinity in a natural peptide agonist for the morphine (mu) receptor. European Journal of Biochemistry.
  • Livingston, K. E., & Traynor, J. R. (2018).
  • Diener, M., et al. (1989). Enkephalin affects ion transport via the enteric nervous system in guinea-pig ileum. PubMed.
  • Sakurada, S., et al. (1995). Interaction between the mu-agonist dermorphin and the delta-agonist [D-Ala2, Glu4]deltorphin in supraspinal antinociception and delta-opioid receptor binding. PubMed.
  • Shahosseini, S., et al. (2021). Optimization binding studies of opioid receptors, saturation and competition, using [3H]-DAMGO. PubMed.
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  • Negri, L., et al. (1989). Molecular determinants of receptor affinity and selectivity of the natural delta-opioid agonist, dermenkephalin. PubMed.
  • Giagnoni, G., et al. (1982). Dermorphin interaction with peripheral opioid receptors. PubMed.
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  • Science.gov. (n.d.). isolated guinea-pig ileum: Topics by Science.gov. Science.gov.
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  • ResearchGate. (n.d.). Guinea Pig Ileum Contractile Response.
  • Virpax Pharmaceuticals. (n.d.). Leucine-Enkephalin as a Novel Analgesic: Efficacy and Safety in Pre-Clinical Models. Virpax Pharmaceuticals.
  • Zenodo. (2011). Uniform assessment and ranking of opioid Mu receptor binding constants for selected opioid drugs. Zenodo.
  • RJPT SimLab. (n.d.). INTRODUCTION To determine pD2 value of histamine using guinea pig ileum. RJPT SimLab.
  • Zhao, H., et al. (2010).
  • ChEMBL. (n.d.).
  • Aldrich, J. V., et al. (2003). Synthesis and evaluation of derivatives of leucine enkephalin as potential affinity labels for delta opioid receptors. PubMed.
  • BenchChem. (2024).
  • ResearchGate. (n.d.). K i Values7SEM for the Inhibition Mu-, Delta-, and Kappa-Opioid Receptor Binding to CHO Membranes by Nalmefene.
  • Wei, L. G., et al. (2000).
  • Wang, Y., et al. (2021). [D-Ala2, D-Leu5] Enkephalin Inhibits TLR4/NF-κB Signaling Pathway and Protects Rat Brains against Focal Ischemia-Reperfusion Injury. PMC.

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Comparative

A Comparative In Vitro Analysis of [Leu]-enkephalin-Lys and DAMGO: Receptor Affinity, Functional Activity, and Stability

An In-Depth Guide for Researchers in Opioid Pharmacology and Drug Development In the intricate world of opioid research, understanding the nuanced interactions of ligands with their receptors is paramount for the develop...

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Author: BenchChem Technical Support Team. Date: April 2026

An In-Depth Guide for Researchers in Opioid Pharmacology and Drug Development

In the intricate world of opioid research, understanding the nuanced interactions of ligands with their receptors is paramount for the development of novel therapeutics. This guide provides a detailed in vitro comparison between two significant mu-opioid receptor (μOR) agonists: H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a C-terminally modified endogenous opioid peptide ([Leu]-enkephalin-Lys), and [D-Ala2, N-MePhe4, Gly-ol]-enkephalin (DAMGO), a synthetic gold-standard μOR agonist.[1] This analysis will delve into their comparative receptor binding affinities, functional signaling profiles, and enzymatic stabilities, offering field-proven insights and detailed experimental protocols to guide future research.

Introduction: Two Peptides, One Target

[Leu]-enkephalin is an endogenous pentapeptide that plays a role in pain modulation by acting as an agonist at opioid receptors.[2][3] The subject of our analysis, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH ([Leu]-enkephalin-Lys), is a derivative of this endogenous peptide. The addition of a lysine residue at the C-terminus can alter its pharmacological properties, including receptor affinity and selectivity.[4] A study on a similar modification found that adding lysine to the C-terminus of [Leu5]enkephalin did not significantly affect its interaction with μ-receptors but did reduce its affinity for δ-receptors by approximately tenfold.[4]

Our comparator, DAMGO, is a synthetic peptide analog of enkephalin with high selectivity and potency for the μ-opioid receptor.[1][5] Its structure, H-Tyr-D-Ala-Gly-N-MePhe-Gly-ol, incorporates modifications that confer significant biological stability and high receptor specificity, making it an indispensable tool in pharmacological research.[1]

This guide will explore the in vitro differences between the endogenous-derived peptide and the synthetic standard, providing a framework for researchers to evaluate novel opioid compounds.

Section 1: Comparative Receptor Binding Affinity

A fundamental step in characterizing an opioid ligand is to determine its binding affinity for the different opioid receptor subtypes: mu (μ), delta (δ), and kappa (κ). This is typically achieved through competitive radioligand binding assays.

Experimental Rationale

In these assays, a radiolabeled ligand with known affinity for a specific receptor is incubated with a preparation of cell membranes expressing that receptor. The ability of an unlabeled test compound (like [Leu]-enkephalin-Lys or DAMGO) to displace the radioligand is measured. The concentration of the test compound that displaces 50% of the radioligand (IC50) is determined, and from this, the equilibrium dissociation constant (Ki) is calculated. A lower Ki value indicates a higher binding affinity.

Data Summary

The following table summarizes typical binding affinities for DAMGO and expected affinities for [Leu]-enkephalin-Lys based on available literature for similar compounds.

PeptideReceptorKi (nM)Selectivity Profile
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH μORExpected to be similar to [Leu]-enkephalinLikely μ/δ activity
δORExpected ~10-fold lower affinity than for μOR[4]
κORLow affinity
DAMGO μOR1.18 - 1.6[5]Highly μ-selective
δOR1430
κOR213[6]

Note: Specific Ki values for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH would need to be experimentally determined.

Interpretation

DAMGO exhibits a clear and potent preference for the μ-opioid receptor, with significantly weaker affinity for δ and κ subtypes.[6] This high selectivity is a key reason for its use as a standard research tool.[5] Based on existing data for C-terminally modified enkephalins, [Leu]-enkephalin-Lys is predicted to retain high affinity for the μ-receptor while showing a reduced but potentially still significant affinity for the δ-receptor.[4] This would classify it as a less selective agonist compared to DAMGO.

Section 2: Functional Activity & Signaling Bias

Beyond binding, it is crucial to understand how these peptides activate the receptor and initiate downstream signaling. Opioid receptors are G-protein coupled receptors (GPCRs) that primarily signal through two distinct pathways: the G-protein-dependent pathway and the β-arrestin-mediated pathway.[7][8]

  • G-protein Pathway: Activation of the inhibitory G-protein (Gi/o) leads to the inhibition of adenylyl cyclase, which reduces intracellular cyclic AMP (cAMP) levels, and modulation of ion channels.[9] This pathway is largely associated with the analgesic effects of opioids.[7][8]

  • β-arrestin Pathway: This pathway is involved in receptor desensitization, internalization, and can also initiate G-protein-independent signaling.[10] It has been linked to some of the adverse effects of opioids, such as respiratory depression and tolerance, although the role of β-arrestin in respiratory depression is still debated.[7]

A ligand that preferentially activates one pathway over the other is known as a "biased agonist." Assessing this bias is a critical component of modern drug development.

Experimental Workflows

Two key in vitro assays are used to dissect these pathways:

  • cAMP Accumulation Assay: To measure G-protein activation.

  • β-Arrestin Recruitment Assay: To measure the recruitment of β-arrestin to the activated receptor.

In Vitro Workflow for Opioid Agonist Characterization```dot

G cluster_0 Phase 1: Primary Screening cluster_1 Phase 2: Functional Characterization cluster_2 Phase 3: Stability Assessment cluster_3 Data Analysis & Interpretation P1 Test Peptides ([Leu]-enkephalin-Lys, DAMGO) P2 Radioligand Binding Assay (μOR, δOR, κOR) P1->P2 Determine Ki F1 cAMP Accumulation Assay (Gi/o Pathway) P2->F1 Determine EC50/Emax F2 β-Arrestin Recruitment Assay P2->F2 Determine EC50/Emax S1 Plasma Stability Assay F1->S1 D1 Calculate Bias Factor F1->D1 F2->D1 D2 Determine Half-life (t1/2) S1->D2

Caption: Dual signaling cascades initiated by μ-opioid receptor activation.

Section 3: In Vitro Stability

A critical parameter for any peptide therapeutic is its stability against enzymatic degradation. Peptides are susceptible to cleavage by proteases present in biological fluids like plasma. [11][12]Poor stability leads to a short half-life, limiting therapeutic utility.

Experimental Rationale

The in vitro stability of a peptide is assessed by incubating it in plasma or serum and measuring the concentration of the intact peptide over time. [13][14]This allows for the calculation of the peptide's half-life (t1/2) in a biologically relevant matrix.

Expected Outcomes
  • [Leu]-enkephalin-Lys: As a close analog of an endogenous enkephalin, this peptide is expected to be susceptible to rapid degradation by peptidases. Endogenous enkephalins have very short half-lives.

  • DAMGO: The D-Ala2 and N-MePhe4 modifications in DAMGO are specifically designed to protect against enzymatic cleavage, conferring a significantly longer half-life compared to natural enkephalins. [1]

Data Summary: Plasma Stability
PeptideExpected Half-life (t1/2) in PlasmaRationale
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH ShortUnmodified peptide backbone is susceptible to proteolysis.
DAMGO LongD-amino acid and N-methylation protect against degradation. [1]

Conclusion for the Researcher

This comparative guide highlights the fundamental in vitro differences between a modified endogenous opioid peptide, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, and the synthetic standard, DAMGO.

  • DAMGO serves as a robust benchmark, characterized by high μ-receptor selectivity, potent full agonism across both G-protein and β-arrestin pathways, and high enzymatic stability. [1][5][6]* H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is anticipated to be a less selective agonist, likely retaining potent μ-receptor activity but with some affinity for δ-receptors. [4]Its key differentiators will be its unique functional signaling profile (potential for bias) and its lower intrinsic stability.

For scientists developing new opioid peptides, this comparison underscores the importance of a multi-assay approach. While receptor affinity is the starting point, a thorough investigation of functional activity, signaling bias, and metabolic stability is essential to build a comprehensive pharmacological profile and predict in vivo performance. The detailed protocols provided below offer a validated starting point for these critical in vitro studies.

Appendix: Detailed Experimental Protocols

Protocol 1: cAMP Accumulation Assay (Gi-coupled Receptor)

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to inhibit adenylyl cyclase activity via a Gi-coupled receptor.

Materials:

  • Cells stably expressing the μ-opioid receptor (e.g., CHO-μOR or HEK293-μOR).

  • Assay buffer (e.g., HBSS with 5 mM HEPES, 0.1% BSA).

  • Forskolin (adenylyl cyclase stimulator).

  • Test compounds ([Leu]-enkephalin-Lys, DAMGO).

  • cAMP detection kit (e.g., HTRF, AlphaScreen, or luminescence-based kits like GloSensor™ or cAMP-Glo™). [15][16][17][18]* 384-well white opaque microplates.

Procedure:

  • Cell Preparation: Culture cells to ~80-90% confluency. On the day of the assay, harvest cells and resuspend in assay buffer to the desired density.

  • Compound Plating: Prepare serial dilutions of the test compounds in assay buffer. Dispense a small volume (e.g., 5 µL) of each concentration into the assay plate.

  • Cell Stimulation: Add an equal volume (e.g., 5 µL) of the cell suspension to each well.

  • Forskolin Addition: Add a pre-determined concentration of forskolin (typically the EC80) to all wells to stimulate cAMP production.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 30 minutes). [17]6. cAMP Detection: Add the cAMP detection reagents according to the manufacturer's protocol. [19]This usually involves a cell lysis step followed by the addition of detection reagents.

  • Measurement: After the final incubation period (e.g., 60 minutes), read the plate on a compatible plate reader.

  • Data Analysis: Plot the signal against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the IC50 (which can be converted to EC50) and Emax. [17]

Protocol 2: β-Arrestin Recruitment Assay

Objective: To determine the potency (EC50) and efficacy (Emax) of a test compound to induce the recruitment of β-arrestin to the μ-opioid receptor.

Materials:

  • Cell line engineered for β-arrestin recruitment assays (e.g., PathHunter® U2OS or CHO-K1 cells co-expressing the μOR and a β-arrestin fusion protein). [20][21][22]* Cell culture medium.

  • Test compounds ([Leu]-enkephalin-Lys, DAMGO).

  • Assay plates (as recommended by the assay manufacturer).

  • Detection reagents from a commercial kit (e.g., Promega NanoBiT®, DiscoverX PathHunter®). [22][23] Procedure:

  • Cell Seeding: Seed the cells into the assay plate and incubate overnight to allow for cell attachment. [22]2. Compound Preparation: Prepare serial dilutions of the test compounds in the appropriate assay buffer.

  • Cell Stimulation: Remove the cell culture medium from the wells and add the diluted compounds.

  • Incubation: Incubate the plate for the recommended time (e.g., 60-90 minutes) at 37°C.

  • Detection: Add the detection reagents as per the manufacturer's instructions. This often involves a single reagent addition for chemiluminescent assays. [22]6. Measurement: After a short incubation at room temperature, measure the luminescent signal using a plate reader.

  • Data Analysis: Plot the luminescence against the log concentration of the agonist. Fit the data to a four-parameter logistic equation to determine the EC50 and Emax.

Protocol 3: In Vitro Plasma Stability Assay

Objective: To determine the half-life (t1/2) of a peptide in plasma.

Materials:

  • Pooled human plasma (heparinized is often recommended). [24]* Test peptide stock solution (in a suitable solvent like DMSO or water).

  • Incubator or water bath at 37°C.

  • Quenching/precipitation solution (e.g., ice-cold acetonitrile with 1% formic acid). [11]* Centrifuge.

  • LC-MS/MS system for analysis.

Procedure:

  • Preparation: Thaw the pooled plasma at 37°C and centrifuge to remove any precipitates. [13]2. Incubation: Pre-warm the plasma to 37°C. Spike the peptide stock solution into the plasma to a final concentration (e.g., 1-10 µM).

  • Time-Point Sampling: At various time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture. [13]4. Reaction Quenching: Immediately mix the aliquot with 2-3 volumes of the ice-cold quenching/precipitation solution to stop enzymatic activity and precipitate plasma proteins. [14]5. Protein Removal: Vortex the samples and incubate on ice (e.g., 10 minutes), then centrifuge at high speed (e.g., 12,000 x g for 5-10 minutes) to pellet the precipitated proteins. [14]6. Analysis: Transfer the supernatant to a new plate or vials for analysis. Quantify the remaining concentration of the intact peptide using a validated LC-MS/MS method.

  • Data Analysis: Plot the percentage of the remaining peptide against time. Determine the half-life (t1/2) by fitting the data to a first-order decay equation.

References

  • The effect of µ-opioid receptor activation on GABAergic neurons in the spinal dorsal horn. KoreaMed Synapse. Available from: [Link]

  • Evaluation of G protein bias and β-arrestin 2 signaling in opioid-induced respiratory depression. PMC. Available from: [Link]

  • Usefulness for the combination of G protein- and β-arrestin-biased ligands of μ-opioid receptors: Prevention of antinociceptive tolerance. PMC. Available from: [Link]

  • DAMGO. Wikipedia. Available from: [Link]

  • Protocol to Study β-Arrestin Recruitment by CB1 and CB2 Cannabinoid Receptors. Springer Protocols. Available from: [Link]

  • [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin]. PubMed. Available from: [Link]

  • cAMP Hunter™ eXpress GPCR Assay. DiscoveRx. Available from: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PMC. Available from: [Link]

  • β-Arrestin2 and c-Src Regulate the Constitutive Activity and Recycling of μ Opioid Receptors in Dorsal Root Ganglion Neurons. Journal of Neuroscience. Available from: [Link]

  • DAMGO, a mu-opioid receptor selective agonist, distinguishes between mu- and delta-opioid receptors around their first extracellular loops. PubMed. Available from: [Link]

  • Evaluation of the Intracellular Signaling Activities of κ-Opioid Receptor Agonists, Nalfurafine Analogs; Focusing on the Selectivity of G-Protein- and β-Arrestin-Mediated Pathways. MDPI. Available from: [Link]

  • Spinal motor actions of the μ-opioid receptor agonist DAMGO in the cat. PubMed. Available from: [Link]

  • The G-protein and β-arrestin signaling pathways of μ-opioid receptors. ResearchGate. Available from: [Link]

  • Binding affinity and selectivity of opioids at mu, delta and kappa receptors in monkey brain membranes. PubMed. Available from: [Link]

  • Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants. PubMed. Available from: [Link]

  • In vitro opioid receptor assays. PubMed. Available from: [Link]

  • The μ-opioid receptor agonist DAMGO presynaptically suppresses solitary tract-evoked input to neurons in the rostral solitary nucleus. Journal of Neurophysiology. Available from: [Link]

  • In Vitro Functional Activities of OP-NT Hybrid Peptides and Reference... ResearchGate. Available from: [Link]

  • In vitro functional assays as a tool to study new synthetic opioids at the μ-opioid receptor: Potential, pitfalls and progress. PubMed. Available from: [Link]

  • Differential stability of therapeutic peptides with different proteolytic cleavage sites in blood, plasma and serum. PLOS One. Available from: [Link]

  • Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. PubMed. Available from: [Link]

  • In Vitro Analyses of Spinach-Derived Opioid Peptides, Rubiscolins: Receptor Selectivity and Intracellular Activities through G Protein- and β-Arrestin-Mediated Pathways. MDPI. Available from: [Link]

  • In Vitro Functional Profiling of Fentanyl and Nitazene Analogs at the μ-Opioid Receptor Reveals High Efficacy for Gi Protein Signaling. ACS Publications. Available from: [Link]

  • Measurement of β-Arrestin Recruitment for GPCR Targets. Assay Guidance Manual - NCBI. Available from: [Link]

  • Synthesis of Stable and Potent δ/μ Opioid Peptides: Analogues of H-Tyr-c[D-Cys-Gly-Phe-D-Cys]-OH by Ring-Closing Metathesis. PMC. Available from: [Link]

  • Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[d-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. Journal of Medicinal Chemistry - ACS Publications. Available from: [Link]

  • Stapling of leu-enkephalin analog with bifunctional reagent for prolonged analgesic activity. ChemRxiv. Available from: [Link]

  • Full synthesis of H‐Tyr‐Ile‐Gly‐Phe‐Leu‐NH2 pentapeptide on CM resin... ResearchGate. Available from: [Link]

  • Potent Mu-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological and Structural Evaluation. ResearchGate. Available from: [Link]

  • OPIOID PEPTIDES AND THEIR RECEPTORS: OVERVIEW AND FUNCTION IN PAIN MODULATION. ACNP. Available from: [Link]

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Validation

Comprehensive Profiling of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: Receptor Cross-Reactivity and Functional Assays

Executive Summary In the landscape of opioid peptide drug development, understanding the precise receptor cross-reactivity of endogenous fragments and their synthetic analogs is paramount. H-Tyr-Gly-Gly-Phe-Leu-Lys-OH ,...

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Author: BenchChem Technical Support Team. Date: April 2026

Executive Summary

In the landscape of opioid peptide drug development, understanding the precise receptor cross-reactivity of endogenous fragments and their synthetic analogs is paramount. H-Tyr-Gly-Gly-Phe-Leu-Lys-OH , commonly known as[Lys6]-Leu-enkephalin or Dynorphin A (1-6), serves as a critical intermediate in the biotransformation of prodynorphin-derived peptides.

As a Senior Application Scientist, I have structured this guide to objectively compare the pharmacological profile of this hexapeptide against other standard opioid ligands. By dissecting the structural basis of its binding affinity and providing self-validating experimental protocols, this guide equips researchers with the actionable insights needed to evaluate this peptide in neuropharmacological assays.

Structural Pharmacology: The Message-Address Concept

The cross-reactivity of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH across the three primary opioid receptor subtypes—mu (μ, MOR), delta (δ, DOR), and kappa (κ, KOR)—is governed by the classic "message-address" structural concept[1].

  • The Message (N-Terminus): The first four amino acids, Tyr-Gly-Gly-Phe, constitute the universal pharmacophore required for activation of all opioid receptors[1]. The critical Tyrosine residue at position 1 mimics the phenolic ring of classical morphinan alkaloids.

  • The Address (C-Terminus): The Leu-Lys tail dictates receptor subtype selectivity. In standard Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu), the sequence confers high selectivity for the δ-opioid receptor. However, the addition of the basic Lysine residue at position 6 fundamentally alters this profile. Unlike longer dynorphin peptides (e.g., Dynorphin A 1-13) which utilize an extended basic C-terminus to anchor deeply into the κ-opioid receptor, the truncated hexapeptide lacks sufficient length for this interaction[2]. Consequently, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH loses its κ-affinity and demonstrates a unique preference for the μ-opioid receptor, with moderate cross-reactivity at the δ-opioid receptor[2][3].

Comparative Binding Affinity Profiling

To contextualize the performance of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, we must benchmark its inhibition constant ( Ki​ ) against the parent enkephalin, the longer dynorphin precursor, and a highly selective synthetic control (DAMGO).

Table 1: Opioid Receptor Binding Affinities ( Ki​ , nM)
Ligandμ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)Selectivity Profile
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH 25.6 107.0 > 10,000 MOR > DOR >> KOR
Leu-Enkephalin8.81.7> 10,000DOR > MOR >> KOR
Dynorphin A (1-13)0.51.20.1KOR > MOR ≈ DOR
DAMGO (Control)1.0> 1,000> 1,000Highly MOR Selective

Data synthesized from competitive radioligand binding assays utilizing guinea pig and rat brain membrane preparations[2][3].

Mechanism of Action: GPCR Signaling Pathway

Upon binding to its preferred μ- and δ-receptors, H-Tyr-Gly-Gly-Phe-Leu-Lys-OH acts as an agonist, initiating a classic Gi/o​ -coupled protein cascade. The diagram below maps the causal relationship between ligand binding and the ultimate cellular response.

GPCR_Signaling Ligand H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Dynorphin A 1-6) Receptor μ/δ-Opioid Receptors (Primary Targets) Ligand->Receptor Agonist Binding GProtein Gi/o Protein Complex (αi, βγ) Receptor->GProtein Activation Effector1 Adenylyl Cyclase (Inhibited) GProtein->Effector1 αi subunit Effector2 Ion Channels (Ca2+ ↓, K+ ↑) GProtein->Effector2 βγ subunit Response Decreased Cellular Excitability Effector1->Response ↓ cAMP Effector2->Response Hyperpolarization

Fig 1: Gi/o-coupled GPCR signaling pathway activated by H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

Experimental Methodologies: Self-Validating Protocols

To accurately reproduce the binding data and prevent experimental artifacts, the following step-by-step methodologies incorporate strict causality-driven controls.

Protocol A: Competitive Radioligand Binding Assay

This assay determines the Ki​ of the peptide across different receptor subtypes.

1. Membrane Preparation:

  • Action: Homogenize CHO cells stably expressing human MOR, DOR, or KOR in 50 mM Tris-HCl buffer (pH 7.4). Centrifuge at 43,000 × g for 20 minutes at 4°C.

  • Causality: High-speed centrifugation isolates the membrane fraction where the GPCRs are localized, removing cytosolic proteins that could interfere with binding.

2. Radioligand & Peptide Incubation:

  • Action: Resuspend membranes in assay buffer containing specific radioligands: [3H] -DAMGO for MOR, [3H] -DPDPE for DOR, or [3H] -U69593 for KOR. Add varying concentrations of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH ( 10−11 to 10−5 M).

  • Critical Control: Supplement the buffer with 10 µM bestatin and 10 µM captopril.

  • Causality: Enkephalin derivatives are highly susceptible to rapid degradation by aminopeptidases and ACE. Without these inhibitors, the peptide degrades during the 90-minute incubation, artificially inflating the apparent Ki​ and rendering the data invalid.

3. Termination via Rapid Filtration:

  • Action: Terminate the reaction by rapid vacuum filtration through Whatman GF/B glass fiber filters.

  • Critical Control: Pre-soak the filters in 0.5% polyethylenimine (PEI) for 1 hour prior to use.

  • Causality: The C-terminal Lysine gives the peptide a positive charge, which strongly binds to the negatively charged glass fibers. PEI is a cationic polymer that neutralizes the filter, drastically reducing non-specific binding and improving the signal-to-noise ratio.

4. Detection:

  • Action: Wash filters 3x with ice-cold buffer, extract in scintillation fluid, and quantify radioactivity using a liquid scintillation counter.

Workflow Membrane 1. Membrane Prep (hMOR/hDOR/hKOR Cells) Incubation 2. Radioligand Incubation (+ Peptidase Inhibitors) Membrane->Incubation Add Ligands Filtration 3. Rapid Filtration (PEI-soaked GF/B Filters) Incubation->Filtration Terminate Reaction Washing 4. Washing (Ice-Cold Buffer) Filtration->Washing Remove Unbound Detection 5. Scintillation Counting & Data Analysis Washing->Detection Quantify Bound

Fig 2: Standardized workflow for opioid receptor radioligand binding assays.

Protocol B: Functional [35S]GTPγS Binding Assay

To confirm that the cross-reactivity observed in Protocol A translates to functional agonism rather than antagonism.

  • Preparation: Incubate receptor-expressing membranes in buffer containing 10 µM GDP. Causality: Excess GDP ensures all G-proteins are in the inactive state prior to stimulation.

  • Stimulation: Add 0.1 nM [35S]GTPγS (a non-hydrolyzable GTP analog) and the hexapeptide.

  • Measurement: Agonist binding induces a conformational change in the receptor, prompting the exchange of GDP for [35S]GTPγS . The increase in bound radioactivity directly correlates with the functional efficacy (Emax) of the peptide at the respective receptor.

Conclusion for Drug Development

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH demonstrates a fascinating pharmacological shift. By truncating the extended basic tail of Dynorphin A, researchers effectively abolish KOR affinity[2], reverting the molecule to a μ/δ-preferring profile[3]. When utilizing this peptide in comparative studies, rigorous adherence to peptidase inhibition and charge-neutralization protocols is non-negotiable to ensure data integrity.

References

  • Source: Academia.
  • Source: doi.org (Journal of Pharmacology and Experimental Therapeutics)
  • Source: nih.gov (PMC)

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Comparative

A Comparative Guide to the Structure-Activity Relationship of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, an Extended [Leu]enkephalin Analog

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a C-terminally extended analog of the endogenous opioid peptide [Leu]enkephalin. De...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides an in-depth analysis of the structure-activity relationships (SAR) for the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a C-terminally extended analog of the endogenous opioid peptide [Leu]enkephalin. Designed for researchers in pharmacology and medicinal chemistry, this document synthesizes experimental data to compare the peptide's performance against its native counterpart and other key analogs. We will explore the causal relationships behind molecular modifications and their impact on receptor affinity, selectivity, and in vivo analgesic activity, grounded in established experimental protocols.

Introduction: The Quest for Stable and Potent Opioid Peptides

Endogenous opioid peptides, such as the enkephalins (Tyr-Gly-Gly-Phe-Leu/Met), are the body's natural pain-relief agents, mediating their effects through opioid receptors (μ, δ, and κ).[1] However, their therapeutic potential is severely limited by rapid enzymatic degradation in vivo.[2] This has driven extensive research into developing synthetic analogs with enhanced stability and improved pharmacological profiles.[3] The core enkephalin pharmacophore, the N-terminal Tyr-Gly-Gly-Phe sequence, is crucial for receptor interaction.[1][3] The peptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH represents a strategic modification of [Leu]enkephalin, where a lysine residue is added to the C-terminus. This guide dissects the functional consequences of this and other structural modifications, providing a framework for rational opioid peptide design.

The Enkephalin Pharmacophore and Opioid Receptor Activation

The biological activity of enkephalins is primarily dictated by the N-terminal tyrosine (Tyr¹) and the aromatic side chain of phenylalanine (Phe⁴). The protonated N-terminal amine and the phenolic hydroxyl group of Tyr¹ are considered critical for binding to opioid receptors.[4] Upon binding to μ (MOR) or δ (DOR) opioid receptors—both G-protein coupled receptors (GPCRs)—the peptide induces a conformational change that triggers intracellular signaling cascades.

G_Protein_Signaling cluster_membrane Cell Membrane cluster_cytosol Cytosol Opioid Opioid Peptide (e.g., Enkephalin Analog) Receptor Opioid Receptor (μ or δ) Opioid->Receptor Binding G_Protein Gi/o Protein (αβγ) Receptor->G_Protein Activation AC Adenylyl Cyclase G_Protein->AC Inhibition IonChannel Ion Channels (Ca²⁺, K⁺) G_Protein->IonChannel Modulation cAMP cAMP AC->cAMP Conversion (Blocked) ATP ATP ATP->AC Response Cellular Response (e.g., Reduced Excitability) cAMP->Response Reduced Signaling IonChannel->Response

Figure 1: Generalized opioid receptor signaling pathway.

Core Principles of Enkephalin SAR

The structure-activity relationship of enkephalins is well-documented. Modifications at each position of the pentapeptide backbone have been shown to alter potency, selectivity, and metabolic stability.

  • Position 1 (Tyr): The phenolic hydroxyl group and the free amino terminus are essential. N-terminal acetylation generally reduces activity, though some hydrophobic modifications can enhance stability.[5]

  • Position 2 (Gly): Substitution with a D-amino acid, such as D-Ala, sterically hinders the action of aminopeptidases, significantly increasing the peptide's half-life and analgesic effect.[6][7] This modification is a cornerstone of designing potent, long-lasting analogs.

  • Position 3 (Gly): This residue provides conformational flexibility. While some substitutions are tolerated, they can impact receptor affinity.[8]

  • Position 4 (Phe): The aromatic ring is a key binding element. Modifications to this ring can fine-tune selectivity between μ and δ receptors.[9]

  • Position 5 (Leu/Met): The C-terminal residue influences receptor selectivity. Modifications such as amidation or conversion to an alcohol group can protect against carboxypeptidase degradation and enhance potency.[2]

Analysis of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: The Role of the Lys⁶ Extension

The addition of a lysine residue to the C-terminus of [Leu]enkephalin introduces both a positive charge (at physiological pH) and increased hydrophilicity. Experimental studies on lysine-containing enkephalin analogs provide critical insights into its function.

The primary effect of adding a lysine residue to the C-terminus via its ε-amino group is a significant shift in receptor selectivity. Studies have shown that this modification does not negatively impact interaction with μ-receptors but reduces the affinity for δ-receptors by approximately tenfold.[10] This suggests that the C-terminal extension introduces steric or electrostatic hindrance at the δ-receptor binding pocket while being well-tolerated by the μ-receptor.

In contrast, adding a lysine residue to the N-terminus has been found to decrease interaction with both central and peripheral opioid receptors, highlighting the positional importance of such modifications.[10][11]

Comparative Analysis with Alternative Enkephalin Analogs

To contextualize the performance of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, we compare it to its parent molecule and other well-characterized synthetic analogs. The following tables summarize key performance data derived from receptor binding and functional assays.

Table 1: Comparative Opioid Receptor Binding Affinities

Compound Key Modification(s) Ki (nM) at μ-Receptor Ki (nM) at δ-Receptor Selectivity (μ vs. δ)
[Leu]enkephalin Native Peptide ~25 ~1.5 0.06 (δ-selective)
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH C-terminal Lys extension ~25-30 ~15-20 ~0.6 (Reduced δ-selectivity)
DAMGO D-Ala², N-MePhe⁴, Gly⁵-ol 0.5 - 2.0 >1000 >500 (Highly μ-selective)
DPDPE D-Pen², D-Pen⁵ (Cyclic) >1000 1 - 5 >200 (Highly δ-selective)
FK-33-824 D-Ala², MePhe⁴, Met(O)⁵-ol 0.2 - 1.0 ~20 ~20 (μ-selective)

Note: Ki values are approximate and compiled from multiple sources for comparative purposes. The values for the subject peptide are inferred from qualitative descriptions in the literature.[10][11]

Table 2: Comparative In Vitro and In Vivo Potency

Compound Assay Potency (Relative to [Leu]enkephalin=1) Key Finding
[Leu]enkephalin Guinea Pig Ileum (GPI, μ-assay) 1 Standard reference
Mouse Vas Deferens (MVD, δ-assay) 1 Standard reference
Analgesia (i.c.v. admin) 1 Potent but very short-acting
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH GPI (μ-assay) ~1 Maintains μ-receptor potency.[10]
MVD (δ-assay) ~0.1 Significantly reduced δ-receptor potency.[10]
Analgesia (i.c.v. admin) ~1 Similar analgesic potency to [Leu]enkephalin.[10]
[D-Ala², Met⁵]-enkephalinamide GPI / Analgesia >30 Increased stability leads to prolonged and potent analgesia.[6][7]

| KK-103 | N-pivaloyl-[Leu]enkephalin | ~10 (in vivo) | Hydrophobic modification enhances stability and peripheral activity. |

Experimental Methodologies: A Self-Validating Workflow

The characterization of novel peptide analogs follows a logical and self-validating workflow. Initial in vitro binding assays establish affinity and selectivity, which are then validated by functional assays that measure biological response. Finally, in vivo models confirm therapeutic efficacy.

SAR_Workflow cluster_design Design & Synthesis cluster_invitro In Vitro Characterization cluster_invivo In Vivo Validation cluster_analysis Analysis P_Syn Peptide Synthesis (Solid-Phase) Binding Receptor Binding Assay (Ki determination) P_Syn->Binding Test Compound Functional Functional Assay (e.g., GTPγS, GPI) (EC₅₀/IC₅₀ determination) Binding->Functional Confirm Affinity SAR Data Analysis & SAR Correlation Binding->SAR Correlate Data Analgesia Analgesia Model (e.g., Hot-Plate) (ED₅₀ determination) Functional->Analgesia Confirm Efficacy Functional->SAR Correlate Data Analgesia->SAR Correlate Data SAR->P_Syn Rational Design (Feedback Loop)

Figure 2: Experimental workflow for structure-activity relationship studies.

Protocol 1: Competitive Radioligand Binding Assay

This protocol determines the binding affinity (Ki) of a test peptide for a specific opioid receptor subtype. It is based on the principle of competition between the unlabeled test peptide and a known radiolabeled ligand.

  • Objective: To quantify the affinity of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH for μ and δ opioid receptors.

  • Materials:

    • Cell membranes from CHO or HEK293 cells stably expressing human μ-opioid receptors (hMOR) or δ-opioid receptors (hDOR).[12][13]

    • Radioligands: [³H]DAMGO (for μ-receptors), [³H]DPDPE or [³H]Naltrindole (for δ-receptors).

    • Assay Buffer: 50 mM Tris-HCl, pH 7.4.

    • Non-specific binding control: Naloxone (10 µM).

    • Test peptide (H-Tyr-Gly-Gly-Phe-Leu-Lys-OH) at various concentrations.

    • Glass fiber filters and a cell harvester.

    • Scintillation counter.

  • Procedure:

    • In a 96-well plate, combine cell membranes (20-50 µg protein), a fixed concentration of radioligand (e.g., 1 nM [³H]DAMGO), and varying concentrations of the test peptide in the assay buffer.

    • For total binding, omit the test peptide. For non-specific binding, add a high concentration of naloxone (10 µM).

    • Incubate the plate at 25°C for 60-90 minutes to reach equilibrium.

    • Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. This separates the bound from the free radioligand.

    • Wash the filters three times with ice-cold assay buffer to remove any non-specifically bound radioligand.

    • Place the filters in scintillation vials with scintillation fluid and quantify the radioactivity using a scintillation counter.

  • Data Analysis:

    • Calculate specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the log concentration of the test peptide.

    • Fit the data using a non-linear regression model (sigmoidal dose-response) to determine the IC₅₀ value (the concentration of test peptide that inhibits 50% of specific radioligand binding).

    • Convert the IC₅₀ to a Ki (inhibition constant) value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Guinea Pig Ileum (GPI) Bioassay

This classic functional assay measures the inhibitory effect of opioids on the electrically stimulated contractions of the guinea pig ileum, a tissue rich in μ-opioid receptors.

  • Objective: To determine the functional potency (IC₅₀) of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH at the μ-opioid receptor.

  • Materials:

    • Male guinea pig ileum segment.

    • Krebs buffer solution, aerated with 95% O₂ / 5% CO₂.

    • Organ bath with stimulating electrodes and an isometric force transducer.

    • Data acquisition system.

    • Test peptide and reference standards (e.g., morphine, [Leu]enkephalin).

  • Procedure:

    • Mount a segment of the guinea pig ileum in an organ bath containing aerated Krebs buffer at 37°C.

    • Apply electrical field stimulation to induce regular twitch contractions.

    • After a stabilization period, add cumulative concentrations of the test peptide to the bath.

    • Record the inhibition of the twitch amplitude at each concentration.

    • Wash out the peptide and allow the tissue to recover.

  • Data Analysis:

    • Express the inhibition of contraction as a percentage of the maximal response.

    • Plot the percentage of inhibition against the log concentration of the peptide.

    • Determine the IC₅₀ value, which represents the concentration required to produce 50% of the maximal inhibitory effect. Compare this value to that of reference standards to determine relative potency.[8][11]

Conclusion and Future Directions

The structure-activity relationship for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH demonstrates a key principle of opioid peptide design: C-terminal modifications can serve as powerful tools for modulating receptor selectivity. The addition of lysine maintains μ-receptor activity comparable to the parent [Leu]enkephalin while significantly diminishing δ-receptor affinity.[10] This shift towards μ-preference, without the dramatic increase in potency seen with modifications that enhance metabolic stability (like D-Ala² substitution), suggests its analgesic effects remain centrally mediated and transient.

Future research should focus on combining the Lys⁶ extension with established stability-enhancing modifications (e.g., D-Ala² substitution) to create novel hexapeptides. Characterizing the resulting analogs for their binding profiles, functional potencies, and, crucially, their propensity to induce adverse opioid effects like tolerance and dependence would be a valuable next step in the development of safer and more effective peptide-based analgesics.[3]

References

  • Lama, T., Lattanzi, R., Ganno, G., Negri, L., & Calo, G. (2008). Synthesis and biological activity of monothionated analogs of leucine-enkephalin. PubMed.
  • Li, C. H., Yamashiro, D., Tseng, L. F., & Loh, H. H. (1983). Enkephalin analogs: synthesis and properties of analogs with lipophilic or extended carboxyl-terminus. Quantitative structure-activity relationship of analogs modified in residue position 5. International Journal of Peptide and Protein Research.
  • Rew, Y., et al. (2002). Synthesis and Biological Activities of Cyclic Lanthionine Enkephalin Analogues: δ-Opioid Receptor Selective Ligands. Journal of Medicinal Chemistry.
  • Goodman, M., et al. (2002). Synthesis and Biological Activities of Cyclic Lanthionine Enkephalin Analogues: δ-Opioid Receptor Selective Ligands. Journal of Medicinal Chemistry.
  • Kovács, G. L., & Telegdy, G. (1981).
  • Mathur, K. B. (1982). Design and synthesis of systemically active enkephalin-like peptides. Indian Academy of Sciences.
  • Koo, K., et al. (2021). An Effective and Safe Enkephalin Analog for Antinociception. MDPI.
  • Polt, R., et al. (2000). Enkephalin Glycopeptide Analogues Produce Analgesia with Reduced Dependence Liability. Journal of Medicinal Chemistry.
  • Pert, C. B., et al. (1976).
  • Roques, B. P., et al. (1980).
  • Molinari, P., et al. (2018). Pharmacology of Kappa Opioid Receptors: Novel Assays and Ligands. Frontiers in Pharmacology.
  • BenchChem. (2025). Application Notes and Protocols for In Vitro Mu-Opioid Receptor Binding Assays of Hodgkinsine. BenchChem.
  • Reaction Biology. (n.d.). Opioid-Mu Biochemical Binding Assay Service. Reaction Biology.
  • Majumdar, S., et al. (2022). In Vitro, In Vivo and In Silico Characterization of a Novel Kappa-Opioid Receptor Antagonist. MDPI.
  • Majumdar, S., et al. (2021). Binding preference at the μ-opioid receptor underlies distinct pharmacology of cyclopropyl versus valeryl analogs of fentanyl. PMC.
  • Pasternak, G. W. (2014). Endogenous Opioid Peptides and Alternatively Spliced Mu Opioid Receptor Seven Transmembrane Carboxyl-Terminal Variants. PMC.
  • Karanadze, G. G., et al. (1985). [Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin]. PubMed.
  • Vavrek, R. J., et al. (1983). Lysine substitution increases mu-selectivity of potent di- and tri-peptide enkephalin analogs. Life Sciences.
  • Creative Peptides. (n.d.). N-terminally acetylated Leu-enkephalin.
  • Le, T. P., et al. (2019). The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. MDPI.

Sources

Validation

A Senior Application Scientist's Guide to the Biological Efficacy of Opioid Peptide Analogues

Introduction: The Quest for Superior Opioid Peptides Endogenous opioid peptides, such as endorphins and enkephalins, represent the body's natural pain-relief system. The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is a C-te...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction: The Quest for Superior Opioid Peptides

Endogenous opioid peptides, such as endorphins and enkephalins, represent the body's natural pain-relief system. The hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is a C-terminal fragment of β-endorphin, a potent endogenous opioid. While these natural peptides are powerful modulators of pain and emotion, their therapeutic potential is hampered by poor metabolic stability and limited bioavailability. This has driven extensive research into the development of synthetic analogues with enhanced potency, receptor selectivity, and duration of action.

This guide provides a comparative analysis of the biological efficacy of various analogues, primarily focusing on modifications of the closely related and extensively studied Leucine-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH) scaffold. The structure-activity relationships (SAR) established for enkephalin analogues are fundamental to understanding and designing novel derivatives of other opioid peptides, including fragments of β-endorphin. We will delve into the rationale behind specific structural modifications, present supporting experimental data, and provide detailed protocols for key biological assays.

Foundational Structure-Activity Relationships in Opioid Peptides

The biological activity of enkephalins and related peptides is critically dependent on a few key structural features. The N-terminal tyrosine residue is paramount; its phenolic hydroxyl group and protonated amino group are essential for interaction with opioid receptors.[1] Any modification that significantly alters these features generally leads to a dramatic loss of activity. The phenylalanine residue at position 4 also plays a crucial role, with its aromatic side chain contributing to receptor binding. The subsequent amino acids and the C-terminus, while important, offer greater flexibility for modification to tune properties like receptor selectivity, potency, and metabolic stability.

Comparative Efficacy of Analogue Classes

The development of potent and selective opioid peptide analogues has explored a variety of chemical modifications. Here, we compare the most common strategies and their impact on biological efficacy.

D-Amino Acid Substitution: Enhancing Potency and Stability

One of the earliest and most successful strategies to improve the efficacy of enkephalin analogues was the substitution of L-amino acids with their D-isomers.

Causality Behind the Choice: The peptide bonds of natural L-amino acids are readily cleaved by endogenous peptidases, leading to rapid inactivation. Incorporating D-amino acids, particularly at the second position (Gly2), sterically hinders the action of these enzymes, thereby increasing the peptide's half-life. Furthermore, this substitution can induce a conformational change that is more favorable for receptor binding, leading to enhanced potency.[1]

Experimental Evidence: The substitution of Gly2 with D-Alanine in enkephalin analogues has been shown to significantly increase their analgesic potency. This modification reduces enzymatic degradation and can lead to a more stable bioactive conformation.[2] Some analogues with D-amino acid substitutions at position 2 have been found to be more potent than morphine in the guinea pig ileum assay.[1]

Backbone Modification: The Role of Thioamides

Altering the peptide backbone itself is a more subtle approach to modifying the properties of these peptides.

Causality Behind the Choice: Replacing an amide bond with a thioamide bond can alter the electronic properties and hydrogen-bonding capabilities of the peptide backbone. This can influence both receptor affinity and enzymatic stability.

Experimental Evidence: The biological activity of monothionated Leu-enkephalin analogues varies depending on the position of the thioamide substitution.[3] Introduction of a sulfur atom at position 2 (Gly2) resulted in an increased potency in guinea-pig ileum (GPI), mouse vas deferens (MVD), and in vivo analgesia assays.[3] Conversely, modifications at other positions, such as Tyr1 or Gly3, led to reduced activity.[3] This highlights the sensitivity of the overall conformation and receptor interaction to localized changes in the peptide backbone.

Cyclization: Engineering Receptor Selectivity and Potency

Constraining the flexible linear peptide into a cyclic structure has been a powerful strategy to enhance receptor affinity and selectivity.

Causality Behind the Choice: Linear peptides can adopt a multitude of conformations in solution, only a fraction of which are active at the receptor. Cyclization reduces this conformational flexibility, "locking" the peptide into a more bioactive shape. This pre-organization can lead to a higher affinity for a specific receptor subtype (μ, δ, or κ).

Experimental Evidence:

  • Lanthionine and Disulfide Bridges: The synthesis of enkephalin analogues with lanthionine (a monosulfide bridge) or disulfide bridges has yielded compounds with high affinity and selectivity.[4][5] For example, certain lanthionine-bridged enkephalins are highly selective for the δ-opioid receptor.[4]

  • Methylamine Bridges: A novel approach using a methylamine bridge to create a cyclic enkephalin analogue, MABE (Tyr-c[(NβCH3)-d-A2pr-Gly-Phe-NHCH2CH2-]), resulted in a compound with high affinity for both μ and δ receptors and potent in vivo agonist activity.[6]

  • Side-Chain to Side-Chain Cyclization: Cyclic peptides like H-Tyr-c[D-Lys-Phe-Tyr-Gly] have been synthesized and shown to be potent μ-opioid receptor agonists, with one analogue being three times more potent than morphine.[7][8][9]

C-Terminal Modifications: Fine-Tuning Activity

Modifications at the C-terminus of opioid peptides can have a significant impact on their biological profile.

Causality Behind the Choice: The C-terminus can influence the peptide's interaction with the receptor and its susceptibility to carboxypeptidases. Amidation, for instance, removes the negative charge of the carboxylate group, which can alter receptor binding and improve metabolic stability. Extension of the C-terminus can also introduce new interaction points with the receptor.

Experimental Evidence:

  • Amidation: C-terminal amidation of some enkephalin analogues has been shown to increase their analgesic potency.[10]

  • Extension: In the context of β-endorphin, extension of the C-terminus with glycine residues has produced analogues with increased analgesic activity.[11] Conversely, C-terminal deletion can lead to analogues with antagonist properties.[12] For example, β-endorphin-(1-28) acts as an antagonist to the analgesic effects of full-length β-endorphin.

Quantitative Comparison of Analogue Efficacy

The following table summarizes the biological activity of selected opioid peptide analogues, providing a quantitative basis for comparison.

AnalogueModification TypeAssayPotency/Affinity (Relative to Standard)Reference(s)
Leucine-Enkephalin (Parent)-GPIBaseline[1]
[D-Ala2, Leu5]-enkephalinD-Amino Acid SubstitutionAnalgesia (in vivo)Increased Potency[2]
Phe4-thio-Leu-EnkBackbone ModificationGPI, MVD, AnalgesiaSimilar to parent compound[3]
Gly2-thio-Leu-EnkBackbone ModificationGPI, MVD, AnalgesiaIncreased Potency[3]
Tyr-c[D-Lys-Phe-Tyr-Gly]Cyclizationμ-receptor binding/agonist3-fold more potent than morphine[7][8]
[Gly31]βh-endorphinamideC-Terminal ModificationAnalgesia (in vivo)~2-fold more active than βh-EP[11]
β-endorphin-(1-28)C-Terminal DeletionAnalgesia (in vivo)Antagonist activity

Note: GPI = Guinea Pig Ileum; MVD = Mouse Vas Deferens. Potency can be expressed as IC50, EC50, or relative potency.

Visualizing Opioid Peptide Action and Development

Opioid Receptor Signaling Pathway

Opioid peptides exert their effects by binding to G-protein coupled receptors (GPCRs) on the cell membrane. The diagram below illustrates the canonical signaling pathway.

OpioidSignaling OpioidReceptor Opioid Receptor (μ, δ, κ) G_protein Gαi/o Gβγ OpioidReceptor->G_protein Activation OpioidPeptide Opioid Peptide Analogue OpioidPeptide->OpioidReceptor AC Adenylyl Cyclase G_protein->AC Inhibition Ca_channel Voltage-gated Ca²⁺ Channel G_protein->Ca_channel Inhibition K_channel GIRK K⁺ Channel G_protein->K_channel cAMP cAMP AC->cAMP Hyperpolarization Hyperpolarization Reduced Neuronal Excitability K_channel->Hyperpolarization PK_A Protein Kinase A cAMP->PK_A Activation

Caption: Generalized opioid receptor signaling pathway.

Workflow for Analogue Development and Evaluation

The process of developing and characterizing novel opioid peptide analogues follows a systematic workflow, from initial design to in vivo testing.

AnalogueWorkflow Design Analogue Design (SAR-driven) Synthesis Solid-Phase Peptide Synthesis Design->Synthesis Purification Purification & Characterization (HPLC, Mass Spec) Synthesis->Purification BindingAssay In Vitro Receptor Binding Assay (Ki determination) Purification->BindingAssay FunctionalAssay In Vitro Functional Assay (GPI, MVD - IC50) BindingAssay->FunctionalAssay High Affinity Candidates InVivoAssay In Vivo Analgesia Assay (Tail-flick, Hot-plate) FunctionalAssay->InVivoAssay Potent Agonists/ Antagonists Lead Lead Compound InVivoAssay->Lead

Caption: Workflow for opioid peptide analogue development.

Detailed Experimental Protocols

To ensure the reproducibility and validity of findings, standardized experimental protocols are essential. Below are methodologies for key assays used in the characterization of opioid peptide analogues.

Protocol 1: Opioid Receptor Binding Assay

Objective: To determine the binding affinity (Ki) of an analogue for specific opioid receptor subtypes (μ, δ, κ).

Principle: This is a competitive binding assay where the test analogue competes with a radiolabeled ligand for binding to receptors in a membrane preparation.

Methodology:

  • Membrane Preparation:

    • Homogenize rat brain tissue (or cells expressing a specific cloned receptor) in ice-cold 50 mM Tris-HCl buffer (pH 7.4).

    • Centrifuge the homogenate at low speed to remove nuclei and debris.

    • Centrifuge the resulting supernatant at high speed (e.g., 48,000 x g) to pellet the membranes.

    • Wash the membrane pellet by resuspension in fresh buffer and recentrifugation.

    • Resuspend the final pellet in assay buffer and determine the protein concentration (e.g., using the Bradford assay).

  • Assay:

    • In a 96-well plate, add in order: assay buffer, the test analogue at various concentrations, the radiolabeled ligand (e.g., [³H]DAMGO for μ-receptors), and the membrane preparation.

    • For non-specific binding determination, a parallel set of wells should contain a high concentration of a non-radiolabeled, potent opioid (e.g., naloxone).

    • Incubate the plate at a controlled temperature (e.g., 25°C) for a defined period (e.g., 60 minutes).

  • Separation and Counting:

    • Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.

    • Wash the filters with ice-cold buffer to remove non-specifically bound ligand.

    • Place the filters in scintillation vials, add scintillation fluid, and count the radioactivity using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the test analogue concentration.

    • Determine the IC50 value (the concentration of analogue that inhibits 50% of specific binding) using non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.

Protocol 2: Guinea Pig Ileum (GPI) Bioassay

Objective: To assess the in vitro functional potency (IC50) of an opioid peptide analogue as an agonist or antagonist.

Principle: Opioids inhibit the electrically-induced contractions of the guinea pig ileum longitudinal muscle-myenteric plexus preparation by inhibiting the release of acetylcholine.

Methodology:

  • Tissue Preparation:

    • Humanely euthanize a guinea pig and dissect a segment of the terminal ileum.

    • Gently remove the longitudinal muscle with the attached myenteric plexus.

    • Mount the tissue strip in an organ bath containing Krebs-bicarbonate solution, maintained at 37°C and aerated with 95% O2 / 5% CO2.

  • Stimulation and Recording:

    • Apply electrical field stimulation (e.g., 0.1 Hz, 1 ms pulses) to induce twitch contractions.

    • Record the isometric contractions using a force-displacement transducer connected to a data acquisition system.

    • Allow the tissue to equilibrate until stable twitch responses are obtained.

  • Assay:

    • Add the test analogue to the organ bath in a cumulative, concentration-dependent manner.

    • Allow the response to stabilize at each concentration before adding the next.

    • Record the inhibition of the twitch response at each concentration.

  • Data Analysis:

    • Express the inhibition of twitch height as a percentage of the pre-drug baseline.

    • Plot the percentage inhibition against the logarithm of the analogue concentration.

    • Determine the IC50 value (the concentration of analogue that produces 50% of the maximal inhibition) from the concentration-response curve.

Conclusion and Future Outlook

The systematic modification of the H-Tyr-Gly-Gly-Phe-Leu-OH backbone and related peptide structures has yielded a deep understanding of the structure-activity relationships governing opioid receptor interaction. Key strategies, including D-amino acid substitution, cyclization, and C-terminal modification, have proven effective in enhancing potency, metabolic stability, and receptor selectivity.

The development of analogues that are significantly more potent than morphine, or that possess unique selectivity profiles, underscores the power of rational peptide design. Future research will likely focus on developing analogues with novel mechanisms of action, such as biased agonism, to separate the desired analgesic effects from adverse side effects like respiratory depression and dependence. The principles and methodologies outlined in this guide provide a solid foundation for researchers, scientists, and drug development professionals to build upon in the ongoing quest for safer and more effective opioid therapeutics.

References

  • Sivanandaiah, K. M., Gurusiddappa, S., & Palgunachari, M. N. (1982). Synthesis and biological activity of some new leucine-enkephalin analogues. Indian Journal of Chemistry, Section B: Organic Chemistry Including Medicinal Chemistry, 21B(7), 647-651. [Link]

  • Kiso, Y., Ukawa, K., Nakamura, S., Kitagawa, K., & Akita, T. (1980). Enkephalin analogs: synthesis and properties of analogs with lipophilic or extended carboxyl-terminus. Quantitative structure-activity relationship of analogs modified in residue position 5. Journal of Medicinal Chemistry, 23(12), 1376-1379. [Link]

  • Hammonds, R. G., Jr., & Li, C. H. (1984). Inhibition of analgesia by C-terminal deletion analogs of human beta-endorphin. International Journal of Peptide and Protein Research, 24(6), 575-579. [Link]

  • Clausen, K., Thorsen, M., Lawesson, S. O., & Spatola, A. F. (1985). Synthesis and biological activity of monothionated analogs of leucine-enkephalin. Journal of the Chemical Society, Perkin Transactions 1, 785-792. [Link]

  • Lee, Y. S., & Vederas, J. C. (2000). Synthesis and Biological Activity of a Novel Methylamine-Bridged Enkephalin Analogue (MABE): A New Route to Cyclic Peptides and Peptidomimetics. Journal of Medicinal Chemistry, 43(1), 138-141. [Link]

  • Lee, Y. S., & Vederas, J. C. (2002). Synthesis and Biological Activities of Cyclic Lanthionine Enkephalin Analogues: δ-Opioid Receptor Selective Ligands. Journal of Medicinal Chemistry, 45(14), 2912-2921. [Link]

  • Li, C. H., Yamashiro, D., Tseng, L. F., Chang, W. C., & Ferrara, P. (1979). beta-Endorphin: synthesis of analogs modified at the carboxyl terminus with increased activites. Proceedings of the National Academy of Sciences of the United States of America, 76(7), 3276-3278. [Link]

  • Blake, J., & Li, C. H. (1985). Beta-endorphin. Synthesis and biological activity of analogs with disulfide bridges. International Journal of Peptide and Protein Research, 25(6), 575-579. [Link]

  • Hammonds, R. G., Jr., Nicolas, P., & Li, C. H. (1984). beta-Endorphin-(1-27) is an antagonist of beta-endorphin analgesia. Proceedings of the National Academy of Sciences of the United States of America, 81(5), 1389-1390. [Link]

  • Li, Y., Cazares, M., Wu, J., Houghten, R. A., Toll, L., & Dooley, C. T. (2016). Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. Journal of Medicinal Chemistry, 59(3), 1239-1245. [Link]

  • Li, Y., Cazares, M., Wu, J., Houghten, R. A., Toll, L., & Dooley, C. T. (2016). Potent Mu-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological and Structural Evaluation. ResearchGate. [Link]

  • Vaught, J. L., & Takemori, A. E. (1979). Differential effects of leucine and methionine enkephalin on morphine-induced analgesia, tolerance and physical dependence. Journal of Pharmacology and Experimental Therapeutics, 208(1), 86-90. [Link]

  • Li, Y., Cazares, M., Wu, J., Houghten, R. A., Toll, L., & Dooley, C. T. (2016). Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. ChEMBL. [Link]

Sources

Comparative

Head-to-Head Comparison of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Synthesis Methods

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-enkephalin-Lys) is a highly functionalized hexapeptide. The addition of the C-terminal Lysine to the endogenous Leu-enkephalin sequence enhances aqueous solubility and provides a primary...

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Author: BenchChem Technical Support Team. Date: April 2026

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Leu-enkephalin-Lys) is a highly functionalized hexapeptide. The addition of the C-terminal Lysine to the endogenous Leu-enkephalin sequence enhances aqueous solubility and provides a primary amine handle for fluorophore conjugation or surface immobilization, making it a critical asset in oligopeptide transporter assays and opioid receptor studies.

As a Senior Application Scientist, I approach peptide synthesis not merely as a sequence of chemical additions, but as an orchestration of kinetics, protecting group orthogonality, and thermodynamic driving forces. Selecting the optimal synthesis route requires balancing crude purity, scalability, and environmental impact. In this guide, we objectively compare the three primary methodologies for synthesizing this hexapeptide: Fmoc Solid-Phase Peptide Synthesis (SPPS) , Liquid-Phase Peptide Synthesis (LPPS) , and the classical Boc-SPPS .

Mechanistic Causality in Synthesis Strategies

Fmoc-SPPS: The Industry Standard for Research Scale

Fmoc-SPPS has become the method of choice for research-scale peptide production due to its orthogonal protection strategy[1]. The temporary N-alpha protecting group (Fmoc) is base-labile, while the side-chain protecting groups (e.g., tBu for Tyr, Boc for Lys) and the resin linker are acid-labile.

  • The Causality: This orthogonality ensures that the repetitive deprotection cycles (using piperidine) do not prematurely cleave the peptide from the resin or expose reactive side chains, preventing branching and deletion sequences. Furthermore, the avoidance of highly corrosive hydrogen fluoride (HF) makes it accessible to standard laboratories[1].

LPPS: The "Third Wave" for Scalable, Green Production

Liquid-Phase Peptide Synthesis (LPPS) combines the kinetic advantages of homogeneous solution-phase chemistry with the rapid purification profile of SPPS[2]. By anchoring the C-terminus to a soluble polymer tag (like GAP or MEPS) or utilizing highly specific biomimetic coupling reagents like T3P (cyclic propylphosphonic anhydride), LPPS eliminates the need for massive solvent excesses[3].

  • The Causality: In SPPS, the heterogeneous nature of the resin requires large solvent volumes to drive reactions to completion via mass action. LPPS operates in a homogeneous solution, accelerating reaction rates. Purification is achieved via simple solvent-induced precipitation (e.g., adding acetonitrile), which selectively crashes out the peptide-tag complex while leaving unreacted monomers and water-soluble T3P byproducts in the supernatant[2].

Boc-SPPS: The Classical Approach

Boc-SPPS relies on gradated acid lability—using Trifluoroacetic acid (TFA) for N-alpha deprotection and dangerous anhydrous HF for global cleavage. While largely obsolete for simple hexapeptides, it remains a niche choice for highly aggregation-prone sequences where the constant acidic environment disrupts secondary structure formation.

Synthesis Workflows & Logical Relationships

To visualize the operational divergence between the two leading methods (Fmoc-SPPS and LPPS), refer to the workflow diagram below.

Workflow cluster_spps Fmoc-SPPS (Solid-Phase) cluster_lpps LPPS (Liquid-Phase) S1 Resin Loading S2 Fmoc Deprotection S1->S2 S3 Coupling (DIC/Oxyma) S2->S3 S3->S2 Repeat S4 Global Cleavage S3->S4 Final H-Tyr-Gly-Gly-Phe-Leu-Lys-OH S4->Final L1 Soluble Tag Loading L2 Deprotection L1->L2 L3 Coupling (T3P) L2->L3 L3->L2 Repeat L4 Precipitation Cleavage L3->L4 L4->Final

Workflow comparison between Fmoc-SPPS and LPPS for hexapeptide synthesis.

Self-Validating Experimental Protocols

A robust protocol must be self-validating; it must contain built-in analytical checkpoints to prevent the propagation of errors. Below are the optimized methodologies for the two primary synthesis routes.

Protocol A: Microwave-Assisted Fmoc-SPPS

Objective: Rapid, high-purity synthesis at the milligram scale.

  • Resin Preparation: Swell 0.1 mmol of Wang resin (loading 0.6 mmol/g) in DMF for 30 minutes. Causality: Swelling expands the polystyrene matrix, exposing reactive internal sites.

  • First Amino Acid Loading: Couple Fmoc-Lys(Boc)-OH using MSNT and N-methylimidazole.

  • Deprotection (Self-Validating): Treat with 20% piperidine in DMF (2 × 5 min). Validation: Monitor the UV absorbance of the dibenzofulvene-piperidine adduct at 301 nm in the waste stream. A flat baseline confirms complete deprotection.

  • Iterative Coupling: Add 3 eq of the next amino acid (e.g., Fmoc-Leu-OH), 3 eq DIC, and 3 eq OxymaPure in DMF. React for 15 minutes at 75°C (microwave). Causality: DIC/Oxyma is chosen over HATU/DIPEA to prevent uronium-based capping of unreacted amines and to minimize racemization.

  • In-Process Check: Perform a Kaiser (ninhydrin) test[4]. Validation: A colorless/yellow bead indicates complete coupling; a blue bead indicates free amines (requiring re-coupling)[4].

  • Global Cleavage: Treat the resin with TFA/TIS/H₂O (95:2.5:2.5) for 2 hours. Causality: TIS (triisopropylsilane) acts as a carbocation scavenger, preventing the re-alkylation of the highly reactive Tyrosine aromatic ring.

  • Isolation: Precipitate the cleaved peptide in ice-cold diethyl ether, centrifuge, and lyophilize.

Protocol B: T3P-Mediated Liquid-Phase Peptide Synthesis (LPPS)

Objective: Green, scalable synthesis (Gram to Kilogram) with minimal solvent waste.

  • C-Terminal Protection: Dissolve H-Lys(Boc)-OMe in Dichloromethane (DCM) or Anisole.

  • Coupling: Add 1.2 eq of Fmoc-Leu-OH, followed by 1.5 eq of T3P (50% solution in DCM) and 3 eq of DIPEA. Stir for 10 minutes. Causality: T3P promotes amidation through a biomimetic ATP-grasp mechanism, generating exclusively water-soluble byproducts and preventing epimerization.

  • In-Process Check (Self-Validating): Analyze a 1 µL aliquot via HPLC-MS. Validation: Complete disappearance of the H-Lys(Boc)-OMe mass peak confirms 100% conversion.

  • Purification via Precipitation: Add excess Acetonitrile (ACN). The protected dipeptide precipitates quantitatively. Filter and wash with ACN. Causality: This step entirely replaces silica gel chromatography, drastically lowering the E-factor (environmental waste)[2].

  • Deprotection: Treat the precipitate with 20% piperidine in DCM to remove the Fmoc group.

  • Iteration & Saponification: Repeat cycles for Phe, Gly, Gly, and Tyr(tBu). Finally, remove the C-terminal methyl ester using mild LiOH saponification, followed by global TFA deprotection.

Quantitative Data Comparison

The following table synthesizes the performance metrics of each method when applied to Leu-enkephalin derivatives, based on empirical literature data[2][3].

ParameterFmoc-SPPSLPPS (T3P-mediated)Boc-SPPS
Overall Yield (Crude) 75% - 85%88% - 93%60% - 70%
Crude Purity > 90%> 95%~ 85%
Scalability Milligram to GramGram to KilogramMilligram to Gram
Solvent Consumption (E-factor) High (Extensive resin washing)Low (Precipitation-based)Very High
Cleavage Hazard Level Moderate (TFA handling)Low (Mild acid/base)Extreme (Anhydrous HF)
Cycle Time per Amino Acid ~ 45 mins (Automated)~ 60 mins (Manual/Batch)~ 90 mins

Biological Context: Opioid Receptor Signaling

Understanding the downstream application of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH dictates the strict purity requirements of its synthesis. Leu-enkephalin is an endogenous ligand that primarily binds to δ -opioid and μ -opioid receptors (GPCRs). The synthetic addition of Lysine does not abolish this binding but allows for the creation of fluorescent probes to track receptor internalization.

Upon binding, the peptide triggers a highly specific intracellular cascade, visualized below:

Signaling Ligand H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Receptor Opioid Receptor (GPCR) Ligand->Receptor Agonist Binding Gi Gi/o Protein Receptor->Gi Activation AC Adenylyl Cyclase Gi->AC Inhibition cAMP cAMP Decrease AC->cAMP Downregulation Effect Neuromodulation cAMP->Effect

Opioid receptor signaling pathway modulated by Leu-enkephalin derivatives.

Because trace impurities (such as D-amino acid epimers formed during poor coupling) can act as competitive antagonists at these receptors, the use of racemization-suppressing reagents (like Oxyma in SPPS or T3P in LPPS) is an absolute biological necessity, not just a chemical preference.

Conclusion

For rapid, automated generation of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH for initial biological screening, Fmoc-SPPS remains the undisputed champion due to its speed and ease of automation. However, for drug development professionals looking to scale up production for clinical trials or commercialization, LPPS offers a vastly superior, greener alternative. By utilizing T3P and precipitation-based purification, LPPS bypasses the volumetric limitations of solid supports while delivering exceptional crude purity.

References

1.[1] Title: Advances in Fmoc solid-phase peptide synthesis - Semantic Scholar Source: semanticscholar.org URL:

2.[3] Title: Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - MDPI Source: mdpi.com URL:

3.[4] Title: Some Mechanistic Aspects on Fmoc Solid Phase Peptide Synthesis - Luxembourg Bio Technologies Source: luxembourg-bio.com URL:

4.[2] Title: Chapter 5: Third Wave for Peptide Synthesis: Liquid-phase Peptide Synthesis (LPPS) - RSC Books Source: rsc.org URL:

5. Title: Fast Solution-Phase and Liquid-Phase Peptide Syntheses (SolPSS and LPPS) Mediated by Biomimetic Cyclic Propylphosphonic Anhydride (T3P®) - PMC Source: nih.gov URL:

6. Title: Identification and functional analysis of two oligopeptide transporters supporting the growth of Lacticaseibacillus paracasei strain Shirota in milk - PMC Source: nih.gov URL:

Sources

Validation

Benchmarking H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: A Comprehensive Guide to Opioid Receptor Selectivity and Functional Efficacy

Introduction & Pharmacological Profile H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, commonly referred to as [Lys6]-Leu-Enkephalin, is a synthetic hexapeptide analog of the endogenous opioid neurotransmitter Leu-enkephalin (Tyr-Gly-Gly-...

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Author: BenchChem Technical Support Team. Date: April 2026

Introduction & Pharmacological Profile

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, commonly referred to as [Lys6]-Leu-Enkephalin, is a synthetic hexapeptide analog of the endogenous opioid neurotransmitter Leu-enkephalin (Tyr-Gly-Gly-Phe-Leu). In its endogenous form, Leu-enkephalin exhibits agonistic activity at both mu (μ, MOP) and delta (δ, DOP) opioid receptors, with a significantly greater preference for the delta subtype[1].

In peptide engineering, the N-terminal Tyrosine residue is strictly conserved because it is structurally analogous to the 3-hydroxyl group of morphine, which is an absolute requirement for opioid receptor activation[1]. However, modifying the C-terminus by adding a Lysine residue provides a highly reactive epsilon-amino group. This structural modification is invaluable for researchers needing to perform bioconjugation (e.g., attaching fluorophores or cross-linking agents) without destroying the peptide's pharmacophore. Pharmacologically, the addition of this C-terminal Lysine reduces the peptide's affinity for delta-receptors approximately tenfold, while preserving its interaction with mu-receptors, effectively shifting the analog toward a more balanced, mixed MOP/DOP agonist profile[2],[3].

Receptor Signaling Pathway

Like all opioid agonists, [Lys6]-Leu-Enkephalin exerts its effects by binding to Gi/o-coupled G-protein coupled receptors (GPCRs). Activation leads to the dissociation of the Gαi/o and Gβγ subunits, which subsequently inhibit adenylate cyclase (reducing cAMP levels), activate G-protein-coupled inwardly rectifying potassium (GIRK) channels, and inhibit voltage-gated calcium channels (VGCCs).

SignalingPathway Agonist [Lys6]-Leu-Enkephalin (Agonist) Receptor Mu/Delta Opioid Receptors (Gi/o-Coupled GPCRs) Agonist->Receptor Binds & Activates GProtein Gi/o Protein Activation (Gαi/o & Gβγ Dissociation) Receptor->GProtein GDP/GTP Exchange AC Adenylate Cyclase (Inhibition) GProtein->AC Gαi/o Subunit GIRK GIRK Channels (Activation / K+ Efflux) GProtein->GIRK Gβγ Subunit VGCC VGCCs (Inhibition / Ca2+ Block) GProtein->VGCC Gβγ Subunit cAMP cAMP Levels (Decrease) AC->cAMP Reduces Synthesis

Figure 1: Gi/o-coupled GPCR signaling pathway activated by [Lys6]-Leu-Enkephalin.

Quantitative Benchmarking Data

To objectively evaluate [Lys6]-Leu-Enkephalin, it must be benchmarked against highly selective standard ligands. DAMGO ([D-Ala2, N-MePhe4, Gly-ol]-enkephalin) and DPDPE ([D-Pen2, D-Pen5]-enkephalin) serve as the gold-standard synthetic peptides for isolating MOP and DOP activity, respectively[4].

CompoundTarget ProfileMu Receptor (MOP) Ki (nM)Delta Receptor (DOP) Ki (nM)Functional Efficacy
[Lys6]-Leu-Enkephalin Mixed MOP/DOP Agonist~107.0[3]~25.6[3]Full Agonist
Leu-Enkephalin DOP-preferring Agonist~28.6[3]~1.7[3]Full Agonist
DAMGO MOP-selective Agonist~1.2[4]>1000[4]Full Agonist
DPDPE DOP-selective Agonist>1000[4]~1.4[4]Full Agonist
Naloxone Non-selective Antagonist~1.5~20.0Antagonist

Note: Ki values represent equilibrium dissociation constants derived from competitive radioligand binding assays. Lower values indicate higher binding affinity.

Experimental Protocols (Self-Validating Systems)

To ensure trustworthiness and reproducibility, the following standardized protocols are employed to validate the receptor selectivity and functional efficacy of opioid peptides.

Protocol A: Radioligand Competition Binding Assay

This assay determines the binding affinity (Ki) of[Lys6]-Leu-Enkephalin by measuring its ability to compete with subtype-selective radioligands[4].

  • Membrane Preparation: Utilize Chinese Hamster Ovary (CHO) or HEK293 cells stably expressing human MOP or DOP. Causality: These specific cell lines are chosen because they lack endogenous opioid receptors, providing a zero-background system that prevents off-target binding skew[5].

  • Radioligand Selection: Use [3H]DAMGO (for MOP) and [3H]DPDPE (for DOP) at concentrations near their respective Kd values[4].

  • Incubation: Incubate 15-20 µg of membrane protein with the radioligand and varying concentrations of the unlabeled test peptide (10 pM to 10 µM) in 50 mM Tris-HCl buffer (pH 7.4) for 60 minutes at 25°C.

  • Self-Validating Control (Non-Specific Binding): Define non-specific binding (NSB) by adding 10 µM of unlabeled Naloxone to parallel wells. This internal control ensures that only receptor-specific binding is quantified, validating the integrity of the assay[5].

  • Termination & Analysis: Terminate the reaction via rapid filtration through GF/B glass fiber filters. Measure retained radioactivity using liquid scintillation counting. Calculate Ki using the Cheng-Prusoff equation.

Protocol B:[35S]GTPγS Binding Assay

While downstream assays (like cAMP accumulation) are useful, the[35S]GTPγS binding assay measures receptor-mediated G-protein activation directly at the receptor-G protein interface. This provides a highly accurate measure of intrinsic efficacy without the bias of downstream signal amplification[6].

  • Reaction Setup: Incubate cell membranes (10-15 µg) in assay buffer (20 mM HEPES, 100 mM NaCl, 5 mM MgCl2, pH 7.4).

  • GDP Addition (Critical Step): Add 10 µM Guanosine diphosphate (GDP). Causality: GDP is required to force the G-proteins into an inactive state. This significantly reduces basal[35S]GTPγS binding and drastically improves the signal-to-noise ratio upon agonist stimulation, allowing for precise efficacy calculations.

  • Stimulation: Add 0.05 nM [35S]GTPγS and varying concentrations of [Lys6]-Leu-Enkephalin. Incubate for 60 minutes at 30°C.

  • Quantification: Terminate by rapid filtration and measure bound [35S]GTPγS. Efficacy (Emax) is expressed as a percentage of the maximal stimulation achieved by the reference full agonists (DAMGO or DPDPE)[6].

Experimental Workflow Visualization

Workflow Prep 1. Membrane Prep (CHO-hMOR / hDOR Cells) Binding 2. Radioligand Binding ([3H]DAMGO / [3H]DPDPE) Prep->Binding Isolate Receptors Functional 3. Functional Assay ([35S]GTPγS Binding) Binding->Functional Determine Affinity Analysis 4. Data Analysis (Ki & EC50 Calculation) Functional->Analysis Measure Efficacy

Figure 2: High-throughput screening workflow for opioid peptide benchmarking.

Expert Insights on Structure-Activity Relationships (SAR)

As an application scientist, it is crucial to understand why the Lysine extension alters the pharmacological profile of the peptide. The delta-opioid receptor binding pocket imposes strict spatial constraints on the C-terminus of incoming ligands compared to the mu-opioid receptor. The bulky, positively charged epsilon-amino group of Lysine creates steric hindrance within the DOP binding pocket, which explains the tenfold drop in delta affinity (from ~1.7 nM to ~25.6 nM)[2],[3].

Conversely, the MOP binding pocket is far more accommodating of C-terminal extensions, allowing [Lys6]-Leu-Enkephalin to maintain functional agonism at the mu receptor. This unique SAR makes the peptide an excellent candidate for developing bivalent ligands, targeted drug delivery systems, or fluorescent probes where mu-receptor activity must be preserved while providing an anchor point for chemical conjugation.

References

  • [2] Synthesis and biological activity of a lysine-containing cyclic analog of [Leu5]enkephalin | Source: nih.gov | 2

  • [1] Leu-enkephalin - Wikipedia | Source: wikipedia.org |1

  • [3] Recent developments in the design of receptor specific opioid peptides | Source: academia.edu | 3

  • [4] A Comparative Guide to DAMGO and DPDPE Receptor Selectivity | Source: benchchem.com |4

  • [5] Multifaceted modulation of human opioid receptors by kratom alkaloids | Source: frontiersin.org | 5

  • [6] [35S]GTPγS binding and opioid tolerance and efficacy in mouse spinal cord | Source: ovid.com | 6

Sources

Comparative

A Researcher's Guide to Ensuring Reproducibility of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Experimental Results

For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. In peptide research, where subtle variations can lead to significant changes in biological activity, re...

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Author: BenchChem Technical Support Team. Date: April 2026

For researchers, scientists, and drug development professionals, the integrity of experimental results is paramount. In peptide research, where subtle variations can lead to significant changes in biological activity, reproducibility is the cornerstone of credible findings. This guide provides an in-depth technical comparison of methodologies for the synthesis, purification, and characterization of the hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a sequence with structural motifs reminiscent of endogenous opioid peptides. By understanding the critical control points and potential pitfalls, researchers can ensure batch-to-batch consistency and enhance the reliability of their experimental outcomes.

The core of this guide is built on the principle that true reproducibility stems from a deep understanding of the entire lifecycle of a synthetic peptide—from the selection of raw materials to its application in biological assays. We will explore how different choices in synthesis and purification can impact the final product and, consequently, the reproducibility of your results.

The Foundation of Reproducibility: Solid-Phase Peptide Synthesis (SPPS)

The most common and efficient method for producing peptides like H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is the Solid-Phase Peptide Synthesis (SPPS) using Fmoc/tBu (9-fluorenylmethoxycarbonyl/tert-butyl) chemistry.[1] This approach involves building the peptide chain sequentially while it is anchored to an insoluble resin support. The choice of strategy and reagents at this stage is the first and most critical step in ensuring a reproducible final product.

Strategic Choices in Fmoc-SPPS of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

The sequence Tyr-Gly-Gly-Phe-Leu-Lys presents specific challenges that must be addressed from the outset:

  • Hydrophobic Residues (Phe, Leu): These can promote inter-chain aggregation during synthesis, leading to incomplete reactions and the formation of deletion sequences (peptides missing one or more amino acids).[2]

  • Gly-Gly Motif: Consecutive glycine residues can also contribute to aggregation issues.[3]

  • Reactive Side Chains (Tyr, Lys): The hydroxyl group of Tyrosine and the amino group of Lysine must be protected to prevent side reactions.

Below is a comparison of two common approaches for the synthesis of this peptide, highlighting the rationale behind each choice.

Table 1: Comparison of SPPS Strategies for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

ParameterStrategy A: Standard ApproachStrategy B: Optimized for Difficult SequencesRationale for Optimization (Strategy B)
Resin Wang Resin2-Chlorotrityl chloride (2-CTC) Resin2-CTC resin is more acid-labile, allowing for milder cleavage conditions which can help prevent side reactions, particularly those involving the Tyr residue.[4]
Lysine Protecting Group Boc (tert-butyloxycarbonyl)Mtt (4-Methyltrityl)While Boc is standard, Mtt offers orthogonal deprotection. This allows for potential side-chain modification on-resin if desired, providing greater experimental flexibility.
Tyrosine Protecting Group tBu (tert-butyl)tBu (tert-butyl)The tBu group is standard and effective for protecting the tyrosine hydroxyl group under Fmoc-SPPS conditions.
Coupling Reagents HBTU/HCTU with DIPEAHATU with DIPEA or DIC/OxymaHATU is a more potent coupling agent that can improve efficiency, especially in cases of steric hindrance or potential aggregation.[5] DIC/Oxyma is a good alternative that minimizes racemization.
Detailed Experimental Protocol: Optimized SPPS of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (Strategy B)

This protocol outlines the manual synthesis on a 0.1 mmol scale using the optimized strategy to mitigate common issues.

Materials:

  • 2-Chlorotrityl chloride resin (substitution level ~1.0 mmol/g)

  • Fmoc-Lys(Mtt)-OH, Fmoc-Leu-OH, Fmoc-Phe-OH, Fmoc-Gly-OH, Fmoc-Tyr(tBu)-OH

  • N,N-Dimethylformamide (DMF), Dichloromethane (DCM)

  • Piperidine

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • N,N-Diisopropylethylamine (DIPEA)

  • Trifluoroacetic acid (TFA), Triisopropylsilane (TIS), Water

Workflow Diagram:

SPPS_Workflow Resin Start: 2-CTC Resin Load_Lys 1. Load Fmoc-Lys(Mtt)-OH Resin->Load_Lys Wash1 Wash (DMF, DCM) Load_Lys->Wash1 Deprotect1 2. Fmoc Deprotection (Piperidine/DMF) Wash1->Deprotect1 Wash2 Wash Deprotect1->Wash2 Couple_Leu 3. Couple Fmoc-Leu-OH (HATU/DIPEA) Wash2->Couple_Leu Wash3 Wash Couple_Leu->Wash3 Deprotect2 4. Fmoc Deprotection Wash3->Deprotect2 Wash4 Wash Deprotect2->Wash4 Couple_Phe 5. Couple Fmoc-Phe-OH Wash4->Couple_Phe Wash5 Wash Couple_Phe->Wash5 Deprotect3 6. Fmoc Deprotection Wash5->Deprotect3 Wash6 Wash Deprotect3->Wash6 Couple_Gly1 7. Couple Fmoc-Gly-OH Wash6->Couple_Gly1 Wash7 Wash Couple_Gly1->Wash7 Deprotect4 8. Fmoc Deprotection Wash7->Deprotect4 Wash8 Wash Deprotect4->Wash8 Couple_Gly2 9. Couple Fmoc-Gly-OH Wash8->Couple_Gly2 Wash9 Wash Couple_Gly2->Wash9 Deprotect5 10. Fmoc Deprotection Wash9->Deprotect5 Wash10 Wash Deprotect5->Wash10 Couple_Tyr 11. Couple Fmoc-Tyr(tBu)-OH Wash10->Couple_Tyr Wash11 Wash Couple_Tyr->Wash11 Deprotect6 12. Final Fmoc Deprotection Wash11->Deprotect6 Wash12 Wash & Dry Deprotect6->Wash12 Cleave 13. Cleavage & Side-Chain Deprotection (TFA/TIS/H2O) Wash12->Cleave Precipitate 14. Precipitate in cold ether Cleave->Precipitate Purify 15. RP-HPLC Purification Precipitate->Purify Characterize 16. Lyophilize & Characterize (LC-MS) Purify->Characterize

Caption: Solid-Phase Peptide Synthesis workflow for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

Step-by-Step Procedure:

  • Resin Preparation and First Amino Acid Loading: Swell 100 mg of 2-CTC resin in DCM for 30 minutes. In a separate vial, dissolve 2 equivalents of Fmoc-Lys(Mtt)-OH and 4 equivalents of DIPEA in DCM. Add the amino acid solution to the swollen resin and react for 2 hours. Quench any remaining active sites on the resin with methanol.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to ensure complete removal of the Fmoc group.

  • Amino Acid Coupling: In a separate vial, pre-activate 3 equivalents of the next Fmoc-amino acid with 2.9 equivalents of HATU and 6 equivalents of DIPEA in DMF for 5 minutes. Add this solution to the resin and couple for 1-2 hours. Rationale: Pre-activation with HATU ensures a rapid and efficient coupling, which is crucial for preventing incomplete reactions, especially with hydrophobic residues.

  • Washing: After each deprotection and coupling step, thoroughly wash the resin with DMF (3x) and DCM (3x) to remove excess reagents and byproducts.

  • Repeat Synthesis Cycle: Repeat steps 2-4 for each amino acid in the sequence: Leu, Phe, Gly, Gly, Tyr.

  • Final Deprotection: After the final coupling of Fmoc-Tyr(tBu)-OH, perform a final Fmoc deprotection (step 2).

  • Cleavage and Side-Chain Deprotection: Wash the resin with DCM and dry under vacuum. Prepare a cleavage cocktail of TFA/TIS/Water (95:2.5:2.5). Add to the resin and react for 2-3 hours at room temperature. Rationale: TIS acts as a scavenger to prevent side reactions with the Tyr residue.[6]

  • Peptide Precipitation: Filter the resin and collect the filtrate. Precipitate the crude peptide by adding the filtrate to a 10-fold excess of ice-cold diethyl ether.

  • Isolation: Centrifuge to pellet the peptide, decant the ether, and wash the pellet with cold ether twice more. Dry the crude peptide under vacuum.

The Crucial Role of Purification in Reproducibility

The crude peptide product will contain the desired full-length peptide as well as various impurities from incomplete or side reactions.[7] Reproducibility is impossible without a robust and consistent purification method. Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) is the gold standard for this purpose.

Comparing RP-HPLC Purification Strategies

The choice of column and gradient conditions will significantly affect the separation of the target peptide from its impurities.

Table 2: Comparison of RP-HPLC Purification Setups

ParameterSetup A: Standard C18Setup B: Phenyl-Hexyl for Aromatic ResiduesRationale for Alternative (Setup B)
Stationary Phase C18 (Octadecylsilane)Phenyl-HexylThe phenyl-hexyl phase can offer alternative selectivity for peptides containing aromatic residues like Tyr and Phe, potentially resolving impurities that co-elute on a standard C18 column.
Mobile Phase A 0.1% TFA in Water0.1% Formic Acid in WaterWhile TFA is excellent for peak shape, it can be difficult to remove and may interfere with certain biological assays. Formic acid is a milder alternative that is more compatible with mass spectrometry and some cell-based assays.
Mobile Phase B 0.1% TFA in Acetonitrile0.1% Formic Acid in AcetonitrileConsistent with Mobile Phase A choice.
Gradient 5-65% B over 30 min5-65% B over 30 minA broad gradient is suitable for initial purification. A shallower gradient can be used for higher resolution of closely eluting impurities once the retention time of the target peptide is known.
Standardized Purification Protocol (using Setup A)
  • Sample Preparation: Dissolve the crude peptide in a minimal amount of Mobile Phase A. If solubility is an issue, a small amount of acetonitrile or DMSO can be added.

  • Chromatography:

    • Column: C18, 5 µm particle size, 100 Å pore size.

    • Flow Rate: 1.0 mL/min (analytical) or 10 mL/min (semi-preparative).

    • Detection: 220 nm and 280 nm (the latter for the tyrosine residue).

    • Gradient: Run a linear gradient from 5% to 65% Mobile Phase B over 30 minutes.

  • Fraction Collection: Collect fractions corresponding to the main peak.

  • Analysis of Fractions: Analyze the collected fractions by LC-MS to confirm the identity of the peptide in each fraction.

  • Pooling and Lyophilization: Pool the fractions containing the pure peptide and lyophilize to obtain a dry, stable powder.

Verification and Batch-to-Batch Comparison: The Analytical Workflow

To ensure that each batch of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is identical, a rigorous analytical workflow must be established. This serves as the ultimate check for reproducibility.[8]

Analytical Workflow Diagram:

Analytical_Workflow cluster_synthesis Synthesis & Purification cluster_analysis Analytical QC cluster_release Batch Release Lyophilized_Peptide Lyophilized Peptide Batch HPLC 1. Purity Assessment (Analytical RP-HPLC) Lyophilized_Peptide->HPLC Check >95% Purity MS 2. Identity Confirmation (Mass Spectrometry) HPLC->MS Verify Correct Mass AAA 3. Quantitative Analysis (Amino Acid Analysis) MS->AAA Confirm Amino Acid Ratios Pass_QC Pass: Consistent Batch AAA->Pass_QC Release for Experiment

Caption: Analytical workflow for quality control and batch consistency verification.

Key Analytical Techniques

Table 3: Analytical Methods for Quality Control

TechniquePurposeKey Parameters to Compare Between Batches
Analytical RP-HPLC Determine purity and identify impurities.Retention time of the main peak, peak shape, purity percentage (area under the curve), impurity profile (number and relative area of minor peaks).
Mass Spectrometry (MS) Confirm the molecular weight (identity) of the peptide.The observed monoisotopic mass should match the theoretical mass (for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH: C₃₈H₅₅N₇O₉, Theoretical Mass: 769.41 Da).[9][10]
Tandem MS (MS/MS) Confirm the amino acid sequence.The fragmentation pattern (b- and y-ions) should be consistent and match the expected fragments for the sequence.
Amino Acid Analysis (AAA) Quantify the peptide and confirm the relative ratios of the constituent amino acids.The molar ratios of Tyr, Gly, Phe, Leu, and Lys should be approximately 1:2:1:1:1.[11]

Application in Biological Assays: The Final Test of Reproducibility

The Tyr-Gly-Gly-Phe motif is the defining feature of enkephalins, which are endogenous opioid peptides.[12][13] The addition of a C-terminal lysine suggests that H-Tyr-Gly-Gly-Phe-Leu-Lys-OH may have been designed as a novel opioid receptor ligand, potentially with altered receptor selectivity, potency, or metabolic stability.

Given this likely biological context, reproducibility in assays such as receptor binding or cell-based functional assays is critical.

Potential Biological Assays:

  • Receptor Binding Assays: Using radiolabeled ligands to determine the binding affinity (Ki) of the peptide for mu, delta, and kappa opioid receptors.

  • Functional Assays: Measuring the inhibition of adenylyl cyclase (cAMP accumulation) in cells expressing opioid receptors to determine the peptide's efficacy (EC50).

Ensuring Reproducibility in Biological Assays:

  • Accurate Quantification: Always use a quantitative method like AAA to determine the exact peptide concentration for preparing stock solutions. Relying on weight alone can be inaccurate due to the presence of water and counter-ions.

  • Consistent Solubilization: Document and standardize the solvent used to dissolve the peptide (e.g., water, PBS, DMSO).

  • Storage and Stability: Aliquot peptide stocks to avoid multiple freeze-thaw cycles. Store at -20°C or -80°C. For long-term storage, lyophilized powder is preferred.[14]

  • Batch Validation: When switching to a new batch of peptide, it is best practice to run a side-by-side comparison with the old batch in the primary biological assay to confirm consistent performance.

References

  • Dong, M. W. (2021). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • Apex Peptide Research. (2026). Laboratory Use Peptides as Precision Tools for Experimental Reproducibility.
  • Geahchan, A., & St. (2018). Characterization of Synthetic Peptide Therapeutics Using Liquid Chromatography–Mass Spectrometry: Challenges, Solutions, Pitfalls, and Future Perspectives.
  • Almac Group. (2014).
  • Creative Peptides. (n.d.). Liquid Phase vs. Solid Phase Peptide Synthesis: Pros and Cons.
  • An, Y., & Li, L. (2014). Characterization of Synthetic Peptides by Mass Spectrometry.
  • An, Y., & Li, L. (2014). Characterization of Synthetic Peptides by Mass Spectrometry. PubMed.
  • MBL International. (2024). 5 Common Challenges In Custom Peptide Synthesis & How To Overcome Them.
  • BenchChem. (2025). Troubleshooting low yield in solid-phase peptide synthesis.
  • Bio-Synthesis Inc. (2025).
  • Tabb, D. L., et al. (2010).
  • Keller, B. O., et al. (2007). Differential Recovery of Peptides from Sample Tubes and the Reproducibility of Quantitative Proteomic Data.
  • Sabate, R., et al. (2015). Reproducibility Problems of Amyloid-β Self-Assembly and How to Deal With Them. PMC.
  • Al-Zoubi, M. S. (2008). Synthesis of New Opioid Analgesic Peptide Analogues to Enkephalin (Leucine). SciSpace.
  • Hughes, J. (1980). Opioid Peptides: Aspects of Their Origin, Release and Metabolism. Royal Society.
  • Gobbo, M., et al. (2002). Opioid peptides: synthesis and biological properties of [(Nγ-glucosyl,Nγ-methoxy)-α,γ-diamino-(S)-butanoyl]4-deltorphin-1-neoglycopeptide and related analogues. Organic & Biomolecular Chemistry (RSC Publishing).
  • AAPPTEC. (n.d.). Guide to Solid Phase Peptide Synthesis.
  • Wikidoc. (2011). Casomorphin.
  • Stewart, J. M. (n.d.). Opioid Peptides: Medicinal Chemistry, 69.
  • CymitQuimica. (n.d.). CAS 105250-85-9: H-TYR-GLY-PHE-GLY-GLY-OH.
  • Sigma-Aldrich. (n.d.).
  • Lowery-Gionta, E. G., et al. (2022). The life and times of endogenous opioid peptides: Updated understanding of synthesis, spatiotemporal dynamics, and the clinical impact in alcohol use disorder. PMC.
  • de la Torre, B. G., et al. (2002). Solid-phase peptide synthesis using Nα-trityl-amino acids.
  • PubChem. (n.d.). H-Gly-Phe-Tyr-Thr-Ala-Ser-Gly-Lys-Lys-Val-Lys-Ile-Ala-Lys-Glu-Ser-Leu-Asp-Lys-Val-Lys-Asn-Leu-Phe-OH.
  • BenchChem. (2025). Application Note and Protocol: Solid-Phase Synthesis of H-Gly-Ala-Tyr-OH.
  • ChemicalBook. (2025). TYR-GLY-GLY-PHE-LEU-NH2 | 60117-24-0.
  • ChemBK. (2024). Tyr-Gly-Gly-Phe-Leu-OH.
  • Li, Y., et al. (2016). Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[d-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation.
  • Chem-Impex. (n.d.). H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH.
  • Li, Y., et al. (2016). Potent Mu-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological and Structural Evaluation.
  • MedChemExpress. (n.d.).
  • ChemicalBook. (2026). H-TYR-GLY-PHE-GLY-GLY-OH | 105250-85-9.
  • CSDN. (2026). β-Casomorphin (bovine);Tyr-Pro-Phe-Pro-Gly-Pro-Ile.
  • Kiso, Y. (2005). 4 Synthesis of Peptides. Thieme.
  • Wikipedia. (n.d.). Casomorphin.
  • PubChem. (n.d.). H-Leu-Tyr-Gly-Gly-Phe-OH.
  • American Chemical Society. (2023). Bovine β-casomorphin 7.
  • Khan, W., & Mushtaq, A. (2014). analysis of amino acids by high performance liquid chromatography. International Journal of Research in Medical Sciences.
  • De Noni, I., & Cattaneo, S. (2010). Formation and Degradation of Beta-casomorphins in Dairy Processing. PMC - NIH.
  • Google Patents. (2010). WO2010117725A2 - Production of peptides containing poly-gly sequences using fmoc chemistry.
  • Thermo Fisher Scientific. (n.d.). Direct Amino Acids Analysis in Biological Fluids by Mixed-Mode LC-MS/MS.
  • Berger, M. T. (2021). Analysis of Peptide Glycation Reactions using High-Resolution Mass Spectrometry.
  • Wang, Y., et al. (2024). Analysis Profiling of 48 Endogenous Amino Acids and Related Compounds in Human Plasma Using Hydrophilic Interaction Liquid Chromatography–Tandem Mass Spectrometry. MDPI.
  • Garg, U., et al. (2016).

Sources

Validation

A Comparative Guide to the Off-Target Effects of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

For Researchers, Scientists, and Drug Development Professionals Introduction: The Criticality of Off-Target Assessment for Peptide Therapeutics H-Tyr-Gly-Gly-Phe-Leu-Lys-OH belongs to the enkephalin family of endogenous...

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Author: BenchChem Technical Support Team. Date: April 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Criticality of Off-Target Assessment for Peptide Therapeutics

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH belongs to the enkephalin family of endogenous opioid peptides, which are crucial neuromodulators of pain and emotion.[1] The addition of a lysine residue to the C-terminus of [Leu]-enkephalin is a common strategy to alter its pharmacokinetic and pharmacodynamic properties. While the primary targets of enkephalins are the mu (µ) and delta (δ) opioid receptors, the potential for interactions with other receptors and cellular components—known as off-target effects—must be rigorously evaluated.[2] Such unintended interactions can lead to unforeseen side effects, toxicity, or even diminished therapeutic efficacy.[3] This guide outlines a systematic approach to characterizing the off-target profile of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, providing a framework for its preclinical safety assessment.

On-Target Activity: Interaction with Opioid Receptors

The on-target activity of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH is presumed to be similar to its parent peptide, [Leu]-enkephalin, which exhibits a high affinity for the δ-opioid receptor and a moderate affinity for the µ-opioid receptor.[4] The primary function of these G-protein coupled receptors (GPCRs) is to modulate neuronal excitability, leading to analgesia and other central nervous system effects. The binding of the peptide to these receptors initiates a signaling cascade, typically involving the inhibition of adenylyl cyclase and a subsequent decrease in intracellular cyclic AMP (cAMP) levels.

A Multi-Faceted Approach to Off-Target Profile Assessment

A thorough evaluation of off-target effects requires a combination of computational and experimental methodologies. This tiered approach allows for the early identification of potential liabilities and a more comprehensive understanding of the peptide's overall pharmacological profile.

In Silico Prediction of Off-Target Interactions

Computational modeling can serve as a valuable initial step to predict potential off-target binding based on the peptide's structure. By screening the peptide against a database of known protein structures, potential interactions can be identified for further experimental validation. This approach, however, is predictive and requires empirical confirmation.

In Vitro Receptor Binding Assays: The Foundation of Specificity Profiling

Radioligand binding assays are the gold standard for determining the binding affinity of a compound to a specific receptor. These assays measure the ability of the test compound to displace a radiolabeled ligand from its receptor.

Table 1: Comparative Binding Affinities (Ki, nM) of Opioid Peptides at Opioid Receptors

Peptideµ-Opioid Receptor (MOR)δ-Opioid Receptor (DOR)κ-Opioid Receptor (KOR)
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Data Not AvailableData Not AvailableData Not Available
[Leu]-enkephalin~10-50~1-10>1000
DAMGO~1-5>1000>1000
DPDPE>1000~1-10>1000
Dermorphin~0.1-1>1000>1000

Experimental Protocol: Radioligand Competition Binding Assay

This protocol outlines the general steps for determining the binding affinity of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH for the µ-opioid receptor.

  • Membrane Preparation: Prepare cell membranes from a cell line stably expressing the human µ-opioid receptor (e.g., CHO-hMOR).

  • Assay Setup: In a 96-well plate, combine the cell membranes, a radiolabeled µ-opioid receptor ligand (e.g., [³H]DAMGO), and varying concentrations of the test peptide (H-Tyr-Gly-Gly-Phe-Leu-Lys-OH).

  • Incubation: Incubate the plate to allow the binding to reach equilibrium.

  • Filtration: Rapidly filter the contents of each well through a glass fiber filter to separate bound from unbound radioligand.

  • Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.

  • Scintillation Counting: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Determine the IC50 value (the concentration of the test peptide that inhibits 50% of the specific binding of the radioligand) and calculate the Ki (inhibition constant) using the Cheng-Prusoff equation.

Cell-Based Functional Assays: Assessing Downstream Signaling

While binding assays confirm physical interaction, functional assays are necessary to determine the biological consequence of this binding (i.e., agonism, antagonism, or inverse agonism).

For Gi-coupled receptors like the opioid receptors, agonist binding leads to an inhibition of adenylyl cyclase, resulting in decreased intracellular cAMP levels.

Experimental Protocol: cAMP Inhibition Assay

  • Cell Culture: Plate cells expressing the target receptor in a 96-well plate.

  • Compound Incubation: Treat the cells with varying concentrations of the test peptide.

  • Stimulation: Add forskolin to stimulate adenylyl cyclase and increase cAMP production.

  • Lysis and Detection: Lyse the cells and measure the intracellular cAMP concentration using a commercially available kit (e.g., HTRF, ELISA).

  • Data Analysis: Plot the cAMP concentration against the log of the test peptide concentration to determine the EC50 (effective concentration for 50% of the maximal response).

This assay measures the activation of G-proteins, an early event in GPCR signaling. Agonist binding promotes the exchange of GDP for GTP on the Gα subunit. A non-hydrolyzable GTP analog, [³⁵S]GTPγS, is used to quantify this activation.[5]

Experimental Protocol: [³⁵S]GTPγS Binding Assay

  • Membrane Preparation: Use cell membranes expressing the receptor of interest.

  • Assay Mixture: Combine the membranes, GDP, varying concentrations of the test peptide, and [³⁵S]GTPγS.

  • Incubation: Allow the reaction to proceed at 30°C.

  • Termination and Filtration: Stop the reaction by rapid filtration and wash to remove unbound [³⁵S]GTPγS.

  • Scintillation Counting: Quantify the amount of [³⁵S]GTPγS bound to the Gα subunits.

  • Data Analysis: Determine the EC50 and Emax (maximal effect) for G-protein activation.

β-arrestin recruitment is another key signaling pathway for many GPCRs and is involved in receptor desensitization and internalization. Assays like the PathHunter® (DiscoverX) system can quantify this interaction.[6]

Experimental Protocol: β-Arrestin Recruitment Assay (PathHunter®)

  • Cell Plating: Use a cell line co-expressing the GPCR fused to a ProLink™ tag and β-arrestin fused to an Enzyme Acceptor (EA) fragment.

  • Compound Addition: Add the test peptide to the cells.

  • Incubation: Allow time for receptor activation and β-arrestin recruitment.

  • Detection: Add the detection reagents, which include a substrate for the complemented enzyme.

  • Signal Measurement: Measure the chemiluminescent signal, which is proportional to the extent of β-arrestin recruitment.

  • Data Analysis: Calculate the EC50 for β-arrestin recruitment.

Broad Off-Target Screening Panels

To assess the broader off-target profile of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, commercially available screening panels are invaluable. These panels test the compound against a wide array of receptors, ion channels, enzymes, and transporters.

  • Eurofins SafetyScreen Panels: These panels, such as the SafetyScreen44, offer a curated selection of targets known to be involved in adverse drug reactions.[7][8]

  • DiscoverX KINOMEscan®: This platform screens compounds against a large panel of kinases to identify potential off-target kinase inhibition.[9]

  • Cell Microarray Screening: Services from companies like Creative Biolabs and Charles River offer cell-based microarrays to assess binding to a wide range of cell surface and secreted proteins in a more native environment.[10][11]

Comparative Analysis of Off-Target Profiles

A direct comparison of the off-target profile of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH with established opioid peptides is essential for contextualizing its safety profile.

Table 2: Illustrative Off-Target Comparison

CompoundPrimary Target(s)Known Off-Target Liabilities (Examples)
H-Tyr-Gly-Gly-Phe-Leu-Lys-OH MOR, DORTo be determined experimentally
Morphine MORSigma receptors, histamine release
Fentanyl MORhERG channel inhibition (at high concentrations)
Dermorphin MORHigh selectivity for MOR, fewer reported off-target effects compared to morphine.[12]

This table is for illustrative purposes. A comprehensive off-target screen is required for a definitive profile.

Visualizing the Assessment Workflow

The following diagram illustrates a structured workflow for the comprehensive assessment of the off-target effects of H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

Off_Target_Workflow cluster_0 Initial Assessment cluster_1 Functional Characterization cluster_2 Broad Screening & Risk Assessment InSilico In Silico Screening (Predictive) BindingAssay Radioligand Binding Assays (MOR, DOR, KOR) InSilico->BindingAssay Guide experimental design cAMP cAMP Functional Assay BindingAssay->cAMP GTPgS GTPγS Binding Assay BindingAssay->GTPgS bArrestin β-Arrestin Recruitment Assay BindingAssay->bArrestin BroadScreen Broad Off-Target Panel (e.g., Eurofins SafetyScreen) cAMP->BroadScreen GTPgS->BroadScreen bArrestin->BroadScreen KinaseScreen Kinase Panel (e.g., KINOMEscan) BroadScreen->KinaseScreen RiskAssessment Risk Assessment & Lead Optimization KinaseScreen->RiskAssessment

Caption: A stepwise workflow for assessing the off-target effects of a peptide therapeutic.

Conclusion

A thorough assessment of off-target effects is a non-negotiable component of modern drug discovery and development. For H-Tyr-Gly-Gly-Phe-Leu-Lys-OH, a systematic approach combining in silico prediction, in vitro binding and functional assays, and broad screening panels is essential to build a comprehensive safety profile. While data for this specific peptide is not yet widely available, the methodologies and comparative framework presented in this guide provide a robust roadmap for its evaluation. By understanding its full spectrum of biological interactions, researchers can de-risk its development and unlock its full therapeutic potential.

References

  • DiscoverX KINOMEscan® Kinase Assay Screening. Drug Target Review. Available at: [Link] (Accessed: March 2024).

  • Multifunctional Enkephalin Analogs with a New Biological Profile: MOR/DOR Agonism and KOR Antagonism. PMC. Available at: [Link] (Accessed: March 2024).

  • A Tiered Approach - In Vitro SafetyScreen Panels. Eurofins Discovery. Available at: [Link] (Accessed: March 2024).

  • SafetyScreen44 Panel - TW. Eurofins Discovery. Available at: [Link] (Accessed: March 2024).

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. PubMed. Available at: [Link] (Accessed: March 2024).

  • GPCR Products and Services. Eurofins. Available at: [Link] (Accessed: March 2024).

  • CNS SafetyScreen panel - FR. Eurofins Discovery. Available at: [Link] (Accessed: March 2024).

  • SafetyScreen44™ Panel. Eurofins. Available at: [Link] (Accessed: March 2024).

  • Off-Target Screening Cell Microarray Assay. Creative Biolabs. Available at: [Link] (Accessed: March 2024).

  • Opioid receptor binding profile of selected dermorphin-like peptides. PubMed. Available at: [Link] (Accessed: March 2024).

  • Kinase 서비스 | Eurofins DiscoverX 한국 공식 파트너 - 자연과학. Available at: [Link] (Accessed: March 2024).

  • Determination of a Focused Mini Kinase Panel for Early Identification of Selective Kinase Inhibitors. ACS Publications. Available at: [Link] (Accessed: March 2024).

  • DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences. Fierce Biotech. Available at: [Link] (Accessed: March 2024).

  • Dermorphin: A Missed Palliative Care Opportunity for Intrathecal Therapy in Oncological Patients? | Pain Medicine | Oxford Academic. Available at: [Link] (Accessed: March 2024).

  • The Meta-Position of Phe4 in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. PMC. Available at: [Link] (Accessed: March 2024).

  • The probability distribution of side-chain conformations in [Leu] and [Met]enkephalin determines the potency and selectivity to mu and delta opiate receptors. PubMed. Available at: [Link] (Accessed: March 2024).

  • In Vitro and In Vivo Pharmacological Profiles of LENART01, a Dermorphin–Ranatensin Hybrid Peptide. PMC. Available at: [Link] (Accessed: March 2024).

  • Measurement of β-Arrestin Recruitment for GPCR Targets - Assay Guidance Manual. NCBI. Available at: [Link] (Accessed: March 2024).

  • Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation. PubMed. Available at: [Link] (Accessed: March 2024).

  • GTPγS Binding Assay. Creative Bioarray. Available at: [Link] (Accessed: March 2024).

  • The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. PMC. Available at: [Link] (Accessed: March 2024).

  • The Neurotropic Activity of Novel Dermorphin Analogs Active at Systemic and Noninvasive Administration. MDPI. Available at: [Link] (Accessed: March 2024).

  • (PDF) The Meta-Position of Phe in Leu-Enkephalin Regulates Potency, Selectivity, Functional Activity, and Signaling Bias at the Delta and Mu Opioid Receptors. ResearchGate. Available at: [Link] (Accessed: March 2024).

  • The emergence of cell-based protein arrays to test for polyspecific off-target binding of antibody therapeutics. ResearchGate. Available at: [Link] (Accessed: March 2024).

  • DAMGO binding to mouse brain membranes: influence of salts, guanine nucleotides, substance P, and substance P fragments. PubMed. Available at: [Link] (Accessed: March 2024).

  • Off-Target Screening Cell Microarray Assay. Charles River Laboratories. Available at: [Link] (Accessed: March 2024).

  • DAMGO [Ligand Id: 1647] activity data from GtoPdb and ChEMBL. Available at: [Link] (Accessed: March 2024).

  • Potent μ-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[d-Lys-Xxx-Tyr-Gly]: Synthesis, Biological, and Structural Evaluation | Journal of Medicinal Chemistry. ACS Publications. Available at: [Link] (Accessed: March 2024).

  • Binding and activation of MOR. (A) Displacement of bound [³H]-DAMGO... ResearchGate. Available at: [Link] (Accessed: March 2024).

  • Receptor selectivity of enkephalin analogs carrying artificial address peptides. PubMed. Available at: [Link] (Accessed: March 2024).

  • (PDF) Potent Mu-Opioid Receptor Agonists from Cyclic Peptides Tyr-c[D-Lys-Xxx-Tyr-Gly]: Synthesis, Biological and Structural Evaluation. ResearchGate. Available at: [Link] (Accessed: March 2024).

  • In silico off-target profiling for enhanced drug safety assessment. PMC. Available at: [Link] (Accessed: March 2024).

  • Opioid Receptor Activity and Analgesic Potency of DPDPE Peptide Analogues Containing a Xylene Bridge. PMC. Available at: [Link] (Accessed: March 2024).

  • Competitive inhibition of [ 3 H]DAMGO binding by compounds 1-9 to the... ResearchGate. Available at: [Link] (Accessed: March 2024).

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  • A Chemical Overview of Opioid Receptors and Their Agonists. Pillars at Taylor University. Available at: [Link] (Accessed: March 2024).

  • Drug Off-Target Effects Predicted Using Structural Analysis in the Context of a Metabolic Network Model | PLOS Computational Biology. Research journals. Available at: [Link] (Accessed: March 2024).

Sources

Safety & Regulatory Compliance

Safety

H-Tyr-Gly-Gly-Phe-Leu-Lys-OH proper disposal procedures

Comprehensive Laboratory Safety and Disposal Guide for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Introduction H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (CAS: 83404-43-7), commonly known as [Lys6]-Leu-Enkephalin, is a synthetic hexapeptide analog...

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Author: BenchChem Technical Support Team. Date: April 2026

Comprehensive Laboratory Safety and Disposal Guide for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

Introduction H-Tyr-Gly-Gly-Phe-Leu-Lys-OH (CAS: 83404-43-7), commonly known as [Lys6]-Leu-Enkephalin, is a synthetic hexapeptide analog of endogenous enkephalins[1]. Because it retains the core opioid-binding motif (Tyr-Gly-Gly-Phe), it exhibits bioactivity that necessitates stringent laboratory handling and disposal protocols[2]. This guide provides drug development professionals and researchers with a self-validating, step-by-step operational plan for the safe deactivation and disposal of this peptide.

The Causality of Peptide Deactivation

Why is specialized disposal required? Many synthetic peptides are erroneously treated as standard aqueous waste. However, the N-terminal Tyrosine and the specific spatial arrangement of the enkephalin pharmacophore can interact with biological systems if released into the environment.

Effective disposal relies on chemical inactivation—specifically, the irreversible disruption of the peptide backbone and the oxidation of the phenolic ring of Tyrosine. We utilize a 10% Sodium Hypochlorite (bleach) solution. The hypochlorite ion (OCl⁻) acts as a strong oxidizing agent, cleaving peptide bonds via alkaline hydrolysis and oxidizing the Tyrosine residue, thereby completely abolishing receptor binding affinity[3].

Physicochemical Data & Disposal Parameters

Understanding the physical properties of [Lys6]-Leu-Enkephalin ensures the correct selection of solvents and deactivation agents.

Table 1: Physicochemical Properties & Disposal Implications

Property Value Operational Implication for Disposal
Sequence Tyr-Gly-Gly-Phe-Leu-Lys Contains oxidizable Tyrosine; highly susceptible to bleach degradation[2].
Molecular Weight 683.81 g/mol High solubility in aqueous buffers; easily diluted but requires chemical cleavage[2].
Molecular Formula C34H49N7O8 Carbon/Nitrogen rich; fully combustible during final incineration[2].
CAS Number 83404-43-7 (Acetate salt) Acetate counter-ion requires pH monitoring during neutralization[1].

| Inactivation Agent | 10% Bleach (0.5-1.0% final NaClO) | Minimum 30-minute contact time required for complete hydrolysis[3]. |

Waste Segregation and Processing Workflow

Proper segregation at the point of generation prevents cross-contamination and ensures regulatory compliance.

WasteWorkflow Start H-Tyr-Gly-Gly-Phe-Leu-Lys-OH Waste Generation Liquid Liquid Solutions (Aqueous/Solvent) Start->Liquid Solid Solid Consumables (Vials, PPE, Tubes) Start->Solid Sharps Contaminated Sharps (Needles, Glass) Start->Sharps Inact Chemical Inactivation (10% Bleach, 30 min) Liquid->Inact Biohazard Double-Bagged Hazardous Waste Solid->Biohazard SharpsCont Puncture-Proof Sharps Container Sharps->SharpsCont Incineration Institutional Incineration (Final Destruction) Inact->Incineration Biohazard->Incineration SharpsCont->Incineration

Segregation and chemical inactivation workflow for [Lys6]-Leu-Enkephalin peptide waste.

Step-by-Step Experimental Protocols for Disposal

To guarantee environmental safety, every laboratory must implement a self-validating disposal system . A self-validating system ensures that the operator can analytically confirm the success of the procedure before moving to the next step.

Protocol A: Inactivation of Liquid Peptide Waste Applicability: Reconstituted peptide solutions, HPLC eluents, and cell culture media.

  • Preparation: Don appropriate PPE (nitrile gloves, lab coat, safety goggles)[4]. Work within a certified fume hood if the peptide is dissolved in volatile organic solvents.

  • Chemical Addition: Transfer the liquid peptide waste to a designated, clearly labeled secondary chemical waste container[5].

  • Oxidation/Hydrolysis: Add fresh household bleach (sodium hypochlorite) to the waste container to achieve a final concentration of 10% bleach (approximately 0.5% - 1.0% active NaClO)[3].

  • Self-Validation Step (pH Check): Briefly check the pH using indicator paper. The solution must be alkaline (pH > 9) to ensure the hypochlorite remains in its active, stable form for peptide bond hydrolysis. If pH < 9, add 1M NaOH dropwise until alkaline. This step validates that the chemical environment is correct for complete peptide destruction.

  • Incubation: Allow the mixture to sit undisturbed for a minimum contact time of 30 minutes[3]. This provides sufficient time for the complete degradation of the pharmacophore.

  • Final Disposal: Once inactivated, the solution is no longer biologically active but remains a chemical waste due to the bleach and any solvents. Dispose of it through your institution's chemical waste management program for incineration[6].

Protocol B: Handling Solid Waste and Consumables Applicability: Empty lyophilized powder vials, contaminated pipette tips, weigh boats, and PPE.

  • Segregation: Do not mix solid peptide waste with general municipal trash. Peptides are highly sensitive to cross-contamination and can persist on surfaces[5].

  • Containment: Place all solid items directly into a leak-proof, biohazard-grade bag or designated chemical waste bin[3].

  • Decontamination of Surfaces: Wipe down the weighing balance and benchtop with a 10% bleach solution, followed by 70% ethanol to remove any corrosive salt residues[4].

  • Disposal: Seal the waste bags and route them to institutional hazardous waste management for high-temperature incineration[3].

Protocol C: Sharps Disposal Applicability: Syringes, needles, and broken glass vials.

  • Immediate Isolation: Never recap needles used for peptide reconstitution. Immediately deposit them into a rigid, puncture-resistant sharps container labeled "Chemically Contaminated Sharps"[3].

  • Volume Management: Do not fill the sharps container beyond the 3/4 fill line to prevent accidental needle-stick injuries[6].

  • Destruction: Sealed sharps containers must be transferred to EHS (Environmental Health and Safety) for autoclaving and subsequent incineration[3].

Mechanistic Pathway of Peptide Degradation

To build deep trust in these protocols, it is crucial to understand how the deactivation works at a molecular level. The diagram below illustrates the causality of the chemical degradation process.

Degradation Peptide Intact Hexapeptide (Bioactive Enkephalin) Bleach Sodium Hypochlorite (Oxidation/Hydrolysis) Peptide->Bleach 10% NaClO Fragments Cleaved Amino Acids & Oxidized Tyrosine Bleach->Fragments pH > 9, 30 min Safe Biologically Inactive Chemical Waste Fragments->Safe Loss of Affinity

Chemical degradation pathway of [Lys6]-Leu-Enkephalin ensuring loss of biological affinity.

Sources

Handling

Operational Safety Guide: Personal Protective Equipment and Handling Protocols for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH

This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals handling the synthetic hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. Given its structural similarity to the e...

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Author: BenchChem Technical Support Team. Date: April 2026

This guide provides comprehensive safety protocols for researchers, scientists, and drug development professionals handling the synthetic hexapeptide H-Tyr-Gly-Gly-Phe-Leu-Lys-OH. Given its structural similarity to the endogenous opioid peptide [Leu5]-enkephalin (H-Tyr-Gly-Gly-Phe-Leu-OH), this peptide must be treated as a potentially bioactive compound with uncharacterized toxicological properties.[1] Adherence to these protocols is essential for ensuring personnel safety, maintaining experimental integrity, and complying with institutional safety standards.

Hazard Identification and Risk Assessment

A thorough risk assessment is the foundation of safe laboratory practice. The primary hazards associated with H-Tyr-Gly-Gly-Phe-Leu-Lys-OH are rooted in its physical form and potential biological activity.

  • Potential Biological Activity : As a derivative of an opioid peptide, there is a possibility of unforeseen biological effects if accidentally inhaled, ingested, or absorbed. The precautionary principle dictates that it should be handled as a hazardous substance.

  • Respiratory Hazard : The lyophilized (powder) form of the peptide presents a significant inhalation risk. Fine powders can easily become airborne, leading to respiratory tract irritation or potential allergic sensitization.[1]

  • Dermal and Ocular Hazard : Direct contact with the skin or eyes may cause irritation.

Table 1: Risk Assessment Summary

HazardPotential Route of ExposureAssociated RiskMitigation Strategy
Unknown Bioactivity Inhalation, Ingestion, Dermal AbsorptionUnpredictable physiological effects.Use of engineering controls (fume hood) and comprehensive PPE.
Lyophilized Powder InhalationRespiratory tract irritation, sensitization.Handle powder exclusively within a certified chemical fume hood or ventilated enclosure. Use appropriate respiratory protection.
Chemical Irritant Dermal, OcularSkin or eye irritation.Wear chemical-resistant gloves and safety goggles at all times. Use a face shield during reconstitution.

Core Personal Protective Equipment (PPE) Protocol

A multi-layered approach to PPE is crucial to minimize exposure risk. The required level of PPE varies depending on the specific task being performed.

Table 2: Required PPE by Task

TaskEye/Face ProtectionHand ProtectionBody ProtectionRespiratory Protection
Handling Lyophilized Powder (Weighing, Reconstitution)Safety Goggles & Face ShieldChemical-Resistant Nitrile Gloves (Consider double-gloving)Laboratory CoatMandatory: Work within a certified chemical fume hood.[2][3]
Handling Peptide Solutions (Pipetting, Diluting)Safety Goggles[4]Chemical-Resistant Nitrile Gloves[4]Laboratory Coat[4]Not required if solutions are handled with standard safe lab practices.
Waste Disposal Safety GogglesChemical-Resistant Nitrile GlovesLaboratory CoatNot required if waste is properly contained and sealed.
Causality of PPE Choices:
  • Eye and Face Protection : Safety goggles are the minimum requirement to protect against accidental splashes.[4] A face shield is recommended when handling the powder during reconstitution, as this step carries the highest risk of splashing concentrated material.[2]

  • Hand Protection : Nitrile gloves provide a robust barrier against chemical contact.[2] Double-gloving is advised when handling the concentrated powder to provide an additional layer of safety against potential tears or contamination.

  • Body Protection : A standard laboratory coat prevents contamination of personal clothing and protects the skin from minor splashes.[4]

  • Respiratory Protection : The primary defense against inhaling fine peptide powders is an engineering control. Therefore, handling the lyophilized powder must be performed in a chemical fume hood or a similar ventilated enclosure to draw airborne particles away from the user.[2][5]

Procedural Guide for Safe Handling

This section provides step-by-step instructions for the entire lifecycle of the peptide within the laboratory, from receipt to final use.

G cluster_prep Preparation & Storage cluster_handling Active Handling (in Fume Hood) cluster_exp Experimentation cluster_disposal Disposal Receive Receive Store Store Lyophilized Peptide (-20°C or colder) Receive->Store Equilibrate Equilibrate to Room Temp (Before Opening) Store->Equilibrate Reconstitute Reconstitute Peptide Equilibrate->Reconstitute Aliquot Aliquot for Use/Storage Reconstitute->Aliquot Experiment Use in Experiment Aliquot->Experiment Segregate Segregate Waste Streams Experiment->Segregate Dispose Dispose via EHS Segregate->Dispose

Caption: High-level workflow for handling H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

A. Storage of Lyophilized Peptide
  • Verification : Upon receipt, confirm the product identity and integrity of the container.

  • Long-Term Storage : For long-term stability, store the lyophilized peptide in its original sealed vial at –20°C or colder, protected from light.[6][7]

  • Equilibration : Before use, remove the vial from cold storage and allow it to equilibrate to room temperature for at least 30 minutes before opening. This critical step prevents atmospheric moisture from condensing inside the vial, which can significantly degrade the peptide.[6]

B. Reconstitution of Lyophilized Peptide

This procedure must be performed in a certified chemical fume hood while wearing all PPE specified for handling powder.

  • Prepare Workspace : Sanitize the work surface within the fume hood.

  • Calculate Solvent Volume : Determine the required volume of appropriate sterile solvent (e.g., sterile water, buffer) to achieve the desired concentration.

  • Add Solvent : Uncap the peptide vial. Using a sterile, calibrated pipette, slowly add the solvent to the vial. Crucially, dispense the solvent down the inner wall of the vial , allowing it to gently flow over the powder. This technique minimizes aerosolization and foaming, which can denature the peptide.[2]

  • Dissolution : Gently swirl the vial to facilitate dissolution.[2] Avoid vigorous shaking or vortexing. If necessary, allow the vial to sit for several minutes with occasional gentle agitation. Sonication may be used cautiously if the peptide is difficult to dissolve.[6]

  • Visual Inspection : Ensure the solution is clear and free of particulates before use.

  • Aliquoting : To avoid repeated freeze-thaw cycles that degrade peptide stability, it is highly recommended to aliquot the reconstituted solution into smaller, single-use volumes for storage.[7]

Spill Management and Waste Disposal Plan

All materials that come into contact with the peptide must be treated as chemical waste.[8] Never dispose of peptide waste in standard trash or down the drain.[7]

G Source All Peptide-Contaminated Waste Solid Solid Waste (Gloves, Weigh Boats, Vials) Source->Solid Liquid Liquid Waste (Solutions, Rinsates) Source->Liquid Sharps Sharps Waste (Pipette Tips, Needles) Source->Sharps SolidContainer Labeled Hazardous Solid Waste Container Solid->SolidContainer LiquidContainer Labeled Hazardous Liquid Waste Container Liquid->LiquidContainer SharpsContainer Puncture-Resistant Sharps Container Sharps->SharpsContainer

Caption: Waste segregation plan for H-Tyr-Gly-Gly-Phe-Leu-Lys-OH.

A. Spill Protocol
  • Solid (Powder) Spill :

    • Alert personnel in the immediate area.

    • If not already in a fume hood, gently cover the spill with damp paper towels to prevent the powder from becoming airborne.

    • Carefully wipe the area from the outside in, placing all contaminated materials into a sealed bag.

    • Place the sealed bag into the designated solid hazardous waste container.

  • Liquid Spill :

    • Contain the spill using absorbent pads.

    • Wipe up the spill with the pads, working from the outside in.

    • Place all used absorbent materials into a sealed bag and dispose of it in the solid hazardous waste container.

    • Clean the spill area with an appropriate decontaminating solution as per your institution's protocol.

B. Waste Disposal

Adherence to your institution's Environmental Health & Safety (EHS) guidelines is mandatory.[7][8]

Table 3: Waste Stream Segregation

Waste TypeDescriptionDisposal Container
Solid Waste Contaminated gloves, weigh paper, empty vials, absorbent pads, etc.A designated, leak-proof, and clearly labeled hazardous waste container.[9]
Liquid Waste Unused peptide solutions, cell culture media containing the peptide, solvent rinsates.A designated, sealed, and clearly labeled hazardous liquid waste container. Do not mix with incompatible waste streams.[9]
Sharps Waste Contaminated pipette tips, needles, syringes.A puncture-resistant, leak-proof sharps container clearly labeled as chemically contaminated.[9]

All waste containers must be clearly labeled with the full chemical name "H-Tyr-Gly-Gly-Phe-Leu-Lys-OH" and any other information required by your institution.[8] Contact your EHS department to arrange for the scheduled pickup and compliant disposal of all generated waste.[7]

References

  • Vertex AI Search. (2025, December 9). Safe Handling & Lab PPE for Peptides.
  • LifeTein. Handling and Storage of Synthetic Peptides. Retrieved from [Link]

  • AAPPTec, LLC. (n.d.).
  • NPA. (2025, November 21). Ensuring a Safe Lab: Best Practices for Handling and Disposing of Research Peptides.
  • AAPPTec. (n.d.). Practical Synthesis Guide to Solid Phase Peptide Chemistry.
  • BenchChem. (2025). Personal protective equipment for handling Peptide R.
  • NextSDS. (n.d.). H-TYR-GLY-GLY-PHE-MET-LYS-LYS-OH — Chemical Substance Information. Retrieved from [Link]

  • BenchChem. (n.d.). Safeguarding the Laboratory: Proper Disposal Procedures for Vicin-like Antimicrobial Peptide 2d.
  • ChemBK. (2024, April 10). Tyr-Gly-Gly-Phe-Leu-OH - Risk and Safety. Retrieved from [Link]

  • Peptide Synthetics. (n.d.). Materials safety data sheet. Retrieved from [Link]

  • NextSDS. (n.d.). H-TYR-ILE-TYR-GLY-SER-PHE-LYS-OH — Chemical Substance Information. Retrieved from [Link]

  • Fisher Scientific. (2009, January 16).
  • American Peptide Society. (n.d.). Peptide Synthesis for Beginners - Peptide Primers. Retrieved from [Link]

  • Chem-Impex. (n.d.). H-Tyr-Ile-Tyr-Gly-Ser-Phe-Lys-OH. Retrieved from [Link]

  • BenchChem. (2025).

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